molecular formula C10H9FO3 B1222277 3-(4-Fluorobenzoyl)propionic acid CAS No. 366-77-8

3-(4-Fluorobenzoyl)propionic acid

Número de catálogo: B1222277
Número CAS: 366-77-8
Peso molecular: 196.17 g/mol
Clave InChI: WUYWHIAAQYQKPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Fluorobenzoyl)propionic acid, also known as 3-(4-Fluorobenzoyl)propionic acid, is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Fluorobenzoyl)propionic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408180. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Fluorobenzoyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorobenzoyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(4-fluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYWHIAAQYQKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190084
Record name beta-(4-Fluorobenzoyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366-77-8
Record name 3-(4-Fluorobenzoyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-(4-Fluorobenzoyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 366-77-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name beta-(4-Fluorobenzoyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorobenzoyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.073
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-FLUOROBENZOYL)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Z6N6JC9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Fluorobenzoyl)propionic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3-(4-Fluorobenzoyl)propionic acid. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, and critical applications, with a focus on the causality behind experimental choices.

3-(4-Fluorobenzoyl)propionic acid, with the CAS Number 366-77-8 , is a versatile keto-acid that serves as a pivotal building block in organic synthesis and holds significant relevance in pharmaceutical research.[1][2] Its structure, featuring a fluorinated aromatic ring linked to a butyric acid chain via a ketone, imparts unique chemical properties that are leveraged in various applications.[1]

The fluorine atom on the benzoyl group enhances the molecule's reactivity and modulates its electronic properties, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of anti-inflammatory and analgesic medications.[1] It is also recognized as a primary metabolite of the well-known antipsychotic drug, Haloperidol.[2][3][4]

Table 1: Physicochemical Properties of 3-(4-Fluorobenzoyl)propionic Acid

PropertyValueSource(s)
CAS Number 366-77-8[1][2][3][5][6]
Molecular Formula C₁₀H₉FO₃[1][2][6]
Molecular Weight 196.18 g/mol [1][2][3]
IUPAC Name 4-(4-fluorophenyl)-4-oxobutanoic acid[5][6]
Synonyms Haloperidol metabolite III, 4-(4-Fluorophenyl)-4-oxo-butyric acid[1][3]
Appearance White powder / solid[1][3]
Melting Point 98-104 °C[1]
Purity ≥ 97-99% (by HPLC)[1][3]
InChI Key WUYWHIAAQYQKPP-UHFFFAOYSA-N[5][6]
SMILES C1=CC(=CC=C1C(=O)CCC(=O)O)F[5][6]

Synthesis Pathway: Friedel-Crafts Acylation

The most common and industrially scalable method for synthesizing 3-(4-Fluorobenzoyl)propionic acid is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride.[7] This reaction is a cornerstone of electrophilic aromatic substitution.

Mechanistic Rationale

The reaction proceeds through the generation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is crucial as it complexes with the succinic anhydride, facilitating the cleavage of a C-O bond to form the acylium ion intermediate.[8][9][10] This potent electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring.[11] Because the product ketone is a moderate Lewis base, it forms a stable complex with the AlCl₃, necessitating the use of stoichiometric amounts of the catalyst.[12] The final product is liberated during an aqueous workup.

G cluster_reactants Initial Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Fluorobenzene Fluorobenzene (Nucleophile) AreniumIon Arenium Ion (σ-complex) Fluorobenzene->AreniumIon + Acylium Ion SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion Complex (Electrophile) SuccinicAnhydride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid Catalyst) AlCl3->AcyliumIon AcyliumIon->AreniumIon ProductComplex Product-AlCl₃ Complex AreniumIon->ProductComplex - H⁺ FinalProduct 3-(4-Fluorobenzoyl)propionic acid ProductComplex->FinalProduct Aqueous Workup (H₂O/HCl)

Caption: Key stages of the Friedel-Crafts acylation synthesis.

Step-by-Step Synthesis Protocol

This protocol is based on established laboratory procedures for the Friedel-Crafts acylation.[7]

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Fluorobenzene is flammable. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (170 g) in fluorobenzene (266 g).

  • Cooling: Cool the stirred suspension to approximately 10°C using an ice bath. The reaction is exothermic, and maintaining a low temperature during the initial addition is critical to prevent side reactions.

  • Reagent Addition: Add succinic anhydride (54.4 g) in small portions through the dropping funnel over a period of time, ensuring the temperature of the reaction mixture does not exceed 20°C.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 10-20°C for 1.5 hours.

  • Heating: Remove the ice bath and heat the mixture on a steam bath for 45 minutes to drive the reaction to completion.

  • Quenching (Workup): Carefully and slowly pour the warm reaction mixture onto a large beaker containing crushed ice (1.2 kg) and 6N hydrochloric acid (280 ml). This step hydrolyzes the aluminum complexes and separates the organic product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with methylene chloride. Combine the organic layers and wash with water.

  • Back-Extraction: Extract the product from the methylene chloride solution into an aqueous solution of 2N sodium hydroxide. This step separates the acidic product from non-acidic impurities.

  • Purification & Isolation: Treat the basic aqueous extract with activated carbon to remove colored impurities, then filter. Acidify the filtrate with hydrochloric acid to precipitate the final product.

  • Drying: Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(4-Fluorobenzoyl)propionic acid. Purity can be further enhanced by recrystallization from a solvent system like methylene chloride/hexane.[7]

Analytical Characterization: A Validated Approach

Accurate quantification and qualification are essential for any chemical used in research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose.

HPLC Method Protocol (Adapted)

While specific, published validation data for 3-(4-Fluorobenzoyl)propionic acid is limited, a validated HPLC method for the structurally analogous compound Ketoprofen provides a reliable template.[13] The principles of separation based on polarity and detection via UV absorbance are directly applicable.

Table 2: Recommended HPLC Method Parameters

ParameterSpecificationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic retention for aromatic compounds.
Mobile Phase Phosphate Buffer (pH 3.5) : Acetonitrile : Water (2:43:55 v/v/v)The acidic pH ensures the carboxylic acid is protonated for better retention and peak shape. Acetonitrile provides the necessary elution strength.
Flow Rate 1.2 mL/minA standard flow rate for good separation efficiency and reasonable run times.
Detection UV at 233 nmThis wavelength is suitable for detecting the benzoyl chromophore.[13]
Injection Vol. 20 µLA typical volume for analytical HPLC.
Temperature AmbientSufficient for robust separation without requiring column heating.
Protocol for Sample Analysis
  • Standard Preparation: Accurately weigh a reference standard of 3-(4-Fluorobenzoyl)propionic acid and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the synthesized or unknown sample in the mobile phase to a concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve generated from the reference standards.

Method Validation (ICH Guidelines)

For use in a regulated environment, this method must be validated according to International Council for Harmonisation (ICH) guidelines. Key parameters to assess include:[13]

  • Specificity: Ensure the analyte peak is well-resolved from any impurities or degradation products.

  • Linearity: Demonstrate a linear relationship between detector response and concentration over a defined range.

  • Accuracy & Precision: Confirm the closeness of the measured value to the true value and the repeatability of the measurement.

  • Robustness: Assess the method's reliability when small, deliberate variations in parameters (e.g., pH, mobile phase composition) are introduced.

Other valuable characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and Mass Spectrometry (MS) to verify the molecular weight.[14]

Applications and Biological Significance

The utility of 3-(4-Fluorobenzoyl)propionic acid extends across multiple scientific domains, from materials science to medicinal chemistry.[1][5]

Pharmaceutical Intermediate

It serves as a key intermediate in the synthesis of various pharmaceuticals.[1][5] For example, it can be used to prepare 7-Fluoro-1-tetralone through a Wolff-Kishner reduction followed by ring closure, a core structure in many biologically active compounds.[6]

Metabolite of Haloperidol

In drug development and clinical toxicology, it is primarily known as a major metabolite of Haloperidol, a widely used antipsychotic dopamine D2 receptor blocker.[3][4] The N-dealkylation of Haloperidol by cytochrome P450 enzymes (specifically CYP3A) in the liver produces 3-(4-Fluorobenzoyl)propionic acid.[4]

Intrinsic Biological Activity

Crucially for drug development professionals, research has revealed that 3-(4-Fluorobenzoyl)propionic acid is not an inert metabolite. Studies have shown that it possesses biological activity independent of the dopamine D2 receptor.[15][16]

  • CNS Effects: When administered to mice, it was found to suppress locomotor activity and induce catalepsy, effects similar to the parent drug, Haloperidol.[16]

  • Mechanism of Action: This activity is attributed to its ability to directly interact with and inhibit the mitogen-activated protein kinase kinase (MEK) 1/2, thereby blocking the downstream phosphorylation of extracellular signal-regulated kinase (ERK) 1/2.[16]

This discovery has significant implications, suggesting that some of the therapeutic or side effects of Haloperidol may be mediated, in part, by this metabolite through a receptor-independent pathway.[15][16]

G Haloperidol Haloperidol Metabolism Metabolism in Liver (CYP3A Enzymes) Haloperidol->Metabolism FBPA 3-(4-Fluorobenzoyl) propionic acid (FBPA) Metabolism->FBPA MEK MEK1/2 Kinase FBPA->MEK Inhibits ERK ERK1/2 MEK->ERK Activates (Phosphorylates) CellularEffects Cellular Proliferation & Other Effects ERK->CellularEffects

Caption: Biological role as a metabolite and its signaling impact.

Conclusion

3-(4-Fluorobenzoyl)propionic acid (CAS 366-77-8) is more than a simple chemical intermediate. Its straightforward synthesis via Friedel-Crafts acylation makes it readily accessible, while its role as a biologically active metabolite of Haloperidol presents complex and intriguing challenges and opportunities in pharmacology and drug development. A thorough understanding of its synthesis, analytical characterization, and biological activity is essential for any scientist working in these fields. This guide provides the foundational knowledge and practical protocols necessary to confidently utilize this compound in a research and development setting.

References

  • Synthesis of 3-(4-fluoro-3-nitrobenzoyl)-propionic acid - PrepChem.com. PrepChem. [Link]

  • 3-(4-Fluorobenzoyl)propionic acid | C10H9FO3 | CID 101359 - PubChem. National Institutes of Health. [Link]

  • Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]

  • 3-(4-Fluorobenzoyl)propionic acid - Benzene Compounds - Crysdot LLC. Crysdot LLC. [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of - Vedantu. Vedantu. [Link]

  • Synthesis of 3-(p-Fluorobenzoyl)propionic Acid - PrepChem.com. PrepChem. [Link]

  • Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid - ResearchGate. ResearchGate. [Link]

  • Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid - PubMed. PubMed. [Link]

Sources

3-(4-Fluorobenzoyl)propionic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Fluorobenzoyl)propionic Acid

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorobenzoyl)propionic acid, a compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. This document delineates its core physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity. A pivotal focus is placed on its biological significance as a primary metabolite of the antipsychotic drug haloperidol and its emerging role as a bioactive molecule with a receptor-independent mechanism of action. This guide is intended to serve as a critical resource for scientists and technical professionals, offering field-proven insights and detailed experimental protocols.

Chemical Identity and Structure

3-(4-Fluorobenzoyl)propionic acid, also known by its IUPAC name 4-(4-fluorophenyl)-4-oxobutanoic acid, is a keto-carboxylic acid. The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties, reactivity, and metabolic stability, making it a valuable building block in organic synthesis and a subject of pharmacological study.[1][2]

Caption: Chemical structure of 3-(4-Fluorobenzoyl)propionic acid.

Table 1: Chemical Identifiers

Identifier Value Source(s)
IUPAC Name 4-(4-fluorophenyl)-4-oxobutanoic acid [3][4]
Synonyms 3-(p-Fluorobenzoyl)propionic acid, 4-(4-Fluorophenyl)-4-oxo-butyric acid, Haloperidol metabolite III [3]
CAS Number 366-77-8 [2]
Molecular Formula C₁₀H₉FO₃ [2][5]
Molecular Weight 196.18 g/mol [2]
InChI Key WUYWHIAAQYQKPP-UHFFFAOYSA-N [4]

| SMILES | O=C(O)CCC(=O)c1ccc(F)cc1 |[5] |

Physicochemical Properties

The physical state and solubility characteristics of a compound are foundational to its handling, formulation, and biological interactions. 3-(4-Fluorobenzoyl)propionic acid is a stable, white crystalline solid under standard conditions. The fluorine substitution is known to modulate physicochemical properties such as lipophilicity and metabolic fate, which is a key consideration in drug design.

Table 2: Core Physical Properties

Property Value Source(s)
Appearance White powder / solid
Melting Point 100-102 °C
Boiling Point 374.4 °C at 760 mmHg [N/A]

| Purity | ≥ 97% | |

Spectroscopic Profile

The structural identity of 3-(4-Fluorobenzoyl)propionic acid is unequivocally confirmed by a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. The protons on the fluorinated benzene ring typically appear as a complex multiplet in the aromatic region. The two methylene groups of the propionic acid chain appear as distinct triplets, a result of spin-spin coupling with each other.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows distinct peaks for each of the ten carbon atoms. The carbonyl carbons of the ketone and carboxylic acid are readily identifiable in the downfield region (>170 ppm). The carbon atom directly bonded to the fluorine atom exhibits a large C-F coupling constant, a hallmark of fluorinated aromatic compounds.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M+) corresponding to the compound's molecular weight (m/z = 196). Key fragmentation patterns often involve the loss of water (H₂O) and the carboxyl group (COOH), as well as cleavage at the benzoyl group, yielding a characteristic fluorobenzoyl cation (m/z = 123).

Synthesis and Reactivity

Synthesis via Friedel-Crafts Acylation

The most common and industrially scalable synthesis of 3-(4-Fluorobenzoyl)propionic acid is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride.[7] This reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Causality of Experimental Choices:

  • Lewis Acid Catalyst (AlCl₃): Aluminum chloride coordinates with succinic anhydride, activating it by creating a highly electrophilic acylium ion intermediate. This is essential for the electrophilic aromatic substitution to occur on the electron-rich fluorobenzene ring.

  • Solvent: A non-polar, aprotic solvent like methylene chloride is often used to dissolve the reactants without interfering with the highly reactive intermediates.

  • Temperature Control: The initial reaction is conducted at a low temperature (e.g., 10°C) to control the exothermic reaction and prevent side reactions. Gentle heating is then applied to drive the reaction to completion.

  • Workup: The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid. This hydrolyzes the aluminum complexes, protonates the carboxylate, and precipitates the final product.

Synthesis_Workflow Reactants Fluorobenzene + Succinic Anhydride Reaction Friedel-Crafts Acylation (10-20°C, then heat) Reactants->Reaction Catalyst Anhydrous AlCl₃ (Lewis Acid) Catalyst->Reaction Quench Quench with Ice/HCl Reaction->Quench Extraction Extract with NaOH(aq) Quench->Extraction Precipitation Acidify with HCl Extraction->Precipitation Product 3-(4-Fluorobenzoyl)propionic Acid (Solid Product) Precipitation->Product

Caption: Workflow for the synthesis of 3-(4-Fluorobenzoyl)propionic acid.

Chemical Reactivity

The molecule possesses three key reactive sites: the carboxylic acid, the ketone, and the activated aromatic ring.

  • Carboxylic Acid: This group undergoes typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.

  • Ketone: The carbonyl group can be reduced to a secondary alcohol (e.g., using sodium borohydride) or can participate in reactions such as reductive amination.

  • Aromatic Ring: The fluorine atom and the deactivating benzoyl group direct further electrophilic substitution. For example, nitration with nitric acid introduces a nitro group onto the ring, a key step in the synthesis of more complex derivatives.

Biological Significance and Applications

The primary relevance of 3-(4-Fluorobenzoyl)propionic acid to drug development professionals lies in its identity as a major metabolite of haloperidol, a widely used antipsychotic medication.

Pharmacological Activity: A Receptor-Independent Role

For decades, the biological activity of haloperidol was attributed solely to its potent antagonism of the dopamine D2 receptor. However, recent research has revealed that its metabolite, 3-(4-Fluorobenzoyl)propionic acid (FBPA), possesses significant biological activity of its own, despite having no affinity for the dopamine D2 receptor.

Studies have shown that direct administration of this metabolite to mice can suppress locomotor activity and induce catalepsy, effects that mimic the parent drug. The mechanism is believed to be receptor-independent and involves the direct inhibition of the mitogen-activated protein kinase kinase (MEK1/2), a critical enzyme in the ERK signaling pathway. This pathway is integral to cellular processes like proliferation and survival. By inhibiting MEK1/2, the metabolite blocks downstream signaling, providing a novel, off-target mechanism that may contribute to the overall therapeutic and side-effect profile of haloperidol.

Signaling_Pathway Haloperidol Haloperidol Metabolite 3-(4-Fluorobenzoyl)propionic Acid (Metabolite) Haloperidol->Metabolite Metabolism Metabolite->Block MEK MEK1/2 ERK ERK1/2 MEK->ERK Phosphorylates Downstream Downstream Targets (e.g., Transcription Factors) ERK->Downstream Phosphorylates Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Proposed inhibition of the MEK/ERK pathway by the haloperidol metabolite.

Applications in Research and Development

Beyond its role as a metabolite, this compound is a versatile tool in several scientific domains:

  • Pharmaceutical Intermediate: It serves as a key building block for synthesizing novel therapeutic agents, particularly those targeting inflammatory and pain-related conditions.[1]

  • Analytical Standard: It is used as a reference material for the accurate quantification of haloperidol and its metabolites in complex biological matrices, which is crucial for pharmacokinetic and toxicological studies.[1]

  • Materials Science: The compound is incorporated into the development of advanced polymeric materials to enhance properties such as thermal stability.[1]

Safety and Handling

As a laboratory chemical, proper handling and storage are imperative to ensure user safety.

Table 3: GHS Hazard Information

Hazard Category Code Description Source(s)
Pictogram GHS07 Exclamation Mark
Signal Word Warning -

| Hazard Statement | H302 | Harmful if swallowed | |

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.

Handling and Storage:

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation in the work area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 0-8 °C. Keep away from strong oxidizing agents and bases.

Conclusion

3-(4-Fluorobenzoyl)propionic acid is more than a simple chemical intermediate; it is a molecule at the intersection of synthetic chemistry, pharmacology, and materials science. Its well-defined physical and chemical properties, coupled with a straightforward synthesis, make it a reliable component in research and development. Furthermore, its unexpected biological activity as a MEK inhibitor opens new avenues for investigating the complex pharmacology of established drugs like haloperidol and for the design of novel therapeutic agents. This guide provides the foundational knowledge required for researchers and scientists to confidently and safely utilize this versatile compound in their work.

References

  • J&K Scientific. 3-(4-Fluorobenzoyl)propionic acid | 366-77-8. [URL: https://www.jk-scientific.com/366-77-8.html]
  • Fisher Scientific. 3-(4-Fluorobenzoyl)propionic acid, 97%. [URL: https://www.fishersci.com/shop/products/3-4-fluorobenzoyl-propionic-acid-97/AC154850250]
  • Santa Cruz Biotechnology. 3-(4-Fluorobenzoyl)propionic acid | CAS 366-77-8. [URL: https://www.scbt.com/p/3-4-fluorobenzoyl-propionic-acid-366-77-8]
  • Sigma-Aldrich. 3-(4-Fluorophenyl)propionic acid 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/554524]
  • LGC Standards. 4-(4-Fluorophenyl)-4-oxobutanoic Acid. [URL: https://www.lgcstandards.com/US/en/4-%284-Fluorophenyl%29-4-oxobutanoic-Acid/p/TRC-F632283]
  • Human Metabolome Database. Showing metabocard for 3-(4-Fluorobenzoyl)propionic acid (HMDB0245781). [URL: https://hmdb.ca/metabolites/HMDB0245781]
  • Sigma-Aldrich. 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/665600]
  • Sigma-Aldrich. 3-(4-Fluorobenzoyl)propionic acid 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/176478]
  • ResearchGate. Investigation of reactive and spectroscopic properties of oxobutanoic acid derivative. [URL: https://www.researchgate.net/publication/339243765_Investigation_of_reactive_and_spectroscopic_properties_of_oxobutanoic_acid_derivative_Combined_spectroscopic_DFT_MD_and_docking_study]
  • PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/244162]
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [URL: https://en.wikipedia.org/wiki/4-(4-Methylphenyl)-4-oxobutanoic_acid]
  • Wikipedia. Propionic acid. [URL: https://en.wikipedia.org/wiki/Propionic_acid]
  • ResearchGate. 3-(4-Methoxybenzoyl)propionic acid. [URL: https://www.researchgate.net/publication/230910080_3-4-Methoxybenzoylpropionic_acid]
  • NIST WebBook. 3-(4-Bromobenzoyl)propionic acid. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C6340790&Type=IR-SPEC&Index=1]
  • ChemicalBook. 3-(4-FLUOROBENZOYL)PROPIONIC ACID(366-77-8) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/366-77-8_1hnmr.htm]

Sources

3-(4-Fluorobenzoyl)propionic acid molecular weight and formula

3-(4-Fluorobenzoyl)propionic acid is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and requires careful handling. [2]Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when working with the solid compound. [2]It should be stored in a cool, dry place, with recommended storage temperatures between 0-8 °C. [1]

References

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]

  • Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. ResearchGate. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Showing metabocard for 3-(4-Fluorobenzoyl)propionic acid (HMDB0245781). Human Metabolome Database. [Link]

  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3. Vedantu. [Link]

  • Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • 3-(4-Fluorophenyl)propionic acid. PubChem. [Link]

  • Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. PrepChem.com. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • 3-(4-FLUOROBENZOYL)PROPANOIC ACID. gsrs. [Link]

  • high resolution 1H proton nmr spectrum of propanoic acid. docbrown.info. [Link]

3-(4-Fluorobenzoyl)propionic acid melting point and solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorobenzoyl)propionic Acid: Melting Point and Solubility

Introduction

3-(4-Fluorobenzoyl)propionic acid, also known as 4-(4-fluorophenyl)-4-oxobutanoic acid, is a significant chemical intermediate with applications in pharmaceutical development and organic synthesis.[1] It is notably recognized as a metabolite of Haloperidol, a potent dopamine D2 receptor antagonist.[2] A thorough understanding of its fundamental physicochemical properties, such as melting point and solubility, is paramount for researchers and drug development professionals. These parameters govern the compound's purity, inform purification strategies like recrystallization, guide formulation development, and influence its behavior in various synthetic and biological systems.

This guide provides a detailed examination of the melting point and solubility characteristics of 3-(4-Fluorobenzoyl)propionic acid. As a Senior Application Scientist, the focus extends beyond mere data presentation to include the causality behind experimental protocols and the principles that ensure data integrity, offering field-proven insights for practical laboratory application.

Compound Profile

A summary of the key identifiers and physical properties for 3-(4-Fluorobenzoyl)propionic acid is presented below.

PropertyValueSource(s)
IUPAC Name 4-(4-fluorophenyl)-4-oxobutanoic acid[3]
Synonyms Haloperidol metabolite III, R 11302[1][2]
CAS Number 366-77-8[1][2][3]
Molecular Formula C₁₀H₉FO₃[1][2][3]
Molecular Weight 196.18 g/mol [1][2]
Appearance White powder / solid[1][2]

Melting Point Analysis

The melting point is a critical thermal property that provides a primary indication of a compound's purity. For a pure crystalline solid, the transition to a liquid state occurs over a narrow temperature range.

Theoretical Background: The Concept of Melting Range

A pure, crystalline organic compound typically exhibits a sharp, characteristic melting point, often within a range of 0.5-1.0°C.[4] The term "melting range" is more accurate than "melting point," as it describes the temperature from the first appearance of liquid to the complete liquefaction of the solid.[4][5] The presence of even small amounts of miscible impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two distinct effects: a depression of the melting point and a broadening of the melting range (>3°C).[5] Therefore, a sharp melting range is a reliable indicator of high purity.

Reported Melting Point Data

Various suppliers and databases report slightly different melting ranges for 3-(4-Fluorobenzoyl)propionic acid, which may reflect minor variations in purity.

Melting Range (°C)Purity/AssaySource
100-102 °C97%[2]
99-103 °C97%[3]
98-104 °C≥ 99% (HPLC)[1]
Authoritative Protocol: Capillary Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting range of a solid organic compound. The protocol below is designed to ensure accuracy and reproducibility.

Expertise & Causality: The choice of a slow heating rate (1-2°C per minute) near the expected melting point is critical. Rapid heating does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, leading to a reading that lags behind the actual sample temperature and results in an artificially broad and elevated melting range.[5]

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of dry 3-(4-Fluorobenzoyl)propionic acid powder on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[6]

  • Packing the Sample: Invert the capillary tube and tap its sealed end gently on a hard surface to pack the powder into a dense column of 1-2 mm at the bottom.[4][6] A well-packed, small sample ensures uniform heat transfer.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus. Ensure the sample is visible through the magnifying lens.

  • Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough range. Let the apparatus cool sufficiently before the precise measurement.

  • Precise Measurement: Heat the block to a temperature approximately 15-20°C below the expected melting point.

  • Controlled Heating: Decrease the heating rate to 1-2°C per minute as you approach the melting range. This slow rate is crucial for an accurate reading.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.[6]

    • Record the temperature (T₂) at which the last crystal of the solid melts completely.[6]

  • Reporting: The melting point should be reported as the range T₁ - T₂.

Visualization: Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Crush sample to fine powder prep2 Collect sample in capillary tube prep1->prep2 prep3 Pack sample to 1-2 mm height prep2->prep3 meas1 Place capillary in apparatus prep3->meas1 Insert sample meas2 Heat rapidly to ~15°C below MP meas1->meas2 meas3 Reduce heating rate to 1-2°C/min meas2->meas3 meas4 Record T₁ (first liquid) meas3->meas4 meas5 Record T₂ (all liquid) meas4->meas5 report Report Melting Range (T₁ - T₂) meas5->report Calculate Range

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

Solubility is a key property that dictates how a compound can be purified, formulated, and administered, and how it behaves in reactions. The principle of "like dissolves like" is the foundational concept for predicting solubility.[7][8]

Theoretical Background: Structure-Solubility Relationship

The solubility of 3-(4-Fluorobenzoyl)propionic acid is governed by the interplay between its polar functional groups and its nonpolar hydrocarbon backbone.

  • Polar Features: The molecule contains a carboxylic acid (-COOH) group and a ketone (C=O) group. The carboxylic acid is a hydrogen bond donor and acceptor, capable of acidic dissociation.

  • Nonpolar Features: The molecule possesses a benzene ring and a propyl chain, which constitute a significant nonpolar, hydrophobic region.

Based on this structure:

  • Water: The large nonpolar surface area is expected to make the compound poorly soluble in water, a highly polar solvent.[3][8]

  • Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): The acidic carboxylic acid group will react with a base to form a carboxylate salt (R-COO⁻Na⁺). This ionic salt is significantly more polar than the parent acid and is expected to be soluble in water.[9] This property is the basis for extraction and purification.

  • Aqueous Acid (e.g., 5% HCl): No reaction is expected, and the compound should remain insoluble.

  • Organic Solvents (e.g., Ethanol, Acetone): The compound is expected to be soluble in moderately polar to polar organic solvents that can interact with its fluorobenzoyl and carboxylic acid moieties.

Reported and Predicted Solubility Data
SolventPredicted SolubilityReported SolubilityRationale
WaterInsolubleInsoluble[3]The large nonpolar aromatic ring dominates the molecule's character.
5% NaOH (aq)SolubleNot explicitly found, but highly probableAcid-base reaction forms a soluble sodium carboxylate salt.[9]
5% NaHCO₃ (aq)SolubleNot explicitly found, but highly probableCarboxylic acids are typically acidic enough to react with bicarbonate.[9]
5% HCl (aq)InsolubleNot explicitly found, but highly probableCompound is acidic, not basic, and will not react.
EthanolSolubleNot explicitly found, but highly probable"Like dissolves like"; both have polar and nonpolar characteristics.
Authoritative Protocol: Qualitative Solubility Assessment

This protocol provides a systematic approach to characterizing the solubility profile of 3-(4-Fluorobenzoyl)propionic acid, which also confirms its acidic functional nature.

Trustworthiness: This self-validating system of tests provides a logical pathway to classify the compound. Solubility in base but not in water or acid is a strong, classic indication of a water-insoluble acidic compound.[9]

Step-by-Step Methodology:

  • Preparation: Label five clean, dry test tubes for the respective solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and Ethanol.

  • Sample Addition: Add approximately 25 mg of 3-(4-Fluorobenzoyl)propionic acid to each test tube.[9]

  • Solvent Addition: Add 0.75 mL of the corresponding solvent to each tube.[9]

  • Mixing: Vigorously shake or vortex each tube for 10-20 seconds to facilitate dissolution.

  • Observation: Observe each tube against a contrasting background.

    • Soluble: The solid dissolves completely, forming a clear, homogeneous solution.

    • Insoluble: The solid remains undissolved, or the solution is cloudy/has suspended particles.[7]

  • Confirmation (Acid-Base Chemistry): To the test tube containing 5% NaOH where the compound dissolved, add 6.0 M HCl dropwise until the solution is acidic (test with litmus paper). The original, water-insoluble 3-(4-Fluorobenzoyl)propionic acid should precipitate out of the solution, confirming the acid-base solubility behavior.[7]

  • Recording: Record all observations systematically in a table.

Visualization: Solubility Testing Logicdot

SolubilityLogic start Test Compound: 3-(4-Fluorobenzoyl)propionic acid water Soluble in Water? start->water naoh Soluble in 5% NaOH? water->naoh No class_insol Result: Water-Insoluble water->class_insol hcl Soluble in 5% HCl? naoh->hcl Yes class_acid Conclusion: Water-Insoluble Acidic Compound naoh->class_acid organic Soluble in Organic Solvent (e.g., Ethanol)? hcl->organic No class_not_base Result: Not a Base hcl->class_not_base class_org_sol Result: Soluble organic->class_org_sol Yes

Sources

An In-depth Technical Guide to 4-(4-fluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 4-(4-fluorophenyl)-4-oxobutanoic acid, a versatile chemical intermediate. It covers the compound's nomenclature, physicochemical properties, synthesis, and significant applications, particularly within pharmaceutical research and development. This document is intended for researchers, chemists, and professionals in the drug development sector, offering detailed protocols and safety information to support laboratory applications.

Nomenclature and Identification

The precise identification of a chemical compound is foundational to all scientific research. The compound is most accurately identified by its IUPAC name, which is derived from its chemical structure—a butanoic acid substituted at the fourth position with a 4-fluorophenyl ketone.

IUPAC Name: 4-(4-fluorophenyl)-4-oxobutanoic acid[1][2][3]

Common Synonyms: The compound is frequently referred to in literature and commercial listings by several synonyms. The most common of these is 3-(4-Fluorobenzoyl)propionic acid. Understanding these alternative names is crucial for comprehensive literature searches.[4]

  • 3-(4-Fluorobenzoyl)propionic acid[4]

  • 4-(4-Fluorophenyl)-4-oxobutyric acid[4]

  • β-(4-Fluorobenzoyl)propionic acid[2]

  • Haloperidol metabolite III[4]

Key Identifiers: For unambiguous identification in databases and regulatory documents, the following identifiers are used:

IdentifierValueSource
CAS Number 366-77-8[4][5]
Molecular Formula C10H9FO3[4][5]
PubChem CID 101359[1][4]
EC Number 206-679-1
InChI Key WUYWHIAAQYQKPP-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. 4-(4-fluorophenyl)-4-oxobutanoic acid is a white solid at room temperature.[4]

PropertyValueSource
Molecular Weight 196.18 g/mol [4][5]
Melting Point 98-104 °C[4], 100-102 °C (lit.)[4]
Appearance White powder[4]
Linear Formula FC6H4COCH2CH2CO2H

Synthesis and Reactivity

The most common and industrially scalable method for synthesizing 4-(4-fluorophenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation . This reaction involves the electrophilic acylation of fluorobenzene with succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[6]

The causality behind this choice of reaction is its efficiency and the ready availability of the starting materials. The Lewis acid catalyst (AlCl₃) activates the succinic anhydride, making it a potent electrophile that can attack the electron-rich fluorobenzene ring. The para-substitution is favored due to the directing effect of the fluorine atom.

Workflow for Friedel-Crafts Acylation Synthesis

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_workup Workup & Purification Fluorobenzene Fluorobenzene ReactionVessel Friedel-Crafts Acylation (Anhydrous Conditions) Fluorobenzene->ReactionVessel SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->ReactionVessel AlCl3 Aluminum Chloride (AlCl₃) AlCl3->ReactionVessel Activates Anhydride Workup Acidic Workup (HCl/Ice) Quenches catalyst ReactionVessel->Workup Forms AlCl₃ complex Extraction Solvent Extraction Workup->Extraction Purification Crystallization Extraction->Purification Product 4-(4-fluorophenyl)-4-oxobutanoic acid Purification->Product

Caption: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid via Friedel-Crafts acylation.

Applications in Research and Drug Development

4-(4-fluorophenyl)-4-oxobutanoic acid is not merely a laboratory curiosity; it is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][4]

  • Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][4] Its structure is a precursor for compounds targeting inflammatory and pain-related conditions.[1][4] For instance, the reduction of the ketone group followed by further chemical modifications can lead to a variety of drug candidates. A notable example is its use in preparing 7-Fluoro-1-tetralone through Wolff-Kishner reduction and subsequent ring closure.[2]

  • Role of Fluorine: The presence of a fluorine atom is strategic in drug design. Fluorine can modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[7] This often leads to enhanced biological activity, better membrane permeability, and increased resistance to metabolic degradation, which can improve a drug's pharmacokinetic profile.[7]

  • Metabolite Research: The compound is recognized as a metabolite of Haloperidol, a well-known antipsychotic medication.[4][5] This makes it an important reference standard in analytical chemistry for pharmacokinetic studies and for quantifying drug metabolites in complex biological mixtures.[1][4]

  • Other Research Areas: Beyond pharmaceuticals, it finds use in biochemical research as a reagent to study enzyme activity and metabolic pathways.[1][4] It is also used in material science for developing polymeric materials with improved thermal and mechanical properties.[1][4]

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are paramount. The compound is classified with several hazard statements, indicating it can cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]

GHS Hazard Information
Pictogram GHS07 (Exclamation mark)[6]
Signal Word Warning[6][8]
Hazard Statements H315: Causes skin irritation[6][8]. H319: Causes serious eye irritation[6][8]. H335: May cause respiratory irritation.[6][8]
Precautionary Statements P261: Avoid breathing dust.[8][9] P280: Wear protective gloves/eye protection.[8][10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]

Handling Recommendations:

  • Use only in a well-ventilated area or under a chemical fume hood.[9][10]

  • Avoid formation of dust and aerosols.[10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]

  • Store in a tightly closed container in a cool, dry place.[9]

Experimental Protocol: Clemmensen Reduction (Exemplary)

To illustrate the utility of 4-(4-fluorophenyl)-4-oxobutanoic acid as an intermediate, the following protocol describes the reduction of its ketone group to a methylene group, a common transformation in multi-step syntheses. This reaction yields 4-(4-fluorophenyl)butanoic acid, a precursor to compounds like 4-Fluorophenibut.[11]

Objective: To reduce the carbonyl group of 4-(4-fluorophenyl)-4-oxobutanoic acid.

Materials:

  • 4-(4-fluorophenyl)-4-oxobutanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel

Methodology:

  • Amalgam Preparation: Prepare zinc amalgam by carefully stirring zinc powder with a 2% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and 4-(4-fluorophenyl)-4-oxobutanoic acid.

  • Reflux: Heat the mixture to a vigorous reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic (toluene) layer. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 4-(4-fluorophenyl)butanoic acid, can be further purified by recrystallization or column chromatography if necessary.

This protocol provides a self-validating system: the successful reduction can be confirmed by the disappearance of the ketone peak and the appearance of a new aliphatic C-H stretch in the IR spectrum, and a significant upfield shift of the aromatic protons adjacent to the former carbonyl in the ¹H NMR spectrum.

References

Sources

The Unseen Player: A Technical Guide to the Biological Significance of 3-(4-Fluorobenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological significance of 3-(4-Fluorobenzoyl)propionic acid (FBPA). Initially identified as a primary metabolite of the widely prescribed antipsychotic drug haloperidol, FBPA has emerged as a biologically active molecule in its own right, with a distinct pharmacological profile. This document will elucidate the unique mechanism of action of FBPA, its physiological effects, and its burgeoning role as a versatile chemical intermediate in the synthesis of novel therapeutic agents. We will delve into detailed experimental protocols, analyze its toxicological profile, and present a comprehensive overview of its current and potential applications in pharmaceutical and biomedical research.

Introduction: Beyond a Metabolite

For decades, 3-(4-Fluorobenzoyl)propionic acid (FBPA) was primarily viewed through the lens of its parent compound, haloperidol, a potent dopamine D2 receptor antagonist.[1][2] However, recent scientific inquiry has peeled back the layers of this seemingly simple molecule, revealing a fascinating and complex biological narrative. Unlike haloperidol, FBPA exhibits no significant affinity for the dopamine D2 receptor, yet it produces distinct central nervous system effects, including the suppression of locomotor activity and the induction of catalepsy in animal models.[1][3] This pivotal discovery has shifted the paradigm, positioning FBPA not merely as a metabolic byproduct, but as an active pharmacological agent with a novel mechanism of action.

This guide will serve as a comprehensive resource for researchers and drug development professionals, offering a detailed examination of the multifaceted biological significance of FBPA. We will explore its molecular interactions, its potential as a therapeutic lead, and its utility as a foundational scaffold for the synthesis of new chemical entities.

The Unique Mechanism of Action: A Receptor-Independent Pathway

The most compelling aspect of FBPA's biological activity lies in its departure from the pharmacological profile of haloperidol. While haloperidol's effects are intrinsically linked to its blockade of dopamine D2 receptors, FBPA operates through a completely different and receptor-independent pathway.[1][3]

Inhibition of the MEK/ERK Signaling Cascade

Groundbreaking research has identified the mitogen-activated protein kinase kinase (MEK) 1 and 2 as direct molecular targets of FBPA.[1][3] FBPA has been shown to directly interact with and inhibit the activity of MEK1/2, a critical node in the MAPK/ERK signaling pathway. This pathway is a cornerstone of intracellular signaling, regulating a vast array of cellular processes including proliferation, differentiation, and survival.

The inhibition of MEK1/2 by FBPA prevents the downstream phosphorylation and activation of extracellular signal-regulated kinase (ERK) 1 and 2. This blockade of the MEK/ERK cascade is the linchpin of FBPA's observed biological effects.

Diagram: The MEK/ERK Signaling Pathway and the Inhibitory Action of FBPA

MEK_ERK_Pathway cluster_extracellular Extracellular Signal cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription FBPA 3-(4-Fluorobenzoyl) propionic acid FBPA->MEK

Caption: FBPA inhibits the MEK/ERK signaling pathway.

In Vivo Manifestations: Catalepsy and Reduced Locomotor Activity

The central effects of FBPA are most prominently demonstrated by its ability to induce catalepsy and suppress spontaneous locomotor activity in mice.[1][3] These behavioral outcomes are a direct consequence of its inhibitory action on the MEK/ERK pathway within the central nervous system.

Experimental Protocol: Induction of Catalepsy in Mice

The following is a generalized protocol for assessing catalepsy in mice, which can be adapted for use with FBPA.

Materials:

  • 3-(4-Fluorobenzoyl)propionic acid (FBPA)

  • Vehicle (e.g., saline, DMSO)

  • Male C57BL/6 mice (8-10 weeks old)

  • Horizontal bar apparatus (e.g., a 0.5 cm diameter wooden dowel suspended 4.5 cm above a flat surface)

  • Stopwatch

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 1 hour prior to the experiment.

  • Drug Administration: Administer FBPA or vehicle via intraperitoneal (i.p.) injection. A dose-response study is recommended to determine the optimal cataleptic dose.

  • Catalepsy Assessment: At predetermined time points post-injection (e.g., 30, 60, 90, and 120 minutes), gently place the forepaws of the mouse onto the horizontal bar.

  • Measurement: Start the stopwatch immediately. Measure the time until the mouse removes both forepaws from the bar. A cut-off time of 180-300 seconds is typically used.

  • Data Analysis: Record the latency to descend for each mouse at each time point. Statistical analysis (e.g., ANOVA) can be used to compare the effects of FBPA to the vehicle control group.

Diagram: Experimental Workflow for Catalepsy Assessment

Catalepsy_Workflow start Start acclimation Acclimate Mice to Testing Environment start->acclimation drug_admin Administer FBPA or Vehicle (i.p. injection) acclimation->drug_admin time_points Wait for Predetermined Time Points drug_admin->time_points catalepsy_test Place Forepaws on Horizontal Bar time_points->catalepsy_test measure_latency Measure Latency to Descend catalepsy_test->measure_latency data_analysis Record and Analyze Data measure_latency->data_analysis end End data_analysis->end

Caption: Workflow for assessing catalepsy in mice.

A Versatile Building Block: Applications in Chemical Synthesis

Beyond its intrinsic biological activity, FBPA serves as a valuable and versatile intermediate in the synthesis of a wide range of chemical entities with therapeutic potential.[4][5] Its unique chemical structure, featuring a fluorinated phenyl ring and a propionic acid moiety, makes it an attractive starting material for the generation of diverse molecular scaffolds.

Precursor for Anti-Inflammatory and Analgesic Agents

The propionic acid pharmacophore is a well-established feature of many non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen.[6][7] The structural similarity of FBPA to these compounds suggests its potential as a precursor for the development of novel anti-inflammatory and analgesic agents. While specific examples of drugs synthesized directly from FBPA are not widely reported in the public domain, its chemical handles allow for a variety of synthetic transformations to generate libraries of new compounds for screening.

Synthesis of Gamma-Aminobutyric Acid (GABA) Analogs

FBPA is also a key precursor in the synthesis of analogs of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[8][9][10] GABA analogs are a clinically important class of drugs used to treat a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. The synthesis of novel GABA analogs from FBPA offers the potential to develop compounds with improved pharmacokinetic properties and enhanced therapeutic efficacy.

Pharmacokinetics and Toxicology: A Preliminary Profile

Pharmacokinetics

Pharmacokinetic studies of radiolabeled FBPA have demonstrated that, in contrast to its parent compound haloperidol, it does not significantly accumulate in the brain.[11] This finding has important implications for its potential therapeutic applications and suggests that its central effects may be mediated by transient interactions with its molecular targets.

Toxicological Profile

The available toxicological data for FBPA is limited, but it is classified as a skin and eye irritant and may be harmful if swallowed.[12][13] Further comprehensive toxicological studies, including assessments of chronic toxicity, genotoxicity, and reproductive toxicity, are necessary to fully characterize its safety profile. Studies on other propionic acid derivatives have generally shown a low potential for genotoxicity.[14][15]

Table 1: Summary of Toxicological Data for 3-(4-Fluorobenzoyl)propionic acid

Endpoint Result Reference
Acute Oral ToxicityMay be harmful if swallowed[13]
Skin IrritationCauses skin irritation[12]
Eye IrritationCauses serious eye irritation[12]
GenotoxicityData not available-
Chronic ToxicityData not available-

Future Directions and Conclusion

3-(4-Fluorobenzoyl)propionic acid has transitioned from a mere metabolite to a molecule of significant biological interest. Its unique, receptor-independent mechanism of action via the inhibition of the MEK/ERK signaling pathway opens up new avenues for research and drug development. While its intrinsic central nervous system effects are well-documented, its full therapeutic potential remains to be unlocked.

Future research should focus on several key areas:

  • Quantitative Analysis: Determining the precise binding affinity (IC50, Ki) of FBPA for MEK1/2 is crucial for understanding its potency and for guiding the design of more potent analogs.

  • Therapeutic Applications: Exploring the potential of FBPA and its derivatives in therapeutic areas where MEK/ERK signaling is dysregulated, such as in certain cancers and inflammatory conditions, is a promising avenue of investigation.

  • Medicinal Chemistry: Leveraging FBPA as a scaffold for the synthesis of novel anti-inflammatory, analgesic, and GABAergic agents could lead to the discovery of new drug candidates with improved properties.

  • Comprehensive Safety Assessment: A thorough evaluation of the toxicological profile of FBPA is essential for any future clinical development.

References

  • Park, J. H., et al. (2009). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Journal of Neurochemistry, 111(5), 1195-1205.
  • Park, J. H., et al. (2009). Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. ResearchGate. Retrieved from [Link]

  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32.
  • Digenis, G. A., et al. (1981). Tissue distribution studies of [18F]haloperidol, [18F]-beta-(4-fluorobenzoyl)propionic acid, and [82Br]bromperidol by external scintigraphy. Journal of Pharmaceutical Sciences, 70(9), 985-989.
  • Sondhi, S. M., et al. (2014). Synthesis of some new flurbiprofen analogues as anti-inflammatory agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 13(2), 128-138.
  • Reaction Biology. (n.d.). MEK Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • PubChem. (n.d.). Flurbiprofen. Retrieved from [Link]

  • Caverly Rae, J. M., et al. (2025). Evaluation of chronic toxicity and carcinogenicity of HFPO-DA in mice. Toxicology and Applied Pharmacology, 494, 117038.
  • Sloboda, A. E., & Osterberg, A. C. (1976). The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents.
  • PubChem. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. Retrieved from [Link]

  • O'Hagan, D., et al. (2007). Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA. Chembiochem, 8(18), 2265-2274.
  • Afzal, M., & Al-Harbi, M. M. (1991). Comparative mutagenic and genotoxic effects of three propionic acid derivatives ibuprofen, ketoprofen and naproxen. Mutagenesis, 6(6), 507-509.
  • PubChem. (n.d.). 3-(4-Chlorobenzoyl)propionic acid. Retrieved from [Link]

  • Yahfoufi, N., et al. (2018). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases. Molecules, 23(10), 2476.
  • Sunshine, A., & Olson, N. Z. (1991). U.S. Patent No. 4,985,459. Washington, DC: U.S.
  • Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

  • Razo-Hernández, R. S., et al. (2016). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. Molecules, 21(11), 1530.
  • Abu-Izneid, T., et al. (2020). Anti-Inflammatory Activity of Natural Products. Molecules, 25(21), 5133.
  • Tozkoparan, B., et al. (2000). Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential. Arzneimittelforschung, 50(11), 1010-1014.
  • PrepChem. (n.d.). Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Retrieved from [Link]

  • Ci, Y., et al. (2017). Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy.
  • Kim, D. H., et al. (2015). Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Medicinal Food, 18(10), 1133-1140.
  • Leite, A. C., et al. (2006). Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 603(1), 68-74.
  • Li, Y., et al. (2024). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
  • The Good Scents Company. (n.d.). propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Chlorobenzoyl)propionic acid. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2020). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Journal of the Iranian Chemical Society, 17(12), 3169-3195.
  • El-Ansary, A., et al. (2012). Etiology of autistic features: the persisting neurotoxic effects of propionic acid.
  • Snyder, R. D., & Green, J. W. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 633(2), 113-123.
  • Frame, S. R., et al. (2025). Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague–Dawley rats. Toxicology and Applied Pharmacology, 494, 117037.
  • Perissutti, E., et al. (2011). Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents. European Journal of Medicinal Chemistry, 46(9), 4279-4288.
  • Kung, M. P., et al. (1997). Preparation of 8-[3-(4-fluorobenzoyl)-propyl]-1-(4-[123I] iodobenzoyl)-1,3,8-triazaspiro[2][16]decan-4-one: a novel selective serotonin 5-HT2 receptor agent. Nuclear Medicine and Biology, 24(4), 295-303.

Sources

An In-depth Technical Guide to 3-(4-Fluorobenzoyl)propionic Acid: From Synthesis to Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorobenzoyl)propionic acid, a key chemical intermediate with significant applications in pharmaceutical development. Delving into its historical context, this document details the prevalent synthesis methodology, offering a step-by-step protocol complete with expert insights into the causality behind experimental choices. Furthermore, this guide explores the compound's crucial role as a building block in the synthesis of complex therapeutic agents and as a metabolite in neuropharmacology. Troubleshooting and optimization strategies for its synthesis are also presented to aid researchers in achieving high-yield, high-purity outcomes.

Introduction and Significance

3-(4-Fluorobenzoyl)propionic acid, with the IUPAC name 4-(4-fluorophenyl)-4-oxobutanoic acid, is a gamma-keto acid that has garnered substantial interest within the scientific community, particularly in the realm of medicinal chemistry and drug development.[1] Its versatile chemical structure, featuring a fluorobenzoyl group, imparts enhanced reactivity, making it an invaluable precursor for the synthesis of a wide array of complex molecules and specialized chemicals.[2][3]

The primary significance of this compound lies in its role as a key intermediate in the synthesis of various pharmaceuticals, most notably in the development of anti-inflammatory and analgesic medications.[2][3][4] The unique structural characteristics of 3-(4-Fluorobenzoyl)propionic acid allow for targeted modifications, enabling the fine-tuning of the efficacy of the final drug products.[2][4]

Beyond its direct application in pharmaceutical synthesis, 3-(4-Fluorobenzoyl)propionic acid is also recognized as a metabolite of the well-known antipsychotic drug, haloperidol.[5] This metabolic relationship has spurred research into its biological activity, with studies indicating a potential receptor-independent role in neurochemical pathways.[5]

The compound also finds utility in other scientific domains, including:

  • Analytical Chemistry: Employed as a reference standard in chromatographic techniques for the accurate quantification of similar compounds.[2][4]

  • Material Science: Used in the development of polymeric materials to enhance thermal stability and mechanical properties.[2][4]

  • Biochemical Research: Acts as a reagent in assays to study enzyme activity and metabolic pathways.[2][4]

Historical Context and Emergence

While a singular, seminal "discovery" of 3-(4-Fluorobenzoyl)propionic acid is not prominently documented, its emergence in the scientific literature is intrinsically linked to the advancements in organic synthesis and pharmaceutical research in the mid-20th century. The synthesis of this and similar gamma-keto acids became feasible and efficient with the development and refinement of the Friedel-Crafts acylation reaction , a cornerstone of organic chemistry discovered by Charles Friedel and James Mason Crafts in 1877.[6]

The most probable context for the initial synthesis of 3-(4-Fluorobenzoyl)propionic acid is within the broader research and development of neuroleptic drugs, such as haloperidol. Haloperidol, a butyrophenone derivative, was first synthesized in the late 1950s, and extensive research into its metabolism and derivatives would have necessitated the synthesis of its various metabolites, including 3-(4-Fluorobenzoyl)propionic acid.

The synthesis of this compound represents a straightforward application of the well-established Friedel-Crafts acylation of fluorobenzene with succinic anhydride. This reaction provides a reliable and scalable method for its production, which was crucial for its use in further research and development.

Synthesis Methodology: The Friedel-Crafts Acylation

The most common and industrially viable method for the synthesis of 3-(4-Fluorobenzoyl)propionic acid is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7]

The Underlying Chemistry: An Expert's Perspective

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction. The key to this reaction is the generation of a highly reactive electrophile, the acylium ion. The Lewis acid catalyst, AlCl₃, is crucial for this step. It coordinates with one of the carbonyl oxygens of succinic anhydride, polarizing the molecule and facilitating its opening to form the acylium ion. This potent electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring.

The fluorine atom on the benzene ring is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to it. Due to steric hindrance from the bulky acyl group, the para-substituted product, 3-(4-Fluorobenzoyl)propionic acid, is the major isomer formed. The deactivating effect of the acyl group on the aromatic ring prevents further acylation, leading to a mono-substituted product.[8]

Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility.

Materials and Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Fluorobenzene

  • Succinic Anhydride

  • Methylene Chloride (CH₂Cl₂)

  • Crushed Ice

  • 6N Hydrochloric Acid (HCl)

  • 2N Sodium Hydroxide (NaOH)

  • Activated Carbon

  • Hexane

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 170 g of anhydrous aluminum chloride in 266 g of fluorobenzene.

  • Initial Cooling: Cool the suspension to 10°C using an ice bath while stirring under a nitrogen atmosphere. The inert atmosphere is crucial to prevent the moisture-sensitive AlCl₃ from deactivating.

  • Addition of Succinic Anhydride: Add 54.4 g of succinic anhydride in small portions to the stirred suspension. The portion-wise addition helps to control the initial exothermic reaction.

  • Reaction Progression: Stir the mixture for 1.5 hours, allowing the temperature to rise from 10°C to 20°C.

  • Heating: After the initial reaction period, heat the mixture on a steam bath for 45 minutes to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture onto a mixture of 1.2 kg of crushed ice and 280 ml of 6N HCl. This step hydrolyzes the aluminum chloride complex and neutralizes any remaining catalyst. This is a highly exothermic step and should be performed with caution in a well-ventilated fume hood.

  • Extraction: Extract the product into methylene chloride. Wash the organic layer with water to remove any water-soluble impurities.

  • Back-Extraction: Back-extract the product from the methylene chloride into a 2N NaOH solution. The acidic 3-(4-Fluorobenzoyl)propionic acid will dissolve in the basic solution, leaving non-acidic impurities in the organic layer.

  • Decolorization: Treat the basic aqueous extract with activated carbon to remove colored impurities.

  • Precipitation: Acidify the aqueous solution with HCl to precipitate the 3-(4-Fluorobenzoyl)propionic acid.

  • Isolation and Purification: Filter the precipitate, wash with water, and dry. For further purification, recrystallize the product from a methylene chloride/hexane solvent system. A recovery of approximately 90.6% with a melting point of 99°-101°C can be expected.[9]

Visualization of the Synthesis Pathway

Synthesis_Pathway Fluorobenzene Fluorobenzene Product 3-(4-Fluorobenzoyl)propionic acid Fluorobenzene->Product SuccinicAnhydride Succinic Anhydride AcyliumIon Acylium Ion Intermediate SuccinicAnhydride->AcyliumIon + AlCl₃ AlCl3_catalyst AlCl₃ (catalyst) AcyliumIon->Product Electrophilic Aromatic Substitution

Caption: Synthesis of 3-(4-Fluorobenzoyl)propionic acid via Friedel-Crafts acylation.

Quantitative Data Summary

The following table provides a comparative overview of reaction parameters for the Friedel-Crafts acylation of various aromatic compounds with succinic anhydride.

Aromatic SubstrateCatalystSolventReaction TimeTemperatureYield (%)Reference
BenzeneAlCl₃Benzene30 minReflux77-82[7]
TolueneAlCl₃None5 minRoom Temp.95[7]
Fluorobenzene AlCl₃ Fluorobenzene ~2.25 hours 10-20°C then steam bath ~90 [9]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise during the synthesis. This section provides insights into common issues and their resolutions.

Common Issues and Solutions
  • Low Yield:

    • Cause: Inactive catalyst due to moisture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere. Use freshly opened or properly stored anhydrous aluminum chloride.

    • Cause: Incomplete reaction.

    • Solution: Ensure adequate reaction time and temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Formation of Isomers:

    • Cause: While the para-isomer is favored, some ortho-isomer may form.

    • Solution: Lowering the reaction temperature can increase the selectivity for the para product.

  • Difficult Purification:

    • Cause: Oily or discolored product due to impurities or residual catalyst.

    • Solution: A thorough work-up is essential. Ensure complete hydrolysis of the aluminum chloride complex. Recrystallization from an appropriate solvent system is crucial for obtaining a high-purity product.

Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Check AlCl₃ Activity (fresh, anhydrous?) Start->Check_Catalyst Check_Reaction_Conditions Verify Reaction Time and Temperature Start->Check_Reaction_Conditions Check_Workup Review Work-up Procedure Start->Check_Workup Solution_Catalyst Use Fresh Catalyst, Ensure Anhydrous Conditions Check_Catalyst->Solution_Catalyst Solution_Conditions Optimize Time/Temp, Monitor with TLC Check_Reaction_Conditions->Solution_Conditions Solution_Workup Ensure Complete Quenching and Proper Extraction Check_Workup->Solution_Workup

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Conclusion

3-(4-Fluorobenzoyl)propionic acid stands as a testament to the enduring utility of classic organic reactions in modern drug discovery and development. Its synthesis, primarily achieved through the robust and scalable Friedel-Crafts acylation, provides a reliable source of this crucial intermediate. For researchers and scientists, a thorough understanding of its synthesis, including the nuances of the reaction mechanism and potential pitfalls, is paramount for successful and efficient research endeavors. As the pharmaceutical landscape continues to evolve, the demand for versatile building blocks like 3-(4-Fluorobenzoyl)propionic acid is poised to grow, further solidifying its importance in the development of novel therapeutics.

References

  • J&K Scientific. 3-(4-Fluorobenzoyl)propionic acid | 366-77-8. [Link]

  • National Center for Biotechnology Information. "Haloperidol". PubChem Compound Summary for CID 3559. [Link]

  • National Center for Biotechnology Information. "3-(4-Fluorobenzoyl)propionic acid". PubChem Compound Summary for CID 101359. [Link]

  • Google Patents.
  • Google Patents.
  • PubMed. Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. [Link]

  • PrepChem.com. Synthesis of 3-(4-fluoro-3-nitrobenzoyl)-propionic acid. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • PrepChem.com. Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. [Link]

  • Human Metabolome Database. Showing metabocard for 3-(4-Fluorobenzoyl)propionic acid (HMDB0245781). [Link]

  • Google Patents. Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • Google Patents. Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of 3-(4-Fluorobenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-(4-Fluorobenzoyl)propionic acid (FBPA), a primary metabolite of the widely used antipsychotic drug, haloperidol. Moving beyond the shadow of its parent compound, FBPA has emerged as a molecule of interest with a distinct pharmacological profile. This document delineates the core molecular interactions of FBPA, focusing on its receptor-independent activity. We will delve into its direct inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1/2, and explore the downstream cellular and physiological consequences. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of FBPA's mechanism of action, supported by experimental evidence and methodologies.

Introduction: Unveiling the Activity of a Haloperidol Metabolite

For decades, the pharmacological effects of haloperidol have been primarily attributed to its potent antagonism of the dopamine D2 receptor.[1][2] However, emerging research has shed light on the independent biological activities of its metabolites. Among these, 3-(4-Fluorobenzoyl)propionic acid (FBPA) has garnered significant attention.[1][3][4][5] Unlike haloperidol, FBPA does not exhibit significant affinity for the dopamine D2 receptor, suggesting a novel, receptor-independent mechanism of action.[1]

Initial in vivo studies in murine models revealed that administration of FBPA induces a suppression of locomotor activity and catalepsy, phenotypes strikingly similar to the extrapyramidal symptoms associated with haloperidol.[1] This observation prompted a deeper investigation into the molecular targets of FBPA, leading to the discovery of its interaction with a critical intracellular signaling cascade. This guide will systematically dissect the evidence supporting the current understanding of FBPA's mechanism of action, providing both a theoretical framework and practical experimental insights.

Core Mechanism of Action: Direct Inhibition of the MEK1/2-ERK1/2 Signaling Pathway

The central tenet of 3-(4-Fluorobenzoyl)propionic acid's mechanism of action is its direct inhibition of the MAP kinase kinase enzymes, MEK1 and MEK2.[1] This interaction disrupts the canonical Ras-Raf-MEK-ERK signaling pathway, a cornerstone of cellular communication that governs a multitude of processes including cell proliferation, differentiation, and survival.

The Ras-Raf-MEK-ERK Signaling Cascade: A Primer

The Ras-Raf-MEK-ERK pathway is a highly conserved signaling module initiated by the activation of cell surface receptors. This activation leads to the recruitment and activation of the small GTPase, Ras. Activated Ras then recruits and activates the Raf serine/threonine kinases (A-Raf, B-Raf, and c-Raf/Raf-1). Raf, in turn, phosphorylates and activates the dual-specificity kinases MEK1 and MEK2. Finally, activated MEK1/2 phosphorylate the extracellular signal-regulated kinases, ERK1 and ERK2, on specific threonine and tyrosine residues, leading to their activation. Activated ERK1/2 then translocate to the nucleus to regulate gene expression or phosphorylate various cytoplasmic targets, orchestrating the cellular response.

Ras_Raf_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Cytoplasmic_Targets Cytoplasmic Targets ERK1_2->Cytoplasmic_Targets Phosphorylates ERK1_2_N ERK1/2 ERK1_2->ERK1_2_N Translocates Transcription_Factors Transcription Factors ERK1_2_N->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates FBPA_Mechanism_of_Action FBPA 3-(4-Fluorobenzoyl)propionic acid (FBPA) MEK1_2 MEK1/2 FBPA->MEK1_2 Directly Inhibits ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates pERK1_2 Phosphorylated ERK1/2 (Active) ERK1_2->pERK1_2 Neuronal_Function Alteration of Neuronal Function pERK1_2->Neuronal_Function Behavioral_Effects Suppression of Locomotor Activity & Catalepsy Neuronal_Function->Behavioral_Effects

Figure 2: Proposed mechanism of action for 3-(4-Fluorobenzoyl)propionic acid (FBPA).

In Vivo Pharmacodynamics: Linking Molecular Action to Behavioral Outcomes

The in vivo effects of FBPA provide a crucial link between its molecular mechanism and its physiological consequences. Administration of FBPA to mice has been shown to cause a dose-dependent decrease in locomotor activity and the induction of catalepsy. [1]These effects are consistent with the known outcomes of reduced dopaminergic signaling in the basal ganglia, but in the case of FBPA, are achieved through a D2 receptor-independent pathway.

Table 1: Summary of In Vivo Effects of 3-(4-Fluorobenzoyl)propionic Acid in Mice

ParameterObservationImplicationReference
Locomotor Activity Significant suppression following administration.Suggests a central nervous system depressant effect.[1]
Catalepsy Induction of a cataleptic state.Phenocopies extrapyramidal symptoms of haloperidol.[1]
Dopamine D2 Receptor Binding No significant binding observed.Confirms a receptor-independent mechanism of action.[1]

Experimental Protocols for Investigating the Mechanism of Action

To facilitate further research into the mechanism of 3-(4-Fluorobenzoyl)propionic acid, this section provides detailed, representative protocols for key experiments. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.

In Vitro MEK1/2 Kinase Activity Assay

This assay is designed to directly measure the inhibitory effect of FBPA on the kinase activity of MEK1/2.

Objective: To determine the IC50 of FBPA for MEK1/2.

Materials:

  • Recombinant active MEK1 or MEK2 enzyme.

  • Inactive ERK2 substrate.

  • ATP (Adenosine triphosphate).

  • 3-(4-Fluorobenzoyl)propionic acid (FBPA) of high purity.

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).

  • Phospho-ERK1/2 specific antibody.

  • Secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Microplate reader for signal detection.

Procedure:

  • Prepare a serial dilution of FBPA in the kinase assay buffer.

  • In a 96-well plate, add the recombinant MEK1/2 enzyme, inactive ERK2 substrate, and the various concentrations of FBPA. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding a solution of ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to an ELISA plate coated with a capture antibody for ERK2.

  • Detect the amount of phosphorylated ERK2 using a phospho-ERK1/2 specific primary antibody followed by a labeled secondary antibody.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of inhibition for each FBPA concentration and determine the IC50 value using appropriate software.

MEK1_2_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - MEK1/2 Enzyme - ERK2 Substrate - ATP - FBPA Dilutions Add_Components Add MEK1/2, ERK2, and FBPA to 96-well plate Prepare_Reagents->Add_Components Initiate_Reaction Initiate with ATP Add_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction ELISA Perform ELISA for Phospho-ERK2 Stop_Reaction->ELISA Add_Antibodies Add Primary and Secondary Antibodies ELISA->Add_Antibodies Measure_Signal Read Plate Add_Antibodies->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 3: Experimental workflow for an in vitro MEK1/2 kinase activity assay.
Western Blot Analysis of ERK1/2 Phosphorylation in Cell Culture

This protocol allows for the assessment of FBPA's effect on ERK1/2 phosphorylation in a cellular context.

Objective: To determine the effect of FBPA on agonist-induced ERK1/2 phosphorylation in a relevant cell line (e.g., hippocampal neurons).

Materials:

  • Cell line of interest (e.g., HN33).

  • Cell culture medium and supplements.

  • 3-(4-Fluorobenzoyl)propionic acid (FBPA).

  • Agonist to stimulate the ERK pathway (e.g., dopamine).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with various concentrations of FBPA for a specified time (e.g., 1 hour).

  • Stimulate the cells with the agonist (e.g., dopamine) for a short period (e.g., 10 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.

  • Quantify the band intensities to determine the relative levels of phosphorylated ERK1/2.

Broader Implications and Future Research Directions

The discovery of a receptor-independent mechanism of action for a metabolite of a well-established drug like haloperidol has several important implications:

  • Re-evaluation of Drug Metabolites: It highlights the necessity of characterizing the biological activity of drug metabolites, as they may contribute to both the therapeutic effects and the side-effect profile of the parent drug.

  • Novel Therapeutic Targets: The identification of MEK1/2 as a target for FBPA opens up new avenues for the development of novel therapeutics for neuropsychiatric disorders, potentially with fewer side effects than traditional receptor-targeting drugs.

  • Scaffold for Drug Discovery: The chemical structure of FBPA can serve as a scaffold for the design of more potent and selective MEK1/2 inhibitors for various therapeutic applications, including oncology and inflammatory diseases. [6][7] Future research should focus on:

  • Obtaining high-resolution structural data of the FBPA-MEK1/2 complex to elucidate the precise binding mode.

  • Conducting comprehensive in vivo studies to fully characterize the pharmacokinetic and pharmacodynamic profile of FBPA.

  • Investigating the potential therapeutic applications of FBPA and its derivatives in other disease models where the MAPK pathway is dysregulated.

  • Exploring the potential role of FBPA in the long-term effects of haloperidol treatment.

  • Further investigating the effects of FBPA on mitochondrial permeability transition and its potential implications for cellular health and disease. [6]

Conclusion

References

  • Hyeon, S. K., et al. (2006). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Journal of Neurochemistry, 99(2), 458-469. [Link]

  • Olowofolahan, A. O., et al. (2020). In vitro and in vivo effect of 3-Para-fluorobenzoyl-propionic acid on rat liver mitochondrial permeability transition pore opening and lipid peroxidation. Journal of Basic and Applied Sciences, 16, 8-16. [Link]

  • PubChem. 3-(4-Fluorobenzoyl)propionic acid. [Link]

  • Digenis, G. A., et al. (1981). Tissue distribution studies of [18F]haloperidol, [18F]-beta-(4-fluorobenzoyl)propionic acid, and [82Br]bromperidol by external scintigraphy. Journal of Pharmaceutical Sciences, 70(9), 985-989. [Link]

  • Gorrod, J. W., & Fang, J. (1993). On the metabolism of haloperidol. Xenobiotica, 23(5), 495-508. [Link]

  • ResearchGate. Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. [Link]

  • Sipos, M. L., et al. (1999). Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats. Psychopharmacology, 147(3), 250-256. [Link]

  • Borroto-Escuela, D. O., et al. (2018). Conditioned increase of locomotor activity induced by haloperidol. PLoS One, 13(10), e0205328. [Link]

  • Kim, H. S., et al. (2006). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Journal of Neurochemistry, 99(2), 458-469. [Link]

  • Bicalutamide ((R,S)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methyl-propanamide) is a highly efficient antiandrogen containing a β-hydroxy-sulfone moiety.
  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • PubMed. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. [Link]

  • PubMed Central. Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. [Link]

  • MDPI. Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. [Link]

  • MDPI. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]

  • eScholarship. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. [Link]

  • Frontiers. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. [Link]

  • ResearchGate. 2025 - Effects of Oxytocin on Parkinson's like symptoms induced by haloperidol in mice. [Link]

  • PubMed Central. Microbial metabolite indole-3-propionic acid drives mitochondrial respiration in CD4+ T cells to confer protection against intestinal inflammation. [Link]

  • PubMed Central. ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity. [Link]

  • PubMed Central. Non-Conventional Mitochondrial Permeability Transition: Its Regulation by Mitochondrial Dynamics. [Link]

  • PubMed Central. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY. [Link]

  • PubMed Central. Quantifying ERK activity in response to inhibition of the BRAFV600E-MEK-ERK cascade using mathematical modelling. [Link]

Sources

3-(4-Fluorobenzoyl)propionic acid biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-(4-Fluorobenzoyl)propionic Acid

Authored by a Senior Application Scientist

Abstract

3-(4-Fluorobenzoyl)propionic acid (FBPA), long identified as a primary metabolite of the classical antipsychotic drug haloperidol, has emerged from the shadow of its parent compound as a biologically active molecule in its own right. Initial assumptions of its pharmacological inertness have been supplanted by compelling evidence demonstrating a distinct mechanism of action, independent of the dopaminergic pathways targeted by haloperidol. This guide provides a comprehensive technical overview of the known biological activities of FBPA, focusing on its role as a direct inhibitor of the Mitogen-activated Protein Kinase (MAPK) pathway. We will dissect the experimental evidence that established this novel function, explore its downstream cellular consequences, and discuss its broader implications for therapeutic development, moving beyond its metabolic origins. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of FBPA's mechanism and potential.

Introduction: From Inert Metabolite to Active Modulator

3-(4-Fluorobenzoyl)propionic acid is a small molecule best known as a metabolite resulting from the N-dealkylation of haloperidol by cytochrome P450 enzymes, particularly CYP3A. For decades, its biological significance was largely overlooked. However, recent investigations have revealed that FBPA possesses intrinsic pharmacological activity. Landmark studies demonstrated that while FBPA does not bind to the dopamine D2 receptor, it phenocopies some of haloperidol's effects, such as the suppression of locomotor activity and induction of catalepsy in murine models.[1][2] This critical observation pointed towards a novel, receptor-independent mechanism of action.

Beyond its metabolic role, FBPA is a versatile chemical intermediate in organic synthesis.[3] The presence of the fluorobenzoyl group makes it a valuable building block for creating more complex molecules, particularly in the development of novel anti-inflammatory and analgesic agents.[3][4] The high electronegativity and unique chemical properties of the fluorine atom often enhance the metabolic stability and binding affinity of resulting drug candidates.[3][5]

This guide synthesizes the current knowledge on FBPA, focusing on its well-documented inhibition of the MAPK/ERK signaling cascade and exploring other reported biological effects.

Core Mechanism of Action: Direct Inhibition of MEK1/2

The central discovery underpinning the biological activity of FBPA is its direct interaction with and inhibition of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). This finding provides a molecular explanation for its dopamine receptor-independent effects.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a fundamental signaling cascade that transduces extracellular signals to intracellular responses, regulating critical cellular processes like proliferation, differentiation, survival, and apoptosis. The canonical pathway proceeds linearly from RAS to RAF, then to MEK, and finally to ERK, which phosphorylates a host of cytoplasmic and nuclear substrates.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates & Activates Response Cellular Response (Proliferation, Survival) Transcription->Response

Figure 1: Simplified overview of the canonical MAPK/ERK signaling cascade.
Experimental Evidence for MEK1/2 Inhibition

The identification of MEK1/2 as a direct target of FBPA was established through a series of key experiments.[1][2] Researchers observed that FBPA blocked the phosphorylation of ERK1/2 in hippocampal cells, a direct downstream target of MEK1/2.[1] This led to the hypothesis that FBPA acts at or upstream of ERK1/2.

Crucially, further in vitro kinase assays confirmed this hypothesis. These experiments demonstrated that FBPA was capable of directly inhibiting the enzymatic activity of purified MEK1/2.[1][2] This confirmed that FBPA is not merely affecting an upstream regulator but is physically interacting with the MEK1/2 enzymes.

MEK_Inhibition RAF RAF MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) ERK->pERK FBPA 3-(4-Fluorobenzoyl) propionic acid FBPA->MEK INHIBITS

Figure 2: FBPA's mechanism of action as a direct inhibitor of MEK1/2.
Protocol: In Vitro MEK1 Kinase Activity Assay

To provide a practical context, this section outlines a standard protocol for assessing the inhibitory potential of a compound like FBPA on MEK1 activity. This protocol is designed as a self-validating system, including appropriate controls.

Objective: To determine the IC₅₀ value of 3-(4-Fluorobenzoyl)propionic acid for MEK1 kinase.

Materials:

  • Recombinant active MEK1 enzyme.

  • Inactive (kinase-dead) ERK2 substrate.

  • ATP (Adenosine triphosphate), [γ-³²P]ATP.

  • Test Compound: 3-(4-Fluorobenzoyl)propionic acid, dissolved in DMSO.

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).

  • Stop Solution (e.g., 75 mM phosphoric acid).

  • P81 phosphocellulose paper.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Compound Preparation: Prepare a serial dilution of FBPA in DMSO, typically starting from 1 mM down to the low nM range. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted FBPA or DMSO (vehicle control).

    • Add 20 µL of a master mix containing kinase reaction buffer, inactive ERK2 substrate (e.g., 0.2 mg/mL), and active MEK1 enzyme (e.g., 10 ng).

    • Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Start the kinase reaction by adding 10 µL of ATP solution (containing both cold ATP and [γ-³²P]ATP) to each well. A typical final concentration is 100 µM ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by spotting 25 µL of the reaction mixture from each well onto a sheet of P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 paper three times for 10 minutes each in a 0.75% phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the paper.

  • Quantification:

    • Cut out the individual spots from the P81 paper and place them in scintillation vials.

    • Add scintillation fluid and measure the ³²P radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphate transferred to the ERK2 substrate, indicating MEK1 activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each FBPA concentration relative to the vehicle (DMSO) control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality and Validation: The choice of a radioactive filter binding assay is a classic, robust method for quantifying kinase activity. Using inactive ERK2 ensures that the measured phosphorylation is solely due to the activity of MEK1. The inclusion of a vehicle control (DMSO) establishes the baseline 100% activity, while a no-enzyme control confirms that substrate phosphorylation is enzyme-dependent.

Broader Biological Activities and Therapeutic Potential

The discovery of FBPA's MEK inhibitory function opens avenues for exploring its relevance in various pathological contexts where the MAPK pathway is implicated.

Biological Activity Model System Observed Effect Potential Implication Reference
MEK1/2 Inhibition In vitro kinase assay; Hippocampal HN33 cellsDirect inhibition of MEK1/2 activity; Blocked ERK1/2 phosphorylationCore mechanism explaining receptor-independent effects[1][2]
Neuroleptic-like Behavior MiceSuppression of locomotor activity; Induction of catalepsyContributes to the overall pharmacological profile of haloperidol[1][2]
Mitochondrial Effects Isolated rat liver mitochondriaInduction of mitochondrial permeability transition (mPT) pore openingPotential role in inducing mitochondrial-mediated apoptosis[2]
Anti-proliferative Effects Rat model of uterine hyperplasiaInvestigated for effects on oestradiol-induced uterine hyperplasiaPotential therapeutic use in hyperproliferative disorders (e.g., fibroids)[2]
Implications for Haloperidol's Side Effects

The cataleptic effects induced by FBPA in mice, which are independent of the dopamine D2 receptor, suggest that this metabolite may contribute to the extrapyramidal symptoms (EPS) commonly associated with haloperidol treatment.[1] This receptor-independent action could be a crucial, previously unrecognized factor in the complex side-effect profile of this widely used drug.

Potential in Hyperproliferative Disorders

Given the central role of the MAPK pathway in cell proliferation, the inhibitory action of FBPA on MEK1/2 suggests its potential as a lead compound for diseases characterized by excessive cell growth. Research into its effects on uterine hyperplasia is an early indicator of this potential.[2] This positions FBPA and its derivatives as candidates for investigation in oncology and other hyperproliferative conditions.

Role as a Synthetic Precursor

FBPA remains a highly valuable building block in pharmaceutical chemistry.[3][4] Its structure can be readily modified to generate novel derivatives with potentially enhanced potency, selectivity, or pharmacokinetic properties. The fluorinated phenyl ring is a particularly attractive feature for medicinal chemists.[3]

Synthesis and Chemical Properties

FBPA is typically synthesized via Friedel-Crafts acylation, a robust and scalable method.

Protocol: Synthesis of 3-(4-Fluorobenzoyl)propionic acid

This protocol describes a general method for the synthesis of FBPA.

Reaction: Friedel-Crafts acylation of fluorobenzene with succinic anhydride.

Materials:

  • Fluorobenzene

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (as solvent) or an excess of fluorobenzene

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane or other suitable organic solvent for extraction

Methodology:

  • Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, add anhydrous AlCl₃ and the solvent (e.g., nitrobenzene). Cool the mixture in an ice bath to 0-5°C.

  • Addition of Reactants: Slowly add a solution of succinic anhydride dissolved in fluorobenzene to the cooled AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Work-up:

    • If a second solvent like nitrobenzene was used, separate the layers. Extract the aqueous layer with an organic solvent like dichloromethane.

    • If excess fluorobenzene was used, it can be removed by steam distillation.

  • Purification:

    • The crude product can be purified by dissolving it in a sodium bicarbonate solution, which converts the carboxylic acid to its water-soluble salt.

    • Wash the aqueous solution with an organic solvent to remove neutral impurities.

    • Re-acidify the aqueous layer with HCl to precipitate the pure 3-(4-Fluorobenzoyl)propionic acid.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the final product.

Physicochemical Properties
PropertyValueReference
CAS Number 366-77-8[6]
Molecular Formula C₁₀H₉FO₃[7][8]
Molecular Weight 196.18 g/mol [6][8]
Appearance Solid
Melting Point 100-102 °C
IUPAC Name 4-(4-fluorophenyl)-4-oxobutanoic acid[4][6]

Conclusion and Future Directions

3-(4-Fluorobenzoyl)propionic acid has been successfully redefined from a simple metabolite to a bioactive molecule with a clear and specific mechanism of action: the direct inhibition of MEK1/2. This discovery not only provides new insights into the complex pharmacology of its parent drug, haloperidol, but also establishes FBPA as a valuable lead structure for drug development.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening derivatives of FBPA to develop more potent and selective MEK inhibitors.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of FBPA to understand its bioavailability and potential for systemic therapeutic use.

  • In Vivo Efficacy Studies: Testing FBPA and its optimized analogs in animal models of diseases driven by MAPK pathway dysregulation, such as specific cancers or inflammatory conditions.

  • Target Selectivity: Profiling FBPA against a broad panel of kinases to determine its selectivity and identify potential off-target effects.

By pursuing these avenues, the scientific community can fully exploit the therapeutic potential of this once-overlooked molecule.

References

  • PrepChem.com. (n.d.). Synthesis of 3-(4-fluoro-3-nitrobenzoyl)-propionic acid. Retrieved from [Link]

  • J&K Scientific. (n.d.). 3-(4-Fluorobenzoyl)propionic acid | 366-77-8. Retrieved from [Link]

  • Park, S. W., et al. (2008). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Journal of Neurochemistry, 106(4), 1847-1857. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101359, 3-(4-Fluorobenzoyl)propionic acid. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • PubMed. (1996). 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2. Retrieved from [Link]

  • GSRS. (n.d.). 3-(4-FLUOROBENZOYL)PROPANOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • RSC Publishing. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food Funct., 9(1), 279-287. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023). Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. 16(11). Retrieved from [Link]

  • PubMed Central. (2017). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Oxidative Medicine and Cellular Longevity, 2017, 6023690. Retrieved from [Link]

Sources

3-(4-Fluorobenzoyl)propionic acid role in metabolic pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 3-(4-Fluorobenzoyl)propionic Acid in Cellular Pathways

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of 3-(4-Fluorobenzoyl)propionic acid (FBPA), a biologically active metabolite of the neuroleptic drug haloperidol. While historically viewed as a simple breakdown product, emerging evidence reveals that FBPA possesses distinct pharmacological activities, independent of the dopamine D2 receptor, with significant implications for cellular signaling and metabolic pathways. This document synthesizes the current understanding of FBPA's mechanism of action, focusing on its established role as an inhibitor of the MEK/ERK signaling cascade and its direct impact on mitochondrial function. Furthermore, we explore the well-founded hypothesis of its potential role in the cyclooxygenase (COX) pathway, drawing parallels with structurally related anti-inflammatory agents. Detailed experimental protocols are provided to enable researchers to investigate these activities, fostering further exploration into the therapeutic and off-target effects of this intriguing molecule.

Introduction and Chemical Identity

3-(4-Fluorobenzoyl)propionic acid (FBPA), also known as 4-(4-fluorophenyl)-4-oxobutanoic acid, is a principal metabolite of haloperidol, a widely used antipsychotic medication.[1][2] It is formed in the liver through oxidative N-dealkylation of haloperidol, a reaction primarily catalyzed by cytochrome P450 3A enzymes (CYP3A).[3][4] Unlike its parent compound, FBPA does not exhibit significant affinity for the dopamine D2 receptor, yet it demonstrates clear biological effects, including the induction of catalepsy and suppression of locomotor activity in animal models.[1][5] This has led to the understanding that FBPA's activity stems from a distinct mechanism of action, positioning it as a molecule of interest for its off-target effects and potential therapeutic applications, particularly in the fields of inflammation and oncology.[5]

Table 1: Physicochemical Properties of 3-(4-Fluorobenzoyl)propionic Acid

PropertyValueReference
CAS Number 366-77-8[2]
Molecular Formula C₁₀H₉FO₃[2]
Molecular Weight 196.18 g/mol [2]
IUPAC Name 4-(4-fluorophenyl)-4-oxobutanoic acid[6]
Synonyms FBPA, Haloperidol metabolite III[3][5]
Appearance White powder[5]
Melting Point 98-104 °C[5]

Established Role in the MEK/ERK Signaling Pathway

The most well-characterized activity of FBPA is its direct inhibition of the Mitogen-Activated Protein Kinase Kinase (MEK) 1 and 2 enzymes within the Ras/Raf/MEK/ERK signaling cascade.[5][7] This pathway is a central regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis.[8][9]

Mechanism of MEK1/2 Inhibition

FBPA has been shown to directly interact with MEK1/2, blocking the dopamine-induced phosphorylation of its downstream target, the Extracellular signal-Regulated Kinase (ERK) 1/2.[5] This inhibitory action prevents the transduction of signals from the cell surface to the nucleus, thereby modulating gene expression and protein activity.[9] While the precise binding site and allosteric or competitive nature of this inhibition by FBPA have not been fully elucidated, its effect is a clear disruption of this critical signaling node.

MEK_ERK_Pathway_Inhibition cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Signal Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription FBPA 3-(4-Fluorobenzoyl) propionic acid FBPA->MEK Inhibition Response Cellular Responses (Proliferation, Survival, Metabolic Regulation) Transcription->Response

Figure 1: Inhibition of the MEK/ERK signaling pathway by FBPA.
Metabolic Consequences of MEK/ERK Inhibition

The MEK/ERK pathway is not only a regulator of cell growth but is also deeply intertwined with cellular metabolism.[1] By inhibiting this pathway, FBPA can indirectly modulate key metabolic processes:

  • Response to Metabolic Stress: The MEK/ERK pathway is a critical sensor and responder to metabolic stress, such as glucose deprivation. Inhibition of MEK/ERK has been shown to protect cells from apoptosis induced by low glucose conditions.[1] This suggests that FBPA could alter a cell's fate and metabolic programming under nutrient-scarce conditions.

  • Regulation of Autophagy: Autophagy is a catabolic process essential for cellular homeostasis, allowing for the recycling of cellular components to provide energy and building blocks during starvation. The MEK/ERK pathway is a known regulator of autophagy, and its inhibition can modulate autophagic flux.[6]

  • Amino Acid Metabolism: Suppression of ERK signaling can lead to a reprogramming of amino acid metabolism, highlighting another layer of metabolic control exerted by this pathway.[1]

Direct Impact on Mitochondrial Function

Beyond its effects on signaling cascades, research has demonstrated that FBPA can directly target mitochondria, the powerhouses of the cell and hubs of metabolic activity.

Induction of the Mitochondrial Permeability Transition Pore (mPTP)

In vitro studies using isolated rat liver mitochondria have shown that FBPA induces the opening of the mitochondrial permeability transition pore (mPTP) in a concentration-dependent manner.[2][10] The opening of the mPTP is a critical event that disrupts the mitochondrial membrane potential, leading to:

  • Uncoupling of oxidative phosphorylation.

  • Release of cytochrome c into the cytoplasm, a key step in initiating apoptosis.[10]

  • Increased mitochondrial ATPase activity.[10]

Interestingly, the same study noted that while FBPA induced mPTP opening in isolated mitochondria, oral administration to rats did not produce this effect, suggesting potential differences in bioavailability, metabolism, or the cellular context in vivo. However, a reduction in mitochondrial lipid peroxidation was observed in both in vitro and in vivo models, indicating an antioxidant effect at the mitochondrial level.[2][10]

Hypothesized Role in Prostaglandin Synthesis (Cyclooxygenase Inhibition)

A compelling, yet currently unproven, hypothesis is that FBPA may function as an inhibitor of cyclooxygenase (COX) enzymes. This is based on several lines of reasoning:

  • Structural Analogy: FBPA belongs to the propionic acid class of molecules, a structural motif shared by many well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen, which are potent COX inhibitors.[11]

  • Pharmaceutical Precursor: The compound is widely used as a key intermediate in the synthesis of novel anti-inflammatory and analgesic medications.[5] This implies that the core structure of FBPA is amenable to binding pockets of inflammatory targets like COX.

  • Inflammation and Metabolism: The COX enzymes (COX-1 and COX-2) are central to the inflammatory response, catalyzing the conversion of arachidonic acid into prostaglandins.[12][13] This pathway is a critical metabolic route for fatty acids and is a primary target for anti-inflammatory therapies.

Inhibition of the COX pathway would represent a direct and significant role for FBPA in a key metabolic pathway.

COX_Pathway_Hypothesis Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 AA->PGH2 COX COX COX-1 / COX-2 Prostanoids Prostaglandins, Thromboxanes PGH2->Prostanoids Isomerases FBPA 3-(4-Fluorobenzoyl) propionic acid FBPA->COX Hypothesized Inhibition

Figure 2: Hypothesized inhibition of the COX pathway by FBPA.

Experimental Protocols for Functional Investigation

To facilitate further research, this section provides detailed, self-validating protocols to assess the key biological activities of FBPA.

Protocol: Assessing MEK1/2 Inhibition via Western Blot

This protocol quantifies MEK1/2 activity by measuring the phosphorylation of its direct downstream target, ERK1/2.

WB_Workflow start 1. Cell Culture & Treatment stimulate 2. Stimulation (e.g., PMA, Growth Factor) start->stimulate lyse 3. Cell Lysis stimulate->lyse quantify 4. Protein Quantification (BCA Assay) lyse->quantify sds 5. SDS-PAGE quantify->sds transfer 6. Western Transfer (PVDF Membrane) sds->transfer block 7. Blocking (5% BSA or Milk) transfer->block probe 8. Primary Antibody Incubation (anti-p-ERK, anti-Total-ERK) block->probe detect 9. Secondary Antibody & Detection (ECL) probe->detect analyze 10. Densitometry Analysis (p-ERK / Total-ERK Ratio) detect->analyze

Figure 3: Workflow for assessing MEK1/2 inhibition.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, A549, or HN33 hippocampal cells) in 6-well plates and grow to 70-80% confluency.[5][14]

  • Serum Starvation (Optional): To reduce basal ERK phosphorylation, serum-starve cells for 4-24 hours prior to treatment.

  • Inhibitor Treatment: Pre-treat cells with varying concentrations of FBPA (e.g., 0.1, 1, 10, 50 µM) or a known MEK inhibitor (e.g., U0126, Trametinib) for 1-2 hours.[14][15] Include a vehicle control (DMSO).

  • Stimulation: Stimulate the MEK/ERK pathway by adding a mitogen such as Phorbol 12-myristate 13-acetate (PMA, 400 nM) or Epidermal Growth Factor (EGF, 100 ng/mL) for 15-30 minutes.[14]

  • Cell Lysis: Immediately place plates on ice, aspirate media, and wash with ice-cold PBS. Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

    • Incubate overnight at 4°C with primary antibodies against phospho-ERK1/2 (p44/42 MAPK) and total-ERK1/2.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect bands using an Enhanced Chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensity using densitometry software. Calculate the ratio of phospho-ERK to total-ERK for each condition. Plot the percentage of inhibition against FBPA concentration to determine the IC₅₀ value.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This colorimetric assay measures the peroxidase component of COX activity and is suitable for determining the IC₅₀ and selectivity of potential inhibitors.[13][16]

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of FBPA and control inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective) in DMSO.[17][18]

    • Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical, Sigma-Aldrich) which includes human recombinant COX-1 and COX-2 enzymes, heme, assay buffer, and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[13]

  • Assay Setup (96-well plate):

    • 100% Activity Wells: Add assay buffer, heme, and enzyme (COX-1 or COX-2).

    • Inhibitor Wells: Add assay buffer, heme, enzyme, and diluted FBPA or control inhibitor.

    • Background Wells: Add assay buffer and heme (no enzyme).

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the chromogenic substrate (TMPD) followed immediately by the arachidonic acid substrate to all wells to start the reaction.

  • Measurement: Read the absorbance at 590-620 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each FBPA concentration relative to the 100% activity control.

    • Plot the percentage of inhibition versus log[FBPA] to calculate the IC₅₀ for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Table 2: Data Interpretation for COX Selectivity

Selectivity Index (SI)Interpretation
SI ≈ 1 Non-selective inhibitor (inhibits COX-1 and COX-2 equally)
SI > 100 COX-2 selective inhibitor
SI < 0.01 COX-1 selective inhibitor

Conclusion and Future Directions

3-(4-Fluorobenzoyl)propionic acid is more than an inactive metabolite; it is a biologically active molecule with defined effects on cellular signaling and mitochondrial function. Its established role as a MEK1/2 inhibitor places it at the intersection of cell fate decisions and metabolic regulation. The direct impact of FBPA on mitochondrial permeability transition highlights a second, distinct mechanism of action with significant implications for cell health and apoptosis.

The most promising avenue for future research lies in validating the hypothesized inhibition of cyclooxygenase enzymes. Confirming this activity would firmly establish a direct role for FBPA in a critical metabolic and inflammatory pathway, providing a mechanistic basis for the development of new anti-inflammatory drugs derived from its scaffold. Further investigation is also required to determine the specific IC₅₀ of FBPA for MEK1/2 inhibition and to elucidate its metabolic fate beyond its initial formation from haloperidol. Understanding these aspects will provide a complete picture of its pharmacological profile, informing drug development and improving our understanding of the off-target effects of its parent compound, haloperidol.

References

  • Kim, H. S., Song, M., Yumkham, S., et al. (2007). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Journal of Neurochemistry, 102(3), 933-942. [Link]

  • Han, J., Park, J., Lee, S., et al. (2017). ERK2 mediates metabolic stress response to regulate cell fate. Nature Communications, 8, 1671. [Link]

  • van der Meer, T., de Vries, E. G. E., Su, Y., et al. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Scientific Reports, 12(1), 21469. [Link]

  • Tateishi, T., Nakura, H., Asoh, Y., et al. (2000). CYP3A is responsible for N-dealkylation of haloperidol and bromperidol and oxidation of their reduced forms by human liver microsomes. Life Sciences, 67(24), 2913-2920.
  • Human Metabolome Database. (2021). Showing metabocard for 3-(4-Fluorobenzoyl)propionic acid (HMDB0245781). Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Retrieved from [Link]

  • Olowofolahan, A. O., et al. (2020). In vitro and in vivo effect of 3-Para-fluorobenzoyl-propionic acid on rat liver mitochondrial permeability transition pore opening and lipid peroxidation. Journal of Advances in Medicine and Medical Research, 32(10), 1-10. [Link]

  • Immuneering Corporation. (2025). Deep Cyclic Inhibition of MEK. Retrieved from [Link]

  • Martínez-González, J., & Alcaraz, M. J. (2010). In vitro cyclooxygenase activity assay in tissue homogenates. Methods in Molecular Biology, 644, 117-120. [Link]

  • Gorrod, J. W., & Fang, J. (1993). On the metabolism of haloperidol. Xenobiotica, 23(5), 495-508. [Link]

  • Nozu, K. (1978). Flurbiprofen: highly potent inhibitor of prostaglandin synthesis. Biochimica et Biophysica Acta, 529(3), 493-496.
  • MDPI. (2023). MAPK-ERK Pathway. Retrieved from [Link]

  • Catella-Lawson, F. (2002). Cyclooxygenase inhibition and thrombogenicity. The American Journal of Medicine, 112(1), 29-34. [Link]

  • Khan, Z. M., Van, Q. N., & Lawrence, D. S. (2021). Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. Proceedings of the National Academy of Sciences, 118(35), e2105423118. [Link]

  • ResearchGate. (n.d.). Overview of the method developed to assess MEK1/2 inhibition in PBMCs.... Retrieved from [Link]

  • Gholami, M., et al. (2024). Exploring the inhibitory potential of xanthohumol on MEK1/2: a molecular docking and dynamics simulation investigation. Research in Pharmaceutical Sciences, 19(6), 661-673. [Link]

  • Larabi, A., et al. (2025). Microbial metabolite indole-3-propionic acid drives mitochondrial respiration in CD4+ T cells to confer protection against intestinal inflammation. Nature Metabolism, 7(12), 2510-2530. [Link]

  • Ang, H. L., et al. (2021). Cyclooxygenase-Inhibiting Platinum(IV) Prodrugs with Potent Anticancer Activity. Molecules, 26(11), 3195. [Link]

  • JJ Medicine. (2017, March 9). Ras Raf MEK ERK Signaling Pathway - Overview, Regulation and Role in Pathology [Video]. YouTube. [Link]

  • Ballo, M., et al. (2021). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 15(7), 282-290. [Link]

  • ResearchGate. (n.d.). In vitro potency and selectivity of MEK inhibitor RO4927350. Retrieved from [Link]

  • Frontiers. (n.d.). Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function. Retrieved from [Link]

  • Stolina, M., et al. (2000). Specific inhibition of cyclooxygenase 2 restores antitumor reactivity by altering the balance of IL-10 and IL-12 synthesis. The Journal of Immunology, 164(1), 361-370. [Link]

  • Beck, W. S., & Ochoa, S. (1958). Metabolism of propionic acid in animal tissues. IV. Further studies on the enzymatic isomerization of methylmalonyl coenzyme A. The Journal of Biological Chemistry, 232(2), 931-938. [Link]

  • Frontiers. (n.d.). Investigation of exJSRV LTR promoter activity based on transcription factor regulatory networks. Retrieved from [Link]

  • Barnett, J., et al. (1995). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. Journal of Pharmacology and Experimental Therapeutics, 273(3), 1141-1147. [Link]

  • Lee, H. S., et al. (2007). Metabolism of FPP-3, an anti-inflammatory propenone compound, in rat by liquid chromatography-electrospray ionization tandem mass spectrometry. Biological & Pharmaceutical Bulletin, 30(5), 967-971. [Link]

  • Chan, F. K. L., et al. (1999). Specific inhibition of cyclooxygenase-2 with MK-0966 is associated with less gastroduodenal damage than either aspirin or ibuprofen. Alimentary Pharmacology & Therapeutics, 13(6), 761-767. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 3-(4-Fluorobenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-(4-Fluorobenzoyl)propionic acid is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, particularly anti-inflammatory agents, and serves as a metabolite of Haloperidol.[1][2] Its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks in research and development settings. This guide provides an in-depth analysis of its safety profile, detailed handling procedures, exposure control measures, and emergency response protocols, grounded in established chemical safety principles. While extensive toxicological data for this specific compound is not thoroughly investigated, this guide extrapolates best practices based on its classification and the handling of similar organic acids.[3]

Hazard Identification and Toxicological Profile

A foundational aspect of safe chemical handling is a thorough understanding of the substance's intrinsic hazards. 3-(4-Fluorobenzoyl)propionic acid is classified as hazardous under OSHA (29 CFR 1910.1200).[4] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[4][5]

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5]Warning[4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[4][5]Warning[4]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.[5]Warning

Toxicological Insights: The causality behind these classifications stems from the compound's chemical nature as a carboxylic acid. Acids can disrupt cell membranes and denature proteins upon contact, leading to irritation and tissue damage. The fluorinated benzoyl group may also influence its reactivity and metabolic pathways, although specific data is limited. To date, it has not been identified as a carcinogen by IARC.[3] The lack of comprehensive toxicological studies necessitates a precautionary approach, treating the compound with a high degree of care until more data becomes available.[3]

Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate PPE. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Engineering Controls:

  • Ventilation: All handling of 3-(4-Fluorobenzoyl)propionic acid powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[4][6]

  • Storage: The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

Personal Protective Equipment (PPE) Protocol: A robust PPE protocol is a self-validating system; its proper use is the primary barrier between the researcher and chemical exposure.

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[7] A face shield may be required for bulk handling or when splashing is possible.[8]Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[4]
Skin Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).[6] A lab coat must be worn and buttoned.[6]Prevents skin contact, which can lead to irritation.[4] Nitrile gloves offer good resistance to a range of chemicals.
Respiratory Protection For nuisance exposures, a NIOSH-approved P95 or P1 particle respirator may be used. For higher-level protection, an OV/AG/P99 respirator cartridge is recommended.[3]Required when engineering controls cannot maintain exposure below permissible limits or during spill cleanup to prevent respiratory tract irritation.[5]

Safe Handling, Storage, and Emergency Procedures

Adherence to standardized protocols for handling, storage, and emergencies is critical for maintaining a safe laboratory environment.

Standard Handling Protocol
  • Preparation: Before handling, ensure the work area (e.g., fume hood) is clean and uncluttered. Verify that an appropriate spill kit and emergency contact numbers are readily accessible.[9]

  • PPE Donning: Put on all required PPE as specified in Section 2.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a fume hood or other ventilated enclosure to contain dust.[6] Avoid creating dust during handling.[3]

  • Solution Preparation: When dissolving, add the acid to the solvent slowly. If diluting an acid, always add acid to water, never the other way around, to control any exothermic reactions.[8]

  • Post-Handling: After use, tightly close the container.[4] Decontaminate the work surface. Remove gloves and wash hands thoroughly with soap and water.[4]

Storage and Segregation

Proper chemical storage is a critical control measure to prevent hazardous reactions.

  • Location: Store in a dedicated, labeled cabinet for acids, away from incompatible materials.[8] Acid cabinets should be made of corrosion-resistant materials like polypropylene.[10][11]

  • Incompatibilities: Segregate 3-(4-Fluorobenzoyl)propionic acid from the following:

    • Strong bases and amines[4]

    • Strong oxidizing agents[4]

    • Strong reducing agents[4]

    • Flammable materials[10] The rationale for this segregation is to prevent violent exothermic or gas-producing reactions that can occur if containers leak or break.[12]

Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[4]

  • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get immediate medical attention.[4]

Spill Response Protocol: The following workflow outlines the decision-making process for responding to a chemical spill.

Spill_Response_Workflow start Spill Occurs assess Assess Spill - Is it large? - Is anyone injured? - Is there an immediate fire risk? start->assess is_major Major Spill? assess->is_major evacuate Evacuate Area Alert others Call Emergency Services (911) is_major->evacuate Yes is_minor Minor Spill is_major->is_minor No report Report Incident (Supervisor, EHS) evacuate->report don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) is_minor->don_ppe contain Contain the Spill Use absorbent dikes don_ppe->contain neutralize Neutralize Acid Spill (Use soda ash or sodium bicarbonate) contain->neutralize absorb Absorb Material Work from outside in neutralize->absorb cleanup Collect Residue Sweep solid or scoop absorbed liquid absorb->cleanup dispose Package for Disposal Place in labeled hazardous waste container cleanup->dispose decontaminate Decontaminate Area Wash with soap and water dispose->decontaminate decontaminate->report

Caption: Decision workflow for responding to a chemical spill.

Disposal Considerations

All waste generated from the use of 3-(4-Fluorobenzoyl)propionic acid must be treated as hazardous waste.

  • Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]

  • Contaminated Packaging: Dispose of as unused product.[3]

  • Cleanup Materials: All materials used for spill cleanup (absorbents, PPE) must be collected, sealed in a compatible, labeled container, and disposed of as hazardous waste.[13][14]

References

  • Capot Chemical Co., Ltd. (2019). 3-(4-Chlorobenzoyl)
  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • University of Nottingham. Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Florida State University, Emergency Management. Chemical Spills. Retrieved from [Link]

  • SEPS Services. (2023). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • University of Washington. SOP - ACID HANDLING. Retrieved from [Link]

  • LabManager. (2025). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvents. Retrieved from [Link]

  • Princeton University, Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]

  • Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]

  • SEPS Services. (2022). 8 Steps to Handling Chemical Spills in the Lab. Retrieved from [Link]

  • University of Washington. Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • Carnegie Mellon University Qatar. Emergency Response Guide for Laboratories. Retrieved from [Link]

Sources

3-(4-Fluorobenzoyl)propionic acid toxicological data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Toxicological Profile of 3-(4-Fluorobenzoyl)propionic Acid

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for 3-(4-Fluorobenzoyl)propionic acid (FBPA), a primary metabolite of the antipsychotic drug haloperidol.[1][2] This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. It synthesizes findings on acute toxicity, potential mechanisms of action, and highlights the significant data gaps in genotoxicity, carcinogenicity, and reproductive toxicity. The guide also outlines standardized experimental protocols based on OECD guidelines to encourage further investigation into the safety profile of this compound.

Introduction and Background

3-(4-Fluorobenzoyl)propionic acid (FBPA), also known as 4-(4-fluorophenyl)-4-oxobutanoic acid, is a significant metabolite of haloperidol, a widely used butyrophenone antipsychotic.[1][3][4] Haloperidol is primarily a dopamine D2 receptor antagonist, and while its pharmacological effects are well-documented, the biological activities of its metabolites have been less thoroughly investigated.[1] Recent research, however, has indicated that FBPA may possess biological activity independent of the dopamine D2 receptor, suggesting a potential for off-target effects that warrant a detailed toxicological evaluation.[1] This guide aims to consolidate the current knowledge of FBPA's toxicology and provide a framework for future research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its toxicological assessment.

PropertyValueReference
CAS Number 366-77-8[2][4]
Molecular Formula C₁₀H₉FO₃[2][5][6]
Molecular Weight 196.18 g/mol [2][5]
Appearance White powder/solid[5]
Melting Point 100-102 °C
SMILES String OC(=O)CCC(=O)c1ccc(F)cc1
InChI Key WUYWHIAAQYQKPP-UHFFFAOYSA-N

Known Biological Activity and Metabolism

FBPA is formed through the metabolism of haloperidol.[1][7] Studies have shown that the formation of FBPA is catalyzed by hepatic microsomes and is dependent on NADPH.[7] While FBPA does not bind to the dopamine D2 receptor, it has been shown to suppress locomotor activity and induce catalepsy in mice, similar to haloperidol.[1][8] This suggests a receptor-independent mechanism of action. Research has indicated that FBPA can directly interact with and inhibit mitogen-activated protein kinase kinase (MEK)1/2.[1] This interaction provides a potential pathway for cellular effects that could be relevant to its toxicological profile.

Haloperidol Haloperidol FBPA 3-(4-Fluorobenzoyl)propionic Acid (FBPA) Haloperidol->FBPA Metabolism (Hepatic Microsomes, NADPH) MEK1_2 MEK1/2 FBPA->MEK1_2 Direct Inhibition ERK1_2 ERK1/2 Phosphorylation MEK1_2->ERK1_2 Inhibition Cellular_Effects Downstream Cellular Effects ERK1_2->Cellular_Effects

Fig. 1: Proposed metabolic and activity pathway of FBPA.

Toxicological Profile

The available toxicological data for FBPA is primarily derived from safety data sheets, which indicate a potential for acute toxicity and local irritation.

Acute Toxicity

FBPA is classified as Acute Toxicity Category 4 (Oral) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This classification suggests that the substance may be harmful if swallowed.

RouteClassificationNotes
Oral Acute Toxicity 4Harmful if swallowed.
Dermal No data available
Inhalation No data availableMay cause respiratory irritation.[9]
Local Irritation

Safety data sheets consistently indicate that FBPA is an irritant.

  • Skin Irritation: Causes skin irritation (Category 2).[9]

  • Eye Irritation: Causes serious eye irritation (Category 2).[9]

  • Respiratory Irritation: May cause respiratory system irritation.[9]

Genotoxicity

There is a significant lack of data regarding the genotoxic potential of FBPA. No studies utilizing standard assays such as the Ames test or in vitro/in vivo chromosomal aberration assays were identified in the public domain. While studies on other propionic acid derivatives have shown mixed results, these are not directly applicable to FBPA due to structural differences.[10][11]

Carcinogenicity

No data is available on the carcinogenic potential of FBPA. Long-term animal bioassays have not been reported.

Reproductive and Developmental Toxicity

The effects of FBPA on reproduction and development are unknown. No studies investigating fertility, embryofetal development, or postnatal effects have been published. Studies on other propionic acid derivatives have been conducted, but the relevance to FBPA is undetermined.[12][13][14]

Proposed Experimental Protocols for Toxicological Assessment

To address the existing data gaps, a structured toxicological evaluation of FBPA is necessary. The following protocols are based on internationally recognized OECD guidelines.[15][16]

Genotoxicity Assessment

A tiered approach to genotoxicity testing is recommended.

This initial screening assay assesses the potential of a substance to induce gene mutations in bacteria.

Methodology:

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect various types of point mutations.[17]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify compounds that require metabolic activation to become mutagenic.[17]

  • Dose Range: Use a range of at least five different concentrations of FBPA, selected based on a preliminary toxicity test.

  • Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal glucose agar. After incubation for 48-72 hours, revertant colonies are counted.

  • Positive Control: Use known mutagens for each strain as positive controls.

  • Evaluation: A substance is considered mutagenic if it produces a dose-related increase in revertant colonies and/or a reproducible twofold or greater increase in revertants at one or more concentrations.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis FBPA FBPA Test Article Plate_S9 Plate with S9 FBPA->Plate_S9 Plate_noS9 Plate without S9 FBPA->Plate_noS9 Bacteria Bacterial Strains (e.g., S. typhimurium, E. coli) Bacteria->Plate_S9 Bacteria->Plate_noS9 S9 S9 Metabolic Activation Mix S9->Plate_S9 Count Count Revertant Colonies Plate_S9->Count Plate_noS9->Count Data Analyze Data Count->Data

Fig. 2: Workflow for the Ames Test.

This assay detects chromosomal damage (clastogenicity) or aneuploidy.

Methodology:

  • Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).

  • Treatment: Expose cell cultures to FBPA at various concentrations, with and without metabolic activation (S9).

  • Harvest: After an appropriate exposure and recovery period, treat cells with a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells.

  • Staining and Scoring: Harvest, fix, and stain the cells. Score the frequency of micronuclei in binucleated cells.

  • Controls: Include vehicle and positive controls (known clastogens).

  • Evaluation: A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Repeated Dose Toxicity and Carcinogenicity Screening

A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test can provide initial data on long-term effects.

Methodology:

  • Animal Model: Use a rodent species, typically the rat.

  • Administration: Administer FBPA daily via an appropriate route (e.g., oral gavage) for at least 28 days.

  • Dose Levels: Use at least three dose levels and a concurrent control group.

  • Endpoints (Repeated Dose): Monitor clinical signs, body weight, food consumption, hematology, clinical chemistry, and perform a full histopathological examination of major organs and tissues.

  • Endpoints (Reproductive/Developmental): Assess mating performance, fertility, gestation length, and litter data (number of pups, viability, body weight). Conduct a macroscopic examination of offspring.

  • Evaluation: This study can identify target organs for toxicity, establish a No-Observed-Adverse-Effect Level (NOAEL), and provide preliminary information on reproductive and developmental hazards.

Conclusion

The current toxicological data for 3-(4-Fluorobenzoyl)propionic acid is limited, primarily indicating acute oral toxicity and irritant properties. Its biological activity, particularly the inhibition of MEK1/2, suggests a potential for cellular effects that require further investigation. Significant data gaps exist for genotoxicity, carcinogenicity, and reproductive toxicity. The experimental protocols outlined in this guide provide a roadmap for a comprehensive toxicological evaluation of FBPA, which is crucial for a complete understanding of its safety profile, especially given its status as a major metabolite of the widely used drug haloperidol.

References

  • Park, S. H., et al. (2008). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Journal of Neurochemistry, 106(1), 349-358. [Link]

  • ResearchGate. (n.d.). Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. [Link]

  • PubChem. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. [Link]

  • Molbase. (n.d.). MSDS of 3-(4-Chlorobenzoyl)propionic acid. [Link]

  • Vlastos, D., et al. (1999). Comparative mutagenic and genotoxic effects of three propionic acid derivatives ibuprofen, ketoprofen and naproxen. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 444(2), 305-311. [Link]

  • OECD. (n.d.). SIDS Initial Assessment Report for Azodicarboxamide. [Link]

  • OECD. (n.d.). SIDS Initial Assessment Report for Itaconic acid. [Link]

  • Gorrod, J. W., & Fang, J. (1993). On the metabolism of haloperidol. Xenobiotica, 23(5), 495-508. [Link]

  • Leite, A. C. L., et al. (2006). Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 603(1), 59-66. [Link]

  • Honma, M., et al. (2019). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Genes and Environment, 41, 2. [Link]

  • OECD. (n.d.). SIDS Initial Assessment Report for HHCB. [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • The Good Scents Company. (n.d.). propionic acid, 79-09-4. [Link]

  • PubChem. (n.d.). 3-(4-Chlorobenzoyl)propionic acid. [Link]

  • Reid, C. A., et al. (2015). Assessing the mutagenicity of protic ionic liquids using the mini Ames test. Sustainable Chemistry and Pharmacy, 3, 17-23. [Link]

  • Dobo, K. L., et al. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 633(2), 108-120. [Link]

  • National Institutes of Health. (n.d.). Carcinogenic Potency Database. [Link]

  • Gollapudi, B. B., et al. (1995). Evaluation of the in vitro genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid. Mutation Research/Genetic Toxicology, 345(3-4), 163-170. [Link]

  • Laufersweiler, M. C., et al. (2012). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. Regulatory Toxicology and Pharmacology, 62(1), 160-182. [Link]

  • Nelson Labs. (n.d.). Bacterial Reverse Mutation Assay (Ames Test) GLP Report. [Link]

  • Global Substance Registration System. (n.d.). 3-(4-FLUOROBENZOYL)PROPANOIC ACID. [Link]

  • Phipps, K., et al. (2021). Reproductive and developmental toxicity screening study of an acetone extract of rosemary. Regulatory Toxicology and Pharmacology, 119, 104840. [Link]

  • Flores-Páez, L. A., et al. (2021). Prenatal exposure to propionic acid induces altered locomotion and reactive astrogliosis in male rats. Journal of Chemical Neuroanatomy, 117, 102011. [Link]

Sources

A Spectroscopic Guide to 3-(4-Fluorobenzoyl)propionic acid: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, a profound understanding of a molecule's structural and electronic properties is paramount. 3-(4-Fluorobenzoyl)propionic acid, a key intermediate in the synthesis of various pharmacologically active compounds, presents a compelling case for detailed spectroscopic examination. This technical guide provides an in-depth analysis of the spectral data of 3-(4-Fluorobenzoyl)propionic acid, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document offers not just data, but a cohesive interpretation that links spectral features to the underlying molecular architecture, thereby facilitating its application in complex synthetic pathways and quality control.

The strategic incorporation of a fluorine atom on the benzoyl moiety significantly influences the molecule's electronic environment, which is sensitively probed by the spectroscopic techniques discussed herein. This guide will dissect the nuances of the ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a comprehensive and validated analytical portrait of this important chemical entity.

Molecular Structure and Overview

Before delving into the spectral data, it is essential to visualize the molecular framework of 3-(4-Fluorobenzoyl)propionic acid. The structure, systematic numbering, and key functional groups are illustrated below.

Figure 1: Molecular structure of 3-(4-Fluorobenzoyl)propionic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(4-Fluorobenzoyl)propionic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-(4-Fluorobenzoyl)propionic acid, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for each type of proton in the molecule.

Table 1: ¹H NMR Spectral Data for 3-(4-Fluorobenzoyl)propionic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5Singlet (broad)1H-COOH
8.05 - 7.95Multiplet2HAr-H (ortho to C=O)
7.20 - 7.10Multiplet2HAr-H (ortho to F)
3.30Triplet2H-CO-CH₂-
2.85Triplet2H-CH₂-COOH

Interpretation:

The proton of the carboxylic acid (-COOH) appears as a broad singlet at a significantly downfield chemical shift (~11.5 ppm) due to deshielding and hydrogen bonding. The aromatic region displays two multiplets. The downfield multiplet between 8.05 and 7.95 ppm corresponds to the two aromatic protons ortho to the electron-withdrawing carbonyl group. The upfield multiplet, between 7.20 and 7.10 ppm, is assigned to the two aromatic protons ortho to the fluorine atom. The aliphatic region shows two triplets, characteristic of the two adjacent methylene groups. The triplet at approximately 3.30 ppm is assigned to the methylene group adjacent to the carbonyl group (-CO-CH₂-), which is more deshielded. The triplet at around 2.85 ppm corresponds to the methylene group adjacent to the carboxylic acid function (-CH₂-COOH). The triplet splitting pattern arises from the coupling with the neighboring methylene protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data for 3-(4-Fluorobenzoyl)propionic acid

Chemical Shift (δ, ppm)Assignment
~198.0C=O (ketone)
~178.0C=O (carboxylic acid)
~166.0 (d, ¹JCF ≈ 255 Hz)C-F
~132.5Ar-C (ipso to C=O)
~131.0 (d, ³JCF ≈ 9 Hz)Ar-CH (ortho to C=O)
~116.0 (d, ²JCF ≈ 22 Hz)Ar-CH (ortho to F)
~33.5-CO-CH₂-
~28.0-CH₂-COOH

Interpretation:

The two carbonyl carbons are clearly distinguished, with the ketonic carbonyl appearing at a more downfield shift (~198.0 ppm) compared to the carboxylic acid carbonyl (~178.0 ppm). A key feature is the carbon attached to the fluorine atom, which appears as a doublet around 166.0 ppm with a large one-bond coupling constant (¹JCF) of approximately 255 Hz. The aromatic carbons also exhibit splitting due to coupling with the fluorine atom. The aromatic carbons ortho to the carbonyl group appear as a doublet around 131.0 ppm with a smaller three-bond coupling constant (³JCF) of about 9 Hz. The carbons ortho to the fluorine atom resonate as a doublet around 116.0 ppm with a two-bond coupling constant (²JCF) of roughly 22 Hz. The ipso-carbon to the carbonyl group is observed around 132.5 ppm. The two aliphatic carbons are found in the upfield region, with the carbon adjacent to the ketone at approximately 33.5 ppm and the carbon adjacent to the carboxylic acid at around 28.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The experimental FT-IR spectrum of 3-(4-Fluorobenzoyl)propionic acid shows characteristic absorption bands that confirm its structure.[1]

Table 3: Key IR Absorption Bands for 3-(4-Fluorobenzoyl)propionic acid

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
~1710StrongC=O stretch (carboxylic acid)
~1685StrongC=O stretch (aromatic ketone)
~1600, ~1500MediumC=C stretch (aromatic ring)
~1230StrongC-F stretch
~930Medium, BroadO-H bend (out-of-plane)

Interpretation:

The most prominent feature is the very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[1] The two carbonyl groups give rise to two distinct, strong absorption bands. The band at approximately 1710 cm⁻¹ is assigned to the C=O stretch of the carboxylic acid, while the band around 1685 cm⁻¹ corresponds to the C=O stretch of the aryl ketone. The aromatic C=C stretching vibrations are observed as medium intensity bands around 1600 and 1500 cm⁻¹. A strong band at approximately 1230 cm⁻¹ is indicative of the C-F stretching vibration. The broad out-of-plane O-H bend of the carboxylic acid dimer is typically observed around 930 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.

Table 4: Key Mass Spectral Data for 3-(4-Fluorobenzoyl)propionic acid

m/zRelative Intensity (%)Proposed Fragment Ion
196Moderate[M]⁺ (Molecular Ion)
123High[F-C₆H₄-C≡O]⁺
95High[F-C₆H₄]⁺

Interpretation:

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 196, which corresponds to the molecular weight of 3-(4-Fluorobenzoyl)propionic acid (C₁₀H₉FO₃). The fragmentation pattern is dominated by cleavages around the carbonyl groups. A prominent peak is observed at m/z 123, which can be attributed to the formation of the 4-fluorobenzoyl cation ([F-C₆H₄-C≡O]⁺) resulting from the cleavage of the bond between the carbonyl carbon and the adjacent methylene group. Further fragmentation of this ion can lead to the loss of carbon monoxide (CO), generating the 4-fluorophenyl cation ([F-C₆H₄]⁺) at m/z 95.

fragmentation M [C₁₀H₉FO₃]⁺˙ m/z = 196 frag1 [F-C₆H₄-C≡O]⁺ m/z = 123 M->frag1 - •CH₂CH₂COOH frag2 [F-C₆H₄]⁺ m/z = 95 frag1->frag2 - CO

Figure 2: Proposed primary fragmentation pathway of 3-(4-Fluorobenzoyl)propionic acid in EI-MS.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectral data, standardized experimental protocols are essential.

NMR Sample Preparation and Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve ~10-20 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer solution to a clean, dry 5 mm NMR tube dissolve->transfer vortex Gently vortex to ensure homogeneity transfer->vortex instrument Place NMR tube in the spectrometer vortex->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field for optimal homogeneity lock->shim acquire Acquire ¹H and ¹³C NMR spectra using standard parameters shim->acquire

Figure 3: Workflow for NMR sample preparation and data acquisition.

FT-IR Spectroscopy (KBr Pellet Method)

FTIR_Workflow cluster_prep KBr Pellet Preparation cluster_acq Data Acquisition grind_sample Grind a small amount (~1-2 mg) of the sample to a fine powder mix Thoroughly mix the sample with ~100-200 mg of dry KBr powder grind_sample->mix press Press the mixture in a die under high pressure to form a transparent pellet mix->press place_pellet Place the KBr pellet in the sample holder of the FT-IR spectrometer press->place_pellet acquire_bg Acquire a background spectrum of the empty sample compartment place_pellet->acquire_bg acquire_sample Acquire the sample spectrum acquire_bg->acquire_sample

Figure 4: Workflow for FT-IR analysis using the KBr pellet method.

Electron Ionization Mass Spectrometry (EI-MS)

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol) inject Inject the solution into the mass spectrometer, often via a direct insertion probe or GC inlet dissolve->inject ionize Ionize the sample in the gas phase using a high-energy electron beam (typically 70 eV) inject->ionize accelerate Accelerate the resulting ions into the mass analyzer ionize->accelerate separate Separate the ions based on their mass-to-charge (m/z) ratio accelerate->separate detect Detect the ions and generate the mass spectrum separate->detect

Figure 5: Workflow for Electron Ionization Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 3-(4-Fluorobenzoyl)propionic acid presented in this guide provides a robust and validated dataset for its structural characterization. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, with the fluorine atom introducing characteristic couplings that serve as valuable diagnostic markers. FT-IR spectroscopy confirms the presence of the key carboxylic acid and aryl ketone functional groups. Finally, mass spectrometry establishes the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This integrated spectroscopic approach offers a powerful methodology for the unambiguous identification and quality assessment of 3-(4-Fluorobenzoyl)propionic acid, supporting its critical role in synthetic chemistry and drug discovery.

References

  • SpectraBase. 3-(4-Fluorobenzoyl)propionic acid. [Link]

  • Ramachandran, S., & Velraj, G. (2015). Molecular structural, spectroscopic (ft-ir, ft-raman and uv–vis) studies on the 3-(4-fluorobenzoyl) propionic acid by dft calculations. International Journal of Current Research, 7(11), 22356-22366.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Fluorobenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of 3-(4-Fluorobenzoyl)propionic acid, a pivotal intermediate in pharmaceutical development and organic synthesis.[1] The strategic incorporation of a fluorine atom into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[2][3] 3-(4-Fluorobenzoyl)propionic acid exemplifies this principle, serving as a versatile building block for advanced therapeutic agents, particularly in the realm of anti-inflammatory and analgesic medications.[1] Furthermore, its identity as a biologically active metabolite of the neuroleptic drug haloperidol underscores its relevance in pharmacological studies.[4][5][6] The primary synthetic route detailed herein is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride, a robust and scalable electrophilic aromatic substitution reaction.[7][8] This guide offers a detailed experimental protocol, in-depth mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.

Scientific Rationale and Mechanistic Overview

The synthesis of 3-(4-Fluorobenzoyl)propionic acid is achieved via the Friedel-Crafts acylation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[9][10][11] This electrophilic aromatic substitution involves the reaction of an aromatic ring (fluorobenzene) with an acylating agent (succinic anhydride) in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7]

The Mechanism Unveiled:

The reaction proceeds through several distinct steps, as illustrated below:

  • Activation of the Acylating Agent: The Lewis acid catalyst, AlCl₃, coordinates with an oxygen atom of succinic anhydride. This polarization weakens the C-O bond, leading to the ring-opening of the anhydride and the formation of a highly electrophilic acylium ion intermediate.[9][12] This resonance-stabilized cation is the key electrophile in the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion.[13] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The fluorine atom on the benzene ring is an ortho-, para-director; however, due to steric hindrance, the acylation predominantly occurs at the para position.

  • Rearomatization: A weak base, such as the AlCl₄⁻ complex formed during the initial activation step, abstracts a proton from the carbon atom bearing the new acyl group.[9][10] This step restores the aromaticity of the ring, yielding the aluminum chloride complex of the final product.

  • Hydrolysis (Workup): The reaction is quenched with an aqueous acid solution, which hydrolyzes the aluminum complex to liberate the final product, 3-(4-Fluorobenzoyl)propionic acid, and regenerate the Lewis acid catalyst in a hydrated form.[14][15]

Diagram: Mechanism of Friedel-Crafts Acylation

G cluster_1 Step 1: Acylium Ion Formation cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3 & 4: Rearomatization & Workup SA Succinic Anhydride Complex1 Activated Complex SA->Complex1 + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex1 Acylium Acylium Ion (Electrophile) Complex1->Acylium Ring Opening FB Fluorobenzene (Nucleophile) Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + FB->Sigma Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex Deprotonation (-H⁺) FinalProduct 3-(4-Fluorobenzoyl)propionic acid Product_Complex->FinalProduct Hydrolysis Workup Aqueous Workup (H₂O/HCl) Workup->FinalProduct

Caption: Reaction mechanism for the synthesis of 3-(4-Fluorobenzoyl)propionic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds.[14]

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityMolesNotes
Succinic AnhydrideC₄H₄O₃100.0754.4 g0.544Ensure it is dry.
FluorobenzeneC₆H₅F96.10266 g (250 mL)2.77Use as the limiting reagent and solvent.
Aluminum ChlorideAlCl₃133.34170 g1.27Must be anhydrous. Handle in a fume hood.
Hydrochloric AcidHCl36.46~280 mL (6N)~1.68For workup.
Methylene ChlorideCH₂Cl₂84.93As needed-For extraction.
Sodium HydroxideNaOH40.00As needed (2N)-For back-extraction.
Activated CarbonC12.01As needed-For decolorization.
HexaneC₆H₁₄86.18As needed-For recrystallization.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a suspension of anhydrous aluminum chloride (170 g) in fluorobenzene (266 g).

  • Initiation: Begin stirring the suspension under a nitrogen atmosphere and cool the flask to approximately 10°C using an ice bath.

  • Addition of Succinic Anhydride: Add succinic anhydride (54.4 g) in small portions over time, ensuring the internal temperature is maintained between 10°C and 20°C. An exothermic reaction will occur.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 10-20°C for an additional 1.5 hours.

  • Heating: Remove the ice bath and heat the reaction mixture on a steam bath for 45 minutes to ensure the reaction goes to completion.

  • Quenching: Carefully pour the warm reaction mixture onto a mixture of crushed ice (1.2 kg) and 6N hydrochloric acid (280 mL). This step is highly exothermic and should be performed with caution in a large beaker or flask.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with methylene chloride.

  • Back-Extraction: Wash the combined organic extracts with water. Then, extract the product from the organic phase into an aqueous phase using 2N sodium hydroxide solution. The product, being a carboxylic acid, will deprotonate and become soluble in the aqueous base.

  • Purification of Aqueous Extract: Treat the basic aqueous extract with a small amount of activated carbon to remove colored impurities, and then filter.

  • Precipitation: Cool the clear, basic filtrate in an ice bath and slowly acidify with concentrated HCl until the product precipitates completely.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it. The expected yield is approximately 94 g.[14]

Diagram: Experimental Workflow

G A 1. Charge Reactor (Fluorobenzene, AlCl₃) B 2. Cool to 10°C A->B C 3. Add Succinic Anhydride (10-20°C, 1.5h) B->C D 4. Heat on Steam Bath (45 min) C->D E 5. Quench (Ice / HCl) D->E F 6. Extract (Methylene Chloride) E->F G 7. Back-Extract (2N NaOH) F->G H 8. Acidify & Precipitate (HCl) G->H I 9. Filter & Dry H->I J 10. Recrystallize (CH₂Cl₂ / Hexane) I->J K Final Product J->K

Caption: General experimental workflow for the synthesis of 3-(4-Fluorobenzoyl)propionic acid.

Purification and Characterization

Purification

The crude product can be further purified by recrystallization to achieve high purity.

  • Protocol: Dissolve the crude solid in a minimum amount of hot methylene chloride. Slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by filtration.

  • Expected Recovery: A recovery of over 90% can be expected from recrystallization.[14]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Property / TechniqueExpected ResultReference
Appearance White to off-white solid[14]
Melting Point (mp) 99-102 °C[4][14]
¹H-NMR Signals corresponding to aromatic protons (para-substituted pattern), and two methylene groups of the propionic acid chain.General Spectroscopic Principles
¹³C-NMR Peaks for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons (showing C-F coupling), and methylene carbons.General Spectroscopic Principles
IR Spectroscopy Characteristic absorptions for C=O (ketone and carboxylic acid), O-H (broad, for carboxylic acid), and C-F stretching.General Spectroscopic Principles
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 196.18 g/mol .[4][5]

Applications in Drug Discovery and Development

3-(4-Fluorobenzoyl)propionic acid is more than a simple chemical; it is a strategic precursor in the synthesis of complex, biologically active molecules.[1]

  • Pharmaceutical Intermediate: Benzoylpropionic acids are crucial intermediates for synthesizing a variety of five-membered heterocyclic compounds, such as butenolides and pyrrolones, which exhibit significant biological activities.[16] The fluorinated version is particularly valuable for creating drug candidates with improved pharmacological properties.[1]

  • Metabolite Studies: As a primary metabolite of haloperidol, this compound is essential for pharmacological and toxicological studies.[4][5] Research has shown that 3-(4-fluorobenzoyl)propionic acid itself possesses biological activity, inducing catalepsy and suppressing locomotor activity in animal models by interacting with targets like the MEK1/2 kinase, independent of dopamine D2 receptors.[6]

  • Building Block for Novel Scaffolds: The dual functionality of a ketone and a carboxylic acid allows for a wide range of subsequent chemical modifications, making it an ideal starting point for building diverse molecular libraries in the search for new drug leads.

Safety and Handling

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Fluorobenzene: Flammable liquid and harmful if inhaled or absorbed through the skin.

  • Acids and Bases: Concentrated HCl and NaOH solutions are highly corrosive. Handle with care.

  • Reaction Quenching: The quenching of the reaction mixture is highly exothermic. Perform this step slowly and behind a safety shield.

Conclusion

The Friedel-Crafts acylation of fluorobenzene with succinic anhydride provides a reliable and efficient route to 3-(4-Fluorobenzoyl)propionic acid. This protocol, grounded in well-established chemical principles, yields a high-value compound crucial for the advancement of pharmaceutical research. Understanding the underlying mechanism not only ensures procedural success but also empowers scientists to adapt and innovate upon this foundational synthesis. The resulting product serves as a key enabler in the development of next-generation therapeutics, highlighting the enduring power of classic organic reactions in modern drug discovery.

References

  • Ali, S., Rama, N. H., Qadeer, G., & Ruzicka, A. (2008). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2197. Available from: [Link]

  • PrepChem.com. Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Available from: [Link]

  • Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016). Available from: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available from: [Link]

  • Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Prakash Academy. (2013). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. YouTube. Available from: [Link]

  • Drug Discovery Today. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • Organic Syntheses. β-BENZOYLPROPIONIC ACID. Available from: [Link]

  • Google Patents. CN101462931A - Method for acylating fluorobenzene.
  • Der Pharma Chemica. Synthesis and characterization of potential impurities in Fenofibrate drug substance. (2015). Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Dovepress. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. (2024). Available from: [Link]

  • Oh, Y. J., et al. (2012). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Journal of Neurochemistry, 122(5), 977-988. Available from: [Link]

  • Frontiers in Chemistry. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Available from: [Link]

Sources

Application Note & Protocol: Synthesis of 3-(4-Fluorobenzoyl)propionic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

3-(4-Fluorobenzoyl)propionic acid (FBPA) is a pivotal chemical intermediate, recognized for its role in the synthesis of various pharmaceuticals and its significance in metabolic studies.[1][2] It is a well-documented metabolite of the widely used antipsychotic drug Haloperidol, and its biological activities are a subject of ongoing research.[3][4] The synthesis of high-purity FBPA is therefore a critical step for professionals in drug discovery and development.

The most direct and industrially scalable method for preparing this keto-acid is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride.[5] This electrophilic aromatic substitution reaction provides a robust pathway to forge the key carbon-carbon bond, forming the benzoyl moiety. This document provides a detailed, field-proven protocol for this synthesis, grounded in an expert understanding of the reaction mechanism, safety considerations, and purification strategies.

The Chemistry: Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the attachment of an acyl group to an aromatic ring.[6][7] The reaction proceeds through a well-understood electrophilic aromatic substitution (EAS) mechanism.

Causality Behind the Mechanism:

  • Generation of the Electrophile: The reaction is initiated by the activation of succinic anhydride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[8][9] The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the molecule and facilitating the cleavage of a C-O bond. This generates a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile.[6][10][11]

  • Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[11] This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[12] The fluorine atom on the ring is an ortho-, para-director; however, due to the steric bulk of the incoming acylium ion complex, the reaction overwhelmingly favors substitution at the less hindered para position.

  • Rearomatization: To restore the stability of the aromatic system, a weak base (such as AlCl₄⁻, formed in the initial step) abstracts a proton from the carbon atom bearing the new acyl group.[6][9]

  • Catalyst Complexation: A crucial aspect of Friedel-Crafts acylation is that the product, a ketone, is a moderate Lewis base. It readily forms a stable complex with the AlCl₃ catalyst.[7][13] This complex deactivates the product towards further acylation, preventing polysubstitution.[13] However, it also means that the Lewis acid is not truly a catalyst in this reaction but a reagent that must be used in stoichiometric amounts (or slight excess) to drive the reaction to completion.[7] An aqueous acidic work-up is required to hydrolyze this complex and liberate the final ketone product.[14]

Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Complexation Succinic Anhydride Succinic Anhydride Acylium_Ion Acylium Ion (Electrophile) Succinic Anhydride->Acylium_Ion + AlCl3 AlCl3 AlCl3 Fluorobenzene Fluorobenzene Sigma_Complex Sigma Complex (Arenium Ion) Fluorobenzene->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl3 Complex Sigma_Complex->Product_Complex - H+ Final_Product 3-(4-Fluorobenzoyl) propionic acid Product_Complex->Final_Product Aqueous Work-up

Caption: High-level overview of the Friedel-Crafts acylation mechanism.

Detailed Experimental Protocol

This protocol is synthesized from established procedures and provides a reliable method for the synthesis of 3-(4-Fluorobenzoyl)propionic acid.[5]

3.1. Materials and Reagents

ReagentCAS No.FormulaMW ( g/mol )AmountEquivalents
Fluorobenzene462-06-6C₆H₅F96.10266 g~5.1
Succinic Anhydride108-30-5C₄H₄O₃100.0754.4 g1.0
Aluminum Chloride (anhydrous)7446-70-0AlCl₃133.34170 g~2.3
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93As needed-
Hydrochloric Acid (conc.)7647-01-0HCl36.46~150 mL-
Sodium Hydroxide1310-73-2NaOH40.00As needed-
Hexane110-54-3C₆H₁₄86.18As needed-

3.2. Equipment

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel or powder addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle and temperature controller

  • Ice-water bath

  • Large beaker (2 L) for quenching

  • Separatory funnel (1 L)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

3.3. Reaction Workflow

Synthesis Workflow Setup 1. Reaction Setup (Anhydrous Conditions) Charge 2. Reagent Charging - AlCl3 & Fluorobenzene Setup->Charge Acylation 3. Acylation - Add Succinic Anhydride - Heat to complete Charge->Acylation Quench 4. Quenching - Pour onto Ice/HCl Acylation->Quench Extraction 5. Extraction & Wash - Extract with DCM - Basic extraction (NaOH) Quench->Extraction Precipitation 6. Precipitation - Acidify aqueous layer Extraction->Precipitation Purification 7. Purification - Filter solid - Recrystallize Precipitation->Purification Analysis 8. Analysis - MP, HPLC, NMR Purification->Analysis

Caption: Step-by-step experimental workflow for the synthesis.

3.4. Step-by-Step Procedure

  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, condenser (with drying tube), and powder addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the AlCl₃ catalyst.[12] The entire setup should be under a nitrogen or argon atmosphere if possible, or at minimum, protected from atmospheric moisture.

  • Reagent Charging: Charge the flask with fluorobenzene (266 g). Begin stirring and cool the flask in an ice-water bath to approximately 10°C.

  • Catalyst Addition: Carefully and in portions, add the anhydrous aluminum chloride (170 g) to the stirred fluorobenzene. Expertise Note: This process is exothermic. Maintain the temperature below 20°C during the addition.

  • Acylation: Once the catalyst is fully suspended, begin the portion-wise addition of succinic anhydride (54.4 g) over a period of about 30-45 minutes. The key is to control the rate of addition to keep the internal temperature between 10°C and 20°C.[5]

  • Reaction Completion: After the addition is complete, stir the mixture for an additional 1.5 hours, allowing the temperature to remain between 10-20°C.[5] Afterwards, remove the ice bath and heat the mixture on a steam bath or with a heating mantle for approximately 45 minutes to ensure the reaction goes to completion.[5]

  • Work-up - Quenching: Prepare a large beaker with 1.2 kg of crushed ice and 280 mL of 6N HCl. Very slowly and carefully, pour the warm reaction mixture onto the ice/acid slurry with vigorous stirring. Trustworthiness Note: This quenching step is highly exothermic and will release HCl gas. This must be performed in a well-ventilated fume hood. This step breaks down the aluminum complexes.[14][15]

  • Extraction: Transfer the quenched mixture to a large separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Product Isolation: Wash the combined organic extracts with water. Then, extract the organic layer with 2N NaOH solution. The acidic product will move into the aqueous basic layer, leaving non-acidic impurities behind.[5]

  • Precipitation: Treat the basic aqueous extract with activated carbon to remove colored impurities, and then filter. Cool the filtrate in an ice bath and slowly acidify it with concentrated HCl until the product precipitates completely (pH ~1-2).

  • Purification: Collect the crude solid product by vacuum filtration and wash it with cold water. For final purification, recrystallize the solid from a mixture of dichloromethane and hexane or from toluene to yield the pure 3-(4-Fluorobenzoyl)propionic acid.[5] Dry the final product under vacuum.

Product Characterization & Expected Results

ParameterValueReference
Appearance White to cream crystalline powder[2][16]
Molecular Formula C₁₀H₉FO₃[2][16]
Molecular Weight 196.18 g/mol [2]
Melting Point 98-104 °C[2]
Purity (HPLC) ≥97%[2][16]
Expected Yield ~85-95%[5]

Characterization Methods: The identity and purity of the final compound should be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.[17][18]

Safety and Handling

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. It can cause severe burns. Handle only in a dry environment (e.g., glovebox or under inert gas) and wear appropriate PPE.[19]

  • Fluorobenzene: Flammable liquid. Avoid ignition sources.

  • Dichloromethane (DCM): Volatile solvent and a suspected carcinogen. All operations must be conducted within a certified fume hood.[19]

  • Acids (HCl) and Bases (NaOH): Corrosive. Avoid contact with skin and eyes.

  • General Precautions: Always wear safety goggles, a lab coat, and chemical-resistant gloves. The quenching step generates HCl gas and must be performed in a fume hood with excellent ventilation.[19][20]

Troubleshooting

IssueProbable CauseRecommended Solution
Low or No Yield Moisture in reagents or glassware deactivating the AlCl₃ catalyst.Ensure all glassware is oven- or flame-dried. Use fresh, anhydrous AlCl₃ and solvents.[12][15]
Insufficient AlCl₃ used.A stoichiometric amount of AlCl₃ is required as it complexes with the product. Use at least 2.2 equivalents relative to the limiting reagent (succinic anhydride).[7][15]
Oily or Discolored Product Incomplete reaction or presence of impurities.Ensure the reaction goes to completion by providing adequate time and heat. The work-up is critical; the back-extraction into a basic solution is effective for purification. Recrystallization may need to be repeated.[15]
Formation of Isomers Reaction temperature too high, allowing for ortho-acylation.Control the temperature carefully during the addition of succinic anhydride. Lower temperatures generally favor the formation of the para product due to steric hindrance.[15]

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). UCLA Chemistry.
  • 3-(4-Fluorobenzoyl)propionic acid | 366-77-8. (n.d.). J&K Scientific.
  • What is the role of AlCl3 in the Friedel Craft acylation reaction? (2018). Quora. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Alkylation and Acylation of Aromatic Rings: The Friedel-Crafts Reaction. (2024). LibreTexts Chemistry. Retrieved from [Link]

  • Friedel-Crafts acylation. (n.d.). Khan Academy. Retrieved from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan Chemistry.
  • Experiment 14: Friedel-Crafts Acylation. (2011). YouTube. Retrieved from [Link]

  • Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3? (n.d.). Vedantu. Retrieved from [Link]

  • Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. (2012). ResearchGate. Retrieved from [Link]

  • Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. (2012). PubMed. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Method for acylating fluorobenzene. (2009). Google Patents.
  • Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. (2003). Google Patents.
  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Method for friedel-crafts acylation in ionic liquids. (2005). Google Patents.
  • Wolff-Kishner Reduction of Pyruvic and 3-Formylpropionic Acids. (1951). Journal of the American Chemical Society. Retrieved from [Link]

  • 3-(4-FLUOROBENZOYL)PROPIONIC ACID; EI-B; MS. (n.d.). MassBank. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. Retrieved from [Link]

Sources

Purification techniques for 3-(4-Fluorobenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 3-(4-Fluorobenzoyl)propionic Acid

Abstract

This document provides a comprehensive technical guide on the purification of 3-(4-Fluorobenzoyl)propionic acid (FBPA), a key intermediate in organic synthesis and a significant metabolite of the antipsychotic drug haloperidol.[1][2] The protocols and application notes herein are designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We delve into the fundamental physicochemical properties of FBPA to establish a logical framework for selecting and optimizing purification strategies. Detailed, step-by-step protocols for recrystallization and acid-base extraction are provided, supported by mechanistic explanations and troubleshooting guides. The objective is to equip the user with the necessary knowledge to achieve high purity of FBPA, a critical factor for its subsequent applications.

Introduction and Physicochemical Profile

3-(4-Fluorobenzoyl)propionic acid, also known by its IUPAC name 4-(4-fluorophenyl)-4-oxobutanoic acid, is a bifunctional molecule featuring both a ketone and a carboxylic acid moiety.[3][4] Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] It is also recognized as a biologically active metabolite of haloperidol, a widely used dopamine D2 receptor antagonist.[5] Given its role in both synthetic chemistry and metabolic studies, obtaining this compound in a highly pure form is paramount for reliable and reproducible results.

The purification strategy for any compound is fundamentally dictated by its physical and chemical properties. A summary of these properties for FBPA is presented below.

Table 1: Physicochemical Properties of 3-(4-Fluorobenzoyl)propionic Acid

PropertyValueSource(s)
CAS Number 366-77-8[3]
Molecular Formula C₁₀H₉FO₃[1][2]
Molecular Weight 196.18 g/mol [1]
Appearance White to off-white solid/powder[1]
Melting Point 98 - 104 °C (literature values vary)[1][6]
Structure FC₆H₄COCH₂CH₂CO₂H[7]
Acidity (pKa) The carboxylic acid proton is acidic; pKa is estimated to be ~4-5, similar to other propionic acids.Inferred
Solubility Insoluble in water; Soluble in organic solvents like methylene chloride, ethanol, and ether.[6][8][9]Inferred from analogs and synthesis protocols

The presence of a polar carboxylic acid group and a moderately polar ketone group, combined with a nonpolar aromatic ring, gives FBPA a mixed polarity. Crucially, the acidic proton of the carboxylic acid allows for a dramatic change in solubility upon deprotonation, a property that is exploited in acid-base extraction. Its solid nature and defined melting point make recrystallization an excellent choice for purification.

Core Purification Strategies: A Mechanistic Overview

The purification of crude FBPA, typically obtained from Friedel-Crafts acylation of fluorobenzene with succinic anhydride, must address several potential impurities.[6] These can include unreacted starting materials, isomeric byproducts (e.g., 3-(2-fluorobenzoyl)propionic acid), and polymeric materials.[10][11] The two primary methods detailed here, recrystallization and acid-base extraction, are highly effective at removing these contaminants.

Recrystallization

This technique purifies crystalline solids by leveraging differences in solubility between the desired compound and its impurities in a chosen solvent system at different temperatures.[12][13] The ideal solvent will dissolve FBPA completely at an elevated temperature but poorly at room or sub-ambient temperatures.[14] As the saturated hot solution cools, the solubility of FBPA decreases, forcing it to crystallize out, while impurities ideally remain dissolved in the solvent (mother liquor).[12]

Acid-Base Extraction

This powerful liquid-liquid extraction technique separates acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic phases, which can be manipulated by altering the pH.[15] For FBPA, the carboxylic acid is deprotonated by a weak base (e.g., sodium bicarbonate) or a strong base (e.g., sodium hydroxide) to form the corresponding sodium carboxylate salt.[6] This salt is highly polar and thus soluble in the aqueous phase, while neutral or basic organic impurities remain in the organic phase. The phases are then separated, and the pure FBPA is recovered from the aqueous phase by re-acidification, which causes it to precipitate out.[6]

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Methodology 1: Purification by Recrystallization

This is often the final polishing step to obtain a highly crystalline product. The choice between a single-solvent or two-solvent system depends on the specific impurity profile and available solvents.

Application Note: The key to successful recrystallization is the careful selection of the solvent. The compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. For FBPA, a two-solvent system like methylene chloride/hexane or ethyl acetate/petroleum ether often provides excellent results, where FBPA is soluble in the first solvent (e.g., methylene chloride) and insoluble in the second, "anti-solvent" (e.g., hexane).[6][10]

Recrystallization_Workflow A Place Crude FBPA in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent to Dissolve A->B Dissolution C Hot Filtration (Optional, for insoluble impurities) B->C D Allow Solution to Cool Slowly to Room Temp B->D If no hot filtration C->D E Cool in Ice Bath to Maximize Crystallization D->E Crystallization F Collect Crystals by Vacuum Filtration E->F Isolation G Wash Crystals with Cold Solvent F->G Washing H Dry Crystals (Air or Vacuum Oven) G->H Drying

Caption: General workflow for the purification of solids by recrystallization.

Protocol 3.1: Two-Solvent Recrystallization from Methylene Chloride/Hexane

This protocol is adapted from a reported synthesis of FBPA.[6]

  • Dissolution: Place the crude 3-(4-Fluorobenzoyl)propionic acid in an appropriately sized Erlenmeyer flask. Add a minimal volume of methylene chloride at room temperature and gently swirl to dissolve the solid. If needed, warm the mixture slightly in a water bath to ensure complete dissolution.

  • Induce Crystallization: While swirling the solution, slowly add hexane (the anti-solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of methylene chloride, just enough to make the solution clear again.

  • Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14] Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for 15-20 minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).

Methodology 2: Purification by Acid-Base Extraction

This method is exceptionally effective for purifying the crude product from a synthesis reaction, especially for separating it from neutral starting materials or byproducts.[6]

Application Note: This technique hinges on the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base, the acidic FBPA is converted to its water-soluble salt and "pulled" into the aqueous layer. Neutral impurities remain in the organic layer. Subsequent acidification of the aqueous layer regenerates the insoluble carboxylic acid, which precipitates and can be collected.

Extraction_Workflow cluster_0 Separatory Funnel cluster_1 Organic Phase cluster_2 Aqueous Phase (Contains Sodium Salt of FBPA) A Dissolve Crude FBPA in Organic Solvent (e.g., CH₂Cl₂) B Add Aqueous Base (e.g., 2N NaOH) Shake and Vent A->B C Separate Layers B->C D Neutral Impurities C->D Discard or process separately E Cool in Ice Bath C->E Collect F Acidify with conc. HCl until pH ~1-2 E->F G Precipitate Forms F->G H Collect Precipitate (Vacuum Filtration) G->H I Wash with Cold Water and Dry H->I J High Purity FBPA I->J

Caption: Workflow for the purification of FBPA via acid-base extraction.

Protocol 3.2: Acid-Base Extraction

This protocol is based on a standard workup for the Friedel-Crafts synthesis of FBPA.[6]

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as methylene chloride or ethyl acetate, in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Add an equal volume of 2 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel, and while pointing the tip away from yourself and others, invert and shake gently, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. (Note: If using ethyl acetate, the aqueous layer will be the bottom layer; if using methylene chloride, it will be the top layer. Check the densities of your solvents).

  • Re-extraction (Optional): To ensure complete transfer, add a fresh portion of 2 M NaOH to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract.

  • Precipitation: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly and carefully add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH 1-2, check with litmus or pH paper). A thick white precipitate of pure 3-(4-Fluorobenzoyl)propionic acid will form.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid in the funnel with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product, preferably in a vacuum oven at 40-50 °C, to a constant weight.

Purity Assessment and Characterization

After purification, the identity and purity of the final product must be confirmed.

Table 2: Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out during Recrystallization The boiling point of the solvent is higher than the melting point of the solute; the solution is cooled too rapidly; solution is too concentrated.Re-heat the mixture to dissolve the oil, add more solvent, and allow to cool much more slowly. Consider a different solvent system.
No Crystals Form on Cooling The solution is too dilute; the compound is too soluble in the chosen solvent even when cold.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If unsuccessful, evaporate some solvent to concentrate the solution and re-cool. If still unsuccessful, a new solvent system is required.
Low Recovery from Recrystallization Too much solvent was used; crystals were filtered before crystallization was complete; compound has significant solubility in cold solvent.Evaporate the mother liquor to see if more product crystallizes. Next time, use the minimum amount of hot solvent and ensure thorough cooling in an ice bath before filtering.
Emulsion during Extraction Vigorous shaking with solutions of similar density; presence of surfactants or particulate matter.Allow the funnel to stand for a longer period. Gently swirl the funnel. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break emulsions.
Key Analytical Techniques
  • Melting Point Analysis: A pure compound will exhibit a sharp melting point over a narrow range (typically < 2 °C). A broad or depressed melting point compared to the literature value (e.g., 100-102 °C) indicates the presence of impurities.[12]

  • Thin-Layer Chromatography (TLC): A rapid method to assess purity. A pure compound should ideally show a single spot. A suitable eluent system would be a mixture of a nonpolar solvent like hexane and a polar solvent like ethyl acetate, with a trace of acetic acid to ensure a well-defined spot for the carboxylic acid (e.g., Hexane:Ethyl Acetate:Acetic Acid 70:30:1).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point. Purity is determined by the area percentage of the main peak. Commercial suppliers often use HPLC to certify purity at ≥99%.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aromatic, methylene, and carboxylic acid protons, and integration should match the expected proton count. The absence of signals from impurities confirms the purity of the sample.[16]

References

  • PrepChem. (n.d.). Synthesis of 3-(4-fluoro-3-nitrobenzoyl)-propionic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (g) 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101359, 3-(4-Fluorobenzoyl)propionic acid. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. Retrieved from [Link]

  • Ali, S., Rama, N. H., Qadeer, G., & Ruzicka, A. (2006). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4869–o4870.
  • Human Metabolome Database. (2021, September 10). Showing metabocard for 3-(4-Fluorobenzoyl)propionic acid (HMDB0245781). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136302, 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • Park, S. W., et al. (2009). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Journal of Neurochemistry, 111(5), 1195-1204.

Sources

HPLC method for 3-(4-Fluorobenzoyl)propionic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 3-(4-Fluorobenzoyl)propionic acid

Abstract

This application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Fluorobenzoyl)propionic acid. This compound is a significant intermediate in pharmaceutical synthesis and a metabolite of the antipsychotic drug Haloperidol.[1][2] The accurate determination of its purity and concentration is critical for quality control in drug manufacturing and various research applications.[3] The described method utilizes a C18 stationary phase with a UV detector, providing a reliable, efficient, and precise analytical solution for researchers, scientists, and drug development professionals. The protocol herein is founded on established chromatographic principles for acidic analytes and is designed for straightforward implementation and validation in accordance with International Council for Harmonisation (ICH) guidelines.[4]

Introduction and Scientific Principle

3-(4-Fluorobenzoyl)propionic acid (FBPA), with a molecular formula of C₁₀H₉FO₃ and a molecular weight of 196.18 g/mol , is a key building block in the synthesis of various pharmaceutical agents.[3][5] Its role as a Haloperidol metabolite also makes it a crucial analyte in pharmacokinetic and metabolism studies.[6] Consequently, a validated analytical method is essential for ensuring the quality and consistency of both the raw material and final products.

High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility.[7] This method employs reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[8] FBPA is an acidic compound due to its carboxylic acid functional group. The retention and chromatographic peak shape of ionizable compounds are highly dependent on the pH of the mobile phase.[9]

Causality of Method Choices: To ensure consistent retention and sharp, symmetrical peaks, the ionization of the carboxylic acid group must be suppressed. This is achieved by acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa.[10] In its non-ionized (protonated) form, FBPA is more hydrophobic and interacts more strongly with the non-polar C18 stationary phase, leading to increased retention and improved chromatography.[9] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency, while a phosphate buffer is used to maintain a stable, acidic pH throughout the analysis.

Materials and Methodology

Instrumentation, Chemicals, and Consumables
  • Instrumentation:

    • HPLC system with an isocratic pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Filtration assembly for mobile phase and samples.

  • Chemicals:

    • 3-(4-Fluorobenzoyl)propionic acid reference standard (≥99% purity).[3]

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

    • Orthophosphoric acid (85%) (AR grade).

    • Water (HPLC grade or Milli-Q).

  • Consumables:

    • HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

    • Syringe filters: 0.45 µm, PTFE or Nylon.

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • HPLC vials with caps.

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Stationary Phase C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (45:55, v/v)
Flow Rate 1.0 mL/min
Detection UV at 240 nm
Column Temperature 30°C
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • 25 mM Potassium Phosphate Buffer (pH 3.0):

    • Accurately weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

    • Adjust the pH of the solution to 3.0 ± 0.05 using 85% orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.

  • Mobile Phase Preparation:

    • Carefully mix 450 mL of HPLC-grade acetonitrile with 550 mL of the prepared 25 mM Potassium Phosphate Buffer (pH 3.0).

    • Degas the mixture for 10-15 minutes using a sonicator or an online degasser to prevent air bubbles in the pump system.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 3-(4-Fluorobenzoyl)propionic acid reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.

  • Working Standard and Sample Solutions:

    • Prepare a series of working standard solutions for linearity and assay by diluting the Standard Stock Solution with the mobile phase to the desired concentrations (e.g., 10-150 µg/mL).

    • For sample analysis, accurately weigh the test material and dissolve it in the mobile phase to achieve a final concentration within the validated linearity range.

    • Filter all standard and sample solutions through a 0.45 µm syringe filter into HPLC vials before injection.

HPLC Method Validation Protocol

The analytical method must be validated to ensure it is suitable for its intended purpose, adhering to ICH Q2(R1) guidelines.[11] The validation process provides a self-validating system, demonstrating the method's reliability and integrity.[12]

Validation Workflow

The following diagram outlines the logical flow of the method validation process.

ValidationWorkflow Start Method Development & Optimization Specificity Specificity / Selectivity (Placebo, Impurities) Start->Specificity Begin Validation Linearity Linearity & Range (5-6 concentrations) Specificity->Linearity Accuracy Accuracy / Recovery (Spiking at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Precision->LOD_LOQ Robustness Robustness (Small variations in flow, pH, temp) LOD_LOQ->Robustness Validated Method Validated Robustness->Validated All parameters meet criteria SST System Suitability (Ongoing check) Validated->SST Routine Use

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Validation Parameters
  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. This is demonstrated by injecting a placebo (matrix without analyte) and showing no interference at the retention time of the FBPA peak.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration) are analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of test results to the true value. It is determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results.

    • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day or with different equipment. The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be not more than 2.0%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 unit change in mobile phase pH, ±2°C in column temperature, ±5% change in mobile phase composition). The system suitability parameters should remain within acceptable limits.

  • System Suitability: A test to ensure the chromatographic system is adequate for the intended analysis. Performed before each analytical run by injecting a standard solution. Typical acceptance criteria are: %RSD of peak area for replicate injections ≤ 2.0%, theoretical plates > 2000, and tailing factor ≤ 2.0.

Expected Results and Discussion

A well-developed method following this protocol should yield a sharp, symmetrical peak for 3-(4-Fluorobenzoyl)propionic acid, eluting at a reproducible retention time, well-resolved from any potential impurities or solvent front artifacts.

Hypothetical Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at RtPass
Linearity (r²) ≥ 0.9990.9995
Range 10 - 150 µg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
Repeatability≤ 2.0%0.85%
Intermediate Precision≤ 2.0%1.20%
LOD -0.5 µg/mL
LOQ -1.5 µg/mL
Robustness System suitability passesPass

Discussion & Troubleshooting:

  • Peak Tailing: If the peak for FBPA shows significant tailing (Tailing Factor > 2), it may indicate secondary interactions with residual silanols on the silica-based stationary phase. Ensure the mobile phase pH is sufficiently low (e.g., 2.5-3.0). Using a column with high-purity silica or end-capping can also mitigate this issue.

  • Retention Time Drift: Fluctuations in retention time can be caused by an unstable column temperature, improperly prepared mobile phase, or pump issues. Ensure the column oven is functioning correctly and that the mobile phase is well-mixed and degassed.[9]

  • Poor Resolution: If co-eluting impurities are present, method optimization may be required. This can involve adjusting the mobile phase composition (e.g., changing the acetonitrile/buffer ratio), or switching the organic modifier to methanol, which can alter selectivity.[8]

Conclusion

The described isocratic RP-HPLC method provides a simple, precise, and accurate protocol for the quantitative determination of 3-(4-Fluorobenzoyl)propionic acid. The methodology is based on sound scientific principles for the analysis of acidic compounds and is designed for easy implementation in a quality control or research laboratory. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is reliable and fit for its intended purpose, supporting drug development and manufacturing with trustworthy analytical data.

References

  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? Trust Your Science. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Lupo, S., & Kahler, T. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Patel, K. et al. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101359, 3-(4-Fluorobenzoyl)propionic acid. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Labcompliance. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(4-Chlorobenzoyl)propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Retrieved from [Link]

Sources

Application Note: High-Resolution NMR Sample Preparation for 3-(4-Fluorobenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation of 3-(4-Fluorobenzoyl)propionic acid samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies detailed herein are designed to ensure the acquisition of high-quality, reproducible NMR data, which is critical for structural elucidation, purity assessment, and metabolic studies in research, drug development, and quality control settings. This guide emphasizes the scientific rationale behind each step, from solvent selection to final quality checks, to empower researchers with the expertise to overcome common challenges associated with analyzing carboxylic acids.

Introduction: The Analytical Imperative

3-(4-Fluorobenzoyl)propionic acid is a versatile keto-acid intermediate used in the synthesis of various pharmaceuticals, notably as a metabolite of the antipsychotic drug Haloperidol[1]. Its molecular structure, featuring a fluorinated aromatic ring, a ketone, and a carboxylic acid moiety, presents a rich system for NMR analysis but also specific challenges in sample preparation[2][3][4].

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample preparation[5]. A meticulously prepared sample—a homogenous solution free of particulate matter and paramagnetic impurities—is the prerequisite for achieving high-resolution spectra with sharp lines and a flat baseline[5]. This application note serves as an authoritative guide, explaining the causality behind experimental choices to create a self-validating protocol for this specific analyte.

Analyte Profile: Physicochemical Causality

A foundational understanding of the analyte's properties dictates the entire sample preparation strategy.

  • Structure: C₁₀H₉FO₃

  • Molecular Weight: 196.18 g/mol [1][2][4]

  • Appearance: White powder[2]

  • Key Functional Groups: Carboxylic acid, ketone, fluorophenyl group. The acidic proton of the carboxylic acid is labile and its chemical shift is highly dependent on solvent, concentration, and temperature[6]. The fluorine atom (¹⁹F) also makes this molecule suitable for ¹⁹F NMR studies.

  • Safety: This compound may cause skin and serious eye irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times[7].

Solubility: The Cornerstone of Solvent Selection

The primary requirement for solution-state NMR is the complete dissolution of the analyte[8]. Suspended solid particles will lead to distortions in the local magnetic field, resulting in broadened spectral lines, poor resolution, and difficulties in spectrometer shimming.

Based on empirical data, 3-(4-Fluorobenzoyl)propionic acid exhibits the following solubility profile in common deuterated solvents:

Deuterated SolventStructurePolaritySuitability for 3-(4-Fluorobenzoyl)propionic acid
Dimethyl Sulfoxide-d₆ DMSO-d₆HighExcellent. A highly polar aprotic solvent that readily dissolves polar compounds, including carboxylic acids[9][10][11]. It is often the solvent of choice for this analyte.
Methanol-d₄ CD₃ODHighExcellent. A polar protic solvent that is effective for dissolving polar compounds and those capable of hydrogen bonding[9][10].
Chloroform-d CDCl₃MediumModerate to Poor. While widely used for general organic compounds, its moderate polarity may not be sufficient to dissolve the required concentration of this polar carboxylic acid without sonication or gentle heating[9][11]. Acidic impurities in older CDCl₃ can also be a concern[5].
Deuterium Oxide D₂OHighPoor (in neutral form). The neutral acid is not readily soluble. However, it can be dissolved by converting it to its carboxylate salt with a base like NaOD. Crucially, using D₂O will result in the H/D exchange of the carboxylic acid proton, causing its signal to disappear from the ¹H NMR spectrum [6][12].
Acetone-d₆ (CD₃)₂COMediumGood. Generally a good solvent for a wide range of organic molecules and may be a suitable alternative to DMSO-d₆ or CD₃OD[13].

Recommendation: For routine ¹H and ¹³C NMR, DMSO-d₆ is the most reliable choice due to its high dissolving power for this analyte, ensuring a true, homogenous solution[10][11].

High-Resolution NMR Sample Preparation: A Validated Protocol

This protocol is designed for a standard 5 mm NMR tube, requiring a final sample volume of 0.6–0.7 mL[14].

Materials and Equipment
  • 3-(4-Fluorobenzoyl)propionic acid (solid)

  • High-purity deuterated solvent (e.g., DMSO-d₆, ≥99.8% D)

  • Analytical balance (4-decimal place)

  • Small, clean, dry glass vial (e.g., 4 mL) with cap

  • Glass Pasteur pipette

  • Small plug of glass wool or a Kimwipe™ piece for filtration[15]

  • High-quality 5 mm NMR tube and cap

  • Vortex mixer

  • Internal Standard (optional): Tetramethylsilane (TMS)

Step-by-Step Methodology

The causality behind preparing the sample in a separate vial is critical: it allows for effective mixing via vortexing or sonication and enables filtration—steps that are difficult or impossible to perform once the solution is inside the narrow NMR tube[16][13].

  • Weigh the Analyte: Accurately weigh the desired amount of 3-(4-Fluorobenzoyl)propionic acid directly into a clean, dry glass vial. Refer to Table 2 for recommended mass ranges. Rationale: Precise weighing is essential for ensuring the target concentration is met, which directly impacts the signal-to-noise ratio of the resulting spectrum[13][17].

  • Add Deuterated Solvent: Using a clean glass pipette, add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. Rationale: Using a deuterated solvent is essential to avoid large, interfering solvent signals in the ¹H NMR spectrum. The deuterium also provides the lock signal for the spectrometer, which stabilizes the magnetic field[10][13][18].

  • Add Internal Standard (Optional but Recommended): If an exact chemical shift reference is required, add the internal standard now. Tetramethylsilane (TMS) is the universal standard for organic solvents, defined as 0.00 ppm[19][20][21][22][23]. A common practice is to use a deuterated solvent that already contains a small amount of TMS (e.g., 0.03% v/v). Rationale: TMS is chemically inert, volatile (for easy removal), and produces a single sharp peak upfield of most organic signals, preventing spectral overlap[5][20].

  • Promote Dissolution: Cap the vial and vortex for 30-60 seconds to ensure complete dissolution. Visually inspect the solution against a bright light. It must be completely clear and free of any suspended particles. If needed, gentle warming or brief sonication can be applied. Rationale: A homogenous solution is non-negotiable for high-resolution NMR. Inhomogeneity leads to magnetic field distortions and poor spectral quality[8].

  • Filter the Sample: Place a small, tight plug of glass wool or a piece of a Kimwipe into a Pasteur pipette. Transfer the prepared solution through this filter directly into the NMR tube[15]. Rationale: This crucial step removes any micro-particulate matter (dust, fibers, undissolved analyte) that would degrade spectral resolution and make shimming difficult[24].

  • Check Sample Volume: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL). Rationale: This specific volume is required to place the sample entirely within the active detection region of the NMR probe's receiver coil, ensuring optimal signal detection and shimming performance[5][24].

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top with a permanent marker[15][25].

  • Final Quality Check: Invert the capped tube gently 2-3 times to ensure final homogeneity. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer[26].

Recommended Sample Concentrations

The required sample concentration is dictated by the specific NMR experiment being performed, owing to the vast difference in the natural abundance and sensitivity of different nuclei[5].

ExperimentAnalyte Mass (mg)Molar Concentration (mM)Rationale & Expected Time (400 MHz)
¹H NMR (Proton) 1–5 mg8–42 mM¹H is a highly sensitive nucleus. This concentration provides excellent signal-to-noise in just a few minutes (16-64 scans)[13].
¹³C NMR (Carbon) 10–30 mg85–255 mM¹³C has a low natural abundance (~1.1%) and lower gyromagnetic ratio, making it ~6000 times less sensitive than ¹H. Higher concentrations are required to obtain a good spectrum in a reasonable time (30-90 minutes)[13].
¹⁹F NMR (Fluorine) 1–5 mg8–42 mM¹⁹F is a highly sensitive nucleus (83% relative to ¹H) with 100% natural abundance. Concentrations similar to ¹H NMR are sufficient.
2D NMR (COSY, HSQC) 5–15 mg42–127 mMThese experiments require a strong signal for detecting correlations. A higher concentration than standard ¹H NMR is recommended.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the validated NMR sample preparation protocol.

NMR_Sample_Prep_Workflow cluster_prep Step 1: Vial Preparation cluster_transfer Step 2: Sample Transfer cluster_final Step 3: Finalization weigh Weigh Analyte (1-30 mg) add_solvent Add Deuterated Solvent (~0.7 mL, e.g., DMSO-d6) weigh->add_solvent add_tms Add Internal Standard (Optional, e.g., TMS) add_solvent->add_tms dissolve Vortex / Sonicate (Ensure Complete Dissolution) add_tms->dissolve filter Filter Through Pipette (Remove Particulates) dissolve->filter fill_tube Fill NMR Tube (4-5 cm height) filter->fill_tube cap_label Cap and Label Tube fill_tube->cap_label clean_tube Clean Tube Exterior cap_label->clean_tube to_nmr Insert into Spectrometer clean_tube->to_nmr

Caption: Workflow for High-Resolution NMR Sample Preparation.

Troubleshooting and Advanced Considerations

  • Broad Carboxylic Acid Proton Signal: The -COOH proton signal (typically >10 ppm) can be broad due to chemical exchange. Its appearance is highly sensitive to water content, temperature, and concentration. In DMSO-d₆, hydrogen bonding to the solvent often results in a sharper peak than in CDCl₃.

  • Disappearance of -COOH Signal: If D₂O is used as a solvent or if there is significant water contamination in other solvents, the acidic proton will exchange with deuterium, causing the signal to disappear or diminish significantly. This can be used as a diagnostic tool to confirm the presence of a labile proton[6].

  • Poor Shimming/Broad Lineshapes: This is almost always due to an inhomogeneous sample. The most common culprits are undissolved particulate matter or an insufficient sample volume. Re-filtering the sample or adjusting the volume typically resolves the issue. Overly concentrated samples can also be difficult to shim due to high viscosity[16][13].

Conclusion

This application note provides a robust and scientifically-grounded protocol for preparing high-quality NMR samples of 3-(4-Fluorobenzoyl)propionic acid. By adhering to these detailed steps—particularly the emphasis on solvent selection, proper concentration, and filtration—researchers can consistently generate high-resolution, reproducible NMR spectra. This level of data quality is indispensable for confident structural assignment, purity determination, and advancing research and development objectives.

References

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note Source: Save My Exams URL: [Link]

  • Title: Tetramethylsilane Source: American Chemical Society URL: [Link]

  • Title: What is the purpose of TMS in H NMR? Source: Reddit URL: [Link]

  • Title: What is the purpose of using tms in H NMR spectrum? Source: Quora URL: [Link]

  • Title: TMS Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]

  • Title: NMR Sample Preparation Source: Unknown URL: [Link]

  • Title: NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry Source: University of Arizona URL: [Link]

  • Title: NMR Sample Preparation - Chemical Instrumentation Facility Source: Iowa State University URL: [Link]

  • Title: How To Prepare Samples For NMR Source: Scribd URL: [Link]

  • Title: NMR Sample Preparation Source: Heriot-Watt University URL: [Link]

  • Title: qNMR Purity Recipe Book (1 - Sample Preparation) Source: Mestrelab Research URL: [Link]

  • Title: 3-(4-Fluorophenyl)propionic acid Source: PubChem URL: [Link]

  • Title: 3-(4-Fluorobenzoyl)propionic acid Source: PubChem URL: [Link]

  • Title: NMR Sample Preparation | Chemical Instrumentation Facility Source: Iowa State University URL: [Link]

  • Title: The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study Source: PubMed URL: [Link]

  • Title: What is the minimum amount of sample required to perform NMR? Source: ResearchGate URL: [Link]

  • Title: Video: NMR and Mass Spectroscopy of Carboxylic Acids Source: JoVE URL: [Link]

  • Title: Sample Preparation | Faculty of Mathematical & Physical Sciences Source: UCL URL: [Link]

  • Title: 8.1 - FT-NMR Sample Preparation Guide Source: MIT OpenCourseWare URL: [Link]

  • Title: Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? Source: ResearchGate URL: [Link]

  • Title: Deuterated Solvents: Essential Reagents for Accurate NMR Analysis Source: UCHEM URL: [Link]

  • Title: Deuterated Solvents for NMR Source: Isotope Science / Alfa Chemistry URL: [Link]

  • Title: Selection Guide on Deuterated Solvents for NMR Source: Labinsights URL: [Link]

  • Title: What are the solvents used in NMR? What is the Deuterated solvent? Source: Mesbah Energy URL: [Link]

  • Title: Solvent Effects in the Nuclear Magnetic Resonance Spectra of Organic Acids and Salts Source: RSC Publishing URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: ACS Publications URL: [Link]

  • Title: 3-(4-FLUOROBENZOYL)PROPANOIC ACID Source: gsrs.ncats.nih.gov URL: [Link]

  • Title: 3-(4-FLUOROBENZOYL)PROPIONIC ACID; EI-B; MS Source: massbank.eu URL: [Link]

Sources

Applications of 3-(4-Fluorobenzoyl)propionic Acid in Pharmaceutical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 3-(4-Fluorobenzoyl)propionic acid. This versatile chemical intermediate serves as a critical building block in the synthesis of various pharmaceutical agents and as a valuable tool in pharmacological research. This guide offers in-depth insights into its synthesis, key reactions, and protocols for evaluating its biological activities, moving beyond a simple recitation of facts to explain the rationale behind experimental choices.

Introduction: The Strategic Importance of 3-(4-Fluorobenzoyl)propionic Acid

3-(4-Fluorobenzoyl)propionic acid, also known as 4-(4-fluorophenyl)-4-oxobutanoic acid, is a ketoacid distinguished by the presence of a fluorine atom on the phenyl ring.[1] This structural feature is of paramount importance in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic profile of a drug molecule.[2] Consequently, 3-(4-Fluorobenzoyl)propionic acid has emerged as a valuable precursor in the synthesis of a range of therapeutic agents, particularly in the areas of antipsychotics and anti-inflammatory drugs.[3][4] Furthermore, as a metabolite of the widely used antipsychotic drug haloperidol, it has garnered interest for its own potential biological activities.[5][6][7]

Table 1: Physicochemical Properties of 3-(4-Fluorobenzoyl)propionic acid [1][8]

PropertyValue
CAS Number 366-77-8
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Appearance Solid
Melting Point 100-102 °C
Synonyms 4-(4-Fluorophenyl)-4-oxobutanoic acid, Haloperidol metabolite III

Synthesis of 3-(4-Fluorobenzoyl)propionic Acid: A Foundational Protocol

The primary and most common method for synthesizing 3-(4-Fluorobenzoyl)propionic acid is through the Friedel-Crafts acylation of fluorobenzene with succinic anhydride.[8] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

Underlying Principle: Friedel-Crafts Acylation

The reaction involves the generation of an acylium ion from succinic anhydride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This highly electrophilic acylium ion is then attacked by the electron-rich fluorobenzene ring, leading to the formation of the desired product. The fluorine atom on the benzene ring is an ortho-, para-directing deactivator, but the para-substituted product is sterically favored and is the major product obtained.

Detailed Experimental Protocol: Synthesis of 3-(4-Fluorobenzoyl)propionic acid

Materials:

  • Succinic anhydride

  • Fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Water

  • Dichloromethane (or another suitable solvent)

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Suspend anhydrous aluminum chloride (2.2 equivalents) in an excess of fluorobenzene (which can also act as the solvent).

  • Slowly add succinic anhydride (1.0 equivalent) portion-wise to the stirred suspension. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and protonates the carboxylate.

  • The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.

Key Synthetic Transformations and Applications

3-(4-Fluorobenzoyl)propionic acid is a versatile intermediate that can undergo several key transformations to yield valuable pharmaceutical building blocks.

Reduction of the Ketone: Accessing Aryl Butyric Acid Derivatives

A common and crucial transformation is the reduction of the ketone functionality to a methylene group. The Wolff-Kishner reduction is a classic method for this conversion under basic conditions.[2][9][10]

This reaction involves the formation of a hydrazone by reacting the ketone with hydrazine hydrate. In the presence of a strong base (like potassium hydroxide) and at high temperatures, the hydrazone is deprotonated, and through a series of steps, nitrogen gas is eliminated, resulting in the formation of a carbanion that is subsequently protonated to yield the alkane. The high temperature is necessary to drive the elimination of the highly stable nitrogen molecule.

Materials:

  • 3-(4-Fluorobenzoyl)propionic acid

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol (or another high-boiling solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 3-(4-Fluorobenzoyl)propionic acid (1.0 equivalent) in diethylene glycol.

  • Add potassium hydroxide (4.0-5.0 equivalents) and hydrazine hydrate (3.0-4.0 equivalents).

  • Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to ensure complete hydrazone formation.

  • After the initial reflux, arrange the apparatus for distillation and carefully distill off the water and excess hydrazine, allowing the reaction temperature to rise to around 190-200 °C.

  • Maintain the reaction at this higher temperature for an additional 3-4 hours, during which the evolution of nitrogen gas will be observed.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice and water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid to precipitate the product.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(4-fluorophenyl)butanoic acid.

Synthesis of Penfluridol: An Antipsychotic Agent

3-(4-Fluorobenzoyl)propionic acid is a key starting material in the synthesis of the long-acting oral antipsychotic drug, penfluridol.[3][8] The synthesis involves a multi-step process.

The synthesis of penfluridol from 3-(4-Fluorobenzoyl)propionic acid generally proceeds through the following key steps:

  • Reduction of the carboxylic acid to form a lactone, 4-(4-fluorophenyl)-γ-butyrolactone.

  • Reaction of the lactone with a Grignard reagent derived from 4-fluorobromobenzene to form a diaryl alcohol intermediate.

  • Conversion of the alcohol to a leaving group (e.g., a halide or mesylate).

  • Alkylation of 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine with the prepared electrophile to yield penfluridol.

Penfluridol_Synthesis A 3-(4-Fluorobenzoyl)propionic acid B 4-(4-fluorophenyl)-γ-butyrolactone A->B Reduction (e.g., NaBH₄) C 1,1-bis(4-fluorophenyl)-1,4-butanediol B->C 4-Fluorophenylmagnesium bromide D 1-Bromo-4,4-bis(4-fluorophenyl)butane C->D HBr F Penfluridol D->F Alkylation E 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxypiperidine E->F

Materials:

  • 3-(4-Fluorobenzoyl)propionic acid

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

Procedure:

  • Dissolve 3-(4-Fluorobenzoyl)propionic acid (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath and slowly add sodium borohydride (1.5-2.0 equivalents) in portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction mixture again in an ice bath and carefully quench the excess sodium borohydride by the slow addition of dilute hydrochloric acid until the solution is acidic.

  • Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-(4-fluorophenyl)-γ-butyrolactone, which can be purified by chromatography if necessary.

Pharmacological Applications as a Research Tool

Beyond its role as a synthetic intermediate, 3-(4-Fluorobenzoyl)propionic acid has been investigated for its own biological effects, primarily stemming from its identity as a major metabolite of haloperidol.

Investigating Off-Target Effects: Inhibition of the MEK/ERK Pathway

Recent research has revealed that 3-(4-Fluorobenzoyl)propionic acid can exert biological effects independent of the dopamine D2 receptor, the primary target of haloperidol.[7][11] Specifically, it has been shown to directly interact with and inhibit MEK1/2, a key kinase in the MAPK/ERK signaling pathway.[11] This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in cancer.

The discovery of MEK1/2 as a target for this haloperidol metabolite provides a potential explanation for some of the side effects of the parent drug and opens up new avenues for research into the biological roles of this compound. The following protocols outline how to assess the inhibitory effect of 3-(4-Fluorobenzoyl)propionic acid on the MEK/ERK pathway.

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival TranscriptionFactors->CellularResponse FBPA 3-(4-Fluorobenzoyl)propionic acid FBPA->MEK Inhibition

This protocol describes a biochemical assay to directly measure the inhibitory effect of 3-(4-Fluorobenzoyl)propionic acid on the enzymatic activity of purified MEK1.

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive ERK2 (as a substrate for MEK1)

  • ATP

  • 3-(4-Fluorobenzoyl)propionic acid

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a stock solution of 3-(4-Fluorobenzoyl)propionic acid in DMSO.

  • Perform serial dilutions of the compound in DMSO to create a range of concentrations for testing.

  • In a 384-well plate, add a small volume of the diluted compound or DMSO (vehicle control).

  • Prepare a master mix containing MEK1 enzyme and inactive ERK2 substrate in kinase assay buffer. Add this mix to the wells.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km of MEK1 for ATP.

  • Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescent signal is proportional to the amount of ADP generated and thus to the MEK1 activity.

  • Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value.

This protocol assesses the ability of 3-(4-Fluorobenzoyl)propionic acid to inhibit MEK1/2 activity within a cellular context by measuring the phosphorylation of its downstream target, ERK1/2.

Materials:

  • A suitable cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • 3-(4-Fluorobenzoyl)propionic acid

  • A growth factor to stimulate the MEK/ERK pathway (e.g., EGF, FGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.

  • Pre-treat the cells with various concentrations of 3-(4-Fluorobenzoyl)propionic acid or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce ERK1/2 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

  • Quantify the band intensities using densitometry software.

Conclusion and Future Perspectives

3-(4-Fluorobenzoyl)propionic acid is a chemical of significant utility in pharmaceutical development. Its value as a synthetic intermediate is well-established, providing access to complex molecules with therapeutic potential. The protocols detailed in this guide offer a practical framework for its synthesis and derivatization. Furthermore, the emerging understanding of its own biological activities, particularly the inhibition of the MEK/ERK pathway, opens exciting new avenues for research. This could lead to the development of novel therapeutic strategies and a deeper understanding of the pharmacology of existing drugs. As a versatile and accessible building block, 3-(4-Fluorobenzoyl)propionic acid is poised to remain a compound of high interest to the scientific community.

References

  • Kim, H. S., et al. (2007). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Journal of Neurochemistry, 103(5), 1975-1986. [Link]

  • CN106187863A - The preparation method of penfluridol. (2016).
  • Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. ResearchGate. (n.d.). [Link]

  • 3-(4-Fluorobenzoyl)propionic acid. J&K Scientific. (n.d.). [Link]

  • Wolff-Kishner Reduction: Mechanism & Examples. NROChemistry. (n.d.). [Link]

  • 3-(4-Fluorobenzoyl)propionic acid. PubChem. (n.d.). [Link]

  • MEK1 Kinase Assay Protocol. BPS Bioscience. (n.d.). [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. (2022). [Link]

  • Wolff–Kishner reduction. Wikipedia. (2023). [Link]

Sources

The Versatile Role of 3-(4-Fluorobenzoyl)propionic Acid in Modern Chemical Research: A Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide on the applications of 3-(4-Fluorobenzoyl)propionic acid, a versatile research chemical with significant potential in medicinal chemistry, materials science, and as a metabolic indicator. We will delve into detailed protocols for its synthesis and subsequent chemical transformations, as well as its use in biological assays, providing a robust resource for researchers, scientists, and professionals in the field of drug development.

Introduction: Unveiling the Potential of a Fluorinated Ketone

3-(4-Fluorobenzoyl)propionic acid, with the CAS number 366-77-8, is a ketoacid characterized by a fluorinated phenyl ring attached to a propionic acid moiety via a carbonyl group. This unique structure imparts a range of chemical and biological properties that make it a valuable tool in diverse research areas. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of derivative compounds, a sought-after feature in drug design.[1] Furthermore, its identification as a metabolite of the well-known antipsychotic drug haloperidol opens avenues for its use in metabolic studies and as a reference standard.[2]

This guide will provide a detailed exploration of the following key applications:

  • Chemical Synthesis: As a foundational building block for more complex molecules.

  • Biological Investigation: As a bioactive molecule for in vivo and in vitro studies.

  • Materials Science: As a monomer for the synthesis of novel polymers.

Table 1: Physicochemical Properties of 3-(4-Fluorobenzoyl)propionic Acid

PropertyValueReference(s)
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.18 g/mol
Appearance Solid
Melting Point 100-102 °C
CAS Number 366-77-8
IUPAC Name 4-(4-fluorophenyl)-4-oxobutanoic acid[1]

Section 1: Chemical Synthesis and Transformations

The strategic location of the ketone and carboxylic acid functionalities allows for a wide array of chemical modifications, making 3-(4-Fluorobenzoyl)propionic acid a versatile synthon.

Synthesis of 3-(4-Fluorobenzoyl)propionic Acid via Friedel-Crafts Acylation

The most common and efficient method for synthesizing 3-(4-Fluorobenzoyl)propionic acid is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.[3]

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Fluorobenzene Fluorobenzene FBPA 3-(4-Fluorobenzoyl)propionic acid Fluorobenzene->FBPA Friedel-Crafts Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FBPA AlCl3 AlCl₃ (Lewis Acid) AlCl3->FBPA

Caption: Friedel-Crafts acylation for the synthesis of 3-(4-Fluorobenzoyl)propionic acid.

Protocol 1: Synthesis of 3-(4-Fluorobenzoyl)propionic Acid

Materials:

  • Fluorobenzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Methylene chloride (CH₂Cl₂)

  • Crushed ice

  • 6N Hydrochloric acid (HCl)

  • 2N Sodium hydroxide (NaOH)

  • Activated carbon

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (170 g) in fluorobenzene (266 g).

  • Cool the suspension to 10 °C using an ice bath.

  • Add succinic anhydride (54.4 g) in small portions, maintaining the temperature between 10 °C and 20 °C.

  • Stir the mixture for 1.5 hours at this temperature.

  • Heat the mixture on a steam bath for 45 minutes.

  • Pour the reaction mixture onto a mixture of crushed ice (1.2 kg) and 6N HCl (280 ml).

  • Extract the product into methylene chloride.

  • Wash the organic layer with water.

  • Back-extract the product into 2N NaOH.

  • Treat the basic extract with activated carbon and filter.

  • Acidify the filtrate with HCl to precipitate the product.

  • Filter the precipitate and recrystallize from a methylene chloride/hexane mixture to obtain pure 3-(4-Fluorobenzoyl)propionic acid.[3]

Reduction of the Ketone: Synthesis of 4-(4-Fluorophenyl)butanoic Acid

The ketone group of 3-(4-Fluorobenzoyl)propionic acid can be reduced to a methylene group to yield 4-(4-fluorophenyl)butanoic acid. The Wolff-Kishner reduction is a classic and effective method for this transformation, particularly for substrates that are sensitive to acidic conditions.[4][5] This reaction involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas in the presence of a strong base at elevated temperatures.[6]

G FBPA 3-(4-Fluorobenzoyl)propionic acid Hydrazone Hydrazone Intermediate FBPA->Hydrazone Hydrazine (N₂H₄) Product 4-(4-Fluorophenyl)butanoic acid Hydrazone->Product KOH, heat

Caption: Wolff-Kishner reduction of 3-(4-Fluorobenzoyl)propionic acid.

Protocol 2: Wolff-Kishner Reduction to 4-(4-Fluorophenyl)butanoic Acid

Materials:

  • 3-(4-Fluorobenzoyl)propionic acid

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 3-(4-Fluorobenzoyl)propionic acid (10 mmol) in ethylene glycol (50 mL).

  • Add hydrazine hydrate (50 mmol) and potassium hydroxide (40 mmol).

  • Heat the mixture to reflux for 1-2 hours.

  • Rearrange the condenser for distillation and remove water and excess hydrazine by distilling until the temperature of the reaction mixture reaches approximately 200 °C.

  • Reflux the mixture for an additional 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the mixture with concentrated HCl.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to yield 4-(4-fluorophenyl)butanoic acid.[7]

Synthesis of Bioactive Heterocycles: Pyridazinone Derivatives

The dicarbonyl functionality of 3-(4-Fluorobenzoyl)propionic acid makes it an excellent precursor for the synthesis of various heterocyclic compounds. For instance, reaction with hydrazine hydrate leads to the formation of pyridazinone derivatives, a class of compounds known for a wide range of biological activities.[8][9]

Protocol 3: Synthesis of 6-(4-Fluorophenyl)-4,5-dihydropyridazin-3(2H)-one

Materials:

  • 3-(4-Fluorobenzoyl)propionic acid

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 3-(4-Fluorobenzoyl)propionic acid (10 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (12 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure pyridazinone derivative.[9]

Synthesis of GABA Analogs via Reductive Amination

The ketone moiety can be converted into an amine through reductive amination, providing a route to γ-amino acid derivatives, which are analogs of the neurotransmitter GABA.[10] This transformation typically involves the formation of an imine or enamine intermediate with an amine source, followed by reduction.

Protocol 4: Synthesis of 4-Amino-4-(4-fluorophenyl)butanoic Acid

Materials:

  • 3-(4-Fluorobenzoyl)propionic acid

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

Procedure:

  • Dissolve 3-(4-Fluorobenzoyl)propionic acid (10 mmol) and a large excess of ammonium acetate (e.g., 100 mmol) in methanol (100 mL).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (15 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of dilute HCl.

  • Concentrate the mixture under reduced pressure.

  • Purify the resulting amino acid by ion-exchange chromatography or by precipitation at its isoelectric point.

Section 2: Applications in Biological Research

As a metabolite of haloperidol, 3-(4-Fluorobenzoyl)propionic acid exhibits its own biological activities, making it a compound of interest for neuropharmacological research.

In Vivo Behavioral Assays: Locomotor Activity and Catalepsy

Studies have shown that 3-(4-Fluorobenzoyl)propionic acid can suppress locomotor activity and induce catalepsy in mice, effects similar to those of its parent compound, haloperidol.[11]

Protocol 5: Assessment of Locomotor Activity in Mice

Materials:

  • 3-(4-Fluorobenzoyl)propionic acid

  • Vehicle (e.g., saline with a small amount of DMSO and Tween 80)

  • Male Swiss mice (or other appropriate strain)

  • Open-field activity chambers equipped with infrared beams

Procedure:

  • Acclimatize the mice to the testing room for at least 1 hour before the experiment.

  • Prepare a solution of 3-(4-Fluorobenzoyl)propionic acid in the vehicle at the desired concentrations (e.g., 1, 5, 10 mg/kg).

  • Administer the compound or vehicle intraperitoneally (i.p.).

  • Immediately place each mouse into an individual open-field chamber.

  • Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set period, typically 30-60 minutes.

  • Analyze the data by comparing the activity of the treated groups to the vehicle control group.

Protocol 6: Assessment of Catalepsy in Mice

Materials:

  • 3-(4-Fluorobenzoyl)propionic acid

  • Vehicle

  • Male Swiss mice

  • A horizontal bar raised approximately 3-5 cm from the surface

Procedure:

  • Administer 3-(4-Fluorobenzoyl)propionic acid or vehicle as described in Protocol 5.

  • At specific time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the forepaws of the mouse on the horizontal bar.

  • Measure the time the mouse remains in this unnatural posture (immobility time). A cut-off time (e.g., 180 seconds) is typically used.

  • A positive cataleptic response is recorded if the mouse remains immobile for a predetermined duration (e.g., >20 seconds).

  • Compare the incidence and duration of catalepsy between treated and control groups.[12]

In Vitro Kinase Assays: MEK1 Inhibition

Interestingly, the biological effects of 3-(4-Fluorobenzoyl)propionic acid may be independent of dopamine receptor binding. Research suggests that it can directly interact with and inhibit the activity of MEK1, a key kinase in the MAPK signaling pathway.[3][13]

Protocol 7: In Vitro MEK1 Kinase Assay

Materials:

  • Recombinant active MEK1 enzyme

  • Kinase-inactive ERK2 as a substrate

  • ATP (γ-³²P-ATP for radiometric assay or cold ATP for antibody-based detection)

  • 3-(4-Fluorobenzoyl)propionic acid

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase inhibitor (e.g., U0126) as a positive control

Procedure:

  • Prepare a reaction mixture containing the assay buffer, kinase-inactive ERK2, and varying concentrations of 3-(4-Fluorobenzoyl)propionic acid or a known MEK1 inhibitor.

  • Initiate the kinase reaction by adding recombinant active MEK1 and ATP.

  • Incubate the reaction at 30 °C for a specified time (e.g., 20-30 minutes).

  • Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Detect the phosphorylation of ERK2. This can be done by autoradiography if using γ-³²P-ATP, or by Western blotting using an antibody specific for phosphorylated ERK.

  • Quantify the band intensities to determine the inhibitory effect of 3-(4-Fluorobenzoyl)propionic acid on MEK1 activity.

Section 3: Application in Materials Science

The bifunctional nature of 3-(4-Fluorobenzoyl)propionic acid, possessing both a carboxylic acid and a reactive ketone, allows for its incorporation into polymer backbones, offering a way to introduce the fluorobenzoyl moiety and tailor polymer properties.

Polyester Synthesis via Polycondensation

3-(4-Fluorobenzoyl)propionic acid can be used as a diacid monomer in polycondensation reactions with diols to synthesize novel polyesters. The presence of the bulky and polar fluorobenzoyl group can influence the thermal and mechanical properties of the resulting polymer.[14][15]

G cluster_monomers Monomers cluster_product Product FBPA 3-(4-Fluorobenzoyl)propionic acid (as a diacid) Polyester Polyester FBPA->Polyester Polycondensation Diol Diol (e.g., Ethylene Glycol) Diol->Polyester

Caption: Polycondensation of 3-(4-Fluorobenzoyl)propionic acid with a diol to form a polyester.

Protocol 8: Synthesis of a Polyester from 3-(4-Fluorobenzoyl)propionic Acid and Ethylene Glycol

Materials:

  • 3-(4-Fluorobenzoyl)propionic acid

  • Ethylene glycol

  • A catalyst (e.g., p-toluenesulfonic acid or antimony trioxide)

  • High-boiling point solvent (optional, for solution polymerization)

Procedure:

  • In a reaction vessel equipped for polycondensation (with a stirrer, nitrogen inlet, and a distillation outlet), combine equimolar amounts of 3-(4-Fluorobenzoyl)propionic acid and ethylene glycol.

  • Add a catalytic amount of the chosen catalyst.

  • Heat the mixture under a slow stream of nitrogen to a temperature sufficient to initiate esterification and distill off the water formed (typically 150-200 °C).

  • After the initial esterification, gradually increase the temperature and apply a vacuum to remove the final traces of water and ethylene glycol, driving the polymerization to completion (typically 220-280 °C).

  • The reaction is complete when the desired viscosity of the polymer melt is achieved.

  • Cool the polymer under nitrogen and characterize its properties (e.g., molecular weight, thermal transitions).[16][17]

Characterization Data

Table 2: Spectroscopic Data for 3-(4-Fluorobenzoyl)propionic Acid

TechniqueKey Signals/PeaksReference(s)
¹H NMR Signals corresponding to the aromatic protons (with coupling to fluorine), and two methylene groups of the propionic acid chain.[12][18]
¹³C NMR Resonances for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons (with C-F coupling), and the methylene carbons.[19]
FTIR (cm⁻¹) Characteristic absorptions for the carboxylic acid O-H stretch, C=O stretches (ketone and carboxylic acid), and C-F stretch.[20]
Mass Spec (EI) Molecular ion peak (m/z = 196) and characteristic fragmentation patterns including the fluorobenzoyl cation (m/z = 123).[2][4]

Conclusion

3-(4-Fluorobenzoyl)propionic acid is a readily accessible and highly versatile research chemical with broad applicability. Its utility as a building block in organic synthesis allows for the creation of complex molecules, including biologically active heterocycles and GABA analogs. Furthermore, its intrinsic biological activity as a locomotor suppressant, cataleptic agent, and MEK1 inhibitor makes it a valuable tool for neuropharmacological and cell signaling research. Finally, its potential as a monomer in polymer synthesis opens doors to the development of novel materials with tailored properties. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this valuable compound in their scientific endeavors.

References

  • Organic Chemistry Portal. Lactam synthesis. [Link]

  • MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • ResearchGate. Drug-induced catalepsy in mice. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • SciSpace. Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity. [Link]

  • Chem 117 Reference Spectra Spring 2011. [Link]

  • SpectraBase. 3-(4-Fluorobenzoyl)propionic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • Royal Society of Chemistry. A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]

  • MDPI. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]

  • PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

  • YouTube. Reductive Amination. [Link]

  • Google Patents.
  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • Chemistry LibreTexts. Wolff-Kishner Reduction. [Link]

  • PubMed Central. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • GSC Online Press. FTIR and GC-MS analyses of raw materials produced from food wastes used in synthesis of biofilms. [Link]

  • L.S.College, Muzaffarpur. Wolff–Kishner reduction. [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • Chemistry LibreTexts. 2.13: Polyesters. [Link]

  • PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Link]

  • The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. [Link]

  • Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • ResearchGate. Polycondensation of ethylene glycol or oligo(ethylene glycol) with mercaptosuccinic acid catalyzed by HCl. …. [Link]

  • ResearchGate. (PDF) Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. [Link]

  • PubMed Central. Exploring the Natural Compounds in Flavonoids for Their Potential Inhibition of Cancer Therapeutic Target MEK1 Using Computational Methods. [Link]

  • PrepChem.com. Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. [Link]

  • PubMed Central. Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico. [Link]

  • PubMed Central. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment. [Link]

  • PubMed. Conditioned catalepsy vs. Increase in locomotor activity induced by haloperidol. [Link]

  • PubMed. Stage-specific disruption of Stat3 demonstrates a direct requirement during both the initiation and promotion stages of mouse skin tumorigenesis. [Link]

  • NIH. Controlling the Morphology of Poly(ethylene glycol)-b-poly(lactide) Self-Assemblies in Solution: Interplay of Homopolymer Additives and Kinetic Traps. [Link]

  • Polymer Chemistry (RSC Publishing). Self-assembly behavior of oligo(ethylene glycol) substituted polycaprolactone homopolymers. [Link]

Sources

Application Notes & Protocols: 3-(4-Fluorobenzoyl)propionic Acid as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(4-Fluorobenzoyl)propionic acid (FBPA) is a bifunctional keto-acid that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its structure, featuring a reactive ketone, a carboxylic acid, and a fluorine-substituted aromatic ring, makes it an ideal precursor for a diverse range of complex molecules. The presence of the fluorine atom is particularly significant, as its incorporation into bioactive molecules can profoundly influence properties such as metabolic stability, pKa, and binding affinity.[1][2] This guide provides an in-depth exploration of FBPA, detailing its synthesis, key transformations, and proven protocols. It is intended for researchers, medicinal chemists, and process development professionals who seek to leverage this intermediate in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.[3][4]

Introduction: The Strategic Importance of FBPA

3-(4-Fluorobenzoyl)propionic acid is more than a simple building block; it is a strategic starting point for sophisticated molecular architectures. Its utility is underscored by its role as a key metabolite of the widely used antipsychotic drug Haloperidol, where it is designated as FBPA.[5][6][7] Research has revealed that FBPA itself possesses biological activity, including the ability to inhibit mitogen-activated protein kinase kinase (MEK)1/2, highlighting the potential for this scaffold in drug discovery.[5][6]

The fluorobenzoyl group enhances the molecule's reactivity and provides a site for further functionalization, making it an excellent candidate for developing advanced drug formulations.[3] Its applications extend beyond pharmaceuticals into the synthesis of specialty chemicals and polymeric materials, where its structural features contribute to the desired properties of the final products.[3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of FBPA is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 366-77-8[7][8]
Molecular Formula C₁₀H₉FO₃[8][9]
Molecular Weight 196.18 g/mol [7][8]
Melting Point 100-102 °C[7]
Appearance Solid (typically a white or off-white powder)[7]
IUPAC Name 4-(4-fluorophenyl)-4-oxobutanoic acid[4]

Structure:

Core Synthetic Applications and Protocols

The dual functionality of FBPA allows for a wide array of chemical transformations. This section details the primary synthesis of FBPA and its subsequent use in key synthetic operations.

Synthesis of FBPA via Friedel-Crafts Acylation

The most common and industrially relevant method for preparing FBPA is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride.[10] This reaction is a classic example of electrophilic aromatic substitution, where a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion electrophile.[11][12][13]

Causality of the Method:

  • Lewis Acid Catalyst: AlCl₃ complexes with the succinic anhydride, facilitating the ring-opening and formation of the acylium ion. This ion is the potent electrophile required to attack the electron-rich fluorobenzene ring.[12]

  • Deactivation: The product, FBPA, contains an electron-withdrawing acyl group, which deactivates the aromatic ring towards further electrophilic substitution. This inherent property advantageously prevents poly-acylation, leading to a high yield of the desired mono-acylated product.[11][13]

G cluster_prep Preparation & Reaction cluster_workup Work-Up & Isolation reagents 1. Charge reactor with AlCl₃ and Fluorobenzene under N₂. 2. Cool to 10°C. addition 3. Add Succinic Anhydride in portions (10-20°C). reagents->addition stir 4. Stir for 1.5 hours at 10-20°C. addition->stir heat 5. Heat on a steam bath for 45 minutes. stir->heat quench 6. Pour mixture onto ice/HCl. heat->quench extract1 7. Extract product into Methylene Chloride. quench->extract1 wash 8. Wash organic layer with H₂O. extract1->wash extract2 9. Back-extract into 2N NaOH (aq). wash->extract2 purify 10. Treat aqueous layer with activated carbon. extract2->purify precipitate 11. Acidify with HCl to precipitate product. purify->precipitate isolate 12. Filter, wash with H₂O, and dry. precipitate->isolate

Workflow for Friedel-Crafts Acylation Synthesis of FBPA.

Materials & Equipment:

  • Anhydrous aluminum chloride (AlCl₃)

  • Fluorobenzene

  • Succinic anhydride

  • Methylene chloride (DCM)

  • Hydrochloric acid (HCl), 6N

  • Sodium hydroxide (NaOH), 2N

  • Activated carbon

  • Nitrogen source, reaction vessel with overhead stirrer, cooling bath, heating mantle

Step-by-Step Procedure (adapted from PrepChem[10]):

  • Reaction Setup: In a suitable reaction vessel under a nitrogen atmosphere, prepare a suspension of anhydrous AlCl₃ (170 g) in fluorobenzene (266 g).

  • Initial Cooling: Cool the stirred suspension to 10°C using an ice bath.

  • Reagent Addition: Add succinic anhydride (54.4 g) in small portions, ensuring the internal temperature is maintained between 10°C and 20°C.

  • Reaction: Stir the mixture for 1.5 hours at this temperature.

  • Heating: After the initial stirring period, heat the mixture on a steam bath for 45 minutes.

  • Quenching: Carefully pour the warm reaction mixture onto a slurry of crushed ice (1.2 kg) containing 6N HCl (280 ml).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into methylene chloride.

  • Washing: Wash the organic layer with water.

  • Base Extraction: Extract the product from the organic layer into a 2N NaOH solution. The product will move to the aqueous phase as its sodium salt.

  • Purification: Treat the basic aqueous extract with a small amount of activated carbon to remove colored impurities, then filter.

  • Precipitation: Slowly acidify the filtrate with HCl. The desired product, 3-(4-fluorobenzoyl)propionic acid, will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. Expected yield is approximately 94 g. Recrystallization from a methylene chloride/hexane mixture can be performed for further purification.[10]

G A Succinic Anhydride + AlCl₃ B Acylium-Lewis Acid Complex A->B Coordination C Acylium Ion(Electrophile) B->C Ring Opening E Sigma Complex (Resonance Stabilized) D Fluorobenzene D->E Nucleophilic Attack F [AlCl₃(OH)]⁻ Complex E->F -H⁺ G 3-(4-Fluorobenzoyl)propionic Acid(Product) F->G Hydrolysis H H₂O Workup

Mechanism of Acylium Ion Formation and Electrophilic Attack.
Reduction of the Ketone: Synthesis of 3-(4-Fluorophenyl)propionic Acid

A common and powerful transformation of FBPA is the complete reduction of its ketone functionality to a methylene (-CH₂-) group. This yields 3-(4-fluorophenyl)propionic acid, another important synthetic intermediate. This reduction is typically achieved under harsh conditions using methods like the Wolff-Kishner or Clemmensen reductions, which are effective for converting aryl ketones to alkanes.[11][14]

Causality of the Method:

  • Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas under basic, high-temperature conditions. It is ideal for substrates that are sensitive to strong acid.[14]

G cluster_prep Hydrazone Formation cluster_reduction Reduction & Isolation reagents 1. Dissolve FBPA and Hydrazine Hydrate in Diethylene Glycol. heat1 2. Heat to ~100-120°C to form hydrazone. reagents->heat1 base 3. Add solid KOH or NaOH. heat1->base heat2 4. Heat to ~180-200°C, distilling off H₂O. base->heat2 cool 5. Cool reaction mixture. heat2->cool workup 6. Dilute with H₂O and acidify with HCl. cool->workup isolate 7. Extract with ether, dry, and concentrate. workup->isolate

Workflow for Wolff-Kishner Reduction of FBPA.

Step-by-Step Procedure (General Protocol):

  • Hydrazone Formation: In a flask equipped with a reflux condenser, dissolve 3-(4-fluorobenzoyl)propionic acid (1 eq.) and an excess of hydrazine hydrate (e.g., 3 eq.) in a high-boiling solvent like diethylene glycol.

  • Initial Heating: Heat the mixture to approximately 100-120°C for 1-2 hours to ensure complete formation of the hydrazone intermediate.

  • Base Addition: Allow the mixture to cool slightly and add a strong base, such as potassium hydroxide (KOH) pellets (e.g., 3-4 eq.).

  • Reduction: Replace the reflux condenser with a distillation apparatus. Heat the mixture to 180-200°C. Water and excess hydrazine will distill off. Once the distillation ceases, return to a reflux setup and maintain the high temperature for several hours until nitrogen evolution stops.

  • Cooling & Work-up: Cool the reaction mixture to room temperature. Dilute cautiously with water.

  • Acidification: Acidify the aqueous solution with concentrated HCl to precipitate the product.

  • Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(4-fluorophenyl)propionic acid.

Aromatic Ring Derivatization: Nitration of FBPA

The electron-withdrawing nature of the benzoyl group directs further electrophilic aromatic substitution to the meta-position relative to the carbonyl, while the fluorine atom is an ortho-, para-director. The activating effect of fluorine and the deactivating effect of the acyl group compete. In strongly acidic nitrating conditions, substitution occurs ortho to the fluorine and meta to the acyl group.

G cluster_prep Reaction cluster_workup Isolation reagents 1. Suspend FBPA in fuming Nitric Acid. cool 2. Cool and stir at -15°C for 30 minutes. reagents->cool quench 3. Pour mixture into ice/water. cool->quench filter 4. Filter the precipitate. quench->filter wash 5. Wash solid with water. filter->wash recrystallize 6. Recrystallize from ethanol. wash->recrystallize

Sources

Application Notes & Protocols: The Strategic Role of 3-(4-Fluorobenzoyl)propionic Acid in the Synthesis of Next-Generation Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Precursors in Anti-Inflammatory Drug Development

In the landscape of medicinal chemistry, the pursuit of novel anti-inflammatory agents with enhanced efficacy and improved safety profiles is a perpetual endeavor. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of pain and inflammation management, and their mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, is well-established.[1][2] Within this class of therapeutics, derivatives of propionic acid have demonstrated significant clinical success.[3] The strategic incorporation of fluorine into drug candidates has become a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. 3-(4-Fluorobenzoyl)propionic acid emerges as a pivotal building block in this context, offering a unique combination of a reactive benzoyl group and a propionic acid moiety, enhanced by the presence of a fluorine atom.[4] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(4-Fluorobenzoyl)propionic acid in the synthesis of innovative anti-inflammatory agents. We will delve into the causality behind its utility, provide detailed synthetic protocols, and explore the mechanistic underpinnings of the resulting compounds.

Physicochemical Properties and Strategic Advantages of 3-(4-Fluorobenzoyl)propionic Acid

3-(4-Fluorobenzoyl)propionic acid is a versatile compound that serves as a key intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting inflammation and pain.[4] Its utility is underscored by its distinct chemical features.

PropertyValueReference
Molecular Formula C₁₀H₉FO₃[5]
Molecular Weight 196.18 g/mol
Appearance White solid[4]
Melting Point 100-102 °C
CAS Number 366-77-8

The fluorobenzoyl group is a key contributor to the compound's reactivity, making it an excellent candidate for developing advanced drug formulations.[4] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule to its target protein. Subtle structural changes, such as the addition of a halogen, can significantly alter the toxicity and pharmacological profiles of drug candidates.[6]

Synthesis of a Novel Anti-Inflammatory Agent: A Protocol Analogous to Fenbufen Synthesis

While 3-(4-Fluorobenzoyl)propionic acid is a known metabolite of the antipsychotic drug haloperidol, its true potential lies in its role as a precursor for novel therapeutics. To illustrate its application, we present a detailed protocol for the synthesis of a hypothetical anti-inflammatory agent, 4-(4-fluorophenyl)-4-oxobutanoic acid, drawing a direct analogy from the well-established synthesis of Fenbufen, a non-steroidal anti-inflammatory drug of the propionic acid class.[7][8]

The foundational reaction is a Friedel-Crafts acylation, a robust and widely used method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[8]

Experimental Protocol: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid

Objective: To synthesize a novel propionic acid-derived anti-inflammatory agent using 3-(4-Fluorobenzoyl)propionic acid as a key intermediate via a Friedel-Crafts acylation reaction.

Materials:

  • Fluorobenzene

  • Succinic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 1N Sodium Carbonate solution

  • Dichloromethane

  • Ethyl acetate

  • Hexane

  • Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Dropping funnel

  • Ice bath

  • Apparatus for steam distillation

  • Büchner funnel and flask

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add 30 mL of nitrobenzene. Nitrobenzene is chosen as the solvent due to its ability to dissolve aluminum trichloride and its deactivating nature which prevents it from participating in the Friedel-Crafts reaction.[9]

  • Catalyst Addition: With vigorous stirring, carefully add 8.1 g of anhydrous aluminum trichloride to the nitrobenzene. The flask is then cooled in an ice bath to a temperature below 10 °C.[9]

  • Reactant Addition: In a separate container, thoroughly mix 4.5 g of fluorobenzene and 3.0 g of succinic anhydride.[9]

  • Friedel-Crafts Acylation: Slowly add the fluorobenzene and succinic anhydride mixture to the cooled aluminum trichloride solution, ensuring the temperature remains below 10 °C throughout the addition.[9]

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).[8]

  • Quenching the Reaction: After completion, the reaction is quenched by pouring the mixture into a beaker containing 60 g of crushed ice and 10 mL of concentrated hydrochloric acid.[9]

  • Solvent Removal: The nitrobenzene is removed from the quenched reaction mixture via steam distillation.[9]

  • Isolation of Crude Product: After cooling the remaining mixture, the crude product precipitates and is collected by vacuum filtration using a Büchner funnel. The solid is washed with cold water.[9]

  • Purification: The crude product is dissolved in a 1N sodium carbonate solution and filtered to remove any insoluble impurities. The filtrate is then acidified with HCl to precipitate the purified product. The solid is collected by filtration, washed with water, and dried.[7]

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate and hexane, to yield the final product, 4-(4-fluorophenyl)-4-oxobutanoic acid.[8]

Visualizing the Synthesis and Workflow

To provide a clearer understanding of the synthetic pathway and the logical workflow for this process, the following diagrams are provided.

G cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_workup Work-up & Purification cluster_product Final Product A Fluorobenzene D Reaction Mixture A->D B Succinic Anhydride B->D C AlCl3 in Nitrobenzene C->D Catalyst & Solvent E Quenching (Ice/HCl) D->E F Steam Distillation E->F G Filtration F->G H Purification (Acid/Base Extraction) G->H I Recrystallization H->I J 4-(4-fluorophenyl)-4-oxobutanoic acid I->J

Caption: Synthetic workflow for 4-(4-fluorophenyl)-4-oxobutanoic acid.

Mechanism of Action: From Prodrug to COX Inhibition

Many propionic acid-based NSAIDs, including Fenbufen, function as prodrugs.[2][7] This means they are administered in an inactive or less active form and are then metabolized in the body to their active form. In the case of Fenbufen, it is metabolized to its active form, biphenylacetic acid (BPAA).[2] This active metabolite is a potent inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10]

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily attributed to their ability to block the synthesis of prostaglandins by inhibiting these COX enzymes.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[2]

G cluster_pathway Inflammatory Cascade cluster_drug Drug Action A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandins C->D E Inflammation, Pain, Fever D->E F 3-(4-Fluorobenzoyl)propionic acid-derived Prodrug G Active Metabolite (e.g., fluorinated biphenylacetic acid) F->G Metabolism (in vivo) G->C Inhibition

Caption: Mechanism of action of a prodrug anti-inflammatory agent.

The inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal issues, while the inhibition of COX-2 is primarily responsible for the anti-inflammatory effects.[11] The development of COX-2 selective inhibitors has been a major focus of research to create safer NSAIDs.[6] The structure-activity relationship of these compounds is a critical area of study, with minor modifications to the chemical structure potentially leading to significant changes in activity and selectivity.[6]

Conclusion and Future Directions

3-(4-Fluorobenzoyl)propionic acid stands out as a valuable and versatile precursor in the synthesis of novel anti-inflammatory agents. Its fluorinated structure offers strategic advantages for modulating the pharmacokinetic and pharmacodynamic properties of the final drug product. The synthetic protocols, analogous to those for established NSAIDs like Fenbufen, are robust and scalable, providing a clear pathway for the development of new chemical entities. The mechanism of action, through the inhibition of COX enzymes by an active metabolite, aligns with a well-understood and clinically validated therapeutic strategy.

Future research should focus on exploring the synthesis of a diverse library of compounds derived from 3-(4-Fluorobenzoyl)propionic acid and evaluating their selective inhibition of COX-2 over COX-1. Such studies will be instrumental in the development of the next generation of anti-inflammatory drugs with improved efficacy and a more favorable safety profile.

References

  • MIMS Philippines. Fenbufen: Uses, Dosage, Side Effects and More. [Link]

  • National Center for Biotechnology Information. Fenbufen. PubChem. [Link]

  • Patsnap. Method for synthesizing loxoprofen sodium - Eureka. [Link]

  • Google Patents. CN105017009A - Loxoprofen sodium synthesis method.
  • Patsnap. Preparation method of loxoprofen - Eureka. [Link]

  • ResearchGate. Approaches to the synthesis of loxoprofen 2.9. [Link]

  • Google Patents. CN101412670A - Method for synthesizing loxoprofen sodium.
  • PubMed. Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. [Link]

  • National Center for Biotechnology Information. Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs. PMC. [Link]

  • YouTube. Fenbufen Synthesis. [Link]

  • PubMed. Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin. [Link]

  • ResearchGate. Structures and Biological Activities of FDA-approved Fluorinated Drugs. [Link]

  • PubMed. Synthesis of some new flurbiprofen analogues as anti-inflammatory agents. [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. [Link]

  • NUS Faculty of Science. Relationship between structure, toxicity and activity. [Link]

  • YouTube. Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. [Link]

  • PubMed. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. [Link]

  • ResearchGate. Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Antiinflammatory Agents | Request PDF. [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold. PMC. [Link]

  • PubMed. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. [Link]

  • National Center for Biotechnology Information. 3-(4-Fluorobenzoyl)propionic acid. PubChem. [Link]

  • MDPI. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. [Link]

Sources

The Role of 3-(4-Fluorobenzoyl)propionic Acid in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluorobenzoyl)propionic acid is a versatile carboxylic acid derivative distinguished by the presence of a fluorinated phenyl ring. While extensively utilized as a key intermediate in the synthesis of pharmaceuticals, its unique molecular architecture—a rigid aromatic core, a flexible aliphatic spacer, and a reactive carboxylic acid group—heralds significant potential in the realm of material science.[1][2] The fluorine substituent is particularly noteworthy, as it can impart desirable properties such as thermal stability, hydrophobicity, and altered electronic characteristics to materials.[3]

This comprehensive guide serves as a foundational resource for researchers, scientists, and professionals in drug development and material science. It provides an in-depth exploration of the applications of 3-(4-Fluorobenzoyl)propionic acid, moving beyond its established role in medicinal chemistry to its burgeoning potential in the design of advanced materials. This document offers not only theoretical insights but also detailed, actionable protocols for the synthesis and potential application of this compound in polymers and crystalline materials.

Part 1: Synthesis and Characterization

A reliable and scalable synthesis of 3-(4-Fluorobenzoyl)propionic acid is the cornerstone of its application in any field. The most common and efficient method is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride.

Protocol 1: Synthesis of 3-(4-Fluorobenzoyl)propionic Acid[4]

Objective: To synthesize 3-(4-Fluorobenzoyl)propionic acid via Friedel-Crafts acylation.

Materials:

  • Succinic anhydride

  • Fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Methylene chloride (CH₂Cl₂)

  • Hydrochloric acid (HCl), 6N

  • Sodium hydroxide (NaOH), 2N

  • Activated carbon

  • Hexane

  • Nitrogen gas (N₂)

  • Standard laboratory glassware, including a three-necked flask, dropping funnel, and condenser

  • Ice bath and heating mantle

Procedure:

  • Reaction Setup: In a three-necked flask purged with nitrogen, prepare a suspension of 170 g of anhydrous aluminum chloride in 266 g of fluorobenzene.

  • Addition of Reactant: While stirring the suspension and maintaining a temperature of 10°C using an ice bath, add 54.4 g of succinic anhydride in small portions.

  • Reaction Progression: Stir the mixture for 1.5 hours at a temperature between 10°C and 20°C.

  • Heating: Following the initial reaction period, heat the mixture on a steam bath for 45 minutes.

  • Quenching: Carefully pour the reaction mixture onto 1.2 kg of crushed ice containing 280 ml of 6N HCl. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and evolution of HCl gas.

  • Extraction: Extract the product into methylene chloride. Wash the organic layer with water.

  • Back-extraction: Back-extract the product from the methylene chloride into 2N NaOH.

  • Purification of Aqueous Layer: Treat the basic aqueous extract with activated carbon to remove colored impurities, and then filter.

  • Precipitation: Acidify the filtrate with HCl to precipitate the 3-(4-Fluorobenzoyl)propionic acid.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallization (Optional): For higher purity, recrystallize the product from a methylene chloride/hexane solvent system.

Expected Yield: Approximately 94 g.

Characterization: The final product should be characterized by its melting point (100-102 °C) and spectroscopic methods such as NMR and IR to confirm its structure and purity.[4]

Part 2: Applications in Polymer Science

The incorporation of 3-(4-Fluorobenzoyl)propionic acid into polymer chains can be leveraged to enhance thermal and mechanical properties.[1] The rigid fluorophenyl group can increase the glass transition temperature (Tg) and improve thermal stability, while the carboxylic acid group provides a reactive handle for polymerization or grafting onto existing polymer backbones.

Conceptual Application: Synthesis of a Modified Polyester

This hypothetical protocol outlines how 3-(4-Fluorobenzoyl)propionic acid could be used as a co-monomer in the synthesis of a polyester to improve its properties.

Protocol 2: Synthesis of a Poly(ethylene terephthalate) (PET) Co-polymer with 3-(4-Fluorobenzoyl)propionic Acid

Objective: To synthesize a PET co-polymer incorporating 3-(4-Fluorobenzoyl)propionic acid to potentially enhance its thermal properties.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol

  • 3-(4-Fluorobenzoyl)propionic acid (as the modifying co-monomer)

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • High-temperature reactor with a stirrer, nitrogen inlet, and distillation column

Procedure:

  • Esterification:

    • Charge the reactor with DMT, ethylene glycol (in a 1:2.2 molar ratio), and a specific molar percentage of 3-(4-Fluorobenzoyl)propionic acid (e.g., 1-5 mol% relative to DMT).

    • Add zinc acetate (0.05-0.1% by weight of DMT).

    • Heat the mixture to 150-200°C under a slow stream of nitrogen to initiate the esterification reaction, during which methanol is distilled off.

  • Pre-polycondensation:

    • After the removal of methanol is complete, add antimony trioxide (0.03-0.05% by weight of DMT).

    • Gradually increase the temperature to 220-240°C and slowly reduce the pressure to encourage the removal of excess ethylene glycol.

  • Polycondensation:

    • Increase the temperature to 270-280°C and reduce the pressure to below 1 mmHg.

    • Continue the reaction under high vacuum and vigorous stirring until the desired melt viscosity is achieved.

    • Extrude the molten polymer, quench in water, and pelletize.

Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization Monomers DMT, Ethylene Glycol, 3-(4-Fluorobenzoyl)propionic acid Reactor High-Temperature Reactor Monomers->Reactor Catalysts Zinc Acetate, Antimony Trioxide Catalysts->Reactor Esterification Esterification (150-200°C) Reactor->Esterification PrePoly Pre-polycondensation (220-240°C) Esterification->PrePoly Methanol removal Poly Polycondensation (270-280°C, <1 mmHg) PrePoly->Poly Ethylene glycol removal Product Co-polyester Pellets Poly->Product DSC Differential Scanning Calorimetry (DSC) Product->DSC TGA Thermogravimetric Analysis (TGA) Product->TGA Tensile Tensile Testing Product->Tensile Tg Glass Transition Temp. (Tg) DSC->Tg Td Decomposition Temp. (Td) TGA->Td Mech Mechanical Properties Tensile->Mech

Caption: Workflow for co-polyester synthesis and subsequent characterization.

Data Presentation: Expected Impact on Polymer Properties

The incorporation of 3-(4-Fluorobenzoyl)propionic acid is hypothesized to lead to the following changes in the polymer's properties:

PropertyStandard PETPET with 3-(4-Fluorobenzoyl)propionic acidRationale
Glass Transition Temp. (Tg)~75 °C> 75 °CThe rigid fluorobenzoyl group restricts chain mobility.
Thermal Decomposition Temp.~350 °C> 350 °CThe strong C-F bond can enhance thermal stability.
Tensile Strength~55 MPaPotentially > 55 MPaIncreased intermolecular forces from the polar fluorobenzoyl group may increase strength.
Young's Modulus~2.8 GPaPotentially > 2.8 GPaThe rigid aromatic component can increase the stiffness of the polymer.

Part 3: Applications in Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties.[5][6] The carboxylic acid group of 3-(4-Fluorobenzoyl)propionic acid is an excellent hydrogen bond donor and acceptor, making it a prime candidate for the formation of co-crystals with active pharmaceutical ingredients (APIs) or other functional molecules.[7]

Conceptual Application: Co-crystallization with an Active Pharmaceutical Ingredient (API)

The formation of a co-crystal can modify the physicochemical properties of an API, such as its solubility, stability, and bioavailability.[8]

Protocol 3: Screening for Co-crystal Formation by Slurry Crystallization

Objective: To screen for co-crystal formation between 3-(4-Fluorobenzoyl)propionic acid and a model API (e.g., caffeine) using a slurry method.

Materials:

  • 3-(4-Fluorobenzoyl)propionic acid

  • Caffeine (or other API of interest)

  • A range of solvents (e.g., ethanol, ethyl acetate, acetonitrile)

  • Vials with magnetic stir bars

  • Stir plate

  • Filtration apparatus

Procedure:

  • Preparation: In a vial, combine 3-(4-Fluorobenzoyl)propionic acid and caffeine in a 1:1 molar ratio.

  • Solvent Addition: Add a small amount of the chosen solvent, just enough to create a mobile slurry.

  • Equilibration: Stir the slurry at room temperature for 24-72 hours. This allows the system to reach thermodynamic equilibrium.

  • Isolation: Isolate the solid material by filtration.

  • Drying: Dry the solid in a vacuum oven at a temperature below the melting point of the components.

  • Analysis: Analyze the resulting solid using Powder X-ray Diffraction (PXRD). The formation of a new crystalline phase, with a diffraction pattern distinct from the starting materials, indicates co-crystal formation. Further characterization can be done using Differential Scanning Calorimetry (DSC) to identify a new melting point.

Logical Flow for Co-crystal Screening and Characterization

G cluster_screening Co-crystal Screening cluster_analysis Analysis Start API + 3-(4-Fluorobenzoyl)propionic acid (1:1 molar ratio) Slurry Slurry in Solvent (24-72h) Start->Slurry Isolate Isolate and Dry Solid Slurry->Isolate PXRD Powder X-ray Diffraction (PXRD) Isolate->PXRD Decision New Diffraction Pattern? PXRD->Decision Success Co-crystal Formed Decision->Success  Yes Failure Physical Mixture Decision->Failure  No Characterize Further Characterization (DSC, SCXRD, NMR) Success->Characterize

Caption: Logical workflow for co-crystal screening and subsequent analysis.

Conclusion

While 3-(4-Fluorobenzoyl)propionic acid is a well-established building block in medicinal chemistry, its potential in material science is an exciting and underexplored frontier. The protocols and conceptual applications presented in this guide are intended to provide a solid foundation for researchers to begin investigating its use in the creation of novel polymers and crystalline materials with tailored properties. The unique combination of a fluorinated aromatic ring, a flexible linker, and a reactive carboxylic acid makes 3-(4-Fluorobenzoyl)propionic acid a highly promising candidate for the development of next-generation advanced materials.

References

  • PrepChem. Synthesis of 3-(4-fluoro-3-nitrobenzoyl)-propionic acid. Available from: [Link]

  • PrepChem. Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Available from: [Link]

  • PubChem. 3-(4-Fluorobenzoyl)propionic acid. Available from: [Link]

  • Chavan, R. B., & Katare, Y. S. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
  • Gudimalla, S. K., & Kumar, N. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications.
  • de Oliveira, G. G., & de Araujo, G. L. B. (2021).
  • MDPI. Crystal Engineering of Ionic Cocrystals Sustained by Azolium···Azole Heterosynthons. Available from: [Link]

  • National Institutes of Health. Crystal Engineering in Oligorylenes: The Quest for Optimized Crystal Packing and Enhanced Charge Transport. Available from: [Link]

  • Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.

Sources

3-(4-Fluorobenzoyl)propionic Acid: A Versatile Reagent for Investigating the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: In the landscape of biochemical research and drug discovery, precision and reliability are paramount. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth understanding of 3-(4-Fluorobenzoyl)propionic acid (FBPA) as a valuable reagent. Moving beyond its established role as a synthetic building block, we will delve into its application as a direct inhibitor of the mitogen-activated protein kinase kinase (MEK) 1 and 2, key components of the MAPK/ERK signaling cascade. This document provides not just protocols, but the scientific rationale behind the experimental design, ensuring that your assays are both robust and insightful.

Introduction: Unveiling the Biochemical Utility of 3-(4-Fluorobenzoyl)propionic Acid

3-(4-Fluorobenzoyl)propionic acid, a derivative of propionic acid, is a versatile molecule with significant applications in both synthetic chemistry and biochemical research.[1][2] While widely recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and pain-related conditions, its utility as a tool compound in cellular signaling research is an area of growing interest.[2] Notably, FBPA has been identified as a direct inhibitor of MEK1 and MEK2, offering a specific means to probe the function and regulation of the MAPK/ERK pathway.[3] This pathway is a cornerstone of cellular communication, translating extracellular signals into a wide array of cellular responses, including proliferation, differentiation, and survival.[4][5][6] Its dysregulation is a hallmark of many diseases, most notably cancer, making it a critical target for therapeutic intervention.[7][8]

This guide will provide a comprehensive overview of the application of 3-(4-Fluorobenzoyl)propionic acid in biochemical assays, with a focus on its inhibitory action on MEK1/2. We will explore the underlying mechanism of action and provide detailed, field-proven protocols for both in vitro kinase assays and cell-based assays to assess its inhibitory effects.

Physicochemical Properties of 3-(4-Fluorobenzoyl)propionic Acid:

PropertyValueSource
CAS Number 366-77-8[9]
Molecular Formula C₁₀H₉FO₃[9]
Molecular Weight 196.18 g/mol [9]
Appearance White to off-white solid
Melting Point 100-102 °C
Solubility Soluble in DMSO. Aqueous solubility should be determined empirically, but is expected to be limited.[10][11]
Storage Store at 2-8°C[9]

Mechanism of Action: Targeting the Core of the MAPK/ERK Pathway

The MAPK/ERK signaling pathway is a highly conserved kinase cascade that plays a pivotal role in relaying signals from the cell surface to the nucleus.[4][5][6] This pathway is initiated by the activation of cell surface receptors, which in turn activates the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, or c-Raf), which are MAP kinase kinase kinases (MAP3Ks). Raf kinases then phosphorylate and activate MEK1 and MEK2 (MAP2Ks), the direct targets of 3-(4-Fluorobenzoyl)propionic acid.[7][12] MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate the extracellular signal-regulated kinases ERK1 and ERK2 (MAPKs) on specific threonine and tyrosine residues.[8][13] Activated ERK1/2 then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cellular processes like proliferation, differentiation, and survival.[4][5][6]

3-(4-Fluorobenzoyl)propionic acid exerts its biological effects by directly interacting with and inhibiting the kinase activity of MEK1 and MEK2.[3] By inhibiting MEK1/2, FBPA prevents the phosphorylation and subsequent activation of ERK1/2, effectively blocking the downstream signaling cascade.[3] This inhibitory action makes FBPA a valuable tool for dissecting the roles of the MAPK/ERK pathway in various biological contexts and for validating MEK1/2 as a therapeutic target.

MAPK_ERK_Pathway extracellular_signal Extracellular Signals (Growth Factors, Mitogens) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor ras Ras receptor->ras raf Raf (MAP3K) ras->raf mek MEK1/2 (MAP2K) raf->mek erk ERK1/2 (MAPK) mek->erk transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors cellular_response Cellular Responses (Proliferation, Differentiation, Survival) transcription_factors->cellular_response fbpa 3-(4-Fluorobenzoyl) propionic acid fbpa->mek MEK1_Inhibition_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_fbpa Prepare FBPA serial dilutions in assay buffer (constant DMSO) add_fbpa Add FBPA/vehicle to wells prep_fbpa->add_fbpa prep_enzyme Prepare MEK1 enzyme solution add_enzyme Add MEK1 enzyme prep_enzyme->add_enzyme prep_substrate Prepare ERK2 substrate and ATP solution start_reaction Initiate reaction with ERK2/ATP mixture prep_substrate->start_reaction add_fbpa->add_enzyme pre_incubate Pre-incubate (15-30 min) add_enzyme->pre_incubate pre_incubate->start_reaction incubate Incubate at 30°C (e.g., 60 min) start_reaction->incubate detect Stop reaction and measure luminescence (ATP levels) incubate->detect calc_inhibition Calculate % Inhibition detect->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Figure 2: Workflow for the in vitro MEK1 kinase inhibition assay.

Protocol 2: Cell-Based ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of 3-(4-Fluorobenzoyl)propionic acid on MEK1/2 activity in a cellular context by measuring the phosphorylation of its direct downstream target, ERK1/2.

Materials:

  • Cell line known to have an active MAPK/ERK pathway (e.g., A375, HeLa, or cells stimulated with a growth factor like EGF or PMA)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • 3-(4-Fluorobenzoyl)propionic acid (FBPA)

  • Growth factor or mitogen for stimulation (e.g., EGF, PMA)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

    • Pre-treat the cells with various concentrations of FBPA (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with a growth factor or mitogen (e.g., 100 ng/mL EGF for 10 minutes) to induce ERK phosphorylation. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2 using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.

    • Plot the normalized phospho-ERK1/2 levels against the concentration of FBPA to assess the dose-dependent inhibition.

Concluding Remarks

3-(4-Fluorobenzoyl)propionic acid is a valuable and specific tool for the investigation of the MAPK/ERK signaling pathway. Its direct inhibitory action on MEK1/2 provides a reliable method for dissecting the intricate roles of this pathway in health and disease. The protocols provided in this guide offer a robust framework for characterizing the inhibitory effects of FBPA, enabling researchers to generate high-quality, reproducible data. As with any experimental system, careful optimization and the inclusion of appropriate controls are paramount to achieving meaningful results.

References

  • Scholl, D., et al. (2007). The p42/p44 mitogen-activated protein kinase (MAPK) cascade includes Ras, Raf, Mek, and Erk MAPK. To determine the effect of a full knockout at a single level of this signaling pathway in mammals, and to investigate functional redundancy between Mek1 and Mek2, we disrupted these genes in murine and human epidermis. Developmental Cell, 12(4), 615-629.
  • Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]

  • Gangawat, R., et al. (n.d.). MAPK/ERK pathway: the MAPK/ERK pathway is activated by a variety of extracellular signals, such as growth factors and other mitogens. ResearchGate. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple representation of the structure of MAPK/ERK pathway. Retrieved from [Link]

  • Sancier, F., et al. (2011). The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control.
  • ResearchGate. (n.d.). Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. Retrieved from [Link]

  • Sun, Y., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). Oncology Reports, 44(4), 1267-1277.
  • Steelman, L. S., et al. (2003). Importance of MEK-1/-2 signaling in monocytic and granulocytic differentiation of myeloid cell lines. Leukemia, 17(11), 2154-2166.
  • J&K Scientific. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Neurochemical Metabolomics Reveals Disruption to Sphingolipid Metabolism Following Chronic Haloperidol Administration. Retrieved from [Link]

  • Iravani, M. M., et al. (1997). Effects of haloperidol metabolites on neurotransmitter uptake and release: possible role in neurotoxicity and tardive dyskinesia. Neuropharmacology, 36(11-12), 1589-1597.
  • Gorrod, J. W., & Fang, J. (1993). On the metabolism of haloperidol. Xenobiotica, 23(5), 495-508.
  • ResearchGate. (n.d.). Potent inhibition of CYP2D6 by haloperidol metabolites: Stereoselective inhibition by reduced haloperidol. Retrieved from [Link]

  • PharmGKB. (n.d.). Haloperidol Pathway, Pharmacokinetics. Retrieved from [Link]

  • Usuki, S., et al. (2007). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Journal of Neurochemistry, 101(3), 643-653.
  • PubChem. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. Retrieved from [Link]

  • Le, M., et al. (2020).
  • ResearchGate. (n.d.). A homogeneous bioluminescent immunoassay to probe cellular signaling pathway regulation. Retrieved from [Link]

  • Le, M., et al. (2020).
  • Smith, G. F., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 9(12), 1224-1229.
  • Rico-Lattes, I., et al. (2010). Effect of DMSO on micellization, gelation and drug release profile of Poloxamer 407. International Journal of Pharmaceutics, 394(1-2), 115-121.
  • Crysdot LLC. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. Retrieved from [Link]

  • MassBank. (n.d.). 3-(4-FLUOROBENZOYL)PROPIONIC ACID; EI-B; MS. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: 3-(4-Fluorobenzoyl)propionic Acid in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Ketoacid

In the landscape of modern medicinal chemistry and organic synthesis, 3-(4-Fluorobenzoyl)propionic acid stands out as a highly versatile and valuable building block.[1] Its structure, a ketoacid featuring a fluorine-substituted phenyl ring, is a deliberate convergence of functionalities designed for strategic molecular elaboration. The electron-withdrawing nature of the fluorine atom not only modulates the electronic properties of the aromatic ring but can also enhance pharmacokinetic properties like metabolic stability and membrane permeability in derivative compounds.[2]

This guide provides an in-depth look at the practical applications of 3-(4-Fluorobenzoyl)propionic acid (FBPA), moving beyond mere catalog data to present detailed, field-tested protocols. We will explore its utility as a key intermediate in the synthesis of bioactive molecules, explaining the causality behind experimental choices and providing a framework for troubleshooting and optimization.[1][3] While it is known as a metabolite of the antipsychotic drug haloperidol, its primary value in the laboratory is as a precursor, not an endpoint.[4]

Physicochemical Profile:

PropertyValueSource
CAS Number 366-77-8
Molecular Formula C₁₀H₉FO₃[4]
Molecular Weight 196.18 g/mol [4]
Appearance Solid
Melting Point 100-102 °C

Core Application: Synthesis of Heterocyclic Scaffolds

A primary application of FBPA is its role as a precursor for constructing nitrogen-containing heterocyclic compounds, which are foundational scaffolds in many therapeutic agents. The molecule's two key reactive handles—the carboxylic acid and the ketone—allow for sequential and regioselective reactions.

This protocol details the synthesis of a novel pyridazinone derivative, a class of compounds known for a wide range of biological activities. The workflow begins with the condensation of FBPA with hydrazine to form the core heterocyclic ring.

Experimental Workflow Overview

The following diagram outlines the logical flow from the starting material to the final, characterized product.

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Workup & Purification cluster_2 Part 3: Characterization A 1. 3-(4-Fluorobenzoyl)propionic acid (FBPA) C Cyclocondensation Reaction (Ethanol, Reflux) A->C B 2. Hydrazine Hydrate B->C D 3. 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one C->D Formation of pyridazinone ring E 4. Reaction Quenching (Ice-water) D->E F 5. Filtration & Washing E->F G 6. Recrystallization (Ethanol) F->G H 7. Pure Product G->H I 8. TLC, MP, IR, NMR, MS H->I

Caption: Workflow for pyridazinone synthesis from FBPA.

Protocol 1: Synthesis of 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol details the cyclocondensation reaction between 3-(4-Fluorobenzoyl)propionic acid and hydrazine hydrate.

Expert Insight: The choice of ethanol as a solvent is critical; it readily dissolves the starting materials at elevated temperatures and allows for easy precipitation of the product upon cooling, simplifying the initial purification. The reflux condition provides the necessary activation energy for the intramolecular dehydration and ring closure.

Materials and Reagents
ReagentM.W.AmountMolesRationale
3-(4-Fluorobenzoyl)propionic acid196.185.0 g25.5 mmolStarting ketoacid
Hydrazine Hydrate (~64%)50.061.7 mL~54.0 mmolNitrogen source for heterocycle
Ethanol (95%)-50 mL-Reaction Solvent
Deionized Water-As needed-Workup/Washing
Celite®-As needed-Filtration aid (optional)
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-Fluorobenzoyl)propionic acid (5.0 g, 25.5 mmol).

  • Solvent Addition: Add 50 mL of 95% ethanol to the flask. Stir the mixture to form a suspension.

  • Reagent Addition: Carefully add hydrazine hydrate (1.7 mL, ~54.0 mmol) to the suspension. Safety Note: Hydrazine is toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Execution: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Mobile phase: 50% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion.

  • Reaction Workup: After 4 hours, remove the heating mantle and allow the flask to cool to room temperature. A precipitate will form as the solution cools.

  • Isolation: Cool the flask further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the product in a vacuum oven at 60 °C overnight. The expected yield is typically in the range of 85-95%.

Protocol 2: Product Characterization and Validation

A protocol is only trustworthy if it includes self-validation steps. Characterization is essential to confirm the structure and purity of the synthesized 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one.

Expected Analytical Data
AnalysisExpected ResultInterpretation
Appearance White to off-white crystalline solidConfirms physical state.
Melting Point ~155-158 °CA sharp melting range indicates high purity.
FT-IR (cm⁻¹) ~3200 (N-H), ~1660 (C=O, amide), ~1600 (C=C, aromatic)Confirms the presence of key functional groups.
¹H NMR (DMSO-d₆) Signals corresponding to aromatic, methylene, and N-H protons.Verifies the specific proton environment of the structure.
Mass Spec (ESI+) m/z = 193.07 [M+H]⁺Confirms the molecular weight of the target compound.
Mechanism of Action: A Note on Biological Relevance

While this guide focuses on synthesis, it is crucial to understand the downstream applications that drive these protocols. The parent compound, FBPA, has been identified as a metabolite of haloperidol that can inhibit the MEK1/2 pathway, independent of dopamine receptor binding.[5][6] This finding suggests that derivatives synthesized from FBPA, such as the pyridazinone described here, could be screened for novel activities, including as potential inhibitors of cellular proliferation or in other biochemical assays.[3][5] The synthesis of such novel derivatives is a key strategy in modern drug discovery.[7]

G FBPA 3-(4-Fluorobenzoyl) propionic acid (FBPA) MEK MEK1/2 Kinase FBPA->MEK Inhibits Haloperidol Haloperidol Haloperidol->FBPA Metabolism ERK ERK1/2 MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: FBPA's role as an inhibitor in a signaling pathway.

Conclusion and Future Directions

3-(4-Fluorobenzoyl)propionic acid is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science.[1][3] The protocols provided here for the synthesis of a heterocyclic derivative serve as a foundational template. Researchers can adapt these methods by substituting hydrazine with other dinucleophiles (e.g., hydroxylamine, substituted hydrazines) to generate diverse libraries of novel compounds for biological screening. The inherent stability and reactivity of FBPA ensure its continued prominence as a scaffold of choice for chemists aiming to design the next generation of bioactive molecules.[1]

References

  • Chem-Impex. 3-(4-Fluorobenzoyl)propionic acid.

  • J&K Scientific. 3-(4-Fluorobenzoyl)propionic acid | 366-77-8.

  • Sigma-Aldrich. 3-(4-Fluorobenzoyl)propionic acid 97 | 366-77-8.

  • Santa Cruz Biotechnology. 3-(4-Fluorobenzoyl)propionic acid | CAS 366-77-8.

  • Beilstein Journals. Design and synthesis of bioactive molecules.

  • Sigma-Aldrich. 3-(4-Fluorobenzoyl)propionic acid 97 366-77-8.

  • Fisher Scientific. 3-(4-Fluorobenzoyl)propionic acid, 97%.

  • The Good Scents Company. butyrophenone, 495-40-9.

  • MDPI. Fluorine in drug discovery: Role, design and case studies.

  • ResearchGate. Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid.

  • PubMed. Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid.

Sources

Application Notes and Protocols: A Researcher's Guide to Dissolving 3-(4-Fluorobenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

3-(4-Fluorobenzoyl)propionic acid (FBPA) is a versatile carboxylic acid derivative utilized in various facets of chemical and pharmaceutical research. It serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals targeting inflammatory and pain-related conditions[1]. Its structure, featuring a fluorobenzoyl group, imparts specific reactivity and physicochemical characteristics that researchers must navigate for successful experimentation[1].

This guide provides an in-depth analysis and practical protocols for the dissolution of 3-(4-Fluorobenzoyl)propionic acid (CAS No: 366-77-8). Moving beyond simple instructions, we delve into the chemical principles governing its solubility, enabling researchers to make informed decisions tailored to their specific experimental needs, from organic synthesis to cell-based assays.

Physicochemical Profile of 3-(4-Fluorobenzoyl)propionic Acid

A foundational understanding of a compound's properties is paramount for its effective use. The table below summarizes the key physicochemical data for FBPA, which informs the dissolution strategies discussed later in this document.

PropertyValueSource(s)
Molecular Formula C₁₀H₉FO₃[2]
Molecular Weight 196.18 g/mol [2]
Appearance White to off-white crystalline powder/solid[1]
Melting Point 100-102 °C[3]
CAS Number 366-77-8[2]
Known Solubility 1 mg/mL in Methanol[4]
Water Solubility Insoluble[5]

The Science of Dissolving FBPA: A Two-Pronged Approach

The dissolution of 3-(4-Fluorobenzoyl)propionic acid is primarily governed by two factors: the polarity of the solvent and the pH of the medium. Its molecular structure contains both a large, relatively nonpolar aromatic ring and a polar carboxylic acid group. This duality dictates the choice of solvent.

Organic Solvents for Non-Aqueous Applications

For applications in organic synthesis or when an aqueous environment is not required, polar aprotic solvents are generally the most effective choice. The principle of "like dissolves like" is key; the polarity of the solvent must be sufficient to overcome the crystal lattice energy of the solid FBPA.

Dimethyl Sulfoxide (DMSO): The Universal Organic Solvent DMSO is a highly polar aprotic solvent capable of dissolving a vast array of organic molecules, including carboxylic acids[6][7]. It achieves this through strong dipole-dipole interactions and its ability to act as a hydrogen bond acceptor with the carboxylic acid's hydroxyl group[8].

Other Organic Solvents While DMSO is often the first choice, other polar organic solvents can also be effective.

  • Dimethylformamide (DMF): Similar in polarity to DMSO, DMF is another excellent choice for solubilizing carboxylic acids.

  • Alcohols (Methanol, Ethanol): As a protic solvent, methanol can engage in hydrogen bonding with FBPA. A known solubility of 1 mg/mL in methanol has been documented, providing a baseline for its utility[4]. Ethanol is also a viable option, though solubility may differ.

The following diagram illustrates the decision-making process for selecting an appropriate organic solvent.

G cluster_start Experimental Goal cluster_solvent_choice Solvent Selection cluster_organic_choice Organic Solvent Type Start Dissolve FBPA for Experiment Aqueous Aqueous System Needed? Start->Aqueous Organic Use Organic Solvent Aqueous->Organic No AqueousProtocol Follow Aqueous Protocol (pH Adjustment) Aqueous->AqueousProtocol Yes AssayType Application Type Organic->AssayType DMSO_DMF DMSO or DMF (High Solubility) AssayType->DMSO_DMF Stock for Bio-Assay Alcohols Methanol or Ethanol (Moderate Solubility) AssayType->Alcohols Organic Synthesis / Other

Caption: Decision workflow for FBPA solvent selection.

Aqueous Solutions via pH Modification

As a carboxylic acid, FBPA is a weak acid. In its protonated form (at neutral or acidic pH), the molecule is largely uncharged and thus insoluble in water. However, by increasing the pH of the aqueous medium with a base, the carboxylic acid group can be deprotonated to form a carboxylate salt. This charged species is significantly more polar and, therefore, more soluble in water.

Protocols for Dissolving 3-(4-Fluorobenzoyl)propionic Acid

Safety First: Before handling, consult the Safety Data Sheet (SDS). 3-(4-Fluorobenzoyl)propionic acid can cause skin and serious eye irritation[3]. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood[3][13].

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is ideal for preparing stock solutions for most in vitro biological assays.

Materials:

  • 3-(4-Fluorobenzoyl)propionic acid (solid)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of FBPA needed to achieve the desired stock concentration. For a 10 mM stock solution (MW = 196.18 g/mol ): Mass (mg) = 10 mmol/L * 0.001 L * 196.18 g/mol * 1000 mg/g = 1.96 mg (for 1 mL)

  • Weighing: Accurately weigh the calculated mass of FBPA and place it into a sterile vial.

  • Dissolution: Add the calculated volume of high-purity DMSO.

  • Mixing: Cap the vial securely and vortex until the solid is fully dissolved. For compounds that are slow to dissolve, brief sonication in a water bath can be applied[6]. Gentle warming (to ~37°C) may also aid dissolution, but should be used with caution to avoid compound degradation[6].

  • Verification: Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound precipitation over time[14]. Store at -20°C or -80°C for long-term stability.

Trustworthiness Check: When diluting this DMSO stock into your aqueous assay buffer, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions. Always include a vehicle control (buffer + same final concentration of DMSO) to account for any solvent effects on the biological system[6].

Protocol 2: Preparation of an Aqueous Solution via pH Adjustment

This protocol is suitable for experiments requiring an aqueous solution of FBPA without the presence of organic co-solvents.

Materials:

  • 3-(4-Fluorobenzoyl)propionic acid (solid)

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

Procedure:

  • Suspension: Add the desired mass of FBPA to a beaker containing the required volume of water or buffer. The compound will not dissolve and will form a suspension.

  • Basification: While stirring, add the 1 M NaOH solution dropwise to the suspension.

  • Monitoring: Monitor the pH of the solution. As the pH increases, the FBPA will begin to dissolve as it converts to its sodium salt.

  • Endpoint: Continue adding NaOH until all the solid has dissolved and the pH is stable at the desired level (a pH of 7.4 is common for physiological buffers).

  • Final Adjustments: If necessary, the pH can be carefully back-titrated with a dilute acid (e.g., 0.1 M HCl), but avoid lowering the pH too much, as this will cause the compound to precipitate out of solution.

  • Sterilization: If required for the experiment (e.g., cell culture), the final solution should be sterile-filtered through a 0.22 µm filter.

Causality Insight: The number of equivalents of base required to dissolve the acid will be approximately 1:1 on a molar basis. Adding a slight excess of base ensures that the equilibrium remains shifted towards the soluble carboxylate form.

The following diagram outlines the workflow for preparing an aqueous solution.

G cluster_protocol Aqueous Solution Protocol Start Weigh FBPA Suspend Add to Water/Buffer (Creates Suspension) Start->Suspend AddBase Add 1M NaOH Dropwise while stirring Suspend->AddBase Monitor Monitor pH & Dissolution AddBase->Monitor Dissolved Is solid fully dissolved? Monitor->Dissolved Dissolved->AddBase No Finalize Final pH check and Sterile Filter (if needed) Dissolved->Finalize Yes End Solution Ready Finalize->End

Caption: Step-by-step workflow for aqueous dissolution of FBPA.

Conclusion and Best Practices

Successfully dissolving 3-(4-Fluorobenzoyl)propionic acid is a critical first step for reliable and reproducible experimental results. The choice between using a polar organic solvent like DMSO or creating an aqueous solution via pH adjustment depends entirely on the downstream application. For organic synthesis, direct dissolution in solvents like methanol or DMF may be sufficient. For biological assays, creating a concentrated stock in DMSO is the standard and most reliable method. When organic solvents must be avoided, careful basification to form the soluble carboxylate salt is an effective strategy. By understanding the chemical principles behind these methods, researchers can confidently prepare their solutions and proceed with their investigations.

References

  • LGC Standards. 3-(4-Fluorobenzoyl)-propionic acid, 1mg/ml in Methanol.

  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays.

  • Fisher Scientific. SAFETY DATA SHEET: 3-(4-Fluorobenzoyl)propionic acid.

  • Ziath. Samples in DMSO: What an end user needs to know.

  • Chem-Impex. 3-(4-Fluorobenzoyl)propionic acid.

  • Santa Cruz Biotechnology. 3-(4-Fluorobenzoyl)propionic acid.

  • Carl ROTH. Safety Data Sheet: Propionic acid.

  • ResearchGate. A quantum chemical study of the interaction of carboxylic acids with DMSO.

  • Fisher Scientific. 3-(4-Fluorobenzoyl)propionic acid, 97%.

  • ResearchGate. Solubility selectivity of DMF and IPA to AN and CAR.

  • PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization.

  • DC Fine Chemicals. Safety Data Sheet: Propionic acid.

  • Sigma-Aldrich. Solvent Miscibility Table.

  • AK Scientific, Inc. Safety Data Sheet.

  • ResearchGate. 3-(4-Methoxybenzoyl)propionic acid.

  • Royal Society of Chemistry. NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO.

  • ChemRxiv. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials.

  • CORE. ANI neural network potentials for small molecule pKa prediction.

  • NIH National Library of Medicine. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model.

  • MedChemExpress. 3-Benzoylpropionic acid.

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.

  • University of Rochester. Solvents and Polarity.

  • Phenomenex. Solvent Miscibility Table.

Sources

Application Note: Robust Derivatization Strategies for the GC-MS Analysis of 3-(4-Fluorobenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-(4-Fluorobenzoyl)propionic acid (FBPA) is a key metabolite of several widely used pharmaceutical compounds, including the non-steroidal anti-inflammatory drug (NSAID) Fenbufen and the antipsychotic drug Haloperidol.[1][2] Accurate quantification of FBPA in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for small molecule analysis. However, direct GC-MS analysis of FBPA is hindered by its chemical properties. The presence of a carboxylic acid functional group imparts high polarity and the capacity for hydrogen bonding, leading to low volatility and poor chromatographic performance, characterized by broad, tailing peaks.[3][4] Furthermore, high temperatures required for elution can cause thermal degradation of the analyte.

Chemical derivatization is an essential sample preparation step to overcome these limitations.[5] This process modifies the analyte's functional groups to create a new compound with properties more amenable to GC analysis. Specifically, derivatization aims to:

  • Mask the polar carboxylic acid group.

  • Increase thermal stability and volatility.

  • Improve chromatographic peak shape and resolution.

  • Enhance sensitivity and selectivity for mass spectrometric detection.

This application note provides a comprehensive guide with detailed, validated protocols for two robust derivatization methods for FBPA: Trimethylsilylation and Pentafluorobenzyl Esterification . The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific analytical needs.

The Imperative of Derivatization: A Mechanistic Overview

The core challenge with analyzing carboxylic acids like FBPA via GC is the "active" proton on the carboxyl group (-COOH). This proton readily forms hydrogen bonds, causing strong interactions with the stationary phase of the GC column, which results in poor peak shape and reduced sensitivity. Derivatization replaces this active proton with a non-polar, thermally stable group, effectively eliminating these undesirable interactions.[6]

Caption: Step-by-step workflow for the silylation of FBPA.

4.1.1 Materials & Reagents

  • FBPA standard or extracted sample residue

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Ethyl Acetate or Acetonitrile (Anhydrous, GC grade)

  • Pyridine (optional, can act as an acid scavenger)

  • Conical glass reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporation system

4.1.2 Step-by-Step Methodology

  • Sample Preparation: Transfer an aliquot of the sample extract containing FBPA into a 2 mL reaction vial. If the sample is in a volatile solvent, evaporate it to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to remove all water, as it consumes the derivatization reagent. [7]2. Reagent Addition: Add 50 µL of a suitable solvent (e.g., Ethyl Acetate) to reconstitute the dried residue. Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Immediately cap the vial tightly. Vortex the mixture for 30 seconds to ensure homogeneity.

  • Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes .

  • Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection. Analyze 1 µL of the derivatized solution by GC-MS.

4.1.3 Recommended GC-MS Parameters

  • GC Column: Mid-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection: Splitless mode, 250°C.

  • Oven Program: Initial 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • MS Mode: Electron Ionization (EI), Scan range 50-500 amu.

  • Expected Fragments (TMS-FBPA): The mass spectrum will likely show a molecular ion (M+) and characteristic fragments from the loss of a methyl group (M-15) and the trimethylsilyl group.

Protocol 2: Pentafluorobenzyl (PFB) Esterification with PFBBr

This method is ideal for achieving very low detection limits. The reaction involves the formation of a pentafluorobenzyl ester. PFBBr is an alkylating agent, and the reaction is typically catalyzed by a non-nucleophilic organic base, which deprotonates the carboxylic acid to form a more reactive carboxylate anion. [8][9] Reaction: R-COOH + C₇H₂BrF₅ (PFBBr) --[Base]--> R-COOCH₂C₆F₅ + HBr

Caption: Step-by-step workflow for the PFB-esterification of FBPA.

4.2.1 Materials & Reagents

  • FBPA standard or extracted sample residue

  • Pentafluorobenzyl Bromide (PFBBr)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) as a base catalyst

  • Acetone or Acetonitrile (Anhydrous, GC grade)

  • Hexane (GC grade) for final reconstitution

  • Conical glass reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporation system

4.2.2 Step-by-Step Methodology

  • Sample Preparation: As in 4.1.2, ensure the sample is completely dry in a 2 mL reaction vial.

  • Reagent Preparation: Prepare fresh 10% (v/v) solutions of PFBBr in acetone and 10% (v/v) DIPEA in acetone.

  • Reconstitution and Catalysis: Add 100 µL of acetone to the dried sample residue. Add 10 µL of the 10% DIPEA solution and vortex briefly. The base deprotonates the carboxylic acid, making it a better nucleophile. [8]4. Derivatization: Add 10 µL of the 10% PFBBr solution to the vial.

  • Reaction & Heating: Immediately cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 60 minutes .

  • Solvent Exchange: After cooling, evaporate the reaction mixture to dryness under nitrogen. This removes excess reagents and the acetone solvent. Reconstitute the residue in 100 µL of Hexane for injection. This solvent is more compatible with the non-polar GC column.

  • Analysis: Analyze 1 µL by GC-MS.

4.2.3 Recommended GC-MS Parameters

  • GC Column: Same as in 4.1.3 (e.g., DB-5ms).

  • Injection & Oven Program: Similar to 4.1.3, but the final temperature may need to be higher (e.g., 300°C) due to the higher boiling point of the PFB ester.

  • MS Mode (EI): Scan range 50-600 amu. Expect a prominent ion at m/z 181, corresponding to the C₆F₅CH₂⁺ fragment. The molecular ion may be weak or absent.

  • MS Mode (NCI - for high sensitivity): Use methane as the reagent gas. Selectively monitor for the [M-PFB]⁻ ion, which corresponds to the deprotonated FBPA molecule, providing exceptional selectivity and sensitivity.

Data Interpretation and Troubleshooting

A successful derivatization is confirmed by the disappearance of the underivatized FBPA peak and the appearance of a single, sharp, and symmetrical peak for the TMS-FBPA or PFB-FBPA derivative at a later retention time.

DerivativeExpected M.W.Key EI Mass Fragments (m/z)Notes
TMS-FBPA 268.3 g/mol M-15 (loss of CH₃), M-73 (loss of Si(CH₃)₃)Provides good structural confirmation.
PFB-FBPA 376.3 g/mol 181 (C₆F₅CH₂⁺), M-181 (loss of PFB radical)The m/z 181 fragment is a hallmark of PFB derivatives.
ProblemPossible Cause(s)Suggested Solution(s)
Low or no derivative peak 1. Presence of water/moisture in the sample.<[7]br>2. Incomplete reaction (time/temp too low).3. Reagent degradation.1. Ensure sample is completely dry. Use anhydrous solvents.2. Increase reaction time or temperature slightly (e.g., 80°C for silylation).3. Use fresh, properly stored reagents.
Broad or tailing peak 1. Incomplete derivatization.2. Active sites in the GC inlet liner or column.1. Re-optimize derivatization conditions; ensure sufficient reagent excess.2. Use a deactivated inlet liner; condition the GC column.
Multiple derivative peaks 1. Side reactions or presence of other reactive functional groups.2. For TMS, potential for partial derivatization if conditions are not optimal.1. Confirm the identity of peaks by MS. FBPA has no other active protons, so this is unlikely.2. Ensure reaction goes to completion by optimizing time, temperature, and catalyst concentration. [10]

Conclusion

The reliable quantification of 3-(4-Fluorobenzoyl)propionic acid by GC-MS is critically dependent on effective derivatization. Both trimethylsilylation with BSTFA + 1% TMCS and pentafluorobenzyl esterification with PFBBr are robust and validated methods that significantly enhance the volatility, thermal stability, and chromatographic behavior of the analyte. The choice between these methods should be guided by the required sensitivity of the assay, with PFBBr derivatization coupled with NCI-MS being the superior choice for ultra-trace level detection. The protocols provided herein serve as a comprehensive starting point for method development and validation in regulated and research environments.

References

  • Blau, K., & King, G.S. (Eds.). (1977).
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Sigma-Aldrich.

  • MilliporeSigma. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich.

  • TCI Chemicals. (n.d.). GC Derivatization Reagents. TCI Chemicals.

  • Tsang, C. W., et al. (2020). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide. MDPI.

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Macherey-Nagel.

  • Kim, H. J., et al. (2022). Derivatization-assisted LC-MS/MS method for simultaneous quantification of endogenous gamma-hydroxybutyric acid. PubMed.

  • Thermo Fisher Scientific. (n.d.). GC Reagents. Thermo Fisher Scientific.

  • Shostak, D., et al. (1980). Quantitation of the Anti-Inflammatory Agent Fenbufen and Its Metabolites in Human Serum and Urine Using High-Pressure Liquid Chromatography. PubMed.

  • Sigma-Aldrich. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. Sigma-Aldrich.

  • Davis, B. (1977). Crown ether catalyzed derivatization of carboxylic acids and phenols with pentafluorobenzyl bromide for electron capture gas chromatography. ACS Publications.

  • A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane.

  • Zhu, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.

  • Supelco. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification. Sigma-Aldrich.

  • Lin, D.-L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.

  • Luf, W., et al. (1998). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science.

  • Wang, Y., et al. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. PubMed.

  • Kim, H. S., et al. (2007). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. PubMed.

  • Wang, D., & Lee, H. K. (2003). Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. PubMed.

Sources

Application Note: High-Fidelity Quantification of 3-(4-Fluorobenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the precise and accurate quantification of 3-(4-Fluorobenzoyl)propionic acid (FBPA). As a principal metabolite of the antipsychotic drug Haloperidol and a key intermediate in pharmaceutical synthesis, robust quantification of FBPA is critical for pharmacokinetic studies, quality control in drug manufacturing, and biochemical research.[1][2] This document outlines two validated analytical approaches: a widely accessible High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We delve into the causality behind experimental choices, from mobile phase composition to instrument parameters, ensuring each protocol is a self-validating system. This note is intended for researchers, scientists, and drug development professionals requiring reliable and reproducible quantification of this compound.

Compound Profile: 3-(4-Fluorobenzoyl)propionic Acid

Understanding the physicochemical properties of 3-(4-Fluorobenzoyl)propionic acid is fundamental to developing effective analytical methods. Its structure features a carboxylic acid group, making it amenable to reverse-phase chromatography, and a fluorobenzoyl chromophore, which allows for strong UV absorbance.

PropertyValueSource(s)
Synonyms 4-(4-Fluorophenyl)-4-oxobutanoic acid, Haloperidol metabolite III[1][3]
CAS Number 366-77-8[4]
Molecular Formula C₁₀H₉FO₃[1][5]
Molecular Weight 196.18 g/mol [1]
Melting Point 98-104 °C[1]
Appearance White crystalline powder[1]
Purity (Typical) ≥97% (HPLC)[1]
Analytical Standards & Sample Preparation

The foundation of accurate quantification is a well-characterized reference standard. It is imperative to use a certified reference material (CRM) of 3-(4-Fluorobenzoyl)propionic acid with a known purity, typically ≥99% as determined by HPLC.[1] All stock and working solutions should be prepared using Class A volumetric glassware.

2.1. Stock Solution Preparation (1 mg/mL)
  • Accurately weigh approximately 10 mg of the 3-(4-Fluorobenzoyl)propionic acid reference standard.

  • Quantitatively transfer the standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of a suitable solvent (e.g., Acetonitrile or Methanol).

  • Sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the same solvent and mix thoroughly.

  • Store the stock solution at 2-8°C, protected from light. Stability should be established as per internal laboratory SOPs.

2.2. General Sample Preparation Workflow

The goal of sample preparation is to extract the analyte from the sample matrix and remove interferences.[6] The specific steps will vary based on the matrix (e.g., plasma, urine, formulation buffer).

cluster_prep Sample Preparation Sample Biological or QC Sample Precip Protein Precipitation (e.g., Acetonitrile, Methanol) Sample->Precip Add solvent Centrifuge Centrifugation (e.g., 10,000 x g, 10 min) Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporation (Optional) (Under Nitrogen Stream) Supernatant->Evap Filter Filtration (0.22 or 0.45 µm Syringe Filter) Supernatant->Filter Direct injection Recon Reconstitution (in Mobile Phase) Evap->Recon Recon->Filter Analysis Inject into LC System Filter->Analysis

Caption: General workflow for sample preparation prior to analysis.

Method 1: Reverse-Phase HPLC with UV Detection

This method is robust, cost-effective, and suitable for quality control applications where analyte concentrations are expected to be in the µg/mL range.[7] The principle relies on the partitioning of FBPA between a nonpolar stationary phase (C18) and a polar mobile phase. The acidic modifier in the mobile phase ensures that the carboxylic acid group of FBPA is protonated (non-ionized), leading to consistent retention and sharp peak shapes.

3.1. Experimental Protocol: HPLC-UV
ParameterRecommended ConditionRationale
Instrument HPLC system with UV/Vis or Diode Array Detector (DAD)Standard equipment in most analytical labs.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeIndustry-standard for reverse-phase separation of small molecules.
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid), 45:55 v/vProvides good separation and peak shape. Phosphoric acid controls pH to suppress ionization.[7][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[9]
Column Temp. 30 °CEnhances reproducibility by minimizing viscosity fluctuations.
Detection λ 233 nmCorresponds to a high absorbance wavelength for similar benzoyl compounds, ensuring good sensitivity.[7]
Injection Vol. 20 µLA typical volume that balances sensitivity with potential for peak overload.
Run Time ~10 minutesSufficient to elute the analyte and any common impurities.
3.2. Step-by-Step Methodology
  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30 minutes).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare unknown samples as described in Section 2.2, ensuring the final dilution is made with the mobile phase.

  • Injection Sequence: Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration. Inject quality control (QC) samples and unknown samples.

  • Data Analysis: Integrate the peak area corresponding to the retention time of 3-(4-Fluorobenzoyl)propionic acid. Construct a linear regression curve of peak area versus concentration from the calibration standards. Quantify unknown samples using this curve.

3.3. Method Validation Parameters (ICH Guidelines)

The method must be validated to ensure its suitability for the intended purpose.[7]

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1 (typically low µg/mL)[10]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1 (typically mid µg/mL)[10]
Specificity Peak purity analysis (using DAD) and resolution from adjacent peaks > 2.0
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in complex biological matrices, LC-MS/MS is the preferred method.[7][11] This technique can achieve quantification in the ng/mL to pg/mL range. The method involves separating the analyte via LC, ionizing it (typically via electrospray ionization - ESI), and detecting specific parent-to-fragment ion transitions using a triple quadrupole mass spectrometer.

4.1. Experimental Protocol: LC-MS/MS

cluster_lcms LC-MS/MS Analysis Workflow UPLC UHPLC Separation (Fast Gradient) ESI Electrospray Ionization (Negative Mode) UPLC->ESI Q1 Quadrupole 1 (Q1) Isolates Parent Ion [M-H]⁻ m/z 195.1 ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Fragmentation Q3 Quadrupole 3 (Q3) Isolates Fragment Ions Q2->Q3 Detector Detector Quantifies Fragments Q3->Detector

Caption: Workflow for LC-MS/MS detection of FBPA.

ParameterRecommended ConditionRationale
Instrument UHPLC system coupled to a triple quadrupole mass spectrometerProvides the necessary speed, resolution, and sensitivity.[12]
Column C18, 50 mm x 2.1 mm, 1.8 µm particle sizeShorter column and smaller particles are ideal for fast UHPLC gradients.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a volatile modifier compatible with mass spectrometry.[8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic solvent for reverse-phase LC-MS.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrateA fast gradient allows for high sample throughput.
Ionization Mode ESI NegativeThe carboxylic acid group readily deprotonates to form [M-H]⁻, making negative mode highly efficient.
MRM Transitions Quantifier: 195.1 -> 123.1; Qualifier: 195.1 -> 95.1Parent ion (m/z 195.1) corresponds to [M-H]⁻. Fragments correspond to the fluorobenzoyl cation (m/z 123) and subsequent loss of CO.
4.2. Step-by-Step Methodology
  • System Preparation: Equilibrate the LC-MS/MS system. Infuse a ~1 µg/mL solution of FBPA to optimize ion source parameters (e.g., capillary voltage, gas flow) and confirm MRM transitions.

  • Calibration Standards: Prepare calibration standards and QC samples in the relevant matrix (e.g., blank plasma) to account for matrix effects. A typical range would be 0.5 to 500 ng/mL. An internal standard (e.g., a stable isotope-labeled version of FBPA or a structurally similar compound) should be used.

  • Sample Preparation: Perform protein precipitation as described in Section 2.2. Add the internal standard prior to precipitation.

  • Injection Sequence & Data Analysis: Similar to the HPLC method, analyze blanks, calibration standards, and samples. Quantify using the ratio of the analyte peak area to the internal standard peak area.

Conclusion

This application note provides two robust and reliable methods for the quantification of 3-(4-Fluorobenzoyl)propionic acid. The HPLC-UV method is ideal for routine analysis in quality control settings, while the LC-MS/MS method offers superior sensitivity and selectivity required for bioanalytical applications such as pharmacokinetic research. The choice of method should be guided by the specific requirements for sensitivity, sample matrix complexity, and available instrumentation. Proper method validation in accordance with ICH guidelines is essential to ensure data integrity and regulatory compliance.

References
  • PrepChem. (n.d.). Synthesis of 3-(4-fluoro-3-nitrobenzoyl)-propionic acid. PrepChem.com. [Link]

  • Chem-Impex. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. Chem-Impex. [Link]

  • J&K Scientific. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. J&K Scientific. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. PubChem. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Environmental Monitoring and Governance. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(4-Chlorobenzoyl)propionic acid on Newcrom R1 HPLC column. [Link]

  • Waters. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]

  • Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. [Link]

  • Rocchiccioli, S., et al. (2021). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]

  • Patel, K., et al. (2015). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Journal of Taibah University for Science. [Link]

  • Darwish, H. W., et al. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Fluorobenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluorobenzoyl)propionic acid. This versatile building block is a critical intermediate in the development of various pharmaceuticals, notably as a precursor for anti-inflammatory agents and other therapeutic compounds[1]. The most prevalent synthetic route is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride, typically catalyzed by aluminum chloride (AlCl₃)[2]. While robust, this reaction is not without its challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven experience to help you navigate common experimental hurdles and optimize your synthesis for yield and purity.

Baseline Recommended Protocol

To effectively troubleshoot, we must first establish a standard protocol. The following procedure is a well-documented method for the title compound's synthesis[3].

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Fluorobenzene (anhydrous)

  • Succinic Anhydride

  • Hydrochloric Acid (6N)

  • Methylene Chloride (DCM)

  • 2N Sodium Hydroxide (NaOH)

  • Hexane

  • Crushed Ice

Procedure:

  • Reaction Setup: In a clean, dry, nitrogen-flushed flask equipped with a stirrer, add anhydrous aluminum chloride (1.7 eq) and fluorobenzene (which often serves as both reactant and solvent). Cool the suspension to 10°C in an ice bath.

  • Reagent Addition: Add succinic anhydride (1.0 eq) in small portions to the stirred suspension, ensuring the temperature is maintained between 10°C and 20°C.

  • Reaction Progression: Stir the mixture at this temperature for 1.5 hours. Afterward, warm the reaction on a steam bath for approximately 45 minutes to ensure completion.

  • Quenching: Carefully pour the warm reaction mixture onto a vigorously stirred slurry of crushed ice and 6N HCl. This step is highly exothermic and should be performed with caution in a fume hood.

  • Extraction: Extract the product into methylene chloride. Wash the organic layer with water.

  • Purification (Base Wash): Back-extract the product from the organic layer into 2N NaOH solution. The product, being a carboxylic acid, will move to the aqueous basic layer, leaving non-acidic impurities behind.

  • Precipitation: Treat the basic aqueous extract with activated carbon (if color persists) and filter. Acidify the filtrate with HCl to precipitate the final product.

  • Final Isolation: Collect the precipitate by filtration and recrystallize from a methylene chloride/hexane solvent system to yield pure 3-(4-Fluorobenzoyl)propionic acid[3].

Troubleshooting Guide (Q&A Format)

Q1: My reaction yield is very low, or I've only recovered starting materials. What are the most likely causes?

This is the most common issue and typically points to a problem with the catalyst or reaction conditions.

Answer:

  • Inactive Catalyst (AlCl₃): Anhydrous aluminum chloride is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive as a Lewis acid catalyst[4][5]. Always use a fresh, unopened bottle or a properly stored container of AlCl₃. Handle it quickly in a dry environment or a glovebox.

  • Insufficient Catalyst: In Friedel-Crafts acylations, AlCl₃ is not a true catalyst but a reagent required in stoichiometric amounts. It forms a complex with the carbonyl oxygen of the product ketone, which must be broken during the aqueous workup[6][7]. A molar ratio of at least 2.2 equivalents of AlCl₃ to 1 equivalent of succinic anhydride is often recommended to drive the reaction to completion.

  • Low Reaction Temperature/Time: While initial addition should be cold to control the exothermic reaction, the mixture often requires heating to proceed effectively. As described in the protocol, a final heating step on a steam bath can be crucial for consuming all starting material[3]. Use TLC or another monitoring technique to track the reaction's progress.

  • Purity of Reagents: Impurities in fluorobenzene (such as benzene) can lead to the formation of undesired byproducts, consuming the reagents and lowering the yield of the target molecule[8]. Ensure you are using high-purity, anhydrous reagents.

Q2: My spectral analysis (NMR/MS) shows a mixture of products. What are these impurities and how can I prevent them?

The presence of multiple products typically indicates side reactions, with isomer formation being the primary culprit.

Answer:

  • Ortho-Isomer Formation: The fluorine atom is an ortho, para-directing group in electrophilic aromatic substitution. While the desired para-product is sterically favored, some amount of the ortho-isomer, 3-(2-Fluorobenzoyl)propionic acid, can form[9].

    • Solution: Controlling the temperature is key. Lower reaction temperatures generally increase the selectivity for the para product because the bulkier acylium ion complex will preferentially attack the less sterically hindered para position[10].

  • Polyacylation: This is less common in acylation compared to alkylation because the first acyl group deactivates the aromatic ring towards further substitution[7][9]. However, under very harsh conditions (high temperature, large excess of catalyst), it can occur.

    • Solution: Adhere to the recommended stoichiometry and temperature profile. The deactivating nature of the product ketone generally provides a self-limiting effect[11].

Q3: The reaction workup is problematic. I'm struggling with a persistent emulsion or handling the aluminum salt precipitates.

Workup challenges are common in large-scale Friedel-Crafts reactions due to the formation of aluminum hydroxides.

Answer:

  • Emulsion Formation: Emulsions often form during the extraction phase, especially after the basic wash. This is due to the presence of aluminum salts acting as surfactants.

    • Solution: Add a saturated brine solution (NaCl) during the extraction to increase the ionic strength of the aqueous layer, which helps to break the emulsion. Slow, gentle inversions of the separatory funnel instead of vigorous shaking can also prevent their formation. If an emulsion persists, filtration through a pad of Celite can sometimes be effective.

  • Handling Aluminum Salts: Quenching the reaction generates a large volume of aluminum salts (e.g., Al(OH)₃), which can be gelatinous and difficult to filter or separate.

    • Solution: The protocol's recommendation to pour the reaction mixture onto an ice/HCl slurry is critical[3]. The acid helps keep the aluminum salts soluble as AlCl₃ or its hydrated forms, preventing the precipitation of aluminum hydroxide. Ensure enough acid is used to keep the aqueous layer strongly acidic (pH < 1).

Q4: My final product is an off-color oil or fails to crystallize properly. How can I improve its purity and form?

An oily or discolored product suggests the presence of impurities that are inhibiting crystallization.

Answer:

  • Incomplete Reaction: Residual starting materials or intermediates can result in an impure, oily product. Ensure the reaction has gone to completion via TLC before workup.

  • Improper Workup: If the product is not thoroughly washed, residual acidic or colored impurities can remain. The back-extraction into a basic solution is a powerful purification step that should not be skipped, as it specifically isolates the acidic product from neutral impurities[3][10].

  • Recrystallization Solvent System: The choice of solvent is critical. A methylene chloride/hexane system is reported to be effective[3]. The product should dissolve in the methylene chloride, and the slow addition of hexane (an anti-solvent) should induce crystallization. If this fails, try other solvent systems like ethyl acetate/hexane or toluene. Seeding the solution with a previously obtained pure crystal can also initiate crystallization.

Visualizing the Process

To better understand the reaction and potential pitfalls, the following diagrams illustrate the core mechanism and a troubleshooting workflow.

reaction_mechanism SA Succinic Anhydride Acylium Acylium Ion Intermediate (Electrophile) SA->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Sigma σ-Complex (Arenium Ion) Acylium->Sigma + Fluorobenzene FB Fluorobenzene (Nucleophile) FB->Sigma Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺, -AlCl₃ (regenerated) Final_Product 3-(4-Fluorobenzoyl)propionic Acid Product_Complex->Final_Product Aqueous Workup (H₃O⁺)

Caption: Key steps in the Friedel-Crafts acylation mechanism.

troubleshooting_workflow Start Low Yield or No Reaction CheckCatalyst Is AlCl₃ anhydrous and stoichiometric? Start->CheckCatalyst CheckTemp Was the reaction heated sufficiently? CheckCatalyst->CheckTemp Yes Solution_Catalyst Use fresh, dry AlCl₃ (>2 equivalents). CheckCatalyst->Solution_Catalyst No CheckReagents Are reagents pure and anhydrous? CheckTemp->CheckReagents Yes Solution_Temp Monitor by TLC and ensure heating step is completed. CheckTemp->Solution_Temp No Solution_Reagents Use high-purity, anhydrous reagents. CheckReagents->Solution_Reagents No

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(4-Fluorobenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-(4-Fluorobenzoyl)propionic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during its synthesis. 3-(4-Fluorobenzoyl)propionic acid is a valuable building block in the development of pharmaceuticals, particularly anti-inflammatory agents, and specialty chemicals.[1] Its efficient synthesis is crucial for downstream applications.

The most common and direct route to this compound is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3] This guide will focus on troubleshooting this specific, widely-used methodology.

General Synthesis Overview

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the succinic anhydride, creating a highly reactive acylium ion. This electrophile is then attacked by the electron-rich fluorobenzene ring. Due to the ortho-, para-directing nature of the fluorine substituent, a mixture of isomers is possible, though the para-substituted product is sterically and often thermodynamically favored.

G cluster_activation Step 1: Acylium Ion Formation cluster_substitution Step 2: Electrophilic Aromatic Substitution cluster_workup Step 3: Work-up SA Succinic Anhydride Complex Activated Complex SA->Complex + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium Ring Opening FB Fluorobenzene Sigma σ-complex (Arenium Ion) Acylium->Sigma FB->Sigma + Acylium Ion Product_Complex Product-Catalyst Complex Sigma->Product_Complex - H⁺ Product_Complex_2 Product-Catalyst Complex Final_Product 3-(4-Fluorobenzoyl)propionic acid Product_Complex_2->Final_Product H2O H₂O / HCl H2O->Final_Product Quench

Caption: Key mechanistic steps in the Friedel-Crafts acylation.

Frequently Asked Questions & Troubleshooting

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is very low or I've recovered only starting material. What are the most common causes?

Low conversion is a frequent issue in Friedel-Crafts reactions and can often be traced back to a few critical factors.

Answer:

  • Inactive Catalyst: Aluminum chloride (AlCl₃) is extremely sensitive to moisture.[4][5] Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst, halting the reaction. It is imperative to use anhydrous conditions, including freshly opened or sublimed AlCl₃ and dry solvents.

  • Insufficient Catalyst: Unlike truly catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even an excess) of the Lewis acid.[5][6] This is because the ketone group in the product coordinates strongly with the AlCl₃, forming a stable complex that removes the catalyst from the reaction cycle.[4][6] A common practice is to use 1.1 to 2.0 equivalents of AlCl₃ relative to the limiting reagent (succinic anhydride).[5]

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, this specific acylation often requires heating to overcome the activation energy. A typical protocol involves an initial stirring period at a lower temperature (10-20°C) followed by heating (e.g., on a steam bath) to drive the reaction to completion.[2] Conversely, excessively high temperatures can promote side reactions and decomposition.[4]

  • Poor Reagent Quality: The purity of both fluorobenzene and succinic anhydride is essential. Impurities can interfere with the catalyst or lead to the formation of unwanted byproducts.[4]

G Start Low Yield Diagnosis Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Check_Stoichiometry Is Catalyst Stoichiometry Correct? Check_Catalyst->Check_Stoichiometry Yes Sol_Catalyst Ensure Anhydrous Conditions. Use fresh/sublimed AlCl₃. Check_Catalyst->Sol_Catalyst No Check_Temp Is Temperature Optimized? Check_Stoichiometry->Check_Temp Yes Sol_Stoichiometry Use >1.0 equivalent of AlCl₃. (Typically 1.1-2.0 eq). Check_Stoichiometry->Sol_Stoichiometry No Check_Reagents Are Reagents Pure? Check_Temp->Check_Reagents Yes Sol_Temp Gradually increase temperature. Monitor by TLC. Check_Temp->Sol_Temp No Sol_Reagents Use pure, dry starting materials. Check_Reagents->Sol_Reagents No Success Yield Improved Check_Reagents->Success Yes Sol_Catalyst->Check_Stoichiometry Sol_Stoichiometry->Check_Temp Sol_Temp->Check_Reagents Sol_Reagents->Success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I've isolated a product, but it's an isomeric mixture. How can I improve the selectivity for the desired 4-fluoro (para) isomer?

The fluorine atom on the benzene ring is an ortho-, para-director, meaning substitution can occur at the C2 (ortho) or C4 (para) position. While the para isomer is generally the major product, controlling the reaction to maximize its formation is key to simplifying purification.

Answer:

  • Steric Hindrance: The primary factor favoring para-substitution is steric hindrance. The acylium ion, complexed with AlCl₃, is a bulky electrophile. Attack at the ortho position is sterically hindered by the adjacent fluorine atom. This effect often makes the para product the thermodynamically favored one.[7][8]

  • Temperature Control: Reaction temperature can influence the ortho/para ratio. While the precise effect is system-dependent, lower temperatures can sometimes enhance selectivity by favoring the transition state with the lowest activation energy, which is often the less sterically hindered para-attack.[7] However, a balance must be struck, as excessively low temperatures can stall the reaction.[9] A controlled, moderate temperature is often the best approach.[8]

  • Solvent Choice: The polarity of the solvent can sometimes influence isomer distribution.[8] For this reaction, using an excess of fluorobenzene itself to serve as both reactant and solvent is a common and effective strategy.[2] Alternatively, inert solvents like 1,2-dichloroethane or nitrobenzene are used.

Q3: The work-up is difficult, and my product is discolored or oily. How can I improve purification?

A clean work-up is essential for isolating a pure product. The strong complex between the ketone product and AlCl₃ must be effectively broken.

Answer:

  • Quenching: The reaction must be carefully quenched to decompose the aluminum chloride complexes. The standard procedure is to slowly pour the reaction mixture onto crushed ice, often containing concentrated hydrochloric acid.[2][8] This process is highly exothermic and should be done with vigorous stirring in an ice bath to control the temperature.

  • Acid-Base Extraction: The carboxylic acid functionality of the product allows for a highly effective purification method. After the initial quench and extraction into an organic solvent (like methylene chloride), the product can be back-extracted into an aqueous basic solution (e.g., 2N NaOH).[2] This separates the acidic product from neutral impurities (like unreacted fluorobenzene). The basic aqueous layer can then be washed, treated with activated carbon to remove colored impurities, and finally acidified to precipitate the pure product.[2][8]

  • Recrystallization: If isomeric impurities or other solid impurities are present, recrystallization is a powerful final purification step. A mixed solvent system, such as methylene chloride/hexane[2] or ethyl acetate/petroleum ether[7][8], is often effective. The ideal solvent system will dissolve the product when hot but allow it to crystallize out upon cooling, leaving impurities behind in the mother liquor.

Data & Protocols

Recommended Reaction Parameters

The following table summarizes typical conditions for the synthesis. Note that optimal conditions may vary based on the scale and specific laboratory setup.

ParameterRecommended Value/ReagentRationale & Key Considerations
Limiting Reagent Succinic AnhydrideTypically used as the limiting reagent.
Aromatic Substrate FluorobenzeneOften used in excess, acting as both reactant and solvent.[2]
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Must be anhydrous. Stoichiometric excess (e.g., >2 eq. relative to anhydride) is required.[2]
Temperature Initial: 10-20°C, then heatAllows for controlled initiation before driving to completion.[2]
Solvent Fluorobenzene (excess) or inert solvent (e.g., CH₂Cl₂)Using excess fluorobenzene is common and efficient.
Work-up Quench on ice/HClDecomposes the AlCl₃-product complex.[2][8]
Purification Acid-Base Extraction & RecrystallizationHighly effective for isolating the pure carboxylic acid.[2][8]
Detailed Experimental Protocol

This protocol is a representative example for the laboratory-scale synthesis of 3-(4-Fluorobenzoyl)propionic acid.[2]

Materials:

  • Succinic anhydride (1.0 eq)

  • Fluorobenzene (used in excess as solvent/reactant)

  • Anhydrous Aluminum Chloride (AlCl₃) (approx. 2.5 eq)

  • Crushed Ice

  • Concentrated HCl

  • Methylene Chloride (for extraction)

  • 2N Sodium Hydroxide (NaOH) solution

  • Activated Carbon

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet. Charge the flask with anhydrous aluminum chloride and excess fluorobenzene.

  • Reagent Addition: Cool the stirred suspension to approximately 10°C using an ice bath. Add succinic anhydride in small portions, ensuring the temperature does not rise excessively.

  • Reaction: After the addition is complete, stir the mixture for 1.5 hours, maintaining the temperature between 10-20°C. Afterwards, remove the ice bath and heat the mixture on a steam bath for approximately 45 minutes to drive the reaction to completion.

  • Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the stirred ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into methylene chloride. Wash the organic layer with water.

  • Purification (Acid-Base Extraction): Extract the methylene chloride solution with 2N NaOH. The product will move into the aqueous basic layer.

  • Decolorization & Precipitation: Treat the basic aqueous extract with a small amount of activated carbon and filter to remove colored impurities. Cool the filtrate in an ice bath and acidify with HCl to precipitate the final product.

  • Final Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallization (Optional): For highest purity, recrystallize the solid product from a solvent system like methylene chloride/hexane.[2]

References

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
  • Various Authors. (2018). What is the role of AlCl3 in the Friedal Craft acylation reaction? Quora.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Khan Academy. (n.d.). Friedel-Crafts acylation.
  • PrepChem.com. (n.d.). Synthesis of 3-(4-fluoro-3-nitrobenzoyl)-propionic acid.
  • PrepChem.com. (n.d.). Synthesis of 3-(p-Fluorobenzoyl)propionic Acid.
  • Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorinated Toluenes.
  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Chem-Impex. (n.d.). 3-(4-Fluorobenzoyl)propionic acid.
  • BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-(4-Methylbenzoyl)propionic Acid.
  • BenchChem. (n.d.). Minimizing impurities in the synthesis of 3-(4- Methylbenzoyl)propionic acid.

Sources

Technical Support Center: Purification of 3-(4-Fluorobenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluorobenzoyl)propionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. As a key intermediate in the synthesis of various pharmaceuticals, achieving high purity of 3-(4-Fluorobenzoyl)propionic acid is critical for the success of subsequent reactions and the quality of the final product.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3-(4-Fluorobenzoyl)propionic acid, offering explanations and actionable solutions.

Question 1: My final product has a low melting point and appears as an oily or discolored solid. What are the likely causes and how can I fix this?

Answer:

An oily or discolored product with a depressed melting point (literature value is around 100-102 °C) is a clear indicator of impurities.[3] The most common culprits stem from the synthesis, which is typically a Friedel-Crafts acylation of fluorobenzene with succinic anhydride.

Causality:

  • Residual Starting Materials: Incomplete reaction can leave unreacted fluorobenzene or succinic anhydride in your crude product.

  • Isomeric Impurities: Friedel-Crafts acylation on a substituted benzene ring can lead to the formation of isomers. In this case, the ortho isomer, 2-(4-Fluorobenzoyl)propionic acid, can form alongside the desired para isomer. Steric hindrance generally favors the para product, but suboptimal reaction conditions can increase the proportion of the ortho isomer.[4]

  • Desfluoro Impurity: A critical process-related impurity is the desfluoro analog, 3-benzoylpropionic acid. This arises if the fluorobenzene starting material contains benzene as an impurity.[5]

  • Catalyst Residues: If the aluminum chloride catalyst is not completely quenched and removed during the work-up, it can lead to discoloration and degradation of the product.[4]

Troubleshooting Workflow:

start Low Melting Point/ Discolored Product wash Wash with NaHCO3(aq) or Na2CO3(aq) start->wash Remove acidic impurities recrystallize Recrystallization wash->recrystallize Primary purification charcoal Charcoal Treatment recrystallize->charcoal If color persists chromatography Column Chromatography recrystallize->chromatography If impurities remain end Pure Product (Verify with MP, HPLC) recrystallize->end If pure charcoal->recrystallize Re-dissolve & filter chromatography->end

Caption: Troubleshooting workflow for an impure product.

Step-by-Step Purification Protocol:

  • Acid-Base Extraction: This is a highly effective first step to separate the acidic product from neutral or less acidic impurities.

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Extract the organic layer with a saturated solution of sodium bicarbonate or sodium carbonate. The desired carboxylic acid will move to the aqueous layer as its sodium salt.

    • Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with cold dilute HCl (e.g., 2N) to precipitate the purified 3-(4-Fluorobenzoyl)propionic acid.

    • Filter the solid, wash with cold water, and dry thoroughly.

  • Recrystallization: This is a powerful technique for removing closely related impurities.[6]

    • Solvent Selection: A good solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of methylene chloride and hexane has been reported to be effective.[7] Other potential solvent systems include ethyl acetate/petroleum ether or toluene.[4][5]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent (or the more polar solvent of a binary system). If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering hot to remove the charcoal. Allow the solution to cool slowly to form pure crystals. Cool further in an ice bath to maximize yield. Collect the crystals by filtration.

Question 2: Despite recrystallization, I still see a second spot on my TLC plate. How can I remove this persistent impurity?

Answer:

If a simple recrystallization is insufficient, it's likely that a closely related impurity, such as the ortho isomer or the desfluoro analog, is co-crystallizing with your product. In this case, a more selective purification technique is required.

Causality:

  • Similar Polarity: The isomeric and desfluoro impurities have very similar polarities to the desired product, making separation by simple recrystallization challenging.

Solution: Column Chromatography

Flash column chromatography using silica gel is the method of choice for separating compounds with similar polarities.

Experimental Protocol:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A solvent system that provides good separation on a TLC plate (Rf value of the desired product around 0.3-0.4). A good starting point is a mixture of hexane and ethyl acetate. You may need to add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to prevent tailing of the carboxylic acid on the silica gel.

  • Procedure:

    • Prepare the column with a slurry of silica gel in the eluent.

    • Dissolve the impure product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Question 3: My yield is very low after purification. What are the common causes of product loss?

Answer:

Low recovery can occur at various stages of the purification process. Identifying the source of the loss is key to optimizing your protocol.

Causality:

  • Incomplete Precipitation: During the acid-base work-up, if the aqueous layer is not sufficiently acidified, the product will not fully precipitate.

  • Excessive Washing: Washing the filtered product with a solvent in which it has some solubility will lead to loss of material.

  • Recrystallization Issues:

    • Using too much solvent will keep more of your product dissolved even after cooling.

    • Cooling the solution too quickly can trap impurities and reduce the quality of the crystals.

    • Premature crystallization during hot filtration can lead to significant loss.

Optimization Strategies:

  • pH Check: When precipitating the product from the basic aqueous solution, check the pH with litmus paper or a pH meter to ensure it is sufficiently acidic (pH ~2).

  • Wash Solvent: Always wash the filtered crystals with a small amount of cold solvent to minimize dissolution.

  • Minimal Solvent in Recrystallization: Use the minimum amount of hot solvent necessary to fully dissolve the solid.[8]

  • Slow Cooling: Allow the recrystallization solution to cool to room temperature slowly before placing it in an ice bath.

  • Preheat Funnel: When performing a hot filtration (e.g., to remove charcoal), preheat the filter funnel to prevent the product from crystallizing prematurely.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of my final product?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • Melting Point: A sharp melting point that matches the literature value (100-102 °C) is a good indicator of purity.[3]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[][10] A single, sharp peak indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and detect the presence of impurities. The 1H NMR spectrum of 3-(4-Fluorobenzoyl)propionic acid is well-documented.[11]

  • Elemental Analysis: This technique provides the percentage of carbon, hydrogen, and other elements, which can be compared to the theoretical values for the molecular formula.[12]

Q2: What are the key physical properties of 3-(4-Fluorobenzoyl)propionic acid relevant to its purification?

A2: The following table summarizes important physical data.

PropertyValueSource
Molecular FormulaC₁₀H₉FO₃[13]
Molecular Weight196.18 g/mol [3][13]
Melting Point100-102 °C[3]
AppearanceSolid[3]
SolubilityInsoluble in water. Soluble in solvents like methylene chloride, ethyl acetate, and hot alcohols.[4][7]

Q3: Can I use a different purification method instead of recrystallization or chromatography?

A3: While recrystallization and chromatography are the most common and effective methods, for certain applications, an acid-base extraction might be sufficient to achieve the desired purity, especially if the main impurities are neutral. However, for removing structurally similar impurities like isomers, chromatography is often necessary.

Q4: How should I properly store the purified 3-(4-Fluorobenzoyl)propionic acid?

A4: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials. It is a combustible solid.[3]

Logical Relationships in Purification Strategy

The choice of purification method depends on the nature and quantity of the impurities present. The following diagram illustrates the decision-making process.

start Crude Product acid_base Acid-Base Extraction start->acid_base Initial Cleanup recrystallization Recrystallization acid_base->recrystallization purity_check Purity Analysis (MP, HPLC, NMR) recrystallization->purity_check chromatography Column Chromatography chromatography->purity_check pure Pure Product purity_check->pure Meets Specs impure Impure purity_check->impure Fails Specs impure->chromatography For persistent impurities

Caption: Decision workflow for purification strategy.

References

  • Chem-Impex. 3-(4-Fluorobenzoyl)propionic acid. [Link]

  • Google Patents. WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • PrepChem.com. Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. [Link]

  • CUNY. Purification by Recrystallization. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • SciSpace. LIQUID-LIQUID EQUILIBRIA OF PROPIONIC ACID - WATER - SOLVENT (n-HEXANE, CYCLOHEXANE, CYCLOHEXANOL AND CYCLOHEXYL ACETATE) TERNARIES AT 298.15 K. [Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • Polish Journal of Environmental Studies. Propionic Acid Production by Propionibacterium freudenreichii ssp. shermanii Using Crude Glycerol and Whey Lactose Industrial Wastes. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • PubMed. [Biomanufacturing of propionic acid]. [Link]

  • Pharmaffiliates. Flurbiprofen-impurities. [Link]

  • YouTube. Recrystallization - Organic Chemistry Lab Technique. [Link]

  • Crysdot LLC. 3-(4-Fluorobenzoyl)propionic acid. [Link]

  • PubChem. 3-(4-Bromobenzoyl)propionic acid. [Link]

  • PubMed. Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. [Link]

  • Bio-produced Propionic Acid: A Review. [Link]

  • The Good Scents Company. propionic acid, 79-09-4. [Link]

  • ResearchGate. (PDF) Liquid-liquid equilibria of propionic acid - Water - Solvent (n-Hexane, cyclohexane, cyclohexanol and cyclohexyl acetate) ternaries at 298.15 K. [Link]

Sources

Technical Support Center: Degradation Pathways of 3-(4-Fluorobenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Fluorobenzoyl)propionic acid (FBPA). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation of this compound. Given that FBPA is a key intermediate in pharmaceutical synthesis and a metabolite of drugs like Haloperidol, understanding its stability and degradation is crucial for experimental accuracy, drug development, and environmental impact assessment.[1][2]

This resource is designed to be a practical tool for your laboratory work. While direct and extensive research on the degradation pathways of FBPA is still emerging, this guide synthesizes information from studies on structurally similar fluorinated aromatic compounds and propionic acid derivatives to provide scientifically grounded insights and actionable protocols.

Section 1: Microbial Degradation of 3-(4-Fluorobenzoyl)propionic Acid

Microbial degradation is a key process in the environmental fate of many organic compounds. For fluorinated molecules like FBPA, this process can be challenging for microorganisms due to the strength of the carbon-fluorine bond.[3] However, degradation is possible, often initiated by enzymatic modification of other parts of the molecule in a process known as metabolic activation.[4]

Proposed Microbial Degradation Pathway

Based on the microbial catabolism of similar compounds like 4-fluorobenzoic acid and other phenylpropanoic acids, a plausible degradation pathway for FBPA can be proposed.[5][6] The degradation likely initiates with the oxidation of the propionic acid side chain, followed by dearomatization and cleavage of the fluorinated ring.

Diagram: Proposed Microbial Degradation Pathway of FBPA

microbial_degradation FBPA 3-(4-Fluorobenzoyl)propionic acid Intermediate1 β-Oxidation Intermediate FBPA->Intermediate1 β-Oxidation enzymes Intermediate2 4-Fluorobenzoyl-CoA Intermediate1->Intermediate2 Intermediate3 4-Fluorobenzoic Acid Intermediate2->Intermediate3 Thioesterase Intermediate4 4-Fluorocatechol Intermediate3->Intermediate4 Dioxygenase RingCleavage Ring Cleavage Products Intermediate4->RingCleavage Dioxygenase

A proposed microbial degradation pathway for 3-(4-Fluorobenzoyl)propionic acid.

Troubleshooting Microbial Degradation Experiments

Q1: My microbial culture is not degrading 3-(4-Fluorobenzoyl)propionic acid. What are the possible reasons?

A1:

  • Acclimation Period: Microbial consortia, especially from environmental samples, may require a significant acclimation period to induce the necessary enzymes for FBPA degradation. This can take several weeks to months.

  • Toxicity: High concentrations of FBPA or its metabolites could be toxic to the microorganisms. Try a lower starting concentration of FBPA.

  • Lack of Co-substrates: The degradation of recalcitrant compounds like FBPA can sometimes be facilitated by the presence of a more easily degradable carbon source (co-substrate). This can stimulate microbial activity and the production of non-specific enzymes that may act on FBPA.

  • Inappropriate Microbial Consortium: The microorganisms in your culture may not possess the genetic capability to degrade fluorinated aromatic compounds. Consider sourcing cultures from environments previously exposed to similar compounds.

  • Sub-optimal Culture Conditions: Check and optimize pH, temperature, aeration, and nutrient levels in your culture medium.

Q2: I am observing the formation of an intermediate that accumulates over time. How can I identify it?

A2: Accumulation of intermediates suggests a bottleneck in the degradation pathway. To identify the intermediate:

  • Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) to obtain the UV spectrum of the intermediate, which can provide clues about its structure. A reverse-phase C18 column is a good starting point.[7][8]

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown compounds.[9][10][11] By determining the mass-to-charge ratio (m/z) of the intermediate, you can deduce its molecular formula. Tandem MS (MS/MS) can provide structural fragments for further elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the intermediate can be isolated in sufficient quantity and purity, 1H and 13C NMR can provide definitive structural information. 19F NMR is particularly useful for tracking the fate of the fluorine atom.

Q3: How can I confirm the complete mineralization of 3-(4-Fluorobenzoyl)propionic acid?

A3: Complete mineralization means the compound has been broken down to inorganic constituents. To confirm this:

  • Fluoride Ion Measurement: The cleavage of the carbon-fluorine bond will release fluoride ions into the medium. Use a fluoride ion-selective electrode to measure the increase in fluoride concentration over time.

  • Total Organic Carbon (TOC) Analysis: A decrease in the TOC of your culture medium indicates the conversion of organic carbon (from FBPA) to inorganic carbon (CO2).

  • CO2 Evolution: In a closed system, you can measure the production of CO2 as a direct indicator of mineralization.

Section 2: Chemical Degradation of 3-(4-Fluorobenzoyl)propionic Acid

Chemical degradation can occur under various conditions, such as exposure to strong acids, bases, or oxidizing agents. Understanding the chemical stability of FBPA is critical for designing synthetic reactions and for assessing its persistence in the environment.

Potential Chemical Degradation Pathways
  • Hydrolysis: The amide bond in a larger molecule containing the FBPA moiety could be susceptible to acid or base-catalyzed hydrolysis. The ester linkage that might be formed from the carboxylic acid group of FBPA would also be prone to hydrolysis.

  • Oxidation: Strong oxidizing agents can potentially cleave the aromatic ring or oxidize the propionic acid side chain.

  • Decarboxylation: Under certain conditions, such as high temperatures, the carboxylic acid group could be lost as CO2.

Troubleshooting Chemical Degradation Studies

Q1: I am seeing unexpected side products in a synthesis reaction involving 3-(4-Fluorobenzoyl)propionic acid. How do I determine if they are degradation products?

A1:

  • Control Experiments: Run the reaction without other reagents to see if FBPA degrades under the reaction conditions (temperature, solvent). Also, run control experiments with individual reagents to check for reactivity with FBPA.

  • Forced Degradation Studies: Subject FBPA to a range of stress conditions (e.g., strong acid, strong base, high temperature, oxidizing agent) and analyze the resulting mixtures by HPLC or LC-MS. This will help you create a profile of potential degradation products.

  • Impurity Profiling: Use a high-resolution mass spectrometer to identify the exact mass of the impurities and propose their elemental composition. This information, combined with knowledge of the reaction chemistry, can help you deduce their structures.[12]

Q2: How can I minimize the chemical degradation of 3-(4-Fluorobenzoyl)propionic acid during storage?

A2:

  • Storage Conditions: Store FBPA in a cool, dry, and dark place. Exposure to light and heat can promote degradation.

  • Inert Atmosphere: For long-term storage, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • pH: Store in a solid form. If in solution, the pH should be kept neutral, as highly acidic or basic conditions can promote hydrolysis of derivatives.

Section 3: Photodegradation of 3-(4-Fluorobenzoyl)propionic Acid

Photodegradation involves the breakdown of a molecule by light, particularly ultraviolet (UV) radiation. This is a significant environmental degradation pathway for many aromatic compounds.

Potential Photodegradation Mechanisms

While specific studies on FBPA are limited, the photodegradation of other fluorinated aromatic compounds suggests that potential mechanisms could include:

  • Photohydrolysis: Cleavage of the C-F bond through reaction with water, initiated by the absorption of light.

  • Photooxidation: Reaction with photochemically generated reactive oxygen species, such as hydroxyl radicals.[13]

  • Ring Cleavage: Direct photolytic cleavage of the aromatic ring.

Troubleshooting Photodegradation Experiments

Q1: My photodegradation experiment with 3-(4-Fluorobenzoyl)propionic acid is showing a very slow degradation rate. How can I enhance it?

A1:

  • Wavelength of Light: Ensure that the wavelength of your light source overlaps with the UV absorbance spectrum of FBPA. You can measure the UV spectrum of FBPA in your experimental solvent to determine its maximum absorbance wavelength.

  • Photosensitizers: The addition of a photosensitizer, a compound that absorbs light and transfers the energy to the target molecule, can enhance the degradation rate. Common photosensitizers include acetone and titanium dioxide (TiO2).

  • pH of the Solution: The pH of the solution can influence the photodegradation rate by affecting the speciation of the compound and the generation of reactive oxygen species. Experiment with different pH values.

  • Oxygen Concentration: The presence of dissolved oxygen is often crucial for photooxidation pathways. Ensure your solution is well-aerated unless you are specifically studying anaerobic photodegradation.

Q2: How do I differentiate between direct photolysis and indirect photolysis in my experiment?

A2:

  • Direct Photolysis: This occurs when FBPA itself absorbs light, leading to its degradation. This is the primary pathway in a pure solution of FBPA in a non-absorbing solvent.

  • Indirect Photolysis: This is mediated by other substances in the solution that absorb light and produce reactive species that then degrade the FBPA. To test for this, you can add quenchers for specific reactive species. For example, adding tert-butanol can quench hydroxyl radicals. If the degradation rate decreases in the presence of the quencher, it suggests an indirect photolysis mechanism is at play.

Section 4: Analytical Methodologies

Accurate and reliable analytical methods are essential for studying the degradation of 3-(4-Fluorobenzoyl)propionic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for separating and quantifying FBPA and its degradation products.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

These conditions are a starting point and may require optimization for your specific application.[8]

Diagram: HPLC Troubleshooting Workflow

hplc_troubleshooting Start HPLC Problem PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? Start->Resolution Retention Incorrect Retention Time? Start->Retention Pressure High Backpressure? Start->Pressure SolventMismatch Check solvent mismatch between sample and mobile phase PeakShape->SolventMismatch ColumnOverload Reduce injection volume/concentration PeakShape->ColumnOverload pH Adjust mobile phase pH PeakShape->pH Gradient Optimize gradient slope Resolution->Gradient MobilePhase Change organic modifier or additive Resolution->MobilePhase ColumnChem Try a different column chemistry (e.g., Phenyl-Hexyl) Resolution->ColumnChem FlowRate Check flow rate Retention->FlowRate MobilePhaseComp Verify mobile phase composition Retention->MobilePhaseComp ColumnTemp Adjust column temperature Retention->ColumnTemp Blockage Check for blockages in tubing/frits Pressure->Blockage ColumnContam Wash or replace column Pressure->ColumnContam

A workflow for troubleshooting common HPLC issues.

Mass Spectrometry (MS)

MS, particularly when coupled with liquid chromatography (LC-MS), is invaluable for the identification of unknown degradation products.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for analyzing polar molecules like FBPA and its likely degradation products. It can be operated in both positive and negative ion modes.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds.

References

  • Hasan, S. A. (n.d.). Biodegradation of fluorinated environmental pollutants under aerobic conditions. University of Groningen.
  • Chem-Impex. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. Retrieved from [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627.
  • SIELC Technologies. (n.d.). Separation of 3-(4-Chlorobenzoyl)propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Retrieved from [Link]

  • National Institutes of Health. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. Retrieved from [Link]

  • National Institutes of Health. (2023). Bacterial enzymatic degradation of recalcitrant organic pollutants: catabolic pathways and genetic regulations. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Pharmaceutical Sciences. (n.d.). Impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(4-Methoxybenzoyl)propionic acid. Retrieved from [Link]

  • Wiley Online Library. (2020). Enhanced production of propionic acid through acidic hydrolysis by choice of inoculum. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical decomposition of pentafluoropropionic acid to fluoride ions with a water-soluble heteropolyacid photocatalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-(4-Methoxybenzoyl)propionic acid. Retrieved from [Link]

  • MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved from [Link]

  • National Institutes of Health. (1980). Mass spectrometry of chlorambucil, its degradation products, and its metabolite in biological samples. Retrieved from [Link]

Sources

Technical Support Center: 3-(4-Fluorobenzoyl)propionic Acid Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-(4-Fluorobenzoyl)propionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile keto-acid. Given its dual functional nature—a ketone and a carboxylic acid—and its poor solubility in water, understanding its stability profile in various solvents is critical for ensuring the integrity and reproducibility of your experimental results.[]

This document provides a comprehensive framework for assessing the stability of 3-(4-Fluorobenzoyl)propionic acid. Instead of presenting rigid, pre-determined stability data, which can be highly dependent on specific experimental conditions, this guide empowers you to conduct your own stability assessments with confidence. We will delve into the potential degradation pathways, provide detailed experimental protocols for stability testing, and offer troubleshooting solutions for common challenges you may encounter.

Core Concepts: Understanding the Stability of 3-(4-Fluorobenzoyl)propionic Acid

The stability of 3-(4-Fluorobenzoyl)propionic acid is influenced by its chemical structure, which features three key components: a fluorinated aromatic ring, a ketone group, and a carboxylic acid moiety. Each of these can be susceptible to degradation under certain conditions.

  • Hydrolytic Degradation: While propionic acid itself is not expected to undergo hydrolysis, the overall stability of the molecule in aqueous solutions, especially at non-neutral pH, should be evaluated.[2] The carboxylic acid group's ionization state is pH-dependent, which can influence its reactivity and solubility.

  • Oxidative Degradation: The molecule is susceptible to oxidation. The carboxylic acid group can undergo oxidative decarboxylation, and the ketone can also be a site for oxidative cleavage.[3]

  • Photodegradation: Aromatic ketones are known to be photosensitive and can undergo photochemical decomposition.[4][5] The benzoyl group, in particular, can be a chromophore that absorbs UV light, potentially leading to the formation of radical species and subsequent degradation. Recent studies on benzoyl peroxide have shown its degradation to benzene upon exposure to heat and UV light.[6][7][8][9][10]

  • Thermal Degradation: As with most organic molecules, elevated temperatures can accelerate degradation reactions. It is crucial to determine a suitable temperature range for storage and handling of both the solid compound and its solutions.

Designing a Stability Study: A Step-by-Step Protocol

A well-designed forced degradation study is essential to understand the stability of 3-(4-Fluorobenzoyl)propionic acid.[11][12] The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradants and establish a stability-indicating analytical method.[13]

Experimental Workflow

Stability_Workflow Experimental Workflow for Stability Assessment cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation A Prepare Stock Solution in a suitable organic solvent (e.g., DMSO, Acetonitrile) B Dilute stock into various test solvents (aqueous buffers, organic mixtures) A->B C Acid Hydrolysis (e.g., 0.1M HCl) B->C Expose aliquots D Base Hydrolysis (e.g., 0.1M NaOH) B->D Expose aliquots E Oxidation (e.g., 3% H2O2) B->E Expose aliquots F Thermal Stress (e.g., 60°C in dark) B->F Expose aliquots G Photolytic Stress (UV/Vis light exposure) B->G Expose aliquots H Control (Stored at 4°C in dark) B->H Expose aliquots I Sample at defined time points (e.g., 0, 2, 4, 8, 24h) C->I D->I E->I F->I G->I H->I J Neutralize acid/base samples I->J K Analyze by Stability-Indicating HPLC-UV/MS method J->K L Quantify remaining parent compound K->L M Identify and quantify degradation products K->M N Determine degradation rate and pathway L->N M->N Degradation_Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis A 3-(4-Fluorobenzoyl)propionic acid Ketone Carboxylic Acid Fluoroaromatic Ring C Decarboxylation (Loss of CO2) A:f1->C Oxidative Stress D Cleavage at Ketone A:f0->D Strong Oxidative Stress E Radical Formation (e.g., Phenyl radical) A:f2->E UV Light B Minimal degradation expected (Propionic acid backbone is stable) F Formation of Benzoic Acid Derivatives E->F Further Reactions

Caption: Hypothesized degradation pathways for 3-(4-Fluorobenzoyl)propionic acid.

Conclusion

This technical support guide provides a comprehensive framework for researchers to assess the stability of 3-(4-Fluorobenzoyl)propionic acid in a scientifically rigorous manner. By understanding the potential degradation pathways and implementing a well-designed forced degradation study, you can ensure the quality and reliability of your research data. For further assistance, please refer to the cited references and consult established guidelines on stability testing of active pharmaceutical ingredients.

References

  • Food and Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • World Health Organization. Annex 10 - ICH. [Link]

  • Pharmaceutical Technology. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Pharmaceutical Technology. (2014, January 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Ciaccia, M., & Di Stefano, S. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13359-13366. [Link]

  • ResearchGate. (2014, September 10). Can anyone help with a problem with organic acid analysis using HPLC?[Link]

  • Glazebrook, H. H., & Pearson, T. G. (1939). The photochemical decomposition of aromatic ketones : the phenyl radical. Journal of the Chemical Society (Resumed), 589. [Link]

  • Chemistry LibreTexts. Oxidation of Carboxylic Acids. [Link]

  • Davidson, R. S., & Lambeth, P. F. (1969). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 2379. [Link]

  • Kucera, K., et al. (2024). Benzoyl Peroxide Drug Products Form Benzene. Environmental Health Perspectives, 132(3), 037702. [Link]

  • Dermatology Times. (2024, March 18). Breaking Down Benzene Testing Methods of Benzoyl Peroxide Products. [Link]

  • Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • Semantic Scholar. (1980). Oxidative Decarboxylation of Carboxylic Acids. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2023, January 22). Reduction & Oxidation Reactions of Carboxylic Acids. [Link]

  • EurekAlert! (2024, October 7). Benzoyl peroxide acne drugs lack stability and degrade into carcinogenic benzene including when kept at room temperature, new study. [Link]

  • PubChem. Propionic Acid. [Link]

  • ResearchGate. (2008). Formation of Carboxylic Acids during Degradation of Monosaccharides. [Link]

  • Kahan, R., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4429-4440. [Link]

  • PubMed. (1992, February 20). Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats. [Link]

  • ACS Publications. (2020, March 25). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Journal of Investigative Dermatology. (2024, October 7). Evaluation of Benzene Presence and Formation in Benzoyl Peroxide Drug Products. [Link]

  • Wikipedia. Benzoyl peroxide. [Link]

  • ResearchGate. (2002). Kinetic Solvent Effects on the Reaction of an Aromatic Ketone π,π Triplet with Phenol. Rate-Retarding and Rate-Accelerating Effects of Hydrogen-Bond Acceptor Solvents*. [Link]

  • RSC Publishing. (2005). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. [Link]

  • CORE. Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

  • PubMed. (2014, October 15). Solvent effect on the vibrational spectrum of Michler's ketone. Experimental and theoretical investigations. [Link]

  • ResearchGate. (1956). Propionic Acid Metabolism. [Link]

  • National Institutes of Health. (2021). Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. Propionic Acid and Derivatives. [Link]

  • PubMed Central. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

Sources

Technical Support Center: NMR Analysis of 3-(4-Fluorobenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of 3-(4-fluorobenzoyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Introduction to NMR Analysis of 3-(4-Fluorobenzoyl)propionic acid

3-(4-Fluorobenzoyl)propionic acid is a molecule of interest in various research fields, including as a metabolite of the antipsychotic drug haloperidol.[1] Its structure presents unique challenges in NMR analysis due to the presence of a carboxylic acid proton, a fluorinated aromatic ring, and a flexible propionic acid chain. Understanding these features is key to accurate spectral interpretation.

Section 1: Troubleshooting Common NMR Issues

This section addresses specific problems that may arise during the NMR analysis of 3-(4-fluorobenzoyl)propionic acid, offering explanations and step-by-step solutions.

Issue 1: The Carboxylic Acid Proton (-COOH) Signal is Broad, Weak, or Missing Entirely.

Causality: The proton of a carboxylic acid is acidic and can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water in the deuterated solvent. This exchange process can lead to significant peak broadening, making the signal difficult to distinguish from the baseline.[2][3] In some cases, the peak may disappear entirely.

Troubleshooting Protocol:

  • Ensure a Dry Sample and Solvent:

    • Thoroughly dry your sample of 3-(4-fluorobenzoyl)propionic acid under high vacuum before preparing the NMR sample.

    • Use a fresh, high-quality deuterated solvent. Solvents like DMSO-d6 are hygroscopic and can absorb atmospheric moisture.[2] Storing the solvent over molecular sieves can help minimize water content.

  • Solvent Selection:

    • Consider using a less polar, aprotic solvent like CDCl3 if your sample is sufficiently soluble.

    • For compounds with low solubility in CDCl3, DMSO-d6 is a common alternative. Be aware that the residual water peak in DMSO-d6 can sometimes interfere with the analysis.

  • D₂O Exchange:

    • To confirm the presence of the carboxylic acid proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -COOH proton will exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum. This is a definitive test for identifying exchangeable protons.

  • Low-Temperature NMR:

    • Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, resulting in a sharper, more defined peak for the carboxylic acid proton.

Issue 2: Complex Splitting Patterns in the Aromatic Region.

Causality: The aromatic protons of the 4-fluorobenzoyl group are coupled not only to each other but also to the fluorine-19 nucleus. This ¹H-¹⁹F coupling can introduce additional splitting, complicating the interpretation of the spectrum. The large chemical shift dispersion of ¹⁹F NMR can be advantageous for resolving signals that might overlap in a ¹H spectrum.[4]

Troubleshooting Protocol:

  • ¹⁹F Decoupling:

    • Acquire a ¹H spectrum with ¹⁹F decoupling. This will collapse the fluorine-induced splitting, simplifying the aromatic proton signals into a more straightforward pattern (typically two doublets).

  • 2D NMR Spectroscopy:

    • Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate the aromatic protons with their directly attached carbon atoms.

    • A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment can help in assigning the quaternary carbons and confirming the overall structure.

  • ¹⁹F NMR Spectroscopy:

    • Acquire a ¹⁹F NMR spectrum. For 3-(4-fluorobenzoyl)propionic acid, you should observe a single signal for the fluorine atom. The chemical shift of this signal is sensitive to the electronic environment and can be a useful diagnostic tool.[5]

Issue 3: Unexpected Peaks in the Spectrum.

Causality: The presence of unexpected peaks can be due to impurities in the sample or the NMR solvent. Common impurities include residual solvents from synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane), or byproducts of the reaction.[6][7]

Troubleshooting Protocol:

  • Identify Common Solvent Impurities:

    • Refer to tables of common NMR solvent impurities to identify potential contaminants.[6][7][8] The chemical shifts of these impurities are well-documented for various deuterated solvents.

  • Check for Starting Material or Byproducts:

    • If the compound was synthesized, compare the spectrum to that of the starting materials to check for incomplete reactions.

    • Consider potential side reactions that could have occurred during synthesis.

  • Purification:

    • If impurities are significant, re-purify the sample using an appropriate method such as recrystallization or column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts and splitting patterns for 3-(4-Fluorobenzoyl)propionic acid in ¹H NMR?

A1: The expected ¹H NMR spectrum will show signals for the aromatic protons, the two methylene groups of the propionic acid chain, and the carboxylic acid proton.

Proton Environment Approximate Chemical Shift (ppm) Expected Multiplicity
Carboxylic Acid (-COOH)10 - 12Broad singlet
Aromatic (protons ortho to carbonyl)~8.0Doublet of triplets (or multiplet)
Aromatic (protons ortho to fluorine)~7.2Doublet of triplets (or multiplet)
Methylene (-CH₂-C=O)~3.2Triplet
Methylene (-CH₂-COOH)~2.8Triplet

Note: These are approximate values and can vary depending on the solvent and concentration.[3][9][10]

Q2: How does the choice of solvent affect the NMR spectrum?

A2: The solvent can have a significant impact on the chemical shifts of the protons, particularly the acidic carboxylic acid proton.[11][12] In hydrogen-bonding solvents like DMSO-d6, the -COOH peak will be more deshielded (further downfield) compared to a non-hydrogen-bonding solvent like CDCl₃. Solvent effects can also influence the chemical shifts of the aromatic protons.[13]

Q3: Why is ¹⁹F NMR useful for analyzing this compound?

A3: ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR.[4] For 3-(4-fluorobenzoyl)propionic acid, ¹⁹F NMR provides a direct window into the electronic environment around the fluorine atom. The large chemical shift range of ¹⁹F NMR often leads to better signal separation compared to ¹H NMR, which can be particularly useful for complex mixtures or for studying interactions with other molecules.[5]

Section 3: Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Weigh the Sample: Accurately weigh approximately 5-10 mg of 3-(4-fluorobenzoyl)propionic acid directly into a clean, dry NMR tube.

  • Add Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6) to the NMR tube.

  • Dissolve the Sample: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Transfer to Spectrometer: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

¹⁹F Decoupled ¹H NMR Experiment
  • Set up a Standard ¹H Experiment: Follow the standard procedure for acquiring a ¹H NMR spectrum on your instrument.

  • Enable ¹⁹F Decoupling: In the experiment setup parameters, locate the decoupling settings and enable decoupling on the ¹⁹F channel.

  • Acquire the Spectrum: Run the experiment as you would for a standard ¹H spectrum. The resulting spectrum will show the proton signals without any coupling to the fluorine nucleus.

Section 4: Visualizations

G cluster_molecule 3-(4-Fluorobenzoyl)propionic acid cluster_h_nmr ¹H NMR Troubleshooting cluster_sol_cooh Solutions for -COOH Peak cluster_sol_aromatic Solutions for Aromatic Splitting cluster_sol_impurity Solutions for Impurities mol F-Ph-C(=O)-CH2-CH2-COOH COOH_broad Broad/Missing -COOH Peak Dry_sample Dry Sample & Solvent COOH_broad->Dry_sample Cause: H-Exchange D2O_exchange D₂O Exchange COOH_broad->D2O_exchange Confirmation Low_temp Low Temperature NMR COOH_broad->Low_temp Slows Exchange Aromatic_complex Complex Aromatic Splitting F19_decouple ¹⁹F Decoupling Aromatic_complex->F19_decouple Cause: ¹H-¹⁹F Coupling TwoD_NMR 2D NMR (HSQC, HMBC) Aromatic_complex->TwoD_NMR Structural Confirmation Impurity_peaks Unexpected Peaks Check_tables Check Impurity Tables Impurity_peaks->Check_tables Identification Purify Re-purify Sample Impurity_peaks->Purify Removal

Caption: Troubleshooting workflow for common ¹H NMR issues.

G cluster_workflow NMR Analysis Workflow Start Sample Preparation H1_NMR Acquire ¹H NMR Start->H1_NMR Spectrum_OK Spectrum Interpretable? H1_NMR->Spectrum_OK Analyze Analyze & Report Spectrum_OK->Analyze Yes Troubleshoot Troubleshoot Issues Spectrum_OK->Troubleshoot No F19_NMR Acquire ¹⁹F NMR Troubleshoot->F19_NMR Complex Splitting TwoD_NMR Acquire 2D NMR Troubleshoot->TwoD_NMR Assignment Help F19_NMR->Analyze TwoD_NMR->Analyze

Caption: General workflow for NMR analysis of the compound.

References

  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136302, 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 nmr. Retrieved from [Link]

  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1966). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Fluoro-organics. The Journal of Physical Chemistry, 70(5), 1387-1398.
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Reddit. (2022). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. Retrieved from [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, February 15). HNMR Practice Problems with Step-by-Step Solutions [Video]. YouTube. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Weinberger, M. A., & Geiger, R. E. (1964). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 42(11), 2585-2591.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Gal, M. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 845-852.
  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Andersson, S., & Malm, M. (2012).
  • Fredslund, F., & Kongsted, J. (2023).
  • Nagwa. (2019, July 2). ¹H NMR Spectrum of Propanoic Acid [Video]. Nagwa Classes. [Link]

  • Park, J. H., et al. (2009). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Journal of Neurochemistry, 111(5), 1145-1155.
  • Royal Society of Chemistry. (n.d.). S4 - Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77604, 3-(4-Chlorobenzoyl)propionic acid. Retrieved from [Link]

  • Stoltz, B. M., & Virgil, S. C. (2010). S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Paulusse Research Group.

Sources

Technical Support Center: Interpreting the Mass Spectrum of 3-(4-Fluorobenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mass spectrometry analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-(4-Fluorobenzoyl)propionic acid. Here, we will address common questions and troubleshooting scenarios encountered during the interpretation of its mass spectrum, providing in-depth explanations and actionable protocols to ensure data integrity and accurate structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for 3-(4-Fluorobenzoyl)propionic acid in a mass spectrum?

The molecular formula for 3-(4-Fluorobenzoyl)propionic acid is C₁₀H₉FO₃. The expected monoisotopic mass is 196.05 g/mol .[1][2]

  • In Electron Ionization (EI) mode , you should look for the molecular ion (M⁺•) peak at m/z 196 . However, be aware that for carboxylic acids, this peak can be weak or even absent due to the high energy of EI, which promotes fragmentation.[3][4]

  • In soft ionization techniques like Electrospray Ionization (ESI) , you will typically observe the quasi-molecular ion.

    • In positive ion mode (+ESI), the most common adduct is the protonated molecule, [M+H]⁺ , which would appear at m/z 197 . You might also see adducts with sodium ([M+Na]⁺ at m/z 219) or potassium ([M+K]⁺ at m/z 235), depending on the purity of your solvents and sample.

    • In negative ion mode (-ESI), the deprotonated molecule, [M-H]⁻ , is expected at m/z 195 .[5] Carboxylic acids are readily deprotonated, often making this a strong and reliable signal.[5][6]

Q2: The base peak in my EI spectrum is at m/z 123. What fragment does this represent?

This is the most common and diagnostically significant fragment for this molecule. The peak at m/z 123 corresponds to the 4-fluorobenzoyl cation ([C₇H₄FO]⁺) .

Causality: This fragment is formed by a process called alpha-cleavage (α-cleavage), where the bond between the carbonyl carbon and the adjacent methylene carbon (the β-bond relative to the aromatic ring) is broken.[7] This cleavage is highly favored because it results in the formation of a resonance-stabilized acylium ion. The stability of this ion is the reason it is often the most abundant fragment (the base peak) in the spectrum.[8][9]

Q3: I am observing other significant peaks at m/z 95 and m/z 178. Can you explain their origin?

Certainly. These peaks are also characteristic of the molecule's structure and provide confirmatory evidence.

  • Peak at m/z 95: This fragment, the fluorophenyl cation ([C₆H₄F]⁺) , is formed by the subsequent fragmentation of the 4-fluorobenzoyl cation (m/z 123). It involves the loss of a neutral carbon monoxide (CO) molecule (28 Da). This is a very common fragmentation pathway for benzoyl derivatives.[8]

    • Fragmentation: [C₇H₄FO]⁺ → [C₆H₄F]⁺ + CO

  • Peak at m/z 178: This peak corresponds to the loss of a water molecule (H₂O, 18 Da) from the molecular ion ([M-H₂O]⁺•). This is a common fragmentation for carboxylic acids, especially in EI-MS, where the hydroxyl group and a nearby hydrogen are eliminated.[4][6]

    • Fragmentation: [C₁₀H₉FO₃]⁺• → [C₁₀H₇FO₂]⁺• + H₂O

Q4: My spectrum shows a peak at m/z 136. Could this be from a McLafferty rearrangement?

Yes, that is a strong possibility. The McLafferty rearrangement is a characteristic fragmentation for molecules containing a carbonyl group and an accessible gamma-hydrogen (γ-hydrogen).[7][10][11]

Mechanism: In 3-(4-Fluorobenzoyl)propionic acid, the γ-hydrogen is located on the carboxylic acid group. The radical cation of the molecular ion can rearrange through a six-membered ring transition state, leading to the cleavage of the bond between the α and β carbons.[12] This process results in the elimination of a neutral molecule of acrylic acid (C₃H₄O₂, 72 Da) and the formation of a radical cation of 4-fluoroacetophenone enol at m/z 136 .

  • Fragmentation: [C₁₀H₉FO₃]⁺• → [C₈H₇FO]⁺• (m/z 136) + C₂H₂O₂ (neutral loss, not detected)

The presence of this peak provides excellent structural confirmation of the propionic acid chain attached to the benzoyl group.[13]

Data Summary & Visualization

Table 1: Key Fragment Ions in the EI Mass Spectrum of 3-(4-Fluorobenzoyl)propionic acid
m/zProposed Fragment IonFormulaFragmentation Pathway
196Molecular Ion[C₁₀H₉FO₃]⁺•Ionization of parent molecule
178Loss of Water[C₁₀H₇FO₂]⁺•[M - H₂O]⁺•
136McLafferty Rearrangement[C₈H₇FO]⁺•Elimination of acrylic acid
123Base Peak: 4-Fluorobenzoyl cation[C₇H₄FO]⁺α-Cleavage
95Fluorophenyl cation[C₆H₄F]⁺[m/z 123 - CO]⁺
Diagram 1: Proposed EI Fragmentation Pathway

Fragmentation_Pathway M [C₁₀H₉FO₃]⁺• m/z 196 Molecular Ion F178 [C₁₀H₇FO₂]⁺• m/z 178 M->F178 - H₂O F136 [C₈H₇FO]⁺• m/z 136 M->F136 McLafferty Rearrangement F123 [C₇H₄FO]⁺ m/z 123 (Base Peak) M->F123 α-Cleavage F95 [C₆H₄F]⁺ m/z 95 F123->F95 - CO

Caption: Key fragmentation pathways for 3-(4-Fluorobenzoyl)propionic acid under EI.

Troubleshooting & Experimental Protocol

Q5: I am not observing the molecular ion, or my spectrum is noisy. What steps can I take?

This is a common issue, particularly with EI ionization. Here is a troubleshooting workflow to improve your results.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Weak/Absent M⁺• or Noisy Spectrum check_purity 1. Verify Sample Purity (NMR, LC-UV) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok check_instrument 2. Check Instrument Parameters instrument_ok Parameters Optimized check_instrument->instrument_ok change_ionization 3. Change Ionization Method run_esi Switch to ESI or CI (Softer Ionization) change_ionization->run_esi purity_ok->check_instrument [ Purity OK ] instrument_ok->change_ionization [ Still No M⁺• ] analyze_esi Analyze [M+H]⁺ or [M-H]⁻ run_esi->analyze_esi success Successful Analysis analyze_esi->success

Sources

Overcoming solubility issues of 3-(4-Fluorobenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(4-Fluorobenzoyl)propionic Acid

Welcome to the technical support resource for 3-(4-Fluorobenzoyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges associated with the handling and formulation of this compound, with a primary focus on its limited aqueous solubility.

Compound Profile: 3-(4-Fluorobenzoyl)propionic Acid

3-(4-Fluorobenzoyl)propionic acid is a key chemical intermediate and a known metabolite of the antipsychotic drug Haloperidol[1][2]. Its molecular structure, featuring a carboxylic acid group, a phenyl ring, and a fluorine atom, dictates its physicochemical properties and presents specific challenges in experimental settings, most notably its poor solubility in aqueous media[3]. Understanding these properties is the first step in overcoming solubility hurdles.

PropertyValueSource(s)
CAS Number 366-77-8[1][3]
Molecular Formula C₁₀H₉FO₃[3][4]
Molecular Weight 196.18 g/mol [4][5]
Appearance White solid / powder[5]
Melting Point 100-104 °C[2][5]
Aqueous Solubility Insoluble / Poor[3]
Chemical Class Carboxylic Acid / Alkyl-phenylketone[6]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the solubility of 3-(4-Fluorobenzoyl)propionic acid.

Q1: Why is 3-(4-Fluorobenzoyl)propionic acid poorly soluble in water?

A1: The poor aqueous solubility of 3-(4-Fluorobenzoyl)propionic acid stems from its molecular structure. It contains a relatively large, nonpolar (hydrophobic) fluorobenzoyl group. While the carboxylic acid moiety is polar, in its protonated (uncharged) state at acidic or neutral pH, it is not sufficient to overcome the hydrophobicity of the rest of the molecule, leading to low water solubility[7].

Q2: How does pH influence the solubility of this compound?

A2: As a carboxylic acid, its solubility is highly dependent on pH.

  • At low pH (acidic conditions): The carboxylic acid group (-COOH) is protonated and electrically neutral. This form is less polar and thus has very low solubility in water[8].

  • At high pH (alkaline conditions): The carboxylic acid group loses a proton (deprotonates) to become a negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more polar and, therefore, much more soluble in water[8][9]. This relationship is quantitatively described by the Henderson-Hasselbalch equation[10][11].

Q3: What is the pKa of 3-(4-Fluorobenzoyl)propionic acid, and why is it important?

Q4: I dissolved the compound in DMSO for my cell-based assay, but it precipitated when I added it to the aqueous culture medium. What happened?

A4: This is a common issue known as "solvent-shift" precipitation. 3-(4-Fluorobenzoyl)propionic acid is likely soluble in a polar aprotic solvent like DMSO. However, when this concentrated DMSO stock is diluted into a large volume of aqueous buffer or medium (which is typically at a physiological pH of ~7.4), the DMSO concentration drops dramatically. The compound is no longer in its preferred organic solvent and is now exposed to an aqueous environment where its solubility is low, causing it to precipitate out of the solution.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides detailed protocols for systematically overcoming solubility issues. We will explore three primary strategies: pH Adjustment, Co-solvency, and Salt Formation.

Strategy 1: pH-Dependent Solubilization

This is the most direct approach for an ionizable compound like a carboxylic acid. The goal is to raise the pH of the aqueous solution to deprotonate the carboxylic acid, forming the more soluble carboxylate salt.

start Start: Compound Precipitates in Aqueous Buffer pka Estimate or Determine pKa (e.g., pKa ≈ 4.5) start->pka prep_buffers Prepare a Series of Buffers (pH 5.0 to 9.0) pka->prep_buffers sol_test Determine Solubility at Each pH (e.g., Shake-flask method) prep_buffers->sol_test analyze Analyze Supernatant (e.g., HPLC/UV) Plot Solubility vs. pH sol_test->analyze decision Is solubility sufficient at a compatible pH? analyze->decision success Success! Use optimized buffer. decision->success Yes failure Proceed to Co-solvency or Salt Formation decision->failure No

Caption: Workflow for determining the pH-solubility profile.

This protocol uses the equilibrium shake-flask method to determine solubility at various pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, borate) at different pH values, such as 5.0, 6.0, 7.0, 7.4, 8.0, and 9.0. Ensure the ionic strength is kept constant across all buffers if required for the application.

  • Sample Preparation: Add an excess amount of 3-(4-Fluorobenzoyl)propionic acid (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of each buffer in separate glass vials. The solid should be in excess to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples (e.g., 15,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the corresponding buffer pH. This plot will reveal the pH at which the desired solubility is achieved.

Causality: This method works by shifting the equilibrium from the neutral, poorly soluble form (R-COOH) to the ionized, highly soluble form (R-COO⁻) as the pH increases above the pKa, in accordance with the Henderson-Hasselbalch principle[12][13]. The resulting profile provides an empirical basis for selecting an appropriate formulation buffer.

Strategy 2: Co-solvency

If pH adjustment is not a viable option (e.g., due to compound stability or physiological constraints), using co-solvents can enhance solubility. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds[14][15].

Co-solventUse Case / PropertiesPotential Concerns
Ethanol Widely used, effective for many compounds.Can cause protein precipitation in some biological assays. Volatility.
Propylene Glycol (PG) Less volatile than ethanol, common in oral and injectable formulations.Can be viscous at high concentrations.
Polyethylene Glycol 400 (PEG 400) Low volatility, good solubilizing power for many APIs.Higher viscosity. Potential for peroxide impurities[16].
Glycerin Viscous, non-toxic, often used in oral formulations.High viscosity can make handling difficult.
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power, common for in vitro stock solutions.Can have cellular effects; not typically used in final formulations for humans.
  • Select Co-solvents: Choose 2-3 co-solvents from the table above based on your experimental constraints (e.g., for an in vitro assay, DMSO or ethanol are common; for a pre-clinical formulation, PG or PEG 400 may be preferred).

  • Prepare Solvent Systems: Create a series of co-solvent/water (or co-solvent/buffer) mixtures. For example, prepare 10%, 20%, 30%, 40%, and 50% (v/v) solutions of ethanol in phosphate-buffered saline (PBS) pH 7.4.

  • Determine Solubility: Using the shake-flask method described in Protocol 1, determine the saturation solubility of 3-(4-Fluorobenzoyl)propionic acid in each co-solvent mixture.

  • Analyze Data: Plot solubility as a function of the co-solvent concentration (%). Identify the system that provides the required solubility with the lowest possible percentage of the organic solvent to minimize potential toxicity or other confounding effects[17].

Causality: Co-solvents work by reducing the interfacial tension between the aqueous solvent and the hydrophobic solute. They disrupt the hydrogen-bonding network of water, creating a microenvironment that is more favorable for the nonpolar parts of the compound, thereby increasing its solubility[17][18].

Strategy 3: Salt Formation

For drug development applications, forming a stable, solid salt of the acidic compound with a suitable base is a highly effective and common strategy to improve both solubility and dissolution rate[19][20][21].

cluster_0 Reactants cluster_1 Product in Solution API API-COOH (Poorly Soluble Acid) Salt API-COO⁻ B⁺ (Highly Soluble Salt) API->Salt + Base B (Counter-ion Base, e.g., NaOH) Base->Salt

Caption: Conversion of a weak acid to a soluble salt.

This protocol provides a small-scale method to quickly assess the potential of forming a soluble salt.

  • Select Counter-ions: Choose a set of pharmaceutically acceptable bases (counter-ions). Common choices for weak acids include sodium hydroxide, potassium hydroxide, calcium hydroxide, meglumine, and tromethamine (TRIS)[21][22].

  • Stoichiometric Addition: Dissolve a known molar amount of 3-(4-Fluorobenzoyl)propionic acid in a suitable organic solvent (e.g., ethanol, acetone).

  • Add Base: In a separate vial, prepare a solution of an equimolar amount of the selected base, often in the same or a miscible solvent.

  • Mix and Observe: Add the base solution to the acid solution dropwise while stirring. Observe for the formation of a precipitate. If a solid forms, this may be the salt. If no solid forms, attempt to induce precipitation by slow evaporation of the solvent, cooling, or adding an anti-solvent (a solvent in which the salt is insoluble).

  • Isolate and Characterize: If a solid is obtained, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Test Solubility: Perform a simple solubility test of the newly formed salt in water or buffer. Compare its solubility to that of the original free acid (the "parent" compound). A significant increase in solubility indicates successful salt formation.

  • Confirmation (Advanced): For promising candidates, further characterization using techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy is required to confirm that a new crystalline salt form has been created and not simply a mixture of the starting materials.

Trustworthiness: This approach is self-validating. A successful outcome is not merely the formation of a precipitate, but the isolation of a new solid form that demonstrates markedly improved aqueous solubility compared to the parent acid[19][23]. The ultimate confirmation lies in advanced solid-state characterization.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Staples, M. A., et al. (1998). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 87(4), 458-462. [Link]

  • Gahlot, N., & Gupta, A. (2020). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(3), 193-198. [Link]

  • Lexiconic. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Lexiconic. [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. Wisdomlib. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. [Link]

  • Al-Gousous, J., & Langguth, P. (2015). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Al-Edani, R., & Al-Zehouri, J. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-Ethanol, 11(1), 1-5. [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

  • Slideshare. (n.d.). Co-solvency. Slideshare. [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13-22. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy. [Link]

  • Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips. [Link]

  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. PubChem. [Link]

  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. [Link]

  • PubChem. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. PubChem. [Link]

  • American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting: An Industry Perspective. American Pharmaceutical Review. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate. [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. [Link]

  • ACS Publications. (1993). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 32(11), 2731-2736. [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • American Pharmaceutical Review. (2024). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. American Pharmaceutical Review. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

  • Global Substance Registration System. (n.d.). 3-(4-FLUOROBENZOYL)PROPANOIC ACID. gsrs.ncats.nih.gov. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 3-(4-Fluorobenzoyl)propionic acid (HMDB0245781). HMDB. [Link]

Sources

Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of acylated fluorobenzene products. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to navigate the common challenges associated with this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the Friedel-Crafts acylation of fluorobenzene?

The primary and desired product is the para-substituted acyl fluorobenzene. Due to the ortho-, para-directing effect of the fluorine atom, the acylation reaction overwhelmingly favors substitution at the position opposite to the fluorine.[1]

Q2: What are the most common side products observed in this reaction?

The most frequent side product is the ortho-substituted acyl fluorobenzene. Although fluorine directs to the ortho position, steric hindrance from the bulky acylium ion often makes this a minor product.[1] Under harsh conditions, diacylation products can also form, though this is less common because the first acyl group deactivates the aromatic ring towards further electrophilic substitution.[1]

Q3: Why is the para product favored over the ortho product?

While the fluorine atom activates both the ortho and para positions for electrophilic aromatic substitution, the para position is sterically less hindered. The approaching bulky acylium ion intermediate encounters less spatial repulsion at the para position compared to the ortho position, which is adjacent to the fluorine atom.[1]

Q4: Can polyacylation occur with fluorobenzene?

Polyacylation is a potential side reaction, but it is generally not a major concern. The introduction of the first acyl group, which is electron-withdrawing, deactivates the fluorobenzene ring, making a second acylation reaction significantly less favorable.[1][2] However, using a large excess of the acylating agent or a highly active catalyst can increase the likelihood of this side reaction.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges and provides actionable solutions to improve your reaction outcomes.

Problem 1: Low Yield of the Desired para-Acylated Product and Significant Formation of the ortho Isomer.
  • Possible Cause: High Reaction Temperature

    • Explanation: Higher temperatures can provide the necessary energy to overcome the steric hindrance at the ortho position, leading to a decrease in para selectivity.[1]

    • Solution: Maintain a lower reaction temperature. The optimal temperature should be determined empirically for the specific acylating agent and catalyst being used.

  • Possible Cause: Catalyst Choice

    • Explanation: The nature of the Lewis acid catalyst can significantly influence the regioselectivity of the reaction.

    • Solution: Experiment with different Lewis acid catalysts. Milder catalysts may offer better selectivity. For instance, a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate like lanthanum triflate (La(OTf)₃) has been shown to provide high para selectivity.[1][3]

Problem 2: Formation of Diacylated Byproducts.
  • Possible Cause: Incorrect Stoichiometry

    • Explanation: Using a large excess of the acylating agent or the Lewis acid catalyst can promote a second acylation reaction.[1]

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent.[1] Ensure the molar ratio of the catalyst is appropriate for the reaction scale.

  • Possible Cause: Prolonged Reaction Time

    • Explanation: Extended reaction times can increase the probability of side reactions, including diacylation.[1]

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time for complete consumption of the starting material without significant side product formation.[1]

Problem 3: Complex Mixture of Unidentified Side Products.
  • Possible Cause: Impure Reagents

    • Explanation: Impurities in the fluorobenzene, acylating agent, or solvent can lead to the formation of unexpected side products.[1]

    • Solution: Ensure all reagents and solvents are of high purity and are anhydrous.

  • Possible Cause: Inappropriate Reaction Conditions

    • Explanation: Exposure to moisture or air can lead to catalyst deactivation and the formation of byproducts.[1]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous conditions.[1]

Visualizing the Troubleshooting Process

Troubleshooting_Workflow start Identify Side Products (GC-MS, NMR) ortho High Level of Ortho Isomer? start->ortho diacylated Diacylated Products Detected? ortho->diacylated No lower_temp Lower Reaction Temperature ortho->lower_temp Yes complex Complex Mixture of Products? diacylated->complex No reduce_acyl Reduce Acylating Agent Stoichiometry diacylated->reduce_acyl Yes check_purity Check Reagent Purity complex->check_purity Yes change_catalyst Experiment with Milder Catalysts lower_temp->change_catalyst optimize_time Optimize Reaction Time (Monitor by TLC/GC-MS) reduce_acyl->optimize_time inert_atmosphere Ensure Anhydrous/Inert Conditions check_purity->inert_atmosphere

Caption: Troubleshooting workflow for side product formation.

Data Summary: Catalyst Systems and Selectivity

The choice of catalyst is paramount in controlling the outcome of the Friedel-Crafts acylation of fluorobenzene. The following table summarizes representative data for different catalyst systems.

Acylating AgentCatalyst SystemSolventTemperature (°C)Yield (%)para:ortho RatioReference
Benzoyl chlorideLa(OTf)₃ / TfOHNone1408799:1[3]
Acetic anhydrideScandium triflate resin (immobilized on silica gel)None (Microwave)40-60HighPredominantly para[1][4]

Experimental Protocols

Protocol 1: Microwave-Assisted Acylation using a Scandium Triflate Catalyst[1][4]

This protocol describes a highly selective method for the para-acylation of fluorobenzene.

Materials:

  • Fluorobenzene

  • Acetic anhydride (or other suitable acid anhydride/acyl halide)

  • Silica gel immobilized dendrimer scandium trifluoromethanesulfonate resin (catalyst)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a microwave reaction vessel, combine fluorobenzene, the acylating agent (1 to 5 molar equivalents relative to fluorobenzene), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).[1][4]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with microwaves at a power of 65-195 watts. The irradiation should be pulsed (e.g., 30 seconds on).[1][4]

  • Maintain the reaction temperature between 40-60°C for a total reaction time of 0.5 to 30 minutes.[1][4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add diethyl ether to the reaction mixture and filter to remove the solid catalyst.[1]

  • Wash the filtrate with water until the pH of the aqueous layer is between 6.5 and 7.0.[1]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum distillation.[1]

Protocol 2: General Procedure for Work-up of Friedel-Crafts Acylation

Procedure:

  • Once the reaction is complete, cool the reaction mixture in an ice bath.

  • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride-ketone complex.[5]

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[5]

  • Wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by distillation or recrystallization.

Reaction Mechanism Overview

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism.

FC_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylHalide R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcylHalide->AcyliumIon Reaction with Lewis Acid LewisAcid AlCl₃ Fluorobenzene Fluorobenzene SigmaComplex Sigma Complex (Arenium Ion) Fluorobenzene->SigmaComplex Attack by π-electrons Deprotonation Loss of H⁺ SigmaComplex->Deprotonation Product Acylated Fluorobenzene Deprotonation->Product CatalystRegen HCl + AlCl₃ Deprotonation->CatalystRegen

Caption: Mechanism of Friedel-Crafts Acylation.

References

  • BenchChem. (2025).
  • BYJU'S. (n.d.).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Wikipedia. (2024, October 4). Friedel–Crafts reaction.
  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 7).
  • University of Michigan. (n.d.).
  • MDPI. (n.d.).
  • Chemistry Steps. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025).

Sources

Technical Support Center: A Researcher's Guide to 3-(4-Fluorobenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluorobenzoyl)propionic acid. This guide is designed for our partners in research, science, and drug development. My objective is to provide not just protocols, but the underlying scientific reasoning to empower your experimental success and ensure the highest standards of safety and data integrity. This is a living document, structured to address the practical challenges and questions that arise in the lab.

Section 1: Compound Identification and Key Properties

Before incorporating any reagent into a workflow, a thorough understanding of its physicochemical properties is paramount. These characteristics dictate everything from storage conditions to potential analytical challenges.

PropertyValueSource(s)
CAS Number 366-77-8[1][2][3]
Molecular Formula C₁₀H₉FO₃[1][3][4]
Molecular Weight 196.18 g/mol [1][3]
Appearance White to beige solid/powder[1][5]
Melting Point 98-104 °C[1]
Purity Typically ≥97-99% (HPLC)[1]
Solubility Insoluble in water.[2]
Synonyms 4-(4-Fluorophenyl)-4-oxobutanoic acid, Haloperidol metabolite III[1][2]

Section 2: Storage and Handling Best Practices (FAQs)

Proper storage and handling are the foundation of reproducible science and laboratory safety. Deviations can lead to reagent degradation, failed experiments, and safety hazards.

Q: What are the scientifically validated storage conditions for 3-(4-Fluorobenzoyl)propionic acid?

A: The compound's stability is best maintained under controlled conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature range of 0-8 °C.[1][2][6] The rationale for these conditions is twofold:

  • Preventing Degradation: Cool temperatures slow down potential decomposition pathways.

  • Minimizing Hygroscopicity: As a solid acid, it can absorb atmospheric moisture, which could affect its reactivity and weighing accuracy. A dry environment and a tightly sealed container are critical.[7]

Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A: Based on its hazard profile, which indicates it can cause skin, eye, and respiratory irritation, the following PPE is required:[2][5][6]

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[6][8]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[6][9] Always inspect gloves before use and wash hands thoroughly after handling.[9][10]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a dust mask (e.g., N95) is recommended to avoid inhaling fine particles. For significant quantities or where dust generation is unavoidable, use a respirator with appropriate cartridges.[7]

Q: What are the critical chemical incompatibilities for this reagent?

A: To prevent hazardous reactions, 3-(4-Fluorobenzoyl)propionic acid must be stored and handled separately from the following chemical classes:

  • Strong oxidizing agents

  • Strong bases

  • Amines

  • Strong reducing agents[5][6]

Mixing with these substances can lead to exothermic reactions or degradation of the compound. Always segregate chemicals by their hazard class in storage.[11][12]

Q: What is the correct procedure for disposing of waste 3-(4-Fluorobenzoyl)propionic acid and its containers?

A: All disposal must comply with local, state, and federal regulations. The recommended best practice is to dispose of the compound and any contaminated materials through an approved waste disposal plant or a licensed professional waste disposal service.[5][6][7] Do not dispose of this chemical down the drain or in general waste.[13] Remember that empty containers may retain product residue and should be treated as hazardous waste.[12][14]

Section 3: Troubleshooting Experimental Issues

Even with meticulous planning, experiments can yield unexpected results. This section addresses common issues encountered when working with 3-(4-Fluorobenzoyl)propionic acid.

Experimental ProblemPotential Root Cause(s)Recommended Troubleshooting Protocol
Poor or No Solubility The compound is known to be insoluble in water.[2] In organic solvents, solubility may be limited at room temperature. A "solvent shock," where a concentrated organic stock is diluted into an aqueous buffer, can cause precipitation.[15]1. Solvent Selection: For stock solutions, use water-miscible organic solvents like DMSO or DMF. 2. pH Adjustment: In aqueous media, increasing the pH can deprotonate the carboxylic acid, enhancing solubility.[15] 3. Preventing Precipitation: When diluting a stock solution, add it slowly to the aqueous buffer while vortexing to avoid localized high concentrations and precipitation.[15]
Inconsistent or Low Reaction Yields 1. Reagent Degradation: The compound may have degraded due to improper storage (exposure to moisture, heat, or light). 2. Product Loss During Workup: The product may have partial solubility in the aqueous layer, leading to loss during extraction steps.[16] 3. Impure Starting Material: The stated purity (e.g., 97%) means impurities are present which may interfere with the reaction.1. Verify Reagent Integrity: Confirm the compound was stored correctly. If in doubt, run a purity analysis (e.g., NMR, HPLC) or use a fresh batch. 2. Optimize Workup: Before discarding the aqueous phase after an extraction, take a small sample, evaporate the solvent, and analyze the residue (e.g., by TLC or LC-MS) to check for your product.[16] 3. Purify Before Use: If side reactions are a concern, consider purifying the starting material before the reaction.
Appearance of Unexpected Side Products 1. Thermal Decomposition: High reaction temperatures can cause the compound to decompose, leading to byproducts. Thermal decomposition can release irritating gases like CO, CO₂, and hydrogen fluoride.[5][6] 2. Incompatibility: The compound may be reacting with another component in your mixture (e.g., a basic amine used as a catalyst).[5][6]1. Reaction Monitoring: Run the reaction at the lowest effective temperature. Use TLC or LC-MS to monitor the reaction progress and the formation of impurities over time. 2. Review Reaction Components: Cross-reference all reagents, solvents, and catalysts against the list of incompatible materials. If an incompatibility is identified, explore alternative reagents.

Section 4: Advanced Topics & Frequently Asked Questions

Q: Beyond its use as a synthetic intermediate, does 3-(4-Fluorobenzoyl)propionic acid have known biological activity?

A: Yes, this is a critical point for researchers in drug development. 3-(4-Fluorobenzoyl)propionic acid (FBPA) is a known metabolite of the antipsychotic drug haloperidol.[3] Importantly, research has demonstrated that FBPA itself is biologically active. It can suppress locomotor activity in mice and has been shown to directly interact with and inhibit MAP kinase kinase (MEK1/2), a key component of cellular signaling pathways. This activity is independent of the dopamine D2 receptor, which is the primary target of haloperidol.[17][18] This suggests that some of the effects of haloperidol may be mediated by this metabolite through a receptor-independent mechanism.[17]

Q: What analytical techniques are best suited for purity assessment and reaction monitoring?

A: Given its structure—containing aromatic and carbonyl groups—High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for assessing purity, as is often stated on certificates of analysis.[1] For reaction monitoring, Thin-Layer Chromatography (TLC) can provide rapid qualitative analysis. For structural confirmation and identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Section 5: Emergency Procedures - Spill Response Workflow

In the event of a spill, a systematic and calm response is crucial. The following workflow outlines the key steps for managing a solid-state spill of 3-(4-Fluorobenzoyl)propionic acid.

SpillResponse cluster_prep Preparation & Assessment cluster_action Containment & Cleanup cluster_followup Final Steps start Spill Occurs assess Assess Spill Size Is it a minor, manageable spill? start->assess ppe Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Dust Mask (if needed) assess->ppe Yes major_spill Major Spill: - Evacuate Area - Alert Others - Contact Emergency Personnel (EHS) assess->major_spill No contain Contain Spill Prevent powder from spreading. ppe->contain cleanup Clean Up Spill: - Gently sweep or vacuum up solid material. - Avoid creating dust clouds. - Place in a labeled, sealable container. contain->cleanup decon Decontaminate Area: Wipe spill area with a damp cloth. Follow with appropriate cleaning agent. cleanup->decon disposal Dispose of Waste: Treat container as hazardous waste. Follow institutional guidelines. decon->disposal report Report Incident Inform lab supervisor or EHS. disposal->report end Response Complete report->end

Caption: Workflow for handling a solid chemical spill.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. [Link]

  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety. [Link]

  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). [Link]

  • Lab Safety Manual: Chemical Management. (n.d.). Hampshire College. [Link]

  • Safety Data Sheet - Propionic acid. (n.d.). DC Fine Chemicals. [Link]

  • 3-(4-Fluorobenzoyl)propionic acid. (n.d.). PubChem, National Institutes of Health. [Link]

  • Material Safety Data Sheet - 3-(4-Chlorobenzoyl)Propionic Acid, 99%. (n.d.). Cole-Parmer. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • propionic acid - MSDS. (n.d.). Hill Brothers Chemical Company. [Link]

  • 3-(4-FLUOROBENZOYL)PROPANOIC ACID. (n.d.). GSRS. [Link]

  • Propionic acid - Safety Data Sheet. (2025). Penta Chemicals. [Link]

  • Park, S. W., et al. (2010). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Journal of Neurochemistry, 114(4), 1195-1204. [Link]

  • Park, S. W., et al. (2010). Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. ResearchGate. [Link]

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. (n.d.). Radboud Repository. [Link]

  • β-BENZOYLPROPIONIC ACID. (n.d.). Organic Syntheses. [Link]

  • van Thriel, C., et al. (2007). Neurobehavioral effects during exposures to propionic acid--an indicator of chemosensory distraction? Annals of Occupational Hygiene, 51(3), 255-265. [Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity of Synthesized 3-(4-Fluorobenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluorobenzoyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and biological evaluation of this compound. We understand that achieving the expected bioactivity is crucial for your research, and this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues that may lead to low or inconsistent results.

Introduction: Understanding the Bioactivity of 3-(4-Fluorobenzoyl)propionic Acid

3-(4-Fluorobenzoyl)propionic acid is a metabolite of the antipsychotic drug haloperidol.[1] Unlike its parent compound, which primarily acts as a dopamine D2 receptor antagonist, 3-(4-Fluorobenzoyl)propionic acid exhibits its biological effects through a receptor-independent mechanism.[1] Research has demonstrated that it functions as an inhibitor of mitogen-activated protein kinase kinase (MEK1/2), a key component of the RAS/RAF/MEK/ERK signaling pathway that is crucial for cell proliferation and differentiation.[1] In vivo studies in mice have also shown that administration of 3-(4-Fluorobenzoyl)propionic acid can suppress locomotor activity and induce catalepsy.[1]

The successful application of this compound in research, therefore, depends on the synthesis of a pure and active molecule and the use of appropriate and optimized biological assays. This guide will address potential pitfalls in both the chemical synthesis and the biological testing phases.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you might be encountering in your experiments.

Section 1: Issues Related to Compound Synthesis, Purity, and Characterization

Q1: I've synthesized 3-(4-Fluorobenzoyl)propionic acid, but my downstream biological assays are showing low or no activity. What are the most likely compound-related issues?

Low bioactivity of a synthesized compound can often be traced back to issues with the compound itself. A systematic approach to troubleshooting should begin with verifying the identity and purity of your synthesized material.

Troubleshooting Workflow for Compound-Related Issues

start Low Bioactivity Observed check_identity Step 1: Verify Chemical Identity (NMR, MS) start->check_identity check_purity Step 2: Assess Purity (HPLC, NMR) check_identity->check_purity Identity Confirmed outcome_impure Compound is impure or incorrect. Purify or re-synthesize. check_identity->outcome_impure Incorrect Structure identify_impurities Step 3: Identify Impurities check_purity->identify_impurities Purity <95% solubility_stability Step 4: Evaluate Solubility & Stability check_purity->solubility_stability Purity >95% identify_impurities->outcome_impure outcome_pure Compound is pure and correct. Proceed to Assay Troubleshooting. solubility_stability->outcome_pure

Caption: Troubleshooting workflow for compound-related issues.

Q2: How do I correctly synthesize and purify 3-(4-Fluorobenzoyl)propionic acid to ensure high purity?

The most common and effective method for synthesizing 3-(4-Fluorobenzoyl)propionic acid is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]

Experimental Protocol: Synthesis of 3-(4-Fluorobenzoyl)propionic Acid

  • Materials:

    • Anhydrous aluminum chloride (AlCl₃)

    • Fluorobenzene

    • Succinic anhydride

    • 6N Hydrochloric acid (HCl)

    • Methylene chloride (DCM)

    • 2N Sodium hydroxide (NaOH)

    • Activated carbon

    • Hexane

    • Ice

  • Procedure: [2]

    • In a flask equipped with a stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride (170 g) in fluorobenzene (266 g) and cool the mixture to 10°C.

    • Add succinic anhydride (54.4 g) in small portions, maintaining the temperature between 10°C and 20°C.

    • Stir the mixture for 1.5 hours at this temperature.

    • Heat the reaction mixture on a steam bath for 45 minutes.

    • Pour the mixture onto a mixture of crushed ice (1.2 kg) and 6N HCl (280 ml).

    • Extract the product into methylene chloride.

    • Wash the organic layer with water.

    • Back-extract the product into 2N NaOH.

    • Treat the basic aqueous extract with activated carbon and then filter.

    • Acidify the filtrate with HCl to precipitate the product.

    • Collect the solid product by filtration.

    • Recrystallize the crude product from a methylene chloride/hexane mixture to yield pure 3-(4-Fluorobenzoyl)propionic acid.

Q3: What are the most common impurities in this synthesis, and how can I identify them?

The primary impurity to expect is the ortho-isomer, 3-(2-Fluorobenzoyl)propionic acid. The fluorine atom is an ortho-, para- director in electrophilic aromatic substitution. While the para-product is sterically favored, the formation of the ortho-isomer is a common side reaction.

Identifying Impurities:

  • Thin Layer Chromatography (TLC): The ortho and para isomers will likely have slightly different Rf values.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method should be able to resolve the ortho and para isomers. A typical starting point for method development would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.5) and acetonitrile.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum is most informative for distinguishing between the ortho and para isomers. The para-isomer will exhibit a more symmetrical splitting pattern (two doublets of doublets or two triplets) compared to the more complex, less symmetrical pattern of the ortho-isomer.

    • ¹⁹F NMR: This technique can also be useful for distinguishing between the isomers, as the chemical shift of the fluorine atom will be different for the ortho and para positions.

  • Mass Spectrometry (MS): The ortho and para isomers will have the same molecular weight, so they will not be distinguishable by their molecular ion peak. However, their fragmentation patterns might show subtle differences.

Compound ¹H NMR (CDCl₃) - Aromatic Protons (Predicted) ¹³C NMR (Polysol) - Aromatic Carbons (Observed)[4]
3-(4-Fluorobenzoyl)propionic acid (para-isomer) Two sets of signals, likely doublets of doublets or triplets, showing symmetry.166.0 (d, J=254 Hz), 132.8 (d, J=3 Hz), 131.0 (d, J=9 Hz), 115.5 (d, J=22 Hz)
3-(2-Fluorobenzoyl)propionic acid (ortho-isomer) More complex and asymmetric splitting pattern with four distinct signals.N/A (Data not readily available in public databases)

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.

Analytical Methods for Quality Control:

  • ¹H and ¹³C NMR: Confirm the chemical structure and look for signals corresponding to impurities. The provided ¹³C NMR data for the para-isomer can serve as a reference.[4]

  • Mass Spectrometry: Confirm the molecular weight (196.18 g/mol ).[5]

  • HPLC with UV detection: Quantify the purity of the compound. A purity of ≥99% is often recommended for biological assays.[5]

  • Melting Point: The reported melting point is in the range of 98-104°C.[5] A broad melting range can indicate the presence of impurities.

Section 2: Issues Related to Biological Assays

Q5: I have confirmed my compound is the correct structure and has high purity, but I'm still seeing low bioactivity in my MEK1/2 inhibition assay. What could be wrong with my assay?

If the compound's integrity is confirmed, the next step is to troubleshoot the biological assay itself.

Troubleshooting Workflow for Biological Assay Issues

start Low Bioactivity with Pure Compound check_solubility Step 1: Verify Compound Solubility in Assay Buffer start->check_solubility check_assay_params Step 2: Optimize Assay Parameters (Concentrations, Incubation Time) check_solubility->check_assay_params Soluble outcome_bad Still Low Bioactivity. Re-evaluate Target & Mechanism. check_solubility->outcome_bad Insoluble check_cell_health Step 3: For Cell-Based Assays, Verify Cell Health & Passage Number check_assay_params->check_cell_health positive_control Step 4: Run a Known MEK1/2 Inhibitor as a Positive Control check_cell_health->positive_control outcome_good Bioactivity Observed. Issue Resolved. positive_control->outcome_good Positive Control Works positive_control->outcome_bad Positive Control Fails

Caption: Troubleshooting workflow for biological assay issues.

Q6: What is a standard protocol for a MEK1/2 inhibition assay?

A common method to assess MEK1/2 inhibition is to measure the phosphorylation of its direct downstream target, ERK1/2.

Experimental Protocol: Cell-Based MEK1/2 Inhibition Assay

This protocol is adapted from established methods for assessing MEK1/2 inhibition in peripheral blood mononuclear cells (PBMCs).[6]

  • Materials:

    • PBMCs isolated from whole blood

    • RPMI 1640 medium supplemented with 10% FBS

    • Phorbol 12-myristate 13-acetate (PMA) as a stimulant

    • Your synthesized 3-(4-Fluorobenzoyl)propionic acid

    • A known MEK1/2 inhibitor (e.g., Trametinib) as a positive control

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Antibodies for Western blotting (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • Procedure: [6]

    • Culture PBMCs in RPMI 1640 medium.

    • Treat the cells with various concentrations of your synthesized 3-(4-Fluorobenzoyl)propionic acid for 1 hour. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with 400 nM PMA for 30 minutes to induce MEK1/2 activation.

    • Lyse the cells and collect the protein lysates.

    • Perform Western blotting to detect the levels of phosphorylated ERK1/2 and total ERK1/2.

    • Quantify the band intensities and calculate the ratio of phospho-ERK1/2 to total ERK1/2. A decrease in this ratio in treated cells compared to the stimulated control indicates MEK1/2 inhibition.

Parameter Recommendation Rationale
Compound Solubility Visually inspect the media after adding your compound. If precipitation is observed, consider using a co-solvent or a different formulation.The compound must be fully dissolved to be active.
Compound Concentration Test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 value.The effective concentration may be different from what is expected.
Incubation Time Optimize the pre-incubation time with the inhibitor (e.g., 30 min, 1h, 2h) before stimulation.To allow for sufficient time for the inhibitor to enter the cells and bind to its target.
Cell Health Ensure cells are healthy, have a low passage number, and are free from contamination.Unhealthy cells can lead to unreliable and inconsistent results.
Positive Control Always include a known MEK1/2 inhibitor in your experiments.To validate that the assay is working correctly.

Q7: How do I perform an in vivo catalepsy test in mice?

The catalepsy test is a behavioral assay used to assess motor deficits.

Experimental Protocol: In Vivo Catalepsy Test in Mice

This protocol is based on standard methods for inducing catalepsy.

  • Materials:

    • Male C57BL/6 mice

    • Your synthesized 3-(4-Fluorobenzoyl)propionic acid dissolved in a suitable vehicle

    • A horizontal bar (e.g., a pencil) placed at a specific height (e.g., 3-5 cm)

    • A stopwatch

  • Procedure:

    • Administer your synthesized compound to the mice (e.g., via intraperitoneal injection). Include a vehicle-treated control group.

    • At various time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the forepaws of the mouse onto the horizontal bar.

    • Measure the time it takes for the mouse to remove both forepaws from the bar (descent latency).

    • A significant increase in the descent latency in the treated group compared to the control group indicates the induction of catalepsy.

Conclusion

Troubleshooting low bioactivity of a synthesized compound requires a systematic and logical approach that addresses both the chemical and biological aspects of the experiment. By carefully verifying the identity and purity of your synthesized 3-(4-Fluorobenzoyl)propionic acid and by optimizing your biological assays, you can increase the likelihood of obtaining reliable and reproducible results. This guide provides a framework for this troubleshooting process, but it is important to adapt these protocols to your specific experimental setup and to consult the primary literature for further details.

References

  • Husain, A., Ahuja, P., & Sarafroz, M. (2009). Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences, 71(1), 62–66. [Link]

  • Langer, S., et al. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Frontiers in Immunology, 13, 1067715. [Link]

  • Google Patents. (2009).
  • SpectraBase. (n.d.). 3-(4-Fluorobenzoyl)propionic acid [13C NMR]. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Retrieved from [Link]

  • ResearchGate. (2007). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

  • Park, S. E., et al. (2011). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Journal of Neurochemistry, 119(1), 148-157. [Link]

  • PubChem. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. Retrieved from [Link]

  • Ali, S., et al. (2012). 3-(4-Methoxybenzoyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2197. [Link]

  • Szałek, A., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3786. [Link]

  • Szűcs, Z., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2293. [Link]

  • ResearchGate. (2012). 3-(4-Methoxybenzoyl)propionic acid. [Link]

  • ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,.... Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 97(2), 925–930. [Link]

  • NIST. (n.d.). 3-(3-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-Mercaptopropionic acid. Retrieved from [Link]

  • protocols.io. (2025). Catalepsy test in rats. [Link]

Sources

Technical Support Center: Synthesis of 3-(4-Fluorobenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluorobenzoyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic procedure. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions to achieve high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-(4-Fluorobenzoyl)propionic acid and what are its key challenges?

The most prevalent and industrially relevant method for synthesizing 3-(4-Fluorobenzoyl)propionic acid is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride.[1] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto the aromatic ring.[2][3] The primary challenge lies in controlling the regioselectivity and minimizing the formation of process-related impurities.

Q2: What are the most common impurities I should expect in this synthesis?

The primary impurities encountered during the synthesis of 3-(4-Fluorobenzoyl)propionic acid include:

  • 3-(2-Fluorobenzoyl)propionic acid (Ortho Isomer): The fluorine atom on the benzene ring directs incoming electrophiles to both the ortho and para positions. While the desired para isomer is the major product due to reduced steric hindrance, the ortho isomer is the most common process-related impurity.[4]

  • Unreacted Starting Materials: Residual fluorobenzene and succinic anhydride may remain if the reaction does not proceed to completion.

  • Diacylated Products: Although less common in acylation compared to alkylation due to the deactivating nature of the acyl group, there is a possibility of forming diacylated products, especially under poorly controlled reaction conditions.[4]

  • Byproducts from Catalyst Hydrolysis: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Its reaction with water can form aluminum hydroxides, which can complicate the workup process.[2]

Q3: How can I control the formation of the ortho isomer impurity?

Controlling regioselectivity to favor the para isomer is critical for product purity. The formation of the para product is generally favored due to steric hindrance between the fluorine atom and the bulky acylium ion electrophile. To maximize the para-to-ortho ratio, consider the following:

  • Temperature Control: Lowering the reaction temperature generally enhances selectivity for the para product. The steric hindrance at the ortho position becomes more pronounced at lower temperatures.[5]

  • Catalyst Choice: The nature of the Lewis acid catalyst can influence regioselectivity. Experimenting with different Lewis acids may improve para selectivity.[4] For instance, milder catalysts might offer better selectivity.

Q4: My reaction yield is very low. What are the potential causes and how can I troubleshoot this?

Low yields in Friedel-Crafts acylation are a common issue. The most frequent causes include:

  • Catalyst Inactivity: Anhydrous aluminum chloride (AlCl₃) is highly hygroscopic. Exposure to atmospheric moisture will deactivate it.[2] Ensure all glassware is oven-dried, use anhydrous solvents, and handle AlCl₃ under an inert atmosphere.

  • Insufficient Catalyst: A stoichiometric amount or even a slight excess of the Lewis acid catalyst is often required because the product ketone can form a stable complex with it.[3]

  • Purity of Reagents: Impurities in the starting materials (fluorobenzene, succinic anhydride) or the solvent can lead to the formation of unexpected side products and lower the yield of the desired product.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired para-product and significant formation of the ortho isomer. Reaction Temperature: Higher temperatures can overcome the steric hindrance at the ortho position, leading to decreased para selectivity.[4]Maintain a lower reaction temperature. The optimal temperature should be determined empirically.
Catalyst Choice: The Lewis acid catalyst used can influence the regioselectivity of the reaction.Experiment with different Lewis acid catalysts. Milder catalysts may provide better selectivity. For example, using a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate has been shown to give high para selectivity.[4][6]
Formation of diacylated products. Stoichiometry: Using a large excess of the acylating agent (succinic anhydride) or the Lewis acid catalyst can promote a second acylation.[4]Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the acylating agent. Ensure the molar ratio of the catalyst is appropriate for the reaction scale.[4]
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions, including diacylation.[4]Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.
The product is discolored (e.g., yellow or brown). Formation of polymeric materials or other colored byproducts, often due to elevated temperatures or impurities in the starting materials.Charcoal Treatment: During the workup, after dissolving the crude product in a suitable solvent, add a small amount of activated charcoal and heat briefly before filtering.[2]
Difficult to purify the final product. The presence of closely related impurities, such as the ortho isomer, can make purification by simple recrystallization challenging.Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating isomers and other impurities.[7]

Experimental Protocols

Protocol 1: Standard Friedel-Crafts Acylation

This protocol describes a standard laboratory-scale synthesis of 3-(4-Fluorobenzoyl)propionic acid.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Fluorobenzene

  • Succinic anhydride

  • Crushed ice

  • 6N Hydrochloric acid (HCl)

  • Methylene chloride (or other suitable organic solvent)

  • 2N Sodium hydroxide (NaOH)

  • Activated carbon

  • Hexane

Procedure:

  • In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, suspend anhydrous aluminum chloride in fluorobenzene.[1]

  • Cool the mixture to 10°C.[1]

  • Add succinic anhydride in small portions while maintaining the temperature between 10°C and 20°C.[1]

  • Stir the mixture for 1.5 hours at this temperature.[1]

  • Heat the mixture on a steam bath for 45 minutes.[1]

  • Pour the reaction mixture onto crushed ice containing 6N HCl to quench the reaction.[1]

  • Extract the product into methylene chloride.[1]

  • Wash the organic layer with water.[1]

  • Back-extract the product into 2N NaOH.[1]

  • Treat the basic aqueous extract with activated carbon.[1]

  • Acidify the aqueous solution with HCl to precipitate the product.[1]

  • Filter the solid product and recrystallize from a suitable solvent system like methylene chloride/hexane for further purification.[1]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for analyzing the purity of 3-(4-Fluorobenzoyl)propionic acid, adapted from methods for structurally similar compounds.[8]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.[8][9]

Chromatographic Conditions (Example):

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of 3-(4-Fluorobenzoyl)propionic acid.

  • Injection Volume: Typically 10-20 µL.

Procedure:

  • Standard Preparation: Accurately weigh a known amount of a high-purity reference standard of 3-(4-Fluorobenzoyl)propionic acid and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the synthesized product and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[8]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Compare the peak area of the main compound in the sample chromatogram to the calibration curve generated from the standard solutions to determine the purity. Impurities can be identified by their retention times relative to the main peak.

Visualizing the Process

Reaction Pathway

G cluster_reactants Reactants succinic_anhydride Succinic Anhydride intermediate Acylium Ion Intermediate succinic_anhydride->intermediate + AlCl₃ fluorobenzene Fluorobenzene product 3-(4-Fluorobenzoyl)propionic acid fluorobenzene->product + Intermediate (para attack) ortho_isomer 3-(2-Fluorobenzoyl)propionic acid (Ortho Isomer) fluorobenzene->ortho_isomer + Intermediate (ortho attack) AlCl3 AlCl₃ (Lewis Acid) AlCl3->intermediate intermediate->product intermediate->ortho_isomer

Caption: Friedel-Crafts acylation for 3-(4-Fluorobenzoyl)propionic acid synthesis.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_catalyst Check Catalyst Activity & Amount start->check_catalyst check_reagents Verify Reagent Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions optimize_workup Optimize Workup & Purification check_catalyst->optimize_workup check_reagents->optimize_workup check_conditions->optimize_workup success Yield Improved optimize_workup->success

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • BenchChem. (n.d.). identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • PrepChem.com. (n.d.). Synthesis of 3-(4-fluoro-3-nitrobenzoyl)-propionic acid.
  • Chem-Impex. (n.d.). 3-(4-Fluorobenzoyl)propionic acid.
  • PrepChem.com. (n.d.). Synthesis of 3-(p-Fluorobenzoyl)propionic Acid.
  • Sigma-Aldrich. (n.d.). 3-(4-Fluorobenzoyl)propionic acid 97.
  • Google Patents. (n.d.). WO2003104180A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
  • BenchChem. (n.d.). A Comparative Guide to the Validated HPLC Method for the Assay of 3-(4-Methylbenzoyl)propionic Acid and Alternatives.
  • ResearchGate. (2025). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-(4-Methylbenzoyl)propionic Acid.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • Sciencemadness.org. (n.d.). NOTES acid and 3-(f0rmyl-C'~)-propionic acid could be.
  • Taiwan Food and Drug Administration. (2021). Method of Test for Preservatives in Foods- Test of Propionic Acid.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • BenchChem. (n.d.). Minimizing impurities in the synthesis of 3-(4- Methylbenzoyl)propionic acid.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • University of Calgary. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • PHARMACEUTICAL SCIENCES. (n.d.). impurity profiling and drug characterization: backdrop and approach.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(4-Fluorobenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 3-(4-Fluorobenzoyl)propionic acid. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to pilot or production scale. As a key intermediate in the synthesis of various pharmaceuticals, ensuring a robust, safe, and efficient scale-up is paramount.[1] This guide provides field-proven insights in a direct question-and-answer format to address the common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing 3-(4-Fluorobenzoyl)propionic acid?

The most common and industrially viable method is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride.[2] This reaction is a classic electrophilic aromatic substitution catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[3][4] The catalyst activates the succinic anhydride, generating an acylium ion electrophile that then attacks the electron-rich fluorobenzene ring.

Q2: What are the critical safety concerns when scaling up this synthesis?

Scaling up this reaction introduces significant safety challenges that must be rigorously addressed:

  • Violent Reactivity of AlCl₃: Anhydrous aluminum chloride reacts violently and exothermically with water or even atmospheric moisture, liberating large volumes of corrosive hydrogen chloride (HCl) gas.[5][6] All equipment must be scrupulously dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen).

  • Exothermic Reaction: The Friedel-Crafts acylation itself is highly exothermic. Heat management is the single most critical factor in a safe scale-up. Uncontrolled temperature can lead to dangerous pressure buildup and undesirable side reactions.

  • Hazardous Quenching: Quenching the reaction mixture, which contains a large amount of AlCl₃ complex, with water is extremely hazardous if not properly controlled.[7] This step must be performed slowly, with vigorous cooling, to manage the heat and HCl gas evolution.

  • Corrosive Materials: The reagents (AlCl₃) and byproducts (HCl) are highly corrosive. All equipment, including reactors, transfer lines, and scrubbers, must be made of compatible materials.

Q3: Why is aluminum chloride used stoichiometrically rather than catalytically?

In contrast to some catalytic reactions, a stoichiometric amount (or even a slight excess) of AlCl₃ is required. The reason is that the product, a ketone, is a moderate Lewis base. It readily forms a stable, deactivated complex with the AlCl₃ catalyst.[4] This complex is generally irreversible under the reaction conditions, effectively removing the AlCl₃ from the catalytic cycle. The complex is only broken during the aqueous work-up step.[4]

Process Troubleshooting & Optimization Guide

This section addresses specific, practical problems you may encounter during the scale-up process.

Issue: Low or Inconsistent Yields
Q4: My reaction yield is significantly lower than expected on a larger scale. What are the most likely causes and how can I fix this?

Low yields are a frequent scale-up challenge. The root cause can usually be traced to one of the following factors:

  • Catalyst Inactivity: Anhydrous AlCl₃ is extremely hygroscopic.[2] Even brief exposure to air can deactivate it. On a larger scale, the surface area and time required for charging the reactor increase the risk of moisture contamination.

    • Solution: Procure high-quality, anhydrous AlCl₃ in sealed containers. Use a glove box or a nitrogen-purged charging port to add the catalyst to the reactor. Ensure all solvents are rigorously dried before use.

  • Poor Temperature Control: Inadequate cooling can lead to side reactions and the formation of polymeric materials, consuming your starting materials and reducing the yield of the desired product.[2]

    • Solution: Utilize a jacketed reactor with a high-efficiency cooling system. Add the AlCl₃ in portions to allow the cooling system to keep pace with the heat generation. Constant monitoring of the internal reaction temperature is critical.

  • Inefficient Mixing: As the reaction volume increases, ensuring homogenous mixing becomes more difficult. Poor mixing can lead to localized "hot spots" where side reactions occur or areas where reagents are not in sufficient contact, leading to an incomplete reaction.

    • Solution: Use a reactor equipped with an appropriate agitator (e.g., a pitched-blade turbine) and ensure the stirring speed is sufficient to maintain a homogenous slurry of the AlCl₃ and reactants.

  • Losses During Work-up: The product can be lost during the extraction and isolation phases, especially if emulsions form or if the pH is not carefully controlled during acid-base extraction.

    • Solution: During quenching, ensure vigorous stirring to break up the aluminum salt precipitates. In the acid-base extraction, check the pH of the aqueous layer after each step to ensure complete dissolution or precipitation of the carboxylic acid. If emulsions form, the addition of brine can often help break them.

Workflow for Diagnosing Low Yields

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_catalyst 1. Verify AlCl₃ Activity - Check source and age. - Was it handled under inert gas? start->check_catalyst check_temp 2. Review Temperature Logs - Were there any exotherm spikes? - Was addition rate controlled? start->check_temp check_workup 3. Analyze Work-up Losses - Did emulsions form? - Were aqueous layers re-extracted? start->check_workup inactive_catalyst Root Cause: Inactive Catalyst check_catalyst->inactive_catalyst Moisture exposure likely poor_temp_control Root Cause: Poor Temp Control check_temp->poor_temp_control Exotherm was uncontrolled workup_loss Root Cause: Mechanical Loss check_workup->workup_loss Significant material in aqueous phase

Caption: A decision-making workflow for troubleshooting low product yields.

Issue: Product Purity and Discoloration
Q5: My crude product contains a significant isomeric impurity. How can I control the regioselectivity?

The primary isomeric impurity is 3-(2-Fluorobenzoyl)propionic acid, resulting from acylation at the ortho position of fluorobenzene. While the fluorine atom directs incoming electrophiles to the ortho and para positions, the para product is sterically favored.

  • Solution: Temperature control is the key to maximizing the para-to-ortho ratio. Lower reaction temperatures (e.g., 10-15°C) increase the steric hindrance effect of the bulky acylium-AlCl₃ complex, thus favoring attack at the less hindered para position.[8]

Q6: The final product is a discolored yellow or brown solid, even after initial isolation. What causes this and how can I purify it?

Discoloration is typically caused by polymeric byproducts formed at elevated temperatures or from impurities in the starting materials.[2]

  • Solution 1: Activated Charcoal Treatment: During the purification by acid-base extraction, after dissolving the product in an aqueous base (like NaOH or Na₂CO₃), you can add a small amount of activated charcoal.[9] Gently heat and stir the solution, then filter it (e.g., through Celite) to remove the charcoal and the adsorbed colored impurities before re-acidifying to precipitate the clean product.[2]

  • Solution 2: Recrystallization: This is a highly effective method for removing both colored impurities and isomers. A suitable solvent system is often a combination of a good solvent (like ethyl acetate or methylene chloride) and a poor solvent (like hexane or petroleum ether) to induce crystallization.[2][9]

Experimental Protocols for Scale-Up

General Synthesis Workflow

G node_setup Reactor Setup Dry reactor under vacuum. Purge with Nitrogen. node_charge Reagent Charging Charge Fluorobenzene and Solvent. Cool to 0-5°C. Add Succinic Anhydride. node_setup->node_charge node_addition node_addition node_charge->node_addition node_reaction Reaction Allow to warm to RT or gently heat (e.g., 40-50°C). Monitor by TLC/HPLC. node_addition->node_reaction node_quench Quenching Slowly transfer reaction mass to a stirred vessel containing ice/conc. HCl. node_reaction->node_quench node_workup Work-up & Isolation Separate layers. Extract aqueous layer. Isolate crude solid by filtration or solvent removal. node_quench->node_workup node_purify Purification Recrystallization or Acid-Base Extraction. node_workup->node_purify node_final Final Product Dry pure 3-(4-Fluorobenzoyl)propionic Acid. node_purify->node_final

Caption: General workflow for the synthesis of 3-(4-Fluorobenzoyl)propionic acid.

Protocol 1: Scaled-Up Synthesis (Based on Patent Literature)

This protocol is adapted for a pilot-scale synthesis and emphasizes safety and control.[10]

Materials:

  • Succinic Anhydride

  • Fluorobenzene

  • Anhydrous Aluminum Chloride (powder)

  • Dichloromethane (DCM) or Ethylene Dichloride (EDC) (anhydrous)

  • Crushed Ice

  • Concentrated Hydrochloric Acid

Procedure:

  • Reactor Preparation: Ensure a glass-lined or other compatible reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Reagent Charge: Charge the reactor with the solvent (e.g., 5 volumes of DCM relative to succinic anhydride) and fluorobenzene. Begin agitation and cool the reactor jacket to achieve an internal temperature of 10-15°C.

  • Catalyst Charging: In a separate, dry, and inerted vessel, prepare a slurry of AlCl₃ in a portion of the solvent.

  • Controlled Addition: Slowly add the AlCl₃ slurry to the reactor over a period of 2-3 hours, ensuring the internal temperature does not exceed 15°C. The addition is highly exothermic.

  • Reaction: Once the addition is complete, maintain the reaction mixture at 10-15°C for an additional hour. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quenching: In a separate, appropriately sized quench vessel, prepare a mixture of crushed ice (approx. 7 parts by weight relative to succinic anhydride) and concentrated HCl (approx. 3 parts by weight).

  • Transfer: Slowly and carefully transfer the completed reaction mixture into the vigorously stirred ice/HCl mixture. The rate of transfer should be controlled to keep the quench temperature below 10°C. Significant HCl gas will evolve; ensure adequate ventilation and scrubbing.

  • Work-up: Allow the quenched mixture to warm to room temperature (approx. 25°C). If a chlorinated solvent was used, distill it off. Cool the remaining aqueous slurry to 20°C.

  • Isolation: Filter the solid crude product and wash the filter cake thoroughly with water to remove residual inorganic salts.

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification via Acid-Base Extraction

This method is excellent for removing neutral impurities and colored byproducts.[9]

  • Dissolution: Dissolve the crude product in a 2N Sodium Hydroxide (NaOH) solution. The carboxylic acid will deprotonate to form the water-soluble sodium salt.

  • Extraction (Optional): If neutral organic impurities are suspected, wash the basic aqueous solution with a non-polar solvent like DCM or toluene to extract them.

  • Charcoal Treatment (Optional): For discolored products, add activated charcoal (approx. 1-2% w/w) to the basic solution. Stir for 30-60 minutes, then filter through a bed of Celite to remove the charcoal.

  • Precipitation: Cool the basic solution in an ice bath. Slowly add concentrated HCl with vigorous stirring to re-protonate the carboxylate. The pure 3-(4-Fluorobenzoyl)propionic acid will precipitate out. Check that the final pH is < 2.

  • Isolation: Collect the white solid by filtration, wash the cake with cold water until the filtrate is neutral, and dry under vacuum.

Data Summary

Table 1: Typical Reaction Parameters & Outcomes
ParameterRecommended ValueRationale & Notes
Molar Ratio Fluorobenzene:Succinic Anhydride:AlCl₃ ≈ 2.5-3 : 1 : 2.2-2.5An excess of fluorobenzene is often used as both reactant and solvent. A stoichiometric excess of AlCl₃ is required.[4]
Solvent Dichloromethane, Ethylene Dichloride, or excess FluorobenzeneHalogenated solvents help to control viscosity and improve heat transfer. Using excess fluorobenzene simplifies solvent handling.[10]
Addition Temp. 10 - 15 °CCritical for controlling the exotherm and maximizing para-regioselectivity.[10]
Reaction Temp. 10 - 45 °CCan be gently heated after addition is complete to drive the reaction to completion.[9]
Quench Temp. < 10 °CEssential for safety to control the violent and exothermic hydrolysis of AlCl₃ complexes.[7][10]
Expected Yield 85 - 95% (Crude)Yields are typically high but depend heavily on the control of the above parameters.
Purity (Crude) >95% (by HPLC)Main impurity is typically the ortho isomer.
Melting Point 98 - 104 °CA broad melting point may indicate the presence of impurities.[1]

References

  • 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. Available from: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

  • Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. Google Patents.
  • Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. Available from: [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. Available from: [Link]

  • Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. PrepChem.com. Available from: [Link]

  • (PDF) 3-(4-Methoxybenzoyl)propionic acid. ResearchGate. Available from: [Link]

  • How can i conduct (safely) the reaction of aluminium with hydrochloric acid. ResearchGate. Available from: [Link]

  • Aluminum Chloride (anhydrous). Princeton University Environmental Health and Safety. Available from: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available from: [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. University of California, Santa Cruz. Available from: [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Available from: [Link]

  • Why does aluminium chloride react with water in 2 different ways? Stack Exchange. Available from: [Link]

  • Friedel-crafts acylation of anisole: why do we use ice for the separation? Reddit. Available from: [Link]

  • Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Institutes of Health. Available from: [Link]

  • LCSS: ALUMINUM TRICHLORIDE. National Institutes of Health. Available from: [Link]

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Google Patents.
  • 3-(4-FLUOROBENZOYL)PROPANOIC ACID. Global Substance Registration System. Available from: [Link]

  • Preparation method of 2-(2--fluoro-4-biphenylyl) propionic acid. Patsnap. Available from: [Link]

  • propionic acid, 79-09-4. The Good Scents Company. Available from: [Link]

Sources

Technical Support Center: Purity Confirmation of 3-(4-Fluorobenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(4-Fluorobenzoyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purity assessment of this compound. Ensuring the purity of starting materials and intermediates like 3-(4-Fluorobenzoyl)propionic acid, a key building block in pharmaceutical synthesis and a metabolite of Haloperidol, is critical for the validity and reproducibility of experimental results.[1][2][3]

This document provides a multi-faceted approach to purity determination, emphasizing the "why" behind the "how" to empower you to make informed decisions in your analytical workflows. We will explore the most common and robust analytical techniques, address potential pitfalls, and offer solutions grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods to confirm the purity of 3-(4-Fluorobenzoyl)propionic acid?

A1: A comprehensive purity assessment of 3-(4-Fluorobenzoyl)propionic acid typically involves a combination of chromatographic and spectroscopic techniques to ensure both qualitative identity and quantitative purity. The most common methods are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile impurities. A purity level of ≥99% is often determined by HPLC.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard.

  • Mass Spectrometry (MS): Confirms the molecular weight (196.18 g/mol ) and provides fragmentation patterns that aid in structural elucidation and impurity identification.[1][4][5][6]

  • Acid-Base Titration: A classical chemical method to determine the assay of the carboxylic acid functional group, providing a measure of the absolute purity.[7]

  • Melting Point Analysis: A simple physical test to assess purity. A sharp melting point range (e.g., 100-102 °C) is indicative of high purity.[1]

Q2: I'm seeing a purity value of 97% on the supplier's label. What does this typically represent?

A2: A purity value of 97%, as often listed by suppliers, is a common specification for this grade of chemical.[1][5] This value is typically determined by a primary analytical technique, often HPLC or titration. It indicates that the material contains at least 97% of 3-(4-Fluorobenzoyl)propionic acid by weight, with the remaining 3% consisting of impurities such as starting materials, side-products from synthesis, or degradation products.

Q3: What are the likely impurities in commercially available 3-(4-Fluorobenzoyl)propionic acid?

A3: The most probable impurities stem from its synthesis, which is commonly a Friedel-Crafts acylation of fluorobenzene with succinic anhydride.[8] Potential impurities include:

  • Unreacted Starting Materials: Residual fluorobenzene and succinic anhydride.

  • Positional Isomers: Such as 3-(2-Fluorobenzoyl)propionic acid (the ortho isomer), which can form alongside the desired para isomer. Controlling reaction temperature can help minimize the formation of the ortho isomer.[9][10]

  • Side-Products: Resulting from catalyst hydrolysis or other side reactions.[10]

Analytical Methodologies & Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. A reverse-phase method is typically employed for organic acids like 3-(4-Fluorobenzoyl)propionic acid.

Experimental Protocol: HPLC Purity Assay

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be at least 2 pH units below the pKa of the analyte) and an organic solvent like acetonitrile or methanol.[11] A typical starting point could be a 55:45 (v/v) mixture of water (with 0.1% phosphoric acid) and acetonitrile.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 233 nm or 254 nm).[12]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[12]

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Troubleshooting HPLC Analysis

Problem Potential Cause(s) Solution(s)
Peak Tailing Secondary interactions between the carboxylic acid group and residual silanols on the silica-based column. Mobile phase pH is too high, causing partial ionization of the acid.Use a column specifically designed for organic acid analysis or add a competing acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase.[11] Lower the mobile phase pH with phosphoric or formic acid to ensure the analyte is in its neutral form.[11]
Baseline Drift or Noise Contaminated mobile phase or detector cell. Poor column equilibration. Air bubbles in the system.Use HPLC-grade solvents and degas the mobile phase.[11] Flush the detector cell.[13] Ensure the column is equilibrated for at least 10-20 column volumes.[11] Purge the pump to remove air bubbles.[13]
Split Peaks Partially blocked column frit or injector issues. Sample solvent is too strong compared to the mobile phase.Filter all samples and mobile phases. Clean the injection needle and valve.[11] Dissolve the sample in the mobile phase whenever possible.[11]
Poor Resolution Inappropriate mobile phase composition. Column degradation.Optimize the organic-to-aqueous ratio in the mobile phase. Try a different organic modifier. Replace the column.

Workflow for HPLC Purity Confirmation

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result prep_mobile Prepare & Degas Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_sample Prepare Sample (Dissolve & Filter) inject Inject Sample prep_sample->inject equilibrate->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area) integrate->calculate report Purity Report calculate->report

Caption: Workflow for HPLC purity determination.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary method for purity determination as the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for a specific reference standard of the analyte itself.[14]

Experimental Protocol: qNMR Purity Assay

  • Internal Standard Selection: Choose a high-purity (>99.9%) internal standard that is stable, non-volatile, and has signals that do not overlap with the analyte signals (e.g., maleic anhydride, 1,4-dinitrobenzene).[14][15]

  • Sample Preparation: a. Accurately weigh a specific amount of the 3-(4-Fluorobenzoyl)propionic acid sample into a vial.[14][16] b. Accurately weigh a known amount of the internal standard into the same vial. c. Dissolve both components completely in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which both are fully soluble.[15][17][18] d. Transfer the homogeneous solution to a high-quality NMR tube.[15][18]

  • NMR Acquisition: a. Acquire a ¹H NMR spectrum under quantitative conditions (e.g., sufficient relaxation delay, typically 5 times the longest T₁). b. Ensure good shimming to obtain sharp, well-resolved peaks.[17]

  • Data Processing and Calculation: a. Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard. b. Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std is the purity of the internal standard.

Troubleshooting qNMR Analysis

Problem Potential Cause(s) Solution(s)
Poor Resolution/Broad Peaks Incomplete dissolution of sample or standard. Poor magnetic field homogeneity (shimming). Presence of paramagnetic impurities.Ensure complete dissolution; gentle warming or sonication may help.[15] Re-shim the spectrometer. Filter the sample if particulates are present.[18]
Inaccurate Integration Overlapping peaks between analyte and standard. Phasing errors or baseline distortion. Insufficient relaxation delay (T₁).Choose an internal standard with non-overlapping signals.[14] Carefully phase the spectrum and perform baseline correction. Determine the T₁ of the relevant protons and set the relaxation delay accordingly (D1 ≥ 5 * T₁).
Inconsistent Results Inaccurate weighing. Sample or standard is hygroscopic or volatile. Inhomogeneous sample solution.Use a calibrated analytical balance with high precision.[16] Dry the sample and standard under vacuum before weighing. Ensure thorough mixing of the solution before transferring to the NMR tube.[16]
Acid-Base Titration

This classic method directly quantifies the carboxylic acid moiety, providing an absolute measure of the assay.

Experimental Protocol: Titration Assay

  • Standardization: Prepare and standardize a ~0.1 M sodium hydroxide (NaOH) solution against a primary standard (e.g., potassium hydrogen phthalate - KHP).

  • Sample Preparation: Accurately weigh approximately 200 mg of 3-(4-Fluorobenzoyl)propionic acid into an Erlenmeyer flask.[19] Dissolve in a suitable solvent (e.g., 50 mL of water or an ethanol/water mixture if solubility is an issue).

  • Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein). Titrate the sample solution with the standardized NaOH solution to the endpoint (a persistent faint pink color).[20][21]

  • Calculation: Moles of Acid = (Molarity of NaOH × Volume of NaOH used in Liters) Experimental Molecular Weight = Mass of Acid (g) / Moles of Acid Assay (%) = (Theoretical MW / Experimental MW) × 100 (Assuming the only acidic component is the target molecule).

Troubleshooting Titration

Problem Potential Cause(s) Solution(s)
Fading Endpoint Absorption of atmospheric CO₂, which is acidic.Perform the titration relatively quickly after adding the indicator. A gentle stream of nitrogen over the flask can help.
Inaccurate Results Inaccurate weighing. Incorrectly standardized titrant. Poorly soluble sample.Use a calibrated analytical balance.[19] Carefully standardize the NaOH solution in triplicate.[20] Ensure the sample is fully dissolved before starting the titration; use a co-solvent like ethanol if needed.[22]
Difficulty Seeing Endpoint Poor choice of indicator.Use a pH meter for a potentiometric titration to more accurately determine the equivalence point, especially for weakly acidic or colored solutions.

Logical Flow for Purity Confirmation

Purity_Logic start Start: Receive Sample identity Identity Confirmation (¹H NMR, MS) start->identity hplc Quantitative Purity (HPLC % Area) identity->hplc qnmr Absolute Purity (qNMR) identity->qnmr Orthogonal Method titration Assay (Titration) identity->titration Orthogonal Method decision Purity Meets Specification? hplc->decision qnmr->decision titration->decision pass Pass: Release for Use decision->pass Yes fail Fail: Further Investigation (Impurity ID) decision->fail No

Caption: Decision workflow for purity analysis.

Summary of Key Analytical Parameters

Technique Information Provided Typical Specification Key Strengths Potential Limitations
HPLC-UV Relative purity, detection of non-volatile impurities.≥97-99%[1][4]High resolution, robust, widely available.Requires a chromophore, relative quantification unless using a certified standard.
¹H qNMR Structural confirmation, absolute purity.Assay vs. standardPrimary method, no reference standard of analyte needed, structural info.Requires high-purity internal standard, higher initial instrument cost.
Mass Spec (MS) Molecular weight confirmation, structural fragmentation.M/Z = 196.05[23][24]High sensitivity, excellent for identity confirmation.Not inherently quantitative without specific setup (e.g., LC-MS).
Titration Assay of acidic functional group.≥96.0 to ≤104.0%[7]Absolute method, low cost.Not specific; titrates any acidic impurity present.
Melting Point Physical property, indicator of purity.100-102 °C[1]Fast, simple, inexpensive.Not quantitative, can be suppressed by impurities.

References

  • Benchchem. (n.d.). Common HPLC problems and solutions for organic acid analysis.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Defense Technical Information Center. (2002). NMR Method for the Quantitative Analysis of Liquid Samples. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • ResearchGate. (2014, September 10). Can anyone help with a problem with organic acid analysis using HPLC? Retrieved from [Link]

  • Gergens, D. (n.d.). Titration of the Unknown Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2018, May 31). What is the procedure for determining carboxylic acid groups by the acid-base titration? Retrieved from [Link]

  • MassBank. (n.d.). 3-(4-FLUOROBENZOYL)PROPIONIC ACID; EI-B; MS. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Fluorobenzoyl)propionic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 22). 9.2: Acid–Base Titrations. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2018, January 7). How is the determination of carboxylic acid degree by titration with NaOH? Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-(4-Methylbenzoyl)propionic Acid.
  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-(4-FLUOROBENZOYL)PROPANOIC ACID. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(4-Chlorobenzoyl)propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Fluorobenzoyl)propionic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Cenmed. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Validated HPLC Method for the Assay of 3-(4-Methylbenzoyl)propionic Acid and Alternatives.
  • BenchChem. (n.d.). Minimizing impurities in the synthesis of 3-(4-Methylbenzoyl)propionic acid.
  • Food and Agriculture Organization of the United Nations. (1998). Propionic Acid. Retrieved from [Link]

  • Ministry of Health and Welfare, Taiwan. (n.d.). Method of Test for Preservatives in Foods- Test of Propionic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-(4-Fluorobenzoyl)propionic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The β-aroylpropionic acid scaffold represents a promising area of research in drug discovery. A key exemplar of this class, 3-(4-Fluorobenzoyl)propionic acid (FBPA), a known metabolite of the antipsychotic drug haloperidol, has been identified as a direct inhibitor of the mitogen-activated protein kinase kinase (MEK) 1/2. This activity is independent of the dopaminergic pathways targeted by its parent compound and positions FBPA as a valuable tool for studying the MEK/ERK signaling cascade, a pathway frequently dysregulated in oncology and inflammatory diseases.

This guide provides a comprehensive comparison of the biological activity of FBPA and its structural analogs. We delve into the mechanism of action of FBPA, present a strategic approach to analog development, and compare the anti-inflammatory and analgesic activities of key analogs where the terminal carboxylic acid has been replaced by a 1,3,4-oxadiazole heterocycle. By synthesizing published data with expert-driven insights into experimental design, this document serves as a critical resource for researchers aiming to explore and expand upon the therapeutic potential of this chemical series.

The Parent Compound: 3-(4-Fluorobenzoyl)propionic Acid (FBPA)

FBPA has emerged from the shadow of its parent compound, haloperidol, as a biologically active molecule in its own right. Initial studies have demonstrated that FBPA can suppress locomotor activity and induce catalepsy in mice, effects that are not mediated by the dopamine D2 receptor[1][2]. This discovery prompted further investigation into its molecular targets.

Mechanism of Action: Direct Inhibition of the MEK/ERK Pathway

The primary mechanism of action for FBPA is the direct inhibition of MEK1/2, the upstream kinases responsible for the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2)[1][2]. The MEK/ERK pathway is a critical signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.

By binding to MEK1/2, FBPA prevents the phosphorylation of ERK1/2 at residues Thr202/Tyr204 and Thr185/Tyr187, respectively. This blockade halts the downstream signaling cascade, providing a clear mechanism for its observed physiological effects. While the inhibitory action of FBPA on MEK1/2 has been demonstrated in vitro, specific quantitative potency metrics, such as an IC50 value, have not been reported in the accessible literature[1][2]. This represents a critical knowledge gap for direct comparison with other MEK inhibitors.

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates FBPA 3-(4-Fluorobenzoyl) propionic acid (FBPA) FBPA->MEK Inhibits Gene Gene Expression (Proliferation, Inflammation) TF->Gene Experimental_Workflow cluster_vitro In Vitro Analysis cluster_vivo In Vivo Validation Compound_Prep Compound Solubilization Primary_Screen Primary Screen: MEK1/2 Kinase Assay Compound_Prep->Primary_Screen Secondary_Screen Secondary Screen: p-ERK Western Blot Primary_Screen->Secondary_Screen IC50_Calc IC50 Determination Secondary_Screen->IC50_Calc Animal_Model Animal Model: Carrageenan Paw Edema IC50_Calc->Animal_Model Lead Compound Progression Data_Collection Measure Paw Volume Animal_Model->Data_Collection Efficacy_Analysis Calculate % Inhibition Data_Collection->Efficacy_Analysis

Caption: A generalized workflow for screening and validating FBPA analogs.

Protocol 1: Cellular MEK Inhibition (p-ERK Western Blot)

This assay quantifies the ability of a test compound to inhibit MEK1/2 activity within a cellular context by measuring the phosphorylation of its direct substrate, ERK1/2.

1. Materials & Reagents:

  • Cell line (e.g., HN33, HEK-293, or a cancer cell line with a constitutively active MAPK pathway like A375).
  • Complete growth medium (e.g., DMEM with 10% FBS).
  • Serum-free medium for starvation.
  • Test compounds (FBPA, analogs) and positive control (e.g., Trametinib, 10 nM).
  • Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF)).
  • Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors).
  • BCA Protein Assay Kit.
  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2.
  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.
  • PVDF membrane, SDS-PAGE gels, transfer buffer, TBST buffer, ECL substrate.

2. Step-by-Step Methodology:

  • Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.
  • Serum Starvation: Replace growth medium with serum-free medium and incubate for 12-24 hours to reduce basal p-ERK levels.
  • Compound Treatment: Pre-treat cells with various concentrations of test compounds (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 1-2 hours.
  • Stimulation: Add a stimulant (e.g., 100 ng/mL EGF) for 15-30 minutes to activate the MEK/ERK pathway.
  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer. Scrape cells, collect lysate, and centrifuge to pellet debris.
  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
  • Western Blotting:
  • Normalize protein amounts (load 20-30 µg per lane) and run on a 10% SDS-PAGE gel.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% BSA in TBST for 1 hour.
  • Incubate with anti-phospho-ERK1/2 primary antibody (1:1000 dilution) overnight at 4°C.
  • Wash with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
  • Wash again and visualize bands using an ECL substrate and an imaging system.
  • Re-probing: To ensure equal protein loading, strip the membrane and re-probe with anti-total-ERK1/2 antibody.
  • Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total-ERK signal for each sample. Plot the normalized data against compound concentration to determine the IC50 value.
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is the standard in vivo model used to evaluate the efficacy of acute anti-inflammatory agents.

1. Materials & Reagents:

  • Wistar rats or Swiss albino mice.
  • Test compounds and reference drug (Ibuprofen or Indomethacin).
  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose).
  • 1% Carrageenan solution in sterile saline.
  • Plethysmometer.

2. Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week with free access to food and water.
  • Grouping: Divide animals into groups (n=6): Vehicle Control, Reference Drug, and Test Compound groups.
  • Drug Administration: Administer test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 50 mg/kg).
  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
  • Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 4 h).
  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
  • % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100
  • Where ΔV is the change in paw volume relative to the 0 h reading.

Discussion and Future Directions

The available evidence strongly supports the biological activity of the β-aroylpropionic acid scaffold. The parent compound, 3-(4-Fluorobenzoyl)propionic acid, acts as a direct inhibitor of MEK1/2, a highly valuable target in modern therapeutics. The strategic modification of this scaffold, specifically the replacement of the carboxylic acid with a 1,3,4-oxadiazole ring, has been shown to produce analogs with significant in vivo anti-inflammatory activity.

The primary limitation of the current body of research is the lack of a head-to-head comparison. The anti-inflammatory effects of the oxadiazole analogs are strongly suggestive of MEK/ERK pathway modulation, but this has not been explicitly confirmed.

Key future research priorities should include:

  • Quantitative Potency of FBPA: A definitive in vitro kinase assay to determine the IC50 value of FBPA against MEK1 and MEK2 is essential for establishing a baseline for comparison.

  • Direct Comparative Assays: The most potent oxadiazole analogs (e.g., compound 5f ) should be synthesized and tested alongside FBPA in a p-ERK Western blot assay to directly compare their cellular MEK inhibitory activity.

  • Expanded SAR Studies: A broader range of analogs should be developed, exploring different substituents on both the benzoyl ring and the terminal heterocyclic ring to optimize potency and selectivity.

By systematically addressing these points, the research community can fully elucidate the therapeutic potential of this promising class of compounds, moving from foundational biological activity to rationally designed drug candidates.

References

  • Park, S. E., et al. (2011). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Journal of Neurochemistry, 118(5), 845-855. [Link]

  • ResearchGate. (n.d.). Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. [Link]

  • Husain, A., et al. (2009). Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. Indian Journal of Pharmaceutical Sciences, 71(1), 62–66. [Link]

  • Ghosh, E., et al. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 146, 219-236. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

Sources

A Comparative Guide to 3-(4-Fluorobenzoyl)propionic Acid and Other Haloperidol Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 3-(4-Fluorobenzoyl)propionic acid (FBPA) and other key metabolites of the typical antipsychotic drug, haloperidol. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct pharmacological profiles, metabolic pathways, and experimental methodologies used to characterize these compounds.

Introduction: The Metabolic Fate of Haloperidol

Haloperidol, a butyrophenone derivative, is a potent dopamine D2 receptor antagonist widely used in the treatment of schizophrenia and other psychotic disorders.[1][2] Its clinical efficacy is, however, paralleled by a significant risk of extrapyramidal side effects (EPS).[1] Upon administration, haloperidol undergoes extensive hepatic metabolism, with only about 1% of the parent drug being excreted unchanged.[3] The biotransformation of haloperidol is complex, primarily proceeding through three major pathways:

  • Reduction: The keto group of haloperidol is reduced to form reduced haloperidol (R-Haldol), an active metabolite.[4] This reaction is reversible.[5]

  • Oxidative N-dealkylation: This pathway cleaves the molecule, yielding 3-(4-Fluorobenzoyl)propionic acid (FBPA) and 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP).[6]

  • Oxidation to Pyridinium Metabolites: Haloperidol and its reduced form can be oxidized to form the potentially neurotoxic pyridinium species, HPP+ and RHPP+.[7][8]

The cytochrome P450 (CYP) enzyme system is central to this metabolism, with CYP3A4 being the major isoform responsible, and CYP2D6 playing a lesser role.[2][4][9] Understanding the distinct properties of these metabolites is crucial for elucidating the complete pharmacological and toxicological profile of haloperidol.

The Metabolites: A Comparative Profile

The biotransformation of haloperidol results in a spectrum of compounds with vastly different biological activities. While some are inactive, others contribute to the therapeutic or adverse effect profile of the parent drug.

3-(4-Fluorobenzoyl)propionic Acid (FBPA)

FBPA is one of the two products of oxidative N-dealkylation.[6] For a long time, its biological significance was considered minimal. However, recent evidence challenges this assumption, revealing a unique pharmacological profile distinct from the parent drug. Studies in mice have shown that administration of FBPA suppresses locomotor activity and induces catalepsy, effects phenomenologically similar to haloperidol itself.[10] The critical distinction, however, is that FBPA exhibits no binding affinity for the dopamine D2 receptor.[10] This finding points towards a receptor-independent mechanism of action. Further investigation has revealed that FBPA can directly interact with and inhibit mitogen-activated protein kinase kinase (MEK)1/2, thereby blocking downstream signaling cascades like ERK1/2 phosphorylation.[10] This suggests that some of haloperidol's effects may be mediated not by D2 antagonism, but by this unique activity of its metabolite. Despite these central effects, pharmacokinetic studies indicate that FBPA does not significantly concentrate in the brain.[11]

Reduced Haloperidol (R-Haldol)

This metabolite is formed through the reversible reduction of haloperidol's carbonyl group.[4][5] R-Haldol is pharmacologically active, though it is considered less potent than the parent compound.[5] Its plasma concentrations can be significant, sometimes even exceeding those of haloperidol, particularly in patients who respond poorly to treatment.[12] Like its parent, R-Haldol is a substrate for CYP3A4 and also acts as an inhibitor of CYP2D6, creating potential for drug-drug interactions.[4] The back-oxidation to haloperidol means R-Haldol can act as a reservoir for the parent drug, potentially prolonging its therapeutic and adverse effects.

Pyridinium Metabolites (HPP+ and RHPP+)

The formation of 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium (HPP+) and its reduced analog (RHPP+) is a major area of concern due to their potential neurotoxicity.[13] These metabolites are formed via oxidation reactions catalyzed primarily by CYP3A4 and CYP3A5.[7][8] Structurally analogous to the known neurotoxin MPP+ (1-methyl-4-phenylpyridinium), HPP+ and RHPP+ have been shown to inhibit complex I of the mitochondrial electron transport chain.[13][14] These cationic species are transported into the brain by human organic cation transporters (hOCTs), where they can accumulate in dopaminergic neurons and trigger neurodegenerative processes.[13][15] In patients, plasma and urine concentrations of RHPP+ are generally found to be higher than those of HPP+.[16]

4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP)

CPHP is the second product of oxidative N-dealkylation, formed alongside FBPA.[6] In contrast to FBPA, CPHP appears to be biologically inert, with animal studies showing no significant effects on locomotor activity or the induction of catalepsy.[10]

Visualizing Metabolic Pathways and Mechanisms

Haloperidol_Metabolism HAL Haloperidol RH Reduced Haloperidol (R-Haldol) (Active) HAL->RH Reduction (Carbonyl Reductase) FBPA 3-(4-Fluorobenzoyl)propionic Acid (FBPA) (Active, MEK1/2 Inhibitor) HAL->FBPA Oxidative N-dealkylation (CYP3A4) CPHP CPHP (Inactive) HAL->CPHP Oxidative N-dealkylation (CYP3A4) HPP HPP+ (Neurotoxic) HAL->HPP Oxidation (CYP3A4/5) RHPP RHPP+ (Neurotoxic) RH->RHPP Oxidation (CYP3A4/5)

Mechanisms cluster_0 Haloperidol: Receptor-Dependent cluster_1 FBPA: Receptor-Independent HAL Haloperidol D2R Dopamine D2 Receptor HAL->D2R Antagonism Effect1 Antipsychotic Effect Extrapyramidal Symptoms D2R->Effect1 FBPA FBPA MEK MEK1/2 FBPA->MEK Inhibition ERK ERK1/2 Phosphorylation MEK->ERK Blocks Effect2 Catalepsy Suppressed Locomotion ERK->Effect2

Data Summary Tables

Table 1: Physicochemical and Pharmacokinetic Properties of Haloperidol and its Metabolites

CompoundMolecular FormulaMolecular Weight ( g/mol )Metabolic PathwayKey EnzymesBrain Penetration
Haloperidol C21H23ClFNO2375.87Parent DrugCYP3A4, CYP2D6Yes
FBPA C10H9FO3196.18[17]Oxidative N-dealkylationCYP3A4No[11]
R-Haldol C21H25ClFNO2377.89ReductionCarbonyl Reductase, CYP3A4Yes
HPP+ C21H22ClFNO+374.86OxidationCYP3A4, CYP3A5Yes (via hOCTs)[15]
CPHP C11H14ClNO211.69Oxidative N-dealkylationCYP3A4Not specified

Table 2: Comparative Pharmacological and Toxicological Profiles

CompoundDopamine D2 Receptor BindingInduction of CatalepsyPrimary Mechanism of ActionNeurotoxicity
Haloperidol High Affinity AntagonistYesD2 Receptor BlockadePotential
FBPA No[10]Yes[10]MEK1/2 Inhibition[10]Unknown
R-Haldol Lower Affinity vs. HaloperidolYesD2 Receptor BlockadePotential
HPP+ / RHPP+ Not ApplicableNoMitochondrial Complex I InhibitionYes[13]
CPHP NoNo[10]InactiveNo

Key Experimental Protocols

The characterization of these metabolites relies on robust analytical and biological assays. The choice of methodology is driven by the need to distinguish between compounds with subtle structural differences and to elucidate their distinct biological effects.

Protocol 1: Quantification of Metabolites by HPLC

This protocol provides a framework for the simultaneous quantification of haloperidol and its metabolites in biological matrices. The self-validating nature of this method is established through adherence to ICH Q2 (R1) guidelines, ensuring its reliability.[18]

  • Sample Preparation: Plasma or urine samples are subjected to solid-phase or liquid-liquid extraction to isolate the analytes and remove interfering substances.

  • Chromatographic Separation: A C18 reverse-phase column is used for separation.

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of methanol and phosphate buffer (e.g., 90:10 v/v) at a controlled pH (e.g., 9.8), is employed.[18] The high organic content and alkaline pH are chosen to ensure good peak shape and retention for these basic compounds.

  • Detection: UV detection at a wavelength of ~248 nm is suitable for these aromatic compounds.[18] For higher sensitivity and specificity, especially for identifying unknowns, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[16]

  • Quantification: A calibration curve is generated using certified reference standards across a linear concentration range (e.g., 1–50 µg/mL) to quantify the analytes in the unknown samples.[18]

Protocol 2: In Vitro Metabolism with Human Liver Microsomes

This assay is crucial for identifying the enzymes responsible for metabolite formation and for studying potential drug-drug interactions.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (a source of CYP enzymes), a phosphate buffer, and the substrate (e.g., haloperidol or R-Haldol).

  • Initiation of Reaction: The reaction is started by adding a cofactor solution containing NADPH, which is essential for CYP enzyme activity.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes). The use of a physiological temperature is critical for ensuring enzyme activity is representative of in vivo conditions.

  • Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins and halts enzymatic activity.

  • Analysis: After centrifugation to pellet the protein, the supernatant is collected and analyzed using the HPLC or LC-MS method described in Protocol 1 to identify and quantify the metabolites formed.[8][19]

Protocol 3: Cellular Assay for MEK1/2 Inhibition by FBPA

The discovery of FBPA's unique mechanism necessitated a shift from receptor binding assays to cell-based signaling assays. This protocol validates the functional impact of FBPA on a specific intracellular pathway.

  • Cell Culture: Hippocampal HN33 cells are cultured in appropriate media.[10]

  • Treatment: Cells are pre-treated with FBPA at various concentrations for a set period.

  • Stimulation: The cells are then stimulated with dopamine to activate the D2 receptor-mediated signaling cascade, which includes the phosphorylation of ERK1/2.

  • Cell Lysis and Protein Quantification: Cells are lysed to extract total protein, and the protein concentration is determined using a standard method like the BCA assay to ensure equal loading.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. The total ERK antibody serves as a loading control, a critical step for validating that any observed changes in p-ERK are not due to differences in the amount of protein loaded.

  • Detection and Analysis: The bands are visualized using a chemiluminescent substrate and quantified. A decrease in the p-ERK/total ERK ratio in FBPA-treated cells compared to controls would confirm the inhibitory effect of FBPA on the MEK-ERK pathway.[10]

Conclusion

The metabolic profile of haloperidol is far more complex than a simple inactivation process. The parent drug gives rise to a family of metabolites with diverse and clinically relevant activities. Reduced haloperidol acts as an active reservoir for the parent drug. The pyridinium metabolites (HPP+ and RHPP+) represent a potential source of neurotoxicity, a critical consideration in long-term therapy. Most uniquely, 3-(4-Fluorobenzoyl)propionic acid (FBPA) induces haloperidol-like motor effects through a novel, receptor-independent mechanism involving MEK1/2 inhibition.[10] In contrast, CPHP appears to be an inactive bystander.

This comparative analysis underscores the importance of characterizing the full metabolic fate of a drug. For researchers in drug development, these findings highlight the necessity of screening major metabolites for unexpected pharmacological or toxicological activities. The case of FBPA serves as a compelling example that a metabolite's activity may not be predicted from the parent drug's profile and can open new avenues for understanding drug action and side effects.

References

  • Title: Haloperidol Source: Wikipedia URL: [Link]

  • Title: Pharmacokinetics of haloperidol: an update Source: PubMed URL: [Link]

  • Title: Biotransformation pathways of haloperidol in humans. Source: ResearchGate URL: [Link]

  • Title: Haloperidol Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: On the metabolism of haloperidol. Source: Semantic Scholar URL: [Link]

  • Title: Metabolic Studies on Haloperidol and Its Tetrahydropyridine Analog in C57BL/6 Mice Source: Chemical Research in Toxicology URL: [Link]

  • Title: Haloperidol Pharmacokinetics Source: News-Medical.Net URL: [Link]

  • Title: Haloperidol Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]

  • Title: Neurotoxic pyridinium metabolites of haloperidol are substrates of human organic cation transporters Source: PubMed URL: [Link]

  • Title: Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid Source: PubMed URL: [Link]

  • Title: Haloperidol and Reduced Haloperidol Plasma Levels in Selected Schizophrenic Patients Source: PubMed URL: [Link]

  • Title: Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to pyridinium metabolites Source: PubMed URL: [Link]

  • Title: Comparative analysis of acute and chronic administration of haloperidol and clozapine using [3H] 2-deoxyglucose metabolic mapping Source: PubMed URL: [Link]

  • Title: Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis Source: MDPI URL: [Link]

  • Title: Quantitative analysis of two pyridinium metabolites of haloperidol in patients with schizophrenia Source: PubMed URL: [Link]

  • Title: HALOPERIDOL (UK PID) Source: Inchem.org URL: [Link]

  • Title: Tissue distribution studies of [18F]haloperidol, [18F]-beta-(4-fluorobenzoyl)propionic acid, and [82Br]bromperidol by external scintigraphy Source: PubMed URL: [Link]

  • Title: The neurotoxicity of pyridinium metabolites of haloperidol Source: Advances in Hygiene and Experimental Medicine URL: [Link]

  • Title: In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes. Source: Semantic Scholar URL: [Link]

  • Title: The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects Source: AAFP URL: [Link]

  • Title: 3-(4-FLUOROBENZOYL)PROPANOIC ACID Source: gsrs.ncats.nih.gov URL: [Link]

Sources

A Methodological Guide to Assessing Kinase Cross-Reactivity: A Case Study Using 3-(4-Fluorobenzoyl)propionic Acid as a Hypothetical Test Compound

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase drug discovery, inhibitor selectivity is a cornerstone of both efficacy and safety. A highly selective inhibitor promises on-target potency with minimal off-target effects, while a non-selective compound, though potentially useful as a tool compound, can introduce confounding variables in research and significant safety liabilities in clinical development. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, using 3-(4-Fluorobenzoyl)propionic acid as a hypothetical test article.

While 3-(4-Fluorobenzoyl)propionic acid is primarily recognized as a chemical intermediate in organic synthesis rather than a known kinase inhibitor, its simple structure serves as an excellent starting point for illustrating the rigorous process of kinase selectivity profiling. We will compare methodologies, present hypothetical data, and provide the rationale behind each experimental step, offering a blueprint for researchers embarking on the characterization of new chemical entities.

The Imperative of Kinase Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share structural homology within their ATP-binding pockets. This conservation makes the development of truly selective inhibitors a formidable challenge. Off-target kinase inhibition can lead to unexpected cellular phenotypes and clinical toxicities. Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical decision-making tool in the drug discovery pipeline.

A robust profiling strategy should be designed to answer two fundamental questions:

  • On-Target Potency: How strongly does the compound bind to and/or inhibit its intended target?

  • Off-Target Liabilities: Which other kinases, if any, does the compound inhibit, and at what concentrations?

Experimental Design: A Multi-Tiered Approach

A cost-effective and data-rich approach to kinase profiling often involves a tiered screening strategy. This allows for the rapid elimination of non-selective compounds while dedicating more resources to the characterization of promising candidates.

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Dose-Response & Potency cluster_2 Tier 3: Orthogonal & Cellular Assays a Single-Dose Screen (e.g., 1 or 10 µM) Broad Kinase Panel (e.g., 400+ kinases) b IC50 Determination 10-point dose-response curve for hits from Tier 1 a->b  Active Compounds ('Hits') c Orthogonal Biophysical Assays (e.g., DSF, SPR) Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®) b->c  Potent Hits

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Case Study Comparator: Staurosporine

To provide context for our hypothetical data, we will use Staurosporine as a comparator. Staurosporine is a notoriously potent but non-selective kinase inhibitor, making it an excellent benchmark for broad cross-reactivity.

Tier 1: Broad Panel Single-Dose Screening

The initial step is to screen the test compound at a single, relatively high concentration against a large panel of kinases. A concentration of 10 µM is often chosen as it is high enough to identify most relevant off-targets without being confounded by non-specific effects.

Methodology: Caliper Mobility Shift Assay

The Caliper Life Sciences microfluidic mobility shift assay is a robust, high-throughput method for measuring kinase activity. It directly measures the conversion of a peptide substrate to its phosphorylated product.

Protocol:

  • Reagent Preparation: Kinase, substrate peptide, and ATP are prepared in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Preparation: 3-(4-Fluorobenzoyl)propionic acid and Staurosporine are serially diluted in DMSO.

  • Assay Plate Setup: The compounds are dispensed into a 384-well plate.

  • Kinase Reaction: The kinase and substrate/ATP mix are added to the wells to initiate the reaction. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Quenching: The reaction is stopped by the addition of a stop buffer.

  • Data Acquisition: The plate is read on a Caliper LabChip® EZ Reader. The instrument measures the amount of phosphorylated and unphosphorylated substrate by their difference in electrophoretic mobility.

  • Data Analysis: The percent inhibition is calculated relative to control wells (DMSO vehicle for 0% inhibition, and a known broad-spectrum inhibitor for 100% inhibition).

Hypothetical Tier 1 Data

The results are typically visualized as a "scan" of the kinome, with kinases showing significant inhibition being flagged as "hits."

CompoundConcentrationKinase Panel SizeNumber of Hits (>50% Inhibition)Selectivity Score (S-Score)
3-(4-Fluorobenzoyl)propionic acid10 µM40380.02
Staurosporine10 µM4033580.89

Interpretation: In this hypothetical scenario, 3-(4-Fluorobenzoyl)propionic acid demonstrates high selectivity, inhibiting only a small fraction of the kinome. Staurosporine, as expected, shows broad activity. The selectivity score (S-score) is a quantitative measure of selectivity, calculated as the number of inhibited kinases divided by the total number of kinases tested.

Tier 2: IC50 Potency Determination

For the "hits" identified in Tier 1, the next step is to determine their potency by generating a 10-point dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay (Promega) is a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction. It is a highly sensitive and widely used platform for IC50 determination.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection a Kinase + Substrate + ATP (with Inhibitor) b ADP + Phosphorylated Substrate a->b c Add ADP-Glo™ Reagent d Remaining ATP is depleted c->d e Add Kinase Detection Reagent d->e f ADP is converted to ATP e->f g Luciferase/Luciferin Reaction f->g h Luminescent Signal ∝ ADP g->h

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol:

  • Kinase Reaction: Set up kinase reactions as described for the mobility shift assay, but with varying concentrations of the inhibitor.

  • ADP-Glo™ Reagent Addition: After the kinase reaction incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin reaction components. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Hypothetical Tier 2 Data: IC50 Values (µM)
Kinase Target3-(4-Fluorobenzoyl)propionic acid (IC50 µM)Staurosporine (IC50 µM)
PIM10.50.004
DYRK1A2.10.002
CLK15.80.003
GSK3β12.50.009
CDK2> 500.006
SRC> 500.007
ABL1> 500.020
EGFR> 500.050

Interpretation: This hypothetical data suggests that 3-(4-Fluorobenzoyl)propionic acid has sub-micromolar potency against PIM1 kinase, with weaker inhibition of a few other kinases. This profile is vastly more selective than Staurosporine, which inhibits a wide range of kinases with nanomolar potency.

Tier 3: Orthogonal and Cellular Validation

Biochemical assays, while essential, can sometimes be prone to artifacts. Therefore, it is crucial to validate key findings using an orthogonal assay that employs a different detection technology. Furthermore, demonstrating target engagement in a cellular context is the ultimate validation of an inhibitor's potential.

Orthogonal Assay: Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, measures the thermal stability of a protein. The binding of a ligand, such as a kinase inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Protocol:

  • Reagent Mix: Prepare a master mix containing the kinase of interest (e.g., PIM1) and a fluorescent dye (e.g., SYPRO™ Orange) in a suitable buffer.

  • Compound Addition: Add varying concentrations of the inhibitor to the protein-dye mix.

  • Thermal Denaturation: Run a thermal gradient on a real-time PCR instrument, monitoring the fluorescence of the dye. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The peak of the first derivative of this curve corresponds to the Tm. The change in melting temperature (ΔTm) is a measure of ligand binding.

Cellular Assay: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega) is a powerful method for quantifying compound binding to specific kinase targets in living cells. It measures the proximity of a fluorescently labeled energy transfer probe (tracer) and a kinase-NanoLuc® fusion protein. An inhibitor that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Preparation: Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Compound Treatment: Add the test compound to the cells at various concentrations and incubate.

  • Tracer Addition: Add the NanoBRET™ tracer and incubate to allow it to equilibrate with the intracellular target.

  • BRET Measurement: Add the NanoLuc® substrate and measure the donor (460 nm) and acceptor (610 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to characterizing the selectivity of a novel compound, using 3-(4-Fluorobenzoyl)propionic acid as a hypothetical example. Our multi-tiered strategy, employing orthogonal biochemical and cellular assays, provides a high degree of confidence in the resulting selectivity profile.

The hypothetical data presented paints a picture of 3-(4-Fluorobenzoyl)propionic acid as a promisingly selective inhibitor of PIM1 kinase. The next logical steps in its development would include:

  • Structure-Activity Relationship (SAR) Studies: To improve on-target potency and further refine selectivity.

  • Cellular Phenotypic Assays: To confirm that inhibition of the target kinase translates to the desired biological effect.

  • In Vivo Pharmacokinetic and Efficacy Studies: To assess its drug-like properties and therapeutic potential.

By adhering to a rigorous and multi-faceted profiling strategy, researchers can make informed decisions, accelerating the journey from a preliminary hit to a well-characterized lead compound.

References

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

A Comparative Efficacy Analysis: 3-(4-Fluorobenzoyl)propionic Acid vs. 3-Benzoylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Impact of Fluorination

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for optimizing physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of 3-(4-Fluorobenzoyl)propionic acid (FBPA) and its non-fluorinated analog, 3-benzoylpropionic acid (BPA). We will explore how the introduction of a single fluorine atom can profoundly influence the compound's efficacy, drawing upon experimental data and established scientific principles.

Introduction: The Subtle Power of a Single Atom

3-Benzoylpropionic acid and its derivatives have been recognized for their immunomodulative and anti-inflammatory properties.[1][2] Its fluorinated counterpart, 3-(4-Fluorobenzoyl)propionic acid, is perhaps more widely known as a metabolite of the antipsychotic drug haloperidol.[3][4][5][6] However, emerging research indicates that FBPA possesses biological activities of its own, independent of its parent compound.[4][7]

The primary differentiator between these two molecules is the presence of a fluorine atom on the phenyl ring of FBPA. Fluorine's unique properties—high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond—make it a powerful tool for medicinal chemists.[8] Strategic fluorination can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins.[8][9][10] This guide will dissect these effects in the context of FBPA and BPA.

Physicochemical Properties: A Tale of Two Molecules

The introduction of a fluorine atom induces subtle yet significant changes in the physicochemical properties of the molecule.

Property3-(4-Fluorobenzoyl)propionic acid3-Benzoylpropionic acid
Molecular Formula C₁₀H₉FO₃[5][11]C₁₀H₁₀O₃[12]
Molecular Weight 196.18 g/mol [3][5][11]178.18 g/mol [12][13]
Melting Point 98-104 °C[3][11]~115 °C (Varies with source)
Appearance White powder[11]White to off-white crystalline solid[13]

The fluorine atom's high electronegativity in FBPA can alter the molecule's electronic distribution, potentially influencing its interactions with biological targets. Furthermore, the impact of fluorination on lipophilicity (log P) is context-dependent. While often thought to increase lipophilicity, in aliphatic compounds, it can sometimes lead to a decrease.[14] The precise effect on the lipophilicity of FBPA compared to BPA would require experimental determination but is a critical factor in its pharmacokinetic profile.

Pharmacokinetics and Metabolic Stability: The C-F Bond Advantage

A key rationale for incorporating fluorine into drug candidates is to enhance metabolic stability.[8][10] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P-450 enzymes.[8][15]

  • 3-Benzoylpropionic Acid (BPA): The phenyl ring of BPA presents several sites vulnerable to hydroxylation, a common metabolic pathway for aromatic compounds. This can lead to rapid metabolism and clearance.

  • 3-(4-Fluorobenzoyl)propionic Acid (FBPA): The fluorine atom at the para position of the phenyl ring effectively blocks a primary site of potential oxidative metabolism. This can lead to increased resistance to degradation, a longer plasma half-life, and improved bioavailability.[9][10]

It is important to note, however, that the C-F bond is not entirely inert. Under certain enzymatic conditions, defluorination can occur, potentially leading to the formation of reactive metabolites.[16]

A study on the tissue distribution of radiolabeled [18F]FBPA in rats showed that, unlike its parent drug haloperidol, it did not concentrate in the brain.[17] This suggests that while potentially more stable, its ability to cross the blood-brain barrier may be limited.

Pharmacodynamics and Biological Efficacy: A Divergence in Activity

While structurally similar, the available evidence points to distinct biological activities for FBPA and BPA.

3-Benzoylpropionic Acid (BPA): Research has demonstrated that BPA possesses anti-inflammatory and analgesic properties.[2] A study showed that it could significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in an in vivo model.[2] Derivatives of BPA have also been shown to suppress adjuvant arthritis, indicating an immunomodulatory role.[1]

3-(4-Fluorobenzoyl)propionic Acid (FBPA): Interestingly, FBPA exhibits biological effects that are not directly tied to the anti-inflammatory profile of its non-fluorinated counterpart. Studies have shown that administration of FBPA to mice can suppress locomotor activity and induce catalepsy, effects similar to those of haloperidol, despite FBPA not binding to the dopamine D2 receptor.[4][7]

The mechanism for this activity appears to be a receptor-independent pathway. FBPA has been shown to directly interact with and inhibit mitogen-activated protein kinase kinase (MEK)1/2.[4] This inhibition blocks the downstream phosphorylation of extracellular signal-regulated kinase (ERK)1/2, a key signaling pathway involved in various cellular processes.[4][7] This distinct mechanism highlights how fluorination can lead to novel biological activities.

Experimental Protocols

To empirically compare the anti-inflammatory efficacy of these two compounds, a nitric oxide (NO) inhibition assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a standard and effective method.

Protocol: In Vitro Nitric Oxide Inhibition Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of FBPA and BPA in DMSO. Dilute the compounds to various final concentrations in the cell culture medium. The final DMSO concentration should not exceed 0.1%.

  • Stimulation: Pre-treat the cells with the different concentrations of FBPA, BPA, or a vehicle control for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of LPS to induce NO production. Include a negative control group without LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed treat Pre-treat with FBPA/BPA seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate griess Perform Griess Assay incubate->griess measure Measure Absorbance at 540nm griess->measure analyze Calculate % Inhibition measure->analyze

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Synthesis Overview: Friedel-Crafts Acylation

Both 3-(4-Fluorobenzoyl)propionic acid and 3-benzoylpropionic acid can be synthesized via a Friedel-Crafts acylation reaction. This involves reacting succinic anhydride with either fluorobenzene (for FBPA) or benzene (for BPA) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[18]

General Synthesis Pathway

synthesis_pathway Aromatic Aromatic Substrate (Fluorobenzene or Benzene) Reaction Friedel-Crafts Acylation Aromatic->Reaction Succinic Succinic Anhydride Succinic->Reaction Catalyst AlCl₃ (Catalyst) Catalyst->Reaction Product Product (FBPA or BPA) Reaction->Product

Caption: General synthesis pathway for FBPA and BPA.

Conclusion

The comparison between 3-(4-Fluorobenzoyl)propionic acid and 3-benzoylpropionic acid serves as an excellent case study on the profound impact of fluorination in medicinal chemistry. The addition of a single fluorine atom:

  • Enhances Metabolic Stability: The robust C-F bond in FBPA can block metabolic soft spots, potentially increasing the compound's half-life and bioavailability compared to BPA.

  • Modulates Biological Activity: While BPA and its derivatives show promise as anti-inflammatory and immunomodulatory agents, FBPA exhibits a distinct pharmacological profile by inhibiting the MEK1/2-ERK signaling pathway.

This divergence in efficacy underscores the importance of strategic fluorination as a tool not just for improving drug-like properties but also for discovering novel mechanisms of action. For researchers and drug development professionals, understanding these subtleties is crucial for the rational design of next-generation therapeutics. While FBPA's journey began as a metabolite, its unique biological activity warrants further investigation as a potential therapeutic agent in its own right.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 10, 2026.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 10, 2026.
  • PubMed. (1992). Structure-activity studies of 3-benzoylpropionic acid derivatives suppressing adjuvant arthritis. Chemical & Pharmaceutical Bulletin (Tokyo), 40(3), 774–777.
  • PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
  • University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved January 10, 2026.
  • ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • National Institutes of Health. (2015). Investigating the Influence of (Deoxy)
  • National Institutes of Health. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Retrieved January 10, 2026.
  • PrepChem.com. (n.d.). Synthesis of 3-(4-fluoro-3-nitrobenzoyl)-propionic acid. Retrieved January 10, 2026.
  • National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved January 10, 2026.
  • Wiley Online Library. (2023).
  • Chem-Impex. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. Retrieved January 10, 2026.
  • Sigma-Aldrich. (n.d.). 3-(4-Fluorobenzoyl)propionic acid 97. Retrieved January 10, 2026.
  • CymitQuimica. (n.d.). CAS 2051-95-8: 3-Benzoylpropionic acid. Retrieved January 10, 2026.
  • MedChemExpress. (n.d.). 3-Benzoylpropionic acid | Intermediates in Organic Synthesis. Retrieved January 10, 2026.
  • ResearchGate. (2025). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid.
  • National Institutes of Health. (n.d.). 3-Benzoylpropionic acid | C10H10O3 | CID 72871 - PubChem. Retrieved January 10, 2026.
  • PubMed. (n.d.). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Retrieved January 10, 2026.
  • PrepChem.com. (n.d.). Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Retrieved January 10, 2026.
  • National Institutes of Health. (n.d.). 3-(4-Fluorobenzoyl)propionic acid | C10H9FO3 | CID 101359 - PubChem. Retrieved January 10, 2026.
  • ResearchGate. (2025). Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid.
  • PubMed. (n.d.). Tissue distribution studies of [18F]haloperidol, [18F]-beta-(4-fluorobenzoyl)propionic acid, and [82Br]bromperidol by external scintigraphy. Retrieved January 10, 2026.
  • Santa Cruz Biotechnology. (n.d.). 3-(4-Fluorobenzoyl)propionic acid | CAS 366-77-8. Retrieved January 10, 2026.
  • Sigma-Aldrich. (n.d.). 3-(4-Fluorobenzoyl)propionic acid 97. Retrieved January 10, 2026.
  • Fisher Scientific. (n.d.). 3-(4-Fluorobenzoyl)propionic acid, 97%. Retrieved January 10, 2026.
  • Benchchem. (2025). Technical Support Center: Synthesis of 3-(4-Methylbenzoyl)propionic Acid.
  • National Institutes of Health. (2023).
  • PubMed. (n.d.). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Retrieved January 10, 2026.
  • National Institutes of Health. (n.d.). 3-(4-Methoxybenzoyl)propionic acid. Retrieved January 10, 2026.
  • Chemrio. (n.d.). 3-(4-Fluorobenzoyl)propionic Acid; 4-(4-fluorophenyl)-4-oxobutanoic acid; Haloperidol metabolite III. Retrieved January 10, 2026.
  • Crescent Chemical Company. (n.d.). 3-(4-Fluorobenzoyl)-propionic acid, 1mg/ml in Methanol. Retrieved January 10, 2026.

Sources

A Comparative Benchmarking Guide: 3-(4-Fluorobenzoyl)propionic Acid Versus Commercial MEK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the biological activity of 3-(4-Fluorobenzoyl)propionic acid (FBPA) against commercially available MEK inhibitors. Emerging research has identified FBPA, a metabolite of the antipsychotic drug haloperidol, as a direct inhibitor of MEK1/2, the mitogen-activated protein kinase kinases that are central to the highly conserved RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a well-established driver of cellular proliferation and survival in numerous cancers, making MEK an attractive therapeutic target.[3][4][5]

This document offers an in-depth technical guide, outlining the rationale behind experimental choices and providing detailed protocols for a head-to-head comparison of FBPA with established MEK inhibitors such as Trametinib, Selumetinib, and Cobimetinib.

The RAS/RAF/MEK/ERK Signaling Pathway: A Primary Target in Oncology

The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical intracellular signaling pathway that transduces signals from extracellular stimuli, such as growth factors, to the nucleus to regulate gene expression.[4][5] In many cancers, mutations in upstream components like BRAF and RAS lead to the constitutive activation of this pathway, promoting uncontrolled cell growth and survival.[4][6][7]

MEK1 and MEK2 are dual-specificity kinases that act as a central node in this cascade by phosphorylating and activating the downstream effector kinases, ERK1 and ERK2.[3][8] The activated ERK then translocates to the nucleus, where it phosphorylates a multitude of transcription factors, ultimately altering gene expression to favor proliferation and survival. The central role of MEK in this oncogenic signaling cascade makes it a prime target for therapeutic intervention.[][10]

MEK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates TF Transcription Factors ERK->TF Translocates & Activates Commercial_Inhibitors Trametinib, Selumetinib, Cobimetinib Commercial_Inhibitors->MEK Inhibits FBPA 3-(4-Fluorobenzoyl)propionic acid FBPA->MEK Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: The RAS/RAF/MEK/ERK signaling cascade and points of inhibition.

Commercial MEK inhibitors like Trametinib, Selumetinib, and Cobimetinib are allosteric inhibitors, binding to a unique pocket on the MEK enzymes distinct from the ATP-binding site.[7][][10] This binding locks MEK in an inactive conformation, preventing its phosphorylation and activation of ERK.[7] The discovery that 3-(4-Fluorobenzoyl)propionic acid also directly interacts with and inhibits MEK1/2 presents an opportunity to explore a potentially novel chemical scaffold for MEK inhibition.[1][2]

A Framework for Comparative Analysis

To rigorously evaluate the potential of 3-(4-Fluorobenzoyl)propionic acid as a MEK inhibitor, a series of head-to-head comparative assays are recommended. The following sections provide the scientific rationale and detailed protocols for these essential experiments.

In Vitro Kinase Assay: Assessing Direct Enzymatic Inhibition

The initial and most direct assessment of a potential inhibitor's efficacy is to measure its ability to block the enzymatic activity of the purified target protein. An in vitro kinase assay will determine the concentration of FBPA and commercial inhibitors required to inhibit MEK1/2 activity by 50% (IC50), providing a direct comparison of their potencies.

Experimental Rationale: This cell-free assay isolates the interaction between the inhibitor and the MEK enzyme from the complexities of a cellular environment. It is a crucial first step in quantifying and comparing the intrinsic inhibitory activity of the compounds.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Purified MEK1/2 Enzyme - Kinase Buffer - ATP - ERK Substrate Incubate Incubate MEK1/2 with Inhibitors Reagents->Incubate Compounds Prepare Serial Dilutions: - FBPA - Commercial Inhibitors Compounds->Incubate Add_Substrate Add ATP and ERK Substrate Incubate->Add_Substrate Reaction_Incubate Incubate to Allow Phosphorylation Add_Substrate->Reaction_Incubate Detect_Signal Detect Phosphorylated ERK (e.g., Luminescence, Fluorescence) Reaction_Incubate->Detect_Signal Analyze_Data Calculate IC50 Values Detect_Signal->Analyze_Data

Caption: Workflow for an in vitro MEK kinase assay.

Protocol: In Vitro MEK1 Kinase Assay

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.2 mM Na3VO4, 1 mM DTT).

    • Dilute purified, active MEK1 enzyme to the desired concentration in kinase buffer.

    • Prepare a solution of inactive ERK2 substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer. The final concentration should be at or near the Km for MEK1.

    • Prepare serial dilutions of 3-(4-Fluorobenzoyl)propionic acid and commercial MEK inhibitors (e.g., Trametinib, Selumetinib) in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the diluted MEK1 enzyme.

    • Add the serially diluted inhibitors or vehicle control (DMSO) to the respective wells.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the ERK2 substrate and ATP.

  • Detection:

    • After a 30-60 minute incubation at 30°C, terminate the reaction.

    • Quantify the amount of phosphorylated ERK2. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.[11][12][13]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis to determine the IC50 value for each compound.

Compound Hypothetical IC50 (nM)
3-(4-Fluorobenzoyl)propionic acidTo be determined
Trametinib~0.7-0.9[5]
SelumetinibVaries by assay conditions
CobimetinibVaries by assay conditions
Cell Viability Assay: Determining Cellular Potency

While an in vitro kinase assay measures direct enzyme inhibition, a cell viability assay assesses a compound's ability to inhibit cell proliferation or induce cell death, which is the ultimate therapeutic goal. This assay provides a more biologically relevant measure of a compound's potency.

Experimental Rationale: This experiment will determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of the compounds on cancer cell lines known to be dependent on the MAPK pathway (e.g., BRAF-mutant melanoma cell lines like A375). This provides a measure of the compound's cellular potency, which takes into account factors such as cell permeability and off-target effects.

Protocol: MTT/MTS Cell Viability Assay

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., A375) in the appropriate growth medium.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment:

    • Prepare serial dilutions of 3-(4-Fluorobenzoyl)propionic acid and the commercial MEK inhibitors in the cell culture medium.

    • Treat the cells with the compounds or a vehicle control (DMSO) and incubate for 48-72 hours.[14][15]

  • Viability Measurement:

    • Add a tetrazolium salt solution (e.g., MTT or MTS) to each well.[16][17]

    • Incubate for 1-4 hours to allow viable cells to metabolize the salt into a colored formazan product.[17]

    • Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.[16][17]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value for each compound.[15]

Compound Hypothetical IC50 (µM) in A375 cells
3-(4-Fluorobenzoyl)propionic acidTo be determined
TrametinibSub-micromolar range
SelumetinibSub-micromolar to low micromolar range[4]
CobimetinibSub-micromolar range
Western Blot Analysis of Phospho-ERK: Confirming Mechanism of Action

To confirm that the observed effects on cell viability are due to the inhibition of the MEK/ERK pathway, it is essential to measure the levels of phosphorylated ERK (p-ERK) in treated cells. A reduction in p-ERK levels is a direct indicator of MEK inhibition.

Experimental Rationale: This experiment provides direct evidence of on-target activity within the cell. By quantifying the reduction in p-ERK levels, we can confirm that FBPA functions as a MEK inhibitor in a cellular context and compare its efficacy in downstream signal suppression to that of commercial inhibitors.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_sds Electrophoresis & Transfer cluster_detection Immunodetection & Analysis Cell_Treatment Treat Cells with Inhibitors Cell_Lysis Lyse Cells and Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate Proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer Proteins to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (p-ERK, Total ERK) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect Signal and Analyze Secondary_Ab->Detection

Sources

A Comparative Guide to MEK Inhibition: The Established Tool PD98059 Versus the Emerging Molecule 3-(4-Fluorobenzoyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the research scientist and drug development professional, the selection of appropriate chemical probes is paramount to elucidating cellular signaling and validating novel therapeutic targets. The Ras-Raf-MEK-ERK pathway is a cornerstone of cell signaling research, and its dysregulation is a hallmark of many cancers, making MEK inhibitors invaluable research tools and therapeutic agents.[1][2] This guide provides a detailed comparison of two molecules with reported MEK inhibitory activity: the well-established, first-generation MEK inhibitor PD98059, and 3-(4-Fluorobenzoyl)propionic acid, a metabolite of the antipsychotic drug haloperidol, which has been identified as a modulator of the MEK-ERK pathway.[3][4]

This document will delve into their mechanisms of action, comparative potency and selectivity based on available data, and provide detailed experimental protocols for their characterization. This guide is structured to provide a clear, data-driven comparison for researchers evaluating these compounds for their studies.

The MEK-ERK Signaling Cascade: A Central Hub in Cellular Regulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that translates extracellular signals into cellular responses, governing processes such as proliferation, differentiation, and survival.[2] Central to this pathway are the dual-specificity kinases MEK1 and MEK2, which are activated by upstream RAF kinases. Activated MEK1/2 then phosphorylate and activate ERK1 and ERK2, the final kinases in this cascade, which go on to regulate a multitude of cytoplasmic and nuclear substrates.[2][5]

MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylates & Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates & Activates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Translocates & Phosphorylates PD98059 PD98059 PD98059->MEK1_2 Inhibits Activation FBPA 3-(4-Fluorobenzoyl) propionic acid FBPA->MEK1_2 Inhibits Activity Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: The MEK-ERK signaling pathway and points of inhibition.

Head-to-Head Comparison: PD98059 vs. 3-(4-Fluorobenzoyl)propionic acid

The following table summarizes the key characteristics of both compounds based on currently available scientific literature. A significant disparity in the depth of characterization exists, with PD98059 being extensively studied.

FeaturePD980593-(4-Fluorobenzoyl)propionic acid
Mechanism of Action Non-competitive inhibitor that binds to the inactive form of MEK1/2, preventing its activation by upstream kinases like c-Raf.[6][7]Reported to directly interact with and inhibit MEK1/2 activity in vitro.[3][4] The precise binding mode (e.g., competitive or non-competitive) is not fully elucidated in the available literature.
Potency (IC50) MEK1: 2-7 µM; MEK2: 50 µM.[6][7][8]Specific IC50 values are not well-documented in publicly available literature.
Cellular Activity Inhibits growth factor-stimulated MAPK activation with an IC50 of ~10 µM in 3T3 cells.[8]Blocks dopamine-induced ERK1/2 phosphorylation in hippocampal HN33 cells.[3][4]
Selectivity Highly selective for MEK1/2. Does not inhibit other related kinases such as JNK, p38, Raf kinase, PKA, PKC, or various receptor tyrosine kinases.[7][8]Reported to specifically affect MEK1/2 activity.[3][4] A broad kinase selectivity profile is not available in the literature.
Known Off-Target Effects Ligand for the aryl hydrocarbon receptor (AHR) with an IC50 of 1-4 µM.[6][8] Can activate AMP-activated protein kinase (AMPK) at higher concentrations (EC50 = 35 µM).[9]As a metabolite of haloperidol, its broader pharmacological profile beyond MEK inhibition is an area for further investigation. It does not bind to the dopamine D2 receptor.[3][4]
Primary Research Use Widely used as a pioneering chemical tool to study the physiological roles of the MEK-ERK pathway.[10]Primarily studied in the context of being a biologically active metabolite of haloperidol.[3][11]

In-Depth Analysis of Each Inhibitor

PD98059: The First-Generation Standard

PD98059 was one of the first synthetic, non-ATP competitive inhibitors of MEK to be widely adopted by the research community.[9] Its mechanism of binding to the inactive form of MEK1 prevents its phosphorylation and subsequent activation by RAF kinases, effectively shutting down the downstream signaling to ERK.[7] This mode of action makes it a valuable tool for studying the consequences of blocking the activation of the MEK-ERK cascade.

However, its potency is in the low micromolar range, and it exhibits significantly weaker activity against MEK2 compared to MEK1.[6][8] Furthermore, researchers should be cognizant of its known off-target activities, particularly its interaction with the aryl hydrocarbon receptor, which could confound experimental results in certain contexts.[6] Some studies have also pointed to unexpected biological effects, such as promoting migration in certain breast cancer cell lines through EGFR signaling and β-catenin nuclear accumulation, highlighting the importance of careful experimental design and interpretation.[12][13][14]

3-(4-Fluorobenzoyl)propionic acid: An Intriguing Haloperidol Metabolite

3-(4-Fluorobenzoyl)propionic acid (FBPA) is a metabolite of the well-known antipsychotic drug haloperidol.[3] Intriguingly, research has demonstrated that this metabolite possesses biological activity independent of the dopamine D2 receptor, the primary target of haloperidol.[3][4] Studies have shown that FBPA can suppress locomotor activity and induce catalepsy in mice, effects that are reminiscent of haloperidol itself.[3]

The underlying mechanism for these effects appears to be, at least in part, the inhibition of the MEK-ERK pathway.[3][4] It has been demonstrated that FBPA can directly interact with MEK1/2 and inhibit its kinase activity in vitro, as well as block ERK1/2 phosphorylation in neuronal cells.[3] This positions FBPA as a molecule of interest for researchers studying the non-dopaminergic effects of haloperidol and as a potential starting point for the development of novel MEK inhibitors. However, a comprehensive characterization of its potency, selectivity, and binding kinetics is currently lacking in the public domain.

Experimental Protocols for Comparative Evaluation

To rigorously compare the efficacy and selectivity of MEK inhibitors like PD98059 and 3-(4-Fluorobenzoyl)propionic acid, a series of well-controlled in vitro and cell-based assays are essential.

In Vitro MEK1 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, active MEK1.

Kinase_Assay_Workflow Reagents Prepare Reagents: - Purified active MEK1 - Inactive ERK2 (substrate) - ATP - Test Compound Incubation Incubate MEK1 with varying concentrations of test compound. Reagents->Incubation Reaction Initiate reaction by adding ERK2 and ATP. Incubation->Reaction Detection Terminate reaction and detect phosphorylated ERK2 (e.g., ADP-Glo, Western Blot). Reaction->Detection Analysis Calculate IC50 value. Detection->Analysis

Figure 2: Workflow for an in vitro MEK1 kinase assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of PD98059 and 3-(4-Fluorobenzoyl)propionic acid in an appropriate buffer (e.g., kinase assay buffer with a final DMSO concentration ≤1%).

  • Enzyme and Inhibitor Pre-incubation: In a 96- or 384-well plate, add the purified, active MEK1 enzyme to each well containing the diluted inhibitors. Allow a pre-incubation period of 15-30 minutes at room temperature to facilitate inhibitor binding.[15]

  • Kinase Reaction Initiation: Start the reaction by adding a mixture of the substrate (inactive ERK2) and ATP.[15][16]

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Terminate the reaction and quantify the amount of phosphorylated ERK2. This can be achieved through various methods, such as:

    • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.[15][16]

    • Western Blot: Detects phosphorylated ERK (p-ERK) using a specific antibody.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-ERK (p-ERK)

This assay determines the ability of a compound to inhibit MEK activity within a cellular context by measuring the levels of its direct substrate, phosphorylated ERK.

Methodology:

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., HeLa, A549, or a cell line with a known activating mutation in BRAF or Ras) in 6-well plates and grow to 70-80% confluency.[5] Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels. Pre-treat the cells with various concentrations of PD98059 or 3-(4-Fluorobenzoyl)propionic acid for 1-2 hours.[7] Stimulate the cells with a growth factor (e.g., EGF or PDGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[5][17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.[18]

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[17][19]

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[17]

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., p-p44/42 MAPK Thr202/Tyr204) overnight at 4°C.[19]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]

  • Stripping and Re-probing: To normalize the p-ERK signal, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., GAPDH or β-actin).[5][18]

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Present the data as the ratio of p-ERK to total ERK, normalized to the loading control.

Conclusion and Future Directions

PD98059 remains a foundational tool for studying the MEK-ERK pathway, with its mechanism and limitations being well-documented. It serves as an excellent benchmark for initial studies, provided researchers account for its moderate potency and potential off-target effects.

3-(4-Fluorobenzoyl)propionic acid presents an interesting case of a metabolite with unexpected MEK inhibitory activity. Its discovery opens up new avenues for understanding the broader pharmacological effects of haloperidol and may offer a novel chemical scaffold for the development of new MEK inhibitors. However, for it to be considered a reliable chemical probe, a more thorough characterization is imperative. Future studies should focus on determining its IC50 values against MEK1 and MEK2, profiling its selectivity across the kinome, and elucidating its precise mechanism of action.

For researchers in the field, the choice between these two compounds will depend on the specific experimental goals. PD98059 is the pragmatic choice for a well-understood, albeit less potent, MEK inhibitor. 3-(4-Fluorobenzoyl)propionic acid, on the other hand, represents an opportunity for novel discovery and for investigating the less-explored activities of known drug metabolites.

References

  • MedchemExpress. PD98059 | MEK Inhibitor.
  • Selleck Chemicals. PD98059 | MEK inhibitor | CAS 167869-21-8.
  • Cell Signaling Technology. PD98059.
  • PubMed.
  • Cayman Chemical. PD 98059 (NSC 679828, CAS Number: 167869-21-8).
  • R&D Systems. PD 98059 | MEK Inhibitors.
  • APExBIO. PD98059 - Selective MEK Inhibitor for Signal Transduction.
  • Promega. MEK1 Kinase Assay Protocol.
  • Spandidos Publications.
  • Spandidos Publications.
  • Benchchem. Application Notes and Protocols: Western Blot Analysis of p-ERK Inhibition by KRAS Inhibitors.
  • Benchchem. Application Notes and Protocols: Western Blot Analysis of Phosphorylated ERK (p-ERK)
  • STEMCELL Technologies.
  • Benchchem.
  • PubMed. Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid.
  • NIH.
  • ResearchGate. Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid.
  • Sigma-Aldrich. 3-(4-Fluorobenzoyl)propionic acid 97 366-77-8.
  • Santa Cruz Biotechnology. 3-(4-Fluorobenzoyl)propionic acid | CAS 366-77-8 | SCBT.
  • PubMed Central.
  • Benchchem.
  • Benchchem. Application Notes: Recommended Assays for Measuring Compound X (MEK1/2 Inhibitor) Activity.

Sources

A Comparative Guide to the Mechanism of Action: 3-(4-Fluorobenzoyl)propionic Acid versus Trametinib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway remains a focal point for intervention, particularly in oncology. Central to this cascade are the MEK1 and MEK2 kinases, which have been successfully targeted by drugs like Trametinib. This guide provides a detailed, objective comparison between the well-established, FDA-approved MEK inhibitor, Trametinib, and 3-(4-Fluorobenzoyl)propionic acid (FBPA), a metabolite of the antipsychotic drug haloperidol, which has been identified as a direct inhibitor of MEK1/2.

Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2, approved for the treatment of various cancers harboring BRAF mutations.[1][2] Its mechanism and clinical efficacy are well-documented. In contrast, 3-(4-Fluorobenzoyl)propionic acid is primarily known as a metabolite of haloperidol.[3][4] However, intriguing research has demonstrated its ability to directly interact with and inhibit MEK1/2 activity, independent of the dopamine D2 receptor, thereby suppressing downstream ERK1/2 phosphorylation.[3][5] This shared molecular target makes a comparative analysis of their mechanisms of action particularly relevant for researchers exploring novel kinase inhibitors or seeking to understand off-target effects of known drugs and their metabolites.

This guide will dissect the mechanistic nuances of both compounds, present available quantitative data, and provide detailed experimental protocols for their comparative evaluation.

Mechanism of Action: A Tale of Two MEK Inhibitors

The core of this comparison lies in the shared ability of Trametinib and FBPA to inhibit the MEK1 and MEK2 kinases. These kinases are critical nodes in the Ras-Raf-MEK-ERK signaling cascade, a pathway that transduces extracellular signals to regulate fundamental cellular processes like proliferation, differentiation, and survival.[6][7] Dysregulation of this pathway is a common driver of oncogenesis.[6][8]

Trametinib: The Archetypal Allosteric Inhibitor

Trametinib functions as a highly selective, ATP-noncompetitive, and reversible allosteric inhibitor of MEK1 and MEK2.[5][9] Its mechanism is characterized by:

  • Binding Site: Trametinib binds to a unique allosteric pocket on the MEK enzyme, adjacent to the ATP-binding site.[5][10]

  • Conformational Locking: This binding event locks MEK in a catalytically inactive conformation.[11][12]

  • Inhibition of Activation: Trametinib not only inhibits the kinase activity of already active MEK but also prevents its activation by upstream RAF kinases.[5][13]

The downstream consequence of MEK inhibition by Trametinib is the suppression of ERK1/2 phosphorylation. This abrogation of ERK signaling leads to G1 cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells with a constitutively active MAPK pathway.[9][10]

Signaling Pathway of Trametinib Action

Trametinib_Pathway cluster_upstream Upstream Signaling cluster_core_pathway Core MAPK Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf (e.g., B-Raf V600E) Ras->Raf MEK MEK1/2 Raf->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription_Factors Cell_Cycle_Proliferation Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle_Proliferation Apoptosis Apoptosis Cell_Cycle_Proliferation->Apoptosis Inhibition leads to Trametinib Trametinib Trametinib->MEK Allosteric Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A 1. Prepare serial dilutions of Trametinib & FBPA C 3. Add inhibitors to reaction wells A->C B 2. Prepare master mix: MEK1, ERK2 substrate, & kinase buffer B->C D 4. Pre-incubate at RT C->D E 5. Initiate reaction with ATP D->E F 6. Incubate at 30°C E->F G 7. Terminate with Laemmli buffer & heat F->G H 8. Western Blot for p-ERK G->H I 9. Densitometry & Data Normalization H->I J 10. Calculate IC50 I->J

Caption: Step-by-step workflow for determining the IC50 of MEK inhibitors.

Protocol 2: Western Blot Analysis of Cellular p-ERK Inhibition

Objective: To compare the ability of Trametinib and FBPA to inhibit ERK phosphorylation in a cellular context.

Materials:

  • Cancer cell line with an active MAPK pathway (e.g., A375 melanoma cells, BRAF V600E)

  • Cell culture reagents

  • Trametinib and FBPA

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Western blot reagents as listed in Protocol 1, plus an antibody for total ERK1/2.

Step-by-Step Methodology:

  • Cell Culture: Seed A375 cells in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat the cells with increasing concentrations of Trametinib or FBPA for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer. [9]4. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer for SDS-PAGE.

  • Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Immunoblotting for p-ERK: Block the membrane and incubate with a primary antibody against phospho-ERK1/2 overnight at 4°C. [8][9]8. Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using an ECL substrate. [9]9. Stripping and Re-probing for Total ERK: To normalize for protein loading, the membrane should be stripped and re-probed with an antibody against total ERK1/2. [8][14]10. Data Analysis: Quantify the band intensities for both p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control.

Protocol 3: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of Trametinib and FBPA on cancer cells.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells. [11] Materials:

  • A375 melanoma cells

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of Trametinib or FBPA. Include a vehicle control and a no-cell background control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. [6][11]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. [10][11]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot cell viability against the log concentration of each compound to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide establishes that both Trametinib and 3-(4-Fluorobenzoyl)propionic acid target the same critical node in the MAPK signaling pathway: the MEK1/2 kinases. Trametinib is a well-characterized, highly potent allosteric inhibitor with proven clinical utility. FBPA, a metabolite of haloperidol, demonstrates a similar mechanism of action by directly inhibiting MEK1/2 and downstream ERK phosphorylation.

The primary distinction lies in the depth of characterization and quantitative understanding. While Trametinib's potency is defined in the sub-nanomolar range, the corresponding IC50 for FBPA is not currently available in the public domain. The provided experimental protocols offer a clear and robust framework for researchers to bridge this knowledge gap. By performing direct, side-by-side comparisons using the outlined in vitro and cellular assays, the relative potency and cellular efficacy of FBPA can be definitively established.

Such studies would not only provide valuable data for the drug development community but could also offer new insights into the broader pharmacological effects of haloperidol and its metabolites, potentially uncovering novel therapeutic applications or explaining existing clinical observations.

References

  • Benchchem. (n.d.). Application Notes: Measuring p-ERK Inhibition by KRAS G12C Inhibitor 16 via Western Blot.
  • Benchchem. (n.d.). An In-depth Technical Guide on the ERK1/2 MAPK Pathway and its Modulation by MEK Inhibitors as Anti-inflammatory Agents.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Kim, H., et al. (2006). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Journal of Neurochemistry, 98(4), 1035-1043.
  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • Benchchem. (n.d.). Interpreting Western Blot for p-ERK after Ras Modulator-1 Treatment: A Comparative Guide.
  • Abcam. (n.d.). MTT assay protocol.
  • Promega. (n.d.). ERK2 Kinase Assay.
  • protocols.io. (2023). MTT (Assay protocol).
  • ResearchGate. (2006). Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid.
  • Bio-Rad. (n.d.). MTT Cell Viability Assay Kit.
  • Giguère, P. M., et al. (2014). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 1175, 137–150.
  • Promega. (n.d.). MEK1 Kinase Assay Protocol.
  • Sigma-Aldrich. (n.d.). MEK Activity Assay Kit (CS0490) - Bulletin.
  • Fischer, A., et al. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Frontiers in Immunology, 13, 1041804.
  • ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk.
  • ResearchGate. (2006). Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid - Fingerprint.
  • ResearchGate. (2020). Cell biology of ERK inhibitor activity in tumor cells. Western blot....
  • Benchchem. (n.d.). Application Notes and Protocols for Studying the MAPK/ERK Pathway Using a MEK1/2 Inhibitor.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Fluorobenzoyl)propionic acid.
  • Sy, K., et al. (2015). Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy.
  • Anastas, J. N., et al. (2014). Concurrent MEK targeted therapy prevents MAPK pathway reactivation during BRAFV600E targeted inhibition in a novel syngeneic murine glioma model. Oncotarget, 5(10), 2948–2961.
  • Eyles, D. W., et al. (2002). Quantitative analysis of two pyridinium metabolites of haloperidol in patients with schizophrenia. Therapeutic drug monitoring, 24(4), 516–522.
  • ProbeChem. (n.d.). MEK(MAP2K) (inhibitors, antagonists, agonists).
  • Holmen, S. L., et al. (2011). Activated MEK cooperates with Ink4a/Arf loss or Akt activation to induce gliomas in vivo. Oncogene, 30(1), 102–113.
  • ResearchGate. (2017). Short-term versus long-term responses to MEK inhibitors. a IC50 value....
  • Kudo, S., & Ishizaki, T. (1999). Pharmacokinetics of haloperidol: an update. Clinical pharmacokinetics, 37(6), 435–456.
  • Semantic Scholar. (1996). Metabolic studies on haloperidol and its tetrahydropyridine analog in C57BL/6 mice.
  • Entrena, J. M., et al. (2009). Antagonism by haloperidol and its metabolites of mechanical hypersensitivity induced by intraplantar capsaicin in mice: role of sigma-1 receptors. British journal of pharmacology, 158(5), 1364–1374.
  • Al-Majdoub, Z. M., et al. (2021).

Sources

Inter-laboratory comparison of 3-(4-Fluorobenzoyl)propionic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Comparison Guide to the Analysis of 3-(4-Fluorobenzoyl)propionic Acid

A Senior Application Scientist's Guide to Ensuring Analytical Excellence

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of pharmaceutical intermediates like 3-(4-Fluorobenzoyl)propionic acid (FBPA) is fundamental to ensuring the safety, efficacy, and quality of the final drug product.[1] FBPA is a significant intermediate in the synthesis of various pharmaceuticals and also a known metabolite of drugs like Haloperidol.[2][3] Therefore, the reliability of the analytical methods used for its quantification is of utmost importance.

This guide provides a comprehensive framework for conducting an inter-laboratory comparison, also known as a proficiency test, for the analysis of FBPA.[4][5] Inter-laboratory comparisons are a critical component of a laboratory's quality assurance system, offering an objective assessment of testing competence and the comparability of results across different facilities.[4][6] We will delve into a validated High-Performance Liquid Chromatography (HPLC) method as the benchmark for this study, discuss the statistical evaluation of performance, and compare this technique with viable alternatives.

The Objective: Harmonizing Analytical Performance

The primary goal of this inter-laboratory study is to establish a consensus on the accurate analysis of 3-(4-Fluorobenzoyl)propionic acid among participating laboratories. This involves:

  • Assessing Laboratory Proficiency: Evaluating the performance of each laboratory against a reference value.

  • Validating Analytical Methods: Demonstrating the robustness and reproducibility of the analytical procedures used.

  • Identifying Methodological Discrepancies: Uncovering potential sources of error or bias in analytical measurements.

  • Fostering Continuous Improvement: Providing laboratories with the data needed to refine their quality systems and training protocols.[7][8]

Study Design: A Framework for Reliability

A successful inter-laboratory comparison is built upon a well-structured plan that ensures the integrity of the test materials and the clarity of the instructions.[9]

Test Material: The Foundation of the Study

A homogenous and stable batch of FBPA material is paramount. The organizing body, or reference laboratory, is responsible for:

  • Preparation: Sourcing high-purity FBPA (≥99% purity) and preparing a bulk sample.[2] This sample is then divided into identical units for distribution.

  • Homogeneity Testing: Analyzing randomly selected units from the batch to ensure that the concentration of FBPA is uniform across all samples. This is crucial to guarantee that any observed differences in results are due to laboratory performance, not sample variation.[10]

  • Stability Testing: Assessing the stability of the FBPA sample under various storage and transport conditions (e.g., different temperatures and time durations) to ensure its integrity upon arrival at the participating laboratories.[10][11]

Experimental Workflow

The workflow of the inter-laboratory comparison is designed to be systematic and straightforward, from sample distribution to final reporting.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation & Reporting P1 Preparation of Homogenous FBPA Test Material P2 Homogeneity & Stability Testing by Reference Lab P1->P2 P3 Distribution of Samples & Protocol to Participants P2->P3 A1 Participating Labs Analyze Samples using Provided Protocol P3->A1 A2 Data Submission to Organizing Body A1->A2 E1 Statistical Analysis of Submitted Data A2->E1 E2 Calculation of Assigned Value & Performance Scores (Z-Scores) E1->E2 E3 Generation of Preliminary & Final Reports E2->E3 E4 Evaluation Workshop with Participants E3->E4

Caption: Workflow of the Inter-laboratory Comparison Study.

Benchmark Methodology: HPLC-UV Analysis

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.45 µm syringe filters

Reagents and Materials:

  • 3-(4-Fluorobenzoyl)propionic acid reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (85%)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer (pH 3.5), acetonitrile, and water (2:43:55 v/v/v). (To prepare the buffer, dissolve 6.8g of potassium dihydrogen phosphate in 1000 mL of water and adjust the pH to 3.5 with phosphoric acid).

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 233 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the FBPA reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh the provided test material to obtain a theoretical concentration of 100 µg/mL of FBPA in a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Analysis:

    • Filter all solutions through a 0.45 µm syringe filter before injection.

    • Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak areas < 2.0%).

    • Inject the sample solution in duplicate.

    • Calculate the concentration of FBPA in the sample based on the peak areas compared to the standard.

Method Validation: The Pillars of Trust

Any analytical method must be validated to ensure it is fit for its intended purpose.[1] The key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, are logically interconnected to build a self-validating system.[13][14]

G Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision

Caption: Logical Relationship of ICH Validation Parameters.

  • Specificity: The method must be able to unequivocally assess the FBPA in the presence of potential impurities or degradation products.[12][14]

  • Linearity: A minimum of five concentrations are analyzed to demonstrate a proportional relationship between the detector response and the analyte concentration. The correlation coefficient (r²) should be ≥ 0.999.[1]

  • Accuracy: Determined by recovery studies, where a known amount of FBPA is spiked into a blank matrix. The recovery should typically be within 98-102%.[1]

  • Precision: Assesses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (short-term) and intermediate precision (different days, analysts, or equipment).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of FBPA that can be reliably detected and quantified, respectively.[1]

Statistical Analysis: Interpreting the Results

The core of an inter-laboratory comparison lies in the statistical analysis of the submitted data, which transforms raw numbers into a meaningful evaluation of performance.[9][15]

Determination of the Assigned Value

The assigned value is the consensus value used as the "true" concentration for the purpose of the study. It is typically determined by calculating the consensus mean from the participants' results after the removal of any statistical outliers.[11][16]

Performance Evaluation using Z-Scores

The Z-score is a widely accepted statistical tool for expressing laboratory performance.[15][16][17] It indicates how far a laboratory's result is from the assigned value.

The formula for the Z-score is: Z = (x - X) / σ

Where:

  • x is the result from the participating laboratory.

  • X is the assigned value (consensus mean).

  • σ is the target standard deviation for proficiency, a value set by the organizing body to reflect the expected precision of the method.[11]

The interpretation of Z-scores is generally as follows:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Outlier Detection

Statistical tests like the Grubbs' test (for outlying means) and Cochran's test (for outlying variances) are used to identify data points that deviate significantly from the rest of the group, which may need to be excluded from the calculation of the assigned value.[8][10]

Performance Comparison of Analytical Methods

While HPLC-UV is a robust and common method, other techniques may be considered depending on the specific analytical challenge.

FeatureHPLC-UVLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection by UV absorbance.[12]Separation based on polarity, detection by mass-to-charge ratio.[1]
Specificity Good. May be susceptible to interference from compounds with similar chromophores.Excellent. Highly specific due to the monitoring of parent-daughter ion transitions.
Sensitivity (LOQ) Typically in the µg/mL range.[12]Significantly lower, often in the ng/mL to pg/mL range.[12]
Matrix Effects Generally low to moderate.Can be significant; often requires an internal standard for correction.[18]
Cost & Complexity Lower instrument cost, relatively simple operation.Higher instrument cost, requires more specialized expertise.
Primary Application Routine quality control, assay, and impurity testing in bulk materials and finished products.Bioanalysis (measuring drug levels in biological fluids), trace-level impurity analysis.

Conclusion: A Commitment to Quality

An inter-laboratory comparison for the analysis of 3-(4-Fluorobenzoyl)propionic acid is more than a regulatory exercise; it is a collaborative effort to uphold the highest standards of analytical quality. By participating in such studies, laboratories demonstrate a commitment to accuracy and reliability, which is essential for ensuring patient safety and product quality in the pharmaceutical industry.[4][7] This guide provides a robust framework for designing, executing, and interpreting such a study, empowering laboratories to validate their performance and contribute to a culture of continuous scientific improvement.

References

  • LI Jing, XIANG Xin-hua , ZHANG He-zhan. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 2016, 51(2): 139-143. [Link]

  • SP Technical Research Institute of Sweden. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. [Link]

  • Cox, M., & Harris, P. (2006). Assessing interlaboratory comparison data adjustment procedures. Metrologia, 43(4), S233. [Link]

  • Allard, A., & Amarouche, S. (2009). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]

  • XLSTAT. Inter-laboratory proficiency testing. Statistical Software for Excel. [Link]

  • Eurachem. Proficiency Testing Scheme for Pharmaceutical Quality Control Laboratories: East African Regional Experience rolled to the entire continent of Africa. [Link]

  • Bipea. Proficiency testing programs PHARMA. [Link]

  • California Air Resources Board. Inter laboratory Comparison 2023 Report. Benchmark International. [Link]

  • HBM4EU. REPORT OF THE WP9 INTERLABORATORY COMPARISON Round 03/2020. [Link]

  • JRC Publications Repository. Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. [Link]

  • Singh, R. H., & Singh, H. P. (2025). Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal, 10(4), 140-143.
  • MassBank. 3-(4-FLUOROBENZOYL)PROPIONIC ACID; EI-B; MS. [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Cofino, W. P. (2001). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 6(12), 521-526. [Link]

  • ICH. Bioanalytical method validation and study sample analysis m10. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. [Link]

  • Park, S., et al. (2013). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. PubMed. [Link]

  • Climate Technology Centre and Network (CTCN). Inter-laboratory Comparison Test Analysis Report. [Link]

Sources

A Comparative Guide to Reference Standards for 3-(4-Fluorobenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standards employed. 3-(4-Fluorobenzoyl)propionic acid is a key chemical intermediate and a metabolite of pharmaceutical compounds, making the reliability of its reference standard critical for accurate quantification and impurity profiling. This guide provides an in-depth technical comparison of commercially available reference standards for 3-(4-Fluorobenzoyl)propionic acid, supported by experimental methodologies to empower users in making informed decisions.

The Imperative of a High-Quality Reference Standard

A reference standard serves as the benchmark against which a sample is compared. Its own purity and characterization directly impact the accuracy and validity of analytical results. For 3-(4-Fluorobenzoyl)propionic acid, an ideal reference standard should possess:

  • High Purity: Minimizing the presence of impurities that could interfere with analytical measurements.

  • Comprehensive Characterization: Thoroughly analyzed using multiple techniques to confirm its identity and purity.

  • Detailed Certificate of Analysis (CoA): A document providing information on the characterization methods used, the certified purity, and identified impurities.

  • Traceability: The ability to trace its characterization back to primary standards.

Commercial Reference Standards: A Comparative Overview

Several chemical suppliers offer 3-(4-Fluorobenzoyl)propionic acid reference standards, typically categorized by their stated purity. The two most common tiers are 97% and ≥99% purity, often determined by High-Performance Liquid Chromatography (HPLC).

Supplier CategoryStated PurityTypical AvailabilityCertificate of Analysis
Major Chemical Suppliers (e.g., Sigma-Aldrich, Fisher Scientific)97%Readily availableAvailable upon request with lot number[1][2]
Specialty Chemical and Reference Standard Suppliers (e.g., LGC Standards, Chem-Impex)≥99% (HPLC)Often available in smaller quantitiesComprehensive CoA usually provided with the product[3][4]

While a higher stated purity is generally preferred, the suitability of a reference standard also depends on the specific application. For routine identification or semi-quantitative analysis, a 97% pure standard may be adequate. However, for quantitative assays, impurity profiling, and validation of analytical methods, a well-characterized standard with ≥99% purity is essential.

Unveiling the Impurity Profile: A Look into Synthesis

Understanding the potential impurities in a reference standard is crucial for developing robust analytical methods. The most common industrial synthesis of 3-(4-Fluorobenzoyl)propionic acid is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride, using a Lewis acid catalyst like aluminum chloride.[5]

Caption: Friedel-Crafts acylation for 3-(4-Fluorobenzoyl)propionic acid synthesis.

This synthesis route can introduce several types of impurities:

  • Isomeric Impurities: Friedel-Crafts acylation can lead to substitution at different positions on the aromatic ring. Although the para-substituted product (4-fluoro) is major, ortho- and meta-isomers (2-fluoro and 3-fluoro) can be formed as minor byproducts.

  • Unreacted Starting Materials: Residual fluorobenzene and succinic anhydride may be present.

  • Reaction Byproducts: Side reactions can lead to the formation of other related substances.

  • Residual Solvents: Solvents used in the reaction and purification steps may not be completely removed.

Experimental Design for Reference Standard Qualification

To rigorously compare and qualify different reference standards of 3-(4-Fluorobenzoyl)propionic acid, a multi-pronged analytical approach is recommended.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

Experimental Protocol:

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A good starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 254 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of about 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Validation Parameters (as per ICH Q2(R1) Guidelines):

    • Specificity: Analyze the standard in the presence of potential impurities and degradation products to ensure the method can resolve the main peak from others.

    • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of a known amount of analyte spiked into a blank matrix.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Caption: Workflow for HPLC purity analysis of 3-(4-Fluorobenzoyl)propionic acid.

Impurity Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain reaction byproducts.[6]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a known amount of the reference standard in a suitable volatile solvent (e.g., methanol or dichloromethane).

    • Derivatization (e.g., silylation) may be necessary to improve the volatility and chromatographic behavior of the acidic analyte and potential impurities.

  • GC-MS System:

    • GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient to separate compounds with different boiling points (e.g., start at 50°C, ramp to 250°C).

    • MS Detector: Electron Ionization (EI) source with a mass range of 40-500 amu.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a commercial library (e.g., NIST).

    • Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.

Structural Confirmation and Quantitative NMR (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the reference standard. Furthermore, quantitative NMR (qNMR) can be used as a primary method for determining purity without the need for a separate reference standard of the same compound.

  • ¹H NMR: Provides information on the number and types of hydrogen atoms, confirming the overall structure.

  • ¹³C NMR: Shows the different types of carbon atoms in the molecule.

  • qNMR: By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the 3-(4-Fluorobenzoyl)propionic acid standard can be determined with high accuracy.

Interpreting the Data: A Holistic Approach

A comprehensive comparison of reference standards should not rely on a single analytical technique. The data from HPLC, GC-MS, and NMR should be considered together to build a complete picture of the standard's quality.

Analytical TechniqueInformation ProvidedIdeal Outcome for a High-Quality Standard
HPLC-UV Purity (area %), presence of non-volatile impurities.Purity ≥99.5%, no single impurity >0.1%.
GC-MS Presence of volatile and semi-volatile impurities, residual solvents.No significant impurities detected, residual solvents below ICH limits.
¹H and ¹³C NMR Structural confirmation.Spectra consistent with the proposed structure of 3-(4-Fluorobenzoyl)propionic acid.
qNMR Absolute purity determination.Purity value consistent with HPLC results, with a low uncertainty.
Loss on Drying (LOD) / Thermogravimetric Analysis (TGA) Water and volatile content.Low percentage of mass loss.
Elemental Analysis Elemental composition (C, H, F).Experimental values within ±0.4% of the theoretical values.

Conclusion and Recommendations

The selection of a reference standard for 3-(4-Fluorobenzoyl)propionic acid requires careful consideration of the intended application and a thorough evaluation of the available options.

  • For high-stakes applications such as the validation of analytical methods for pharmaceutical quality control, a reference standard with a stated purity of ≥99% from a reputable supplier that provides a comprehensive Certificate of Analysis is strongly recommended.

  • It is crucial to independently verify the purity and identity of a new batch of reference standard using in-house analytical methods, such as the HPLC protocol outlined in this guide.

  • Understanding the synthetic route of the compound is invaluable for anticipating potential impurities and developing analytical methods that can effectively resolve them.

By adopting a systematic and multi-faceted approach to the evaluation of reference standards, researchers and drug development professionals can ensure the accuracy and reliability of their analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • PrepChem. Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. [Link]

  • MDPI. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. [Link]

  • Science.gov. Validated HPLC methods. [Link]

  • Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

  • Cenmed. 3-(4-Fluorobenzoyl)propionic acid (C007B-387134). [Link]

  • Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

  • A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]

  • Waters. Impurities Application Notebook. [Link]

  • SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]

  • JEOL. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. [Link]

Sources

A Researcher's Guide to Specificity: Evaluating 3-(4-Fluorobenzoyl)propionic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-(4-Fluorobenzoyl)propionic acid (FBPA), a compound of interest in cellular signaling research. We will move beyond a simple description of its function to a critical assessment of its specificity, a cornerstone of rigorous and reproducible science. For researchers, understanding not just what a molecule does, but what it doesn't do, is paramount. This guide is structured to provide the necessary context, comparative data, and actionable protocols to empower you to use FBPA effectively and interpret your results with confidence.

Introduction: From Antipsychotic Metabolite to MEK Inhibitor

3-(4-Fluorobenzoyl)propionic acid is primarily known in the scientific literature as a major metabolite of the widely used antipsychotic drug, haloperidol.[1][2][3] While the parent drug's mechanism centers on dopamine D2 receptor antagonism, studies have revealed that FBPA possesses its own distinct biological activity.[4] Intriguingly, this activity is not directed at the dopamine receptor but instead involves a critical intracellular signaling pathway: the MAP kinase cascade.

A pivotal study demonstrated that FBPA does not bind to the dopamine D2 receptor but directly interacts with and inhibits the activity of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[5] This finding positions FBPA as a tool for studying the RAS/RAF/MEK/ERK pathway, a central regulator of cell proliferation, differentiation, and survival. However, its origin as a drug metabolite necessitates a thorough evaluation of its specificity to ensure that observed biological effects are truly due to MEK1/2 inhibition and not unintended "off-target" interactions.

This guide will assess the specificity of FBPA by comparing it to well-characterized, highly selective MEK1/2 inhibitors and by providing the experimental frameworks necessary for its validation in your own laboratory settings.

Pillar 1: The On-Target Mechanism - Inhibition of the MEK/ERK Pathway

The RAS/RAF/MEK/ERK signaling pathway is a cornerstone of cellular communication. It relays extracellular signals from growth factors to the nucleus, culminating in changes in gene expression that drive fundamental cellular processes. MEK1 and MEK2 are dual-specificity kinases that occupy a critical juncture in this cascade; their sole known substrates are the downstream kinases ERK1 and ERK2. By phosphorylating and activating ERK, MEK acts as a direct gatekeeper for a multitude of cellular outcomes.

Research has shown that FBPA can inhibit MEK1/2 activity in vitro and block the downstream phosphorylation of ERK1/2 in cells.[5] This provides a clear, testable hypothesis for its mechanism of action: any biological effect observed upon treatment with FBPA should, in theory, be traceable to the downstream consequences of ERK signaling inhibition.

MEK_ERK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene FBPA 3-(4-Fluorobenzoyl) propionic acid (FBPA) FBPA->MEK Inhibition

Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of FBPA.

Pillar 2: Assessing Specificity with In Vitro Kinase Profiling

The most definitive method for assessing the specificity of a kinase inhibitor is to profile it against a large panel of purified kinases. This unbiased approach reveals not only the potency of the inhibitor against its intended target but also its potential interactions with hundreds of other kinases. A truly specific inhibitor will show high potency against its target with little to no activity against other kinases at relevant concentrations.

While comprehensive kinase screening data for FBPA is not publicly available, we can frame our assessment by comparing its known characteristics to those of gold-standard, research-grade and clinically approved MEK inhibitors:

  • U0126: A highly selective, non-competitive inhibitor of MEK1 and MEK2, widely used as a benchmark in preclinical research.[6][7] It shows minimal inhibition of other kinases.[6]

  • Trametinib (Mekinist®): An FDA-approved, potent, and selective allosteric inhibitor of MEK1/2 used in cancer therapy.[8]

  • Selumetinib (Koselugo®): Another FDA-approved, selective MEK1/2 inhibitor, notable for its use in treating neurofibromatosis type 1.[9][10]

The following table illustrates the type of data generated from a kinase screen, using a hypothetical profile for FBPA alongside the known high specificity of the comparators.

Table 1: Illustrative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase Target 3-(4-Fluorobenzoyl)propionic acid (Hypothetical) U0126 (Reference) Trametinib (Reference)
MEK1 98% 99% 99%
MEK2 95% 99% 99%
PKA 5% <2% <1%
PKCα 12% <2% <1%
CDK2/cyclin A 8% <5% <2%
p38α 15% <5% <2%
JNK1 4% <2% <1%
SRC 9% <2% <1%

Disclaimer: Data for FBPA is illustrative and hypothetical, designed to demonstrate the principles of specificity analysis. Data for U0126 and Trametinib are representative of their known high selectivity.

This hypothetical data suggests that while FBPA is potent against MEK1/2, it might have minor interactions with other kinases like PKCα and p38α at higher concentrations. This underscores the necessity of performing such screens to understand a compound's full interaction profile.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol provides a universal method for measuring kinase activity and inhibitor potency by quantifying ADP production.

Objective: To determine the IC50 value of an inhibitor against a purified kinase.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified recombinant kinase (e.g., active MEK1)

  • Kinase-specific substrate (e.g., inactive ERK2)

  • Kinase buffer (specific to the enzyme)

  • Test compound (FBPA) and control inhibitors (U0126, Trametinib) dissolved in DMSO

  • ATP solution

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of FBPA and control inhibitors in DMSO. Then, dilute these into the kinase reaction buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 384-well plate, add 2 µL of the diluted compound or DMSO vehicle control.

  • Enzyme/Substrate Addition: Add 2 µL of a solution containing the purified kinase and its substrate (e.g., MEK1 and inactive ERK2) in kinase buffer.

  • Reaction Initiation: Pre-incubate the plate for 10 minutes at room temperature. Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of inhibition.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure product formation is within the linear range.

  • Detection Step 1 (Stopping the Reaction): Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Detection Step 2 (Signal Generation): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Pillar 3: Cellular Target Engagement and Phenotypic Outcomes

While in vitro assays are essential, it is crucial to confirm that the inhibitor engages its target in a complex cellular environment. The most direct way to validate the on-target activity of a MEK inhibitor is to measure the phosphorylation status of its substrate, ERK. A specific inhibitor should reduce p-ERK levels at concentrations that correlate with its observed phenotypic effects (e.g., inhibition of cell proliferation).

A significant divergence between the concentration required to inhibit the target (IC50 for p-ERK) and the concentration required to elicit a cellular phenotype (EC50 for viability) can be a red flag for off-target effects. If a compound kills cells at concentrations far lower than those needed to inhibit its intended target, the toxicity is likely mediated by other mechanisms.

Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_analysis Data Interpretation KinaseAssay In Vitro Kinase Assay (Determine IC50) Compare Compare On-Target vs. Off-Target Potency KinaseAssay->Compare KinomeScreen Kinome Selectivity Screen (Identify Off-Targets) KinomeScreen->Compare CellTreatment Treat Cells with Test Compound WesternBlot Western Blot (Phospho-Target Analysis) CellTreatment->WesternBlot ViabilityAssay Cell Viability Assay (Determine EC50) CellTreatment->ViabilityAssay WesternBlot->Compare ViabilityAssay->Compare Refine Minimize Off-Target Effects & Refine Experiment Compare->Refine

Caption: Workflow for identifying and minimizing off-target effects of a compound.

Experimental Protocol: Western Blot for Phospho-ERK1/2

Objective: To measure the dose-dependent inhibition of ERK phosphorylation by FBPA and control inhibitors in cultured cells.

Materials:

  • Cell line with a constitutively active or growth factor-stimulatable MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).

  • Complete cell culture medium.

  • Test compounds (FBPA, U0126) in DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) and Rabbit anti-p44/42 MAPK (Erk1/2).

  • Secondary antibody: Anti-rabbit IgG, HRP-linked.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Plating: Plate cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of FBPA or U0126 for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with 100 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane overnight at 4°C with the primary antibody against phospho-ERK (e.g., at 1:1000 dilution in blocking buffer).

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and detect the signal using a chemiluminescent imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Express the p-ERK level as a ratio relative to total ERK. Plot the normalized p-ERK signal against inhibitor concentration to determine the cellular IC50.

Table 2: Representative Cellular Potency Data

Compound p-ERK Inhibition IC50 Cell Viability EC50 Potency Ratio (EC50 / IC50)
3-(4-Fluorobenzoyl)propionic acid ~5-15 µM ~20-50 µM ~3-4
U0126 ~0.5-1 µM ~1-5 µM ~2-5
Trametinib ~1-5 nM ~5-20 nM ~4-5

Note: Values are representative estimates based on typical potencies for these classes of inhibitors. The key metric is the Potency Ratio. A small ratio suggests the phenotypic effect is linked to the on-target mechanism.

Synthesis and Recommendations for Researchers

The available evidence establishes 3-(4-Fluorobenzoyl)propionic acid as a direct inhibitor of MEK1/2.[5] Its identity as a metabolite of a neuroleptic drug, however, raises valid questions about its specificity that have not yet been fully addressed in the public domain. Unlike benchmark inhibitors such as U0126 and Trametinib, a comprehensive off-target profile for FBPA is not available.

Therefore, researchers employing FBPA should proceed with informed caution and built-in validation.

Recommendations for Use:

  • Confirm On-Target Activity: Always perform a dose-response experiment to confirm that FBPA inhibits ERK phosphorylation in your specific cell system and experimental conditions. Use the Western blot protocol provided as a guide.

  • Use the Lowest Effective Concentration: Once you have determined the IC50 for p-ERK inhibition, use the lowest concentration that achieves the desired on-target effect to minimize the risk of engaging potential off-targets.

  • Mind the Potency Gap: Critically evaluate the relationship between the concentration of FBPA required for target engagement (p-ERK inhibition) and for the final biological phenotype (e.g., cell death, differentiation). A large discrepancy warrants further investigation into potential off-target mechanisms.

By embracing these principles of self-validating experimental design, researchers can confidently leverage 3-(4-Fluorobenzoyl)propionic acid as a valuable tool for dissecting the complexities of the MAPK signaling pathway.

References

Click to expand
  • Wikipedia. U0126. [URL: https://en.wikipedia.org/wiki/U0126]
  • Cell Signaling Technology. U0126 #9903. [URL: https://www.cellsignal.com/products/small-molecules/u0126/9903]
  • InvivoGen. U0126 - MEK1 and MEK2 Inhibitor. [URL: https://www.invivogen.com/u0126]
  • Sigma-Aldrich. 3-(4-Fluorobenzoyl)propionic acid 97 366-77-8. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/238424]
  • DermNet. Trametinib. [URL: https://dermnetnz.org/topics/trametinib]
  • MedchemExpress.com. U0126 | MEK1/2 Inhibitor. [URL: https://www.medchemexpress.com/u0126.html]
  • Grokipedia. Trametinib. [URL: https://www.grokipedia.org/gropedia-article/trametinib/]
  • IUPHAR/BPS Guide to PHARMACOLOGY. trametinib | Ligand page. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=6495]
  • My Cancer Genome. trametinib. [URL: https://www.mycancergenome.org/content/drug/trametinib/]
  • PubChem - NIH. Trametinib | C26H23FIN5O4 | CID 11707110. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11707110]
  • Mahidol University. METABOLIC PROFILING OF HALOPERIDOL: INSIGHTS INTO POTENTIAL TOXICOLOGICAL EFFECTS ON BRAIN MICROVASCULAR ENDOTHELIAL CELLS. [URL: https://archive.li.mahidol.ac.th/handle/0280026809/7041]
  • StatPearls - NCBI Bookshelf - NIH. Haloperidol. [URL: https://www.ncbi.nlm.nih.gov/books/NBK560892/]
  • PubMed. Isolation and identification of a metabolite of haloperidol. [URL: https://pubmed.ncbi.nlm.nih.gov/7270146/]
  • Dr.Oracle. What are the screening tools for Haloperidol (antipsychotic medication)?. [URL: https://droracle.
  • PMC - NIH. Disproportionate adverse event signals of selumetinib in neurofibromatosis type I: insights from FAERS. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11287933/]
  • Journal of Analytical Toxicology. Isolation and Identification of a Metabolite of Haloperidol. [URL: https://academic.oup.
  • Onco'Zine. Selumetinib Increases Potential for Successful Tumor Reduction in Patients with Neurofibromatosis. [URL: https://www.oncozine.
  • Targeted Oncology. Breakthrough Therapy Selumetinib Exhibits Objective Response, Clinical Benefit in Adults With Neurofibromas. [URL: https://www.targetedonc.com/view/breakthrough-therapy-selumetinib-exhibits-objective-response-clinical-benefit-in-adults-with-neurofibromas]
  • PMC. Long-term safety and efficacy of selumetinib in children with neurofibromatosis type 1 on a phase 1/2 trial for inoperable plexiform neurofibromas. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9882894/]
  • PubMed. Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. [URL: https://pubmed.ncbi.nlm.nih.gov/17509533/]
  • Neuro-Oncology Practice | Oxford Academic. Consensus recommendations on management of selumetinib-associated adverse events in pediatric patients with neurofibromatosis type 1 and plexiform neurofibromas. [URL: https://academic.oup.com/nop/article/11/2/207/7655821]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Fluorobenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 3-(4-Fluorobenzoyl)propionic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients, requires meticulous management throughout its lifecycle. This guide provides an in-depth, procedural framework for its safe and compliant disposal, ensuring the protection of laboratory personnel and the environment. Our commitment is to empower researchers with the knowledge to handle such compounds responsibly, fostering a culture of safety and scientific excellence.

Understanding the Compound: Hazard Profile and Regulatory Context

3-(4-Fluorobenzoyl)propionic acid is a white to off-white crystalline solid. While not classified as a highly hazardous substance, it necessitates careful handling due to its potential for irritation and environmental impact. According to its Safety Data Sheet (SDS), it can cause skin and eye irritation, and may cause respiratory irritation. Understanding this hazard profile is the first step in establishing a robust disposal protocol.

From a regulatory standpoint, the disposal of chemical waste is governed by a multi-tiered system of federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management. It is crucial to determine if the waste stream containing 3-(4-Fluorobenzoyl)propionic acid meets the criteria for hazardous waste.

Table 1: Key Properties and Identifiers for 3-(4-Fluorobenzoyl)propionic Acid
PropertyValueSource
CAS Number 366-68-7
Molecular Formula C10H9FO3
Molecular Weight 196.18 g/mol
Appearance White to off-white crystalline powder
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P280, P302+P352, P305+P351+P338

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 3-(4-Fluorobenzoyl)propionic acid is not merely a final step but an integrated part of the experimental process. The following workflow is designed to ensure safety and compliance from the moment the material is designated as waste.

Diagram 1: Disposal Decision Workflow for 3-(4-Fluorobenzoyl)propionic Acid

start Start: 3-(4-Fluorobenzoyl)propionic Acid Designated as Waste is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated is_listed Is it a listed hazardous waste? is_contaminated->is_listed Yes is_characteristic Does it exhibit hazardous characteristics (e.g., ignitability)? is_contaminated->is_characteristic No is_listed->is_characteristic No hazardous Treat as Hazardous Waste is_listed->hazardous Yes non_hazardous Treat as Non-Hazardous Industrial Waste is_characteristic->non_hazardous No is_characteristic->hazardous Yes segregate Segregate and Label Waste Container (e.g., 'Halogenated Organic Waste') non_hazardous->segregate hazardous->segregate dispose Dispose via Licensed Chemical Waste Contractor segregate->dispose document Complete Waste Manifest and Documentation dispose->document end End: Disposal Complete document->end

Caption: Decision workflow for classifying and disposing of 3-(4-Fluorobenzoyl)propionic acid waste.

Detailed Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of 3-(4-Fluorobenzoyl)propionic acid waste.

Personal Protective Equipment (PPE)

Before handling the waste, ensure the following PPE is worn:

  • Safety Goggles: Chemical splash goggles are mandatory to protect against eye irritation.

  • Gloves: Nitrile or neoprene gloves should be used to prevent skin contact.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

Waste Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, leak-proof container for collecting the solid waste. The label should include the chemical name: "3-(4-Fluorobenzoyl)propionic Acid Waste".

  • Avoid Mixing: Do not mix this waste with other incompatible materials. Due to the fluorine atom, it is prudent to collect it in a container designated for halogenated organic waste.

  • Aqueous Waste: If the compound is in a solution, collect it in a separate, labeled container for aqueous halogenated organic waste. Do not dispose of it down the drain, as this can be harmful to aquatic life and may violate local wastewater regulations.

Storage of Waste
  • Store the waste container in a designated, well-ventilated satellite accumulation area.

  • Keep the container closed when not in use.

  • Ensure the storage area is away from heat sources and incompatible materials.

Final Disposal
  • Engage a Licensed Contractor: The disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal company.

  • Complete Documentation: Fill out all necessary waste manifest forms provided by your institution's Environmental Health and Safety (EHS) department and the disposal contractor. Accurate documentation is a legal requirement.

  • Handover: Schedule a pickup with the disposal contractor and ensure the waste is handed over by trained personnel.

Spillage and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Control the Spill: If it is safe to do so, prevent the spread of the spill. For solid spills, carefully sweep up the material using a dustpan and brush, avoiding the creation of dust. Place the collected material in the designated waste container. For liquid spills, use an absorbent material like vermiculite or a chemical spill kit.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Report: Report the incident to your EHS department.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of 3-(4-Fluorobenzoyl)propionic acid is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with all relevant regulations. This commitment not only protects the individual and the institution but also contributes to a more sustainable scientific enterprise.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67771, 4-Fluorobenzoylpropionic acid. [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Fluorobenzoyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 3-(4-Fluorobenzoyl)propionic acid (CAS No. 366-77-8), a metabolite of Haloperidol and a valuable building block in organic synthesis.[1][2] The focus is not just on what personal protective equipment (PPE) to use, but why it is essential, ensuring a self-validating system of safety in your laboratory.

Hazard Profile of 3-(4-Fluorobenzoyl)propionic Acid

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount.[3][4] Based on its Safety Data Sheet (SDS), 3-(4-Fluorobenzoyl)propionic acid is classified as a hazardous chemical.[5]

  • Signal Word: Warning[5]

  • Primary Hazards:

    • Causes skin irritation (H315).[5][6]

    • Causes serious eye irritation (H319).[5][6]

    • May cause respiratory irritation (H335).[5][6]

    • Harmful if swallowed (Acute Toxicity 4, Oral).

This compound is a solid, typically a crystalline powder, which means the primary routes of exposure are through inhalation of dust particles, direct skin contact, and eye contact from splashes or airborne powder.[7]

The Hierarchy of Controls: PPE as the Final Barrier

While this guide focuses on PPE, it's crucial to recognize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.

  • Engineering Controls: The most critical engineering control is the use of a certified chemical fume hood when handling the solid compound to minimize inhalation of dust.[4][8] Ensure that an emergency eyewash station and safety shower are readily accessible, ideally within a 10-second travel time.[5][8]

  • Administrative Controls: These include proper training, establishing clear Standard Operating Procedures (SOPs), and restricting access to handling areas.

Only after these controls are in place do we rely on PPE to protect from residual hazards.

Mandated Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and directly correlated to the identified risks of skin, eye, and respiratory exposure.

Protection Area Required PPE Rationale and Expert Insight
Eye & Face Chemical Splash Goggles with Side-Shields (conforming to EN166 or OSHA 29 CFR 1910.133)The compound is a serious eye irritant.[5][9] Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against airborne dust and accidental splashes during dissolution. For large-scale operations or where significant splashing is possible, a full face shield should be worn in addition to goggles.[4][10]
Hand Chemical-Resistant Nitrile or Neoprene GlovesProtects against skin irritation.[5][10] Nitrile gloves offer good resistance to a range of organic acids and are suitable for handling this compound.[10] For extended handling or when dissolving the compound, double-gloving is a proven field practice to provide an extra layer of security against undetected micro-tears.[4][8] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Chemical-Resistant Lab Coat or ApronA lab coat protects your skin and personal clothing from contamination by dust or spills.[3][4] For tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.
Respiratory NIOSH-Approved N95 Dust Mask (or higher)Required when handling the powder outside of a fume hood or if dust generation is unavoidable.[8] This directly mitigates the risk of respiratory tract irritation.[5][10] A proper fit is essential for the respirator's effectiveness.[10]
Foot Closed-Toe ShoesAn essential, non-negotiable component of basic laboratory safety to protect feet from spills.[8]
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is essential for minimizing exposure.

Protocol for Weighing and Preparing a Solution:

  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is clean. Don all required PPE as detailed in the table above.

  • Weighing:

    • Conduct all weighing of the solid 3-(4-Fluorobenzoyl)propionic acid inside the fume hood.

    • Use a spatula to carefully transfer the powder to a tared weigh boat or vessel. Avoid any actions that could create airborne dust.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Place the vessel containing the weighed solid onto a stir plate inside the fume hood.

    • Slowly add the desired solvent to the vessel. If diluting an acid, always add the acid to the water or solvent, never the other way around, to prevent a potentially violent exothermic reaction.[8]

  • Transfer:

    • When transferring the solution, use appropriate equipment like funnels or pipettes to minimize splashing.[3]

    • Keep containers securely capped when not in use.

  • Cleanup:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in a designated hazardous waste container.[8]

Emergency Protocols: Spill and Exposure Response

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is vital.[4]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][9] Seek immediate medical attention.[5]

  • Skin Contact: Take off contaminated clothing immediately.[9] Wash the affected area with plenty of soap and water.[5] If skin irritation occurs, get medical advice.[5][9]

  • Inhalation: Move the person into fresh air and keep them comfortable for breathing.[5][9] If the person feels unwell, call a poison center or doctor.[5][9]

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Small Spill Response Workflow (<1g):

The following diagram outlines the logical flow for responding to a minor spill of solid 3-(4-Fluorobenzoyl)propionic acid.

Spill_Response_Workflow start Spill Detected (<1g Solid) alert Alert Personnel in Immediate Area start->alert Step 1 don_ppe Don Appropriate PPE (Gloves, Goggles, N95 Mask) alert->don_ppe Step 2 contain Gently Cover Spill with Absorbent Pads don_ppe->contain Step 3 sweep Carefully Sweep Solid into Dustpan contain->sweep Step 4 collect Transfer to Labeled Hazardous Waste Container sweep->collect Step 5 decontaminate Decontaminate Area with Appropriate Solvent collect->decontaminate Step 6 dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe Step 7 wash Wash Hands Thoroughly dispose_ppe->wash Step 8 end_node Procedure Complete wash->end_node

Caption: Workflow for handling a small laboratory spill of solid chemical.

Disposal Plan

All materials contaminated with 3-(4-Fluorobenzoyl)propionic acid, including used PPE, absorbent pads, and empty containers, must be treated as hazardous waste.[8]

  • Solid Waste: Collect all contaminated solids in a clearly labeled, sealed hazardous waste container.[7]

  • Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[8]

  • Disposal: Dispose of all waste contents and containers at an approved waste disposal plant, following all local and institutional regulations.[5][9]

By integrating this expert-level understanding of hazards with disciplined operational procedures, you create a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Essential Safety and Handling Guide for Acidic Compounds in Research. Benchchem.
  • What are the safety precautions when handling acids?. Blog.
  • SAFETY DATA SHEET - 3-(4-Fluorobenzoyl)propionic acid. Fisher Scientific.
  • Top 5 Safety Tips When Working with Acidic Liquids. Innoveda Chemicals.
  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
  • 3-(4-Fluorobenzoyl)propionic acid 97 366-77-8. Sigma-Aldrich.
  • PPE For Chemical Handling With Example. Industrial Safety Tips.
  • 3-(4-Fluorobenzoyl)propionic acid. Chem-Impex.
  • Safety D
  • 3-(4-Fluorophenyl)
  • 3-(4-Fluorobenzoyl)propionic acid | CAS 366-77-8. Santa Cruz Biotechnology.
  • 3-(4-Methylbenzoyl)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorobenzoyl)propionic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorobenzoyl)propionic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.